Product packaging for Vitamin K2(Cat. No.:CAS No. 11032-49-8)

Vitamin K2

カタログ番号: B087639
CAS番号: 11032-49-8
分子量: 444.6 g/mol
InChIキー: DKHGMERMDICWDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Menatetrenone, also known as Menaquinone-4 (MK-4), is a form of vitamin K2 that plays a critical role in biomedical research, particularly in the fields of bone and cardiovascular health . Its primary research value lies in its mechanism of activating key proteins through γ-carboxylation. It activates osteocalcin, a bone-specific protein essential for binding calcium to the bone matrix, thereby promoting bone mineralization and strength . Concurrently, it activates matrix Gla-protein (MGP), a potent inhibitor of vascular calcification, which helps prevent the deposition of calcium in arterial walls and maintains vascular elasticity . Beyond these canonical pathways, in vitro studies indicate that Menatetrenone inhibits bone resorption by directly suppressing osteoclast-like cell formation and prostaglandin E2 synthesis . Research also points to potential antioxidant and anti-inflammatory properties, as well as emerging roles in modulating glucose metabolism and insulin sensitivity, expanding its relevance to metabolic disorder studies . Clinically, it is a well-established anti-osteoporotic agent in some regions, with randomized controlled trials demonstrating that it can reduce the incidence of vertebral fractures and modestly increase lumbar spine bone mineral density in postmenopausal women with osteoporosis . The typical effective dose in clinical studies is 45 mg/day, which is significantly higher than nutritional vitamin K requirements . This product, Menatetrenone, is provided for laboratory research applications. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40O2 B087639 Vitamin K2 CAS No. 11032-49-8

特性

IUPAC Name

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859551
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-00-5
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Discovery and characterization of menaquinone subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of Menaquinone Subtypes

Introduction to Menaquinones (Vitamin K2)

Menaquinones (MKs), collectively known as this compound, are a class of fat-soluble vitamins essential for various physiological processes. Structurally, they consist of a 2-methyl-1,4-naphthoquinone ring with an attached isoprenoid side chain at the 3-position.[1] Subtypes are differentiated by the length of this side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[2] For instance, menaquinone-4 (MK-4) has four isoprene (B109036) units, while menaquinone-7 (B21479) (MK-7) has seven.[2]

These compounds are critical in both prokaryotic and eukaryotic biology. In many bacteria, menaquinones are indispensable components of the electron transport chain, vital for cellular respiration.[1][3] In humans, they function as essential cofactors for the post-translational modification of specific proteins, influencing blood coagulation, bone metabolism, and the prevention of vascular calcification.[4][5] While vitamin K1 (phylloquinone) is primarily obtained from plants, menaquinones are produced by bacteria or through the tissue-specific conversion of vitamin K1.[1][6] This guide provides a technical overview of the discovery, biological roles, and analytical characterization of menaquinone subtypes for researchers and drug development professionals.

Biological Significance and Discovery

Role in Bacterial Electron Transport

In numerous Gram-positive and anaerobically respiring Gram-negative bacteria, menaquinones are the sole lipid-soluble electron carriers in the cell membrane.[1][3] They play a central role in both aerobic and anaerobic respiration by shuttling electrons between dehydrogenase and reductase enzyme complexes.[1][7] This process helps establish a proton gradient across the membrane, which the F0F1-ATPase complex then uses to generate ATP.[3] Because the menaquinone biosynthesis pathway is essential for these bacteria but absent in humans, its enzymes are considered promising targets for novel antibacterial drugs.[1][3][8]

Role in Human Health: Vitamin K-Dependent Proteins (VKDPs)

In humans, menaquinones are crucial cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on a group of proteins known as Vitamin K-Dependent Proteins (VKDPs).[4][9] This modification is essential for their biological activity, which primarily involves calcium binding. To date, 17 VKDPs have been identified.[9][10]

Key extrahepatic VKDPs influenced by menaquinones include:

  • Osteocalcin (B1147995) (OC): Synthesized by osteoblasts, carboxylated osteocalcin binds to the hydroxyapatite (B223615) matrix of bone, playing a role in bone mineralization.[9][11]

  • Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells, MGP is a potent inhibitor of soft tissue and vascular calcification.[4][11] Its activation by carboxylation is critical for preventing the hardening of arteries.[5]

  • Growth Arrest-Specific Protein 6 (Gas6): Involved in cell signaling, protecting endothelial cells and inhibiting apoptosis.[10]

The levels of undercarboxylated VKDPs, such as ucOC and desphospho-uncarboxylated MGP (dp-ucMGP), are used as biomarkers for vitamin K deficiency in bone and the vasculature, respectively.[11]

Menaquinone Biosynthesis Pathways

Bacterial Biosynthesis: The primary pathway for menaquinone synthesis in most bacteria starts from chorismate, an intermediate of the shikimate pathway.[3][12] A seven-step process converts chorismate into menaquinone.[3] This pathway is highly conserved among Gram-positive bacteria.[3] A key distinction from ubiquinone (Coenzyme Q) synthesis is that the menaquinone nucleus is derived from isochorismate.[12][13] The enzymes in this pathway, such as MenA, MenB, and MenE, are validated targets for antibiotic development.[8][14]

Human Biosynthesis of MK-4: Humans cannot synthesize the naphthoquinone ring de novo but can produce menaquinone-4 (MK-4) through the conversion of dietary vitamin K1 (phylloquinone) and menadione (B1676200) (K3).[15] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which attaches a geranylgeranyl group to a menadione precursor.[6][15] UBIAD1 is expressed in various tissues, including the brain, kidney, and pancreas, leading to the ubiquitous presence of MK-4 in extrahepatic tissues.[15]

Characterization and Analysis of Menaquinones

The quantification of menaquinone subtypes is challenging due to their low concentrations in biological matrices and their lipophilic nature.[16] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Experimental Protocols

Protocol 3.1.1: General Extraction of Menaquinones from Plasma/Serum

This protocol is a generalized procedure based on common methodologies for extracting menaquinones for HPLC or LC-MS/MS analysis.[17][18]

  • Internal Standard Addition: To 500 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog like MK-7-d7).

  • Protein Precipitation & Lysis: Add 2 mL of ethanol (B145695) to the sample and vortex thoroughly to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex vigorously for 2-3 minutes, and then centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction step on the remaining aqueous layer to improve recovery.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase (e.g., methanol (B129727)/isopropanol mixture) for injection into the analytical system.

Protocol 3.1.2: HPLC with Fluorescence Detection

This method is highly sensitive and often used for routine analysis.[17][19]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 98:2 v/v) or other non-aqueous eluents.[19][20]

    • Flow Rate: Typically 1.0 - 1.2 mL/min.[19][21]

    • Column Temperature: Maintained at 30-40°C.[19]

  • Post-Column Reduction: After separation on the column, the eluent is passed through a reduction column (e.g., a short column packed with zinc particles) to convert the quinone form of vitamin K to its fluorescent hydroquinone (B1673460) form.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~246-248 nm.[17][19]

    • Emission Wavelength (λem): ~418-430 nm.[17][19]

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of known standards.

Protocol 3.1.3: LC-MS/MS Analysis

LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for menaquinone analysis.[16][22]

  • Chromatographic Separation: Similar to HPLC, using a C18 or similar reversed-phase column. Ultra-high performance liquid chromatography (UPLC) systems are often used for faster analysis times.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is typically used.[18][22]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each menaquinone subtype and its internal standard.[18]

    • Example MRM Transitions: Specific mass transitions for PK, MK-4, and MK-7 are established during method development.[22]

  • Quantification: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Data Presentation: Quantitative Summaries

Table 1: Common Menaquinone Subtypes and Their Primary Sources

Menaquinone Subtype Common Bacterial Producers / Dietary Sources Key Characteristics
MK-4 Product of tissue conversion from K1; found in meat, eggs, and dairy.[2][6] Short-chain menaquinone, ubiquitously present in extrahepatic tissues.[15]
MK-5, MK-6 Produced by various bacteria, including Flavobacterium species.[23] Intermediate-chain menaquinones.
MK-7 Bacillus subtilis (found in fermented soybeans like natto).[24] Long-chain menaquinone with high bioavailability and a long half-life in circulation.[6]
MK-8, MK-9 Escherichia coli (MK-8), Lactococcus lactis (MK-8, MK-9).[1][7] Major forms in certain gut bacteria.

| MK-10 to MK-13 | Produced by anaerobic bacteria in the human colon.[2] | Very long-chain menaquinones with limited absorption from the colon.[2] |

Table 2: Typical Plasma Concentrations of Vitamin K Subtypes in Healthy Adults

Vitamin K Subtype Typical Plasma Concentration Range Notes
Vitamin K1 (Phylloquinone) 0.2 - 2.0 ng/mL (approx. 0.44 - 4.4 nmol/L) Levels reflect recent dietary intake of green vegetables.[16][18]
Menaquinone-4 (MK-4) < 1.0 ng/mL (approx. < 2.2 nmol/L) Rapidly taken up by tissues, resulting in low plasma levels.[16][18]

| Menaquinone-7 (MK-7) | 0.07 - 0.76 ng/mL (approx. 0.1 - 1.2 nmol/L) | Levels are highly dependent on intake of fermented foods; longer half-life than K1.[16][22] |

Table 3: Comparison of Analytical Method Performance for Menaquinone Quantification

Parameter HPLC with Fluorescence Detection LC-MS/MS
Specificity Good, but susceptible to co-eluting interferences. Excellent, based on specific mass-to-charge transitions.[22]
Sensitivity (LOD/LOQ) High sensitivity (LOD often < 0.05 ng/mL).[17] Very high sensitivity (LOD often < 0.14 nmol/L).[18]
Sample Preparation Often requires extensive cleanup to remove interferences.[22] Can tolerate simpler sample preparation due to high specificity.[18]
Throughput Moderate; analysis time is typically longer. High; UPLC systems allow for rapid analysis (<10 mins).[22]

| Cost & Complexity | Lower instrument cost, but post-column derivatization adds complexity. | High instrument cost and requires specialized expertise.[25] |

Visualizing Menaquinone Pathways and Workflows

Experimental Workflow for Menaquinone Analysis

The following diagram outlines the typical workflow for the characterization and quantification of menaquinones from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing Sample Biological Sample (Plasma, Bacteria, Food) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Purify SPE Purification (Optional) Extract->Purify Evap Evaporation & Reconstitution Purify->Evap Purify->Evap If needed HPLC HPLC / LC-MS/MS Separation Evap->HPLC Detect Detection (Fluorescence or MS/MS) HPLC->Detect Quant Quantification vs. Calibration Curve Detect->Quant Result Final Concentration Report Quant->Result

Caption: General experimental workflow for menaquinone analysis.

Bacterial Menaquinone Biosynthesis Pathway

This pathway, starting from chorismate, is a key target for the development of new antibiotics against Gram-positive pathogens.[3]

G enzyme enzyme Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy- 2-naphthoate (DHNA) DHNA_CoA->DHNA MenG (Hydrolase) DMK Demethylmenaquinone DHNA->DMK MenA (Prenyltransferase) MK Menaquinone (MK-n) DMK->MK MenG (Methyltransferase)

Caption: Bacterial menaquinone biosynthesis pathway from chorismate.

Activation of Vitamin K-Dependent Proteins (VKDPs)

Menaquinones act as a vital cofactor for the GGCX enzyme, enabling the carboxylation and activation of proteins critical for health.

G MK Menaquinone (Reduced form) Enzyme γ-Glutamyl Carboxylase (GGCX) MK->Enzyme VKDP_inactive Inactive VKDP (with Glu residues) VKDP_inactive->Enzyme MKO Menaquinone Epoxide VKDP_active Active VKDP (with Gla residues) Enzyme->MKO Enzyme->VKDP_active

Caption: Menaquinone-dependent activation of VKDPs via carboxylation.

Conclusion and Future Directions

The study of menaquinone subtypes has evolved significantly, revealing their diverse and critical roles in both microbial metabolism and human health. The distinction between short- and long-chain menaquinones, such as MK-4 and MK-7, is particularly important, given their differences in bioavailability, tissue distribution, and biological activity.[6] For drug development professionals, the bacterial menaquinone biosynthesis pathway presents a wealth of validated targets for creating novel antibiotics to combat resistant pathogens.[8][26] For researchers in human health, understanding the role of MK subtypes in activating VKDPs continues to open new avenues for addressing chronic conditions like osteoporosis and cardiovascular disease.[24]

Future research should focus on further elucidating the specific functions of different MK subtypes in extrahepatic tissues, refining dietary recommendations to include menaquinones, and developing more accessible and standardized analytical methods for their routine clinical measurement. Advances in mass spectrometry and metabolomics will undoubtedly play a crucial role in deepening our understanding of these vital molecules.

References

Chemistry, Classification, and Sources of Menaquinones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vitamin K2 (Menaquinone) and its Isoforms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a family of fat-soluble vitamins known as menaquinones (MKs), is emerging as a critical nutrient with physiological roles extending far beyond its traditional association with blood coagulation. Unlike its counterpart, Vitamin K1 (phylloquinone), which is primarily involved in hepatic functions, this compound isoforms exhibit a broader range of activities, particularly in extrahepatic tissues such as bone and the vasculature.[1] Menaquinones are characterized by a common 2-methyl-1-4-naphthoquinone ring but differ in the length of their unsaturated isoprenoid side chains, a structural variance that significantly impacts their bioavailability, pharmacokinetics, and tissue-specific effects.[1][2] This guide provides a comprehensive technical overview of menaquinone isoforms, focusing on their chemical classification, pharmacokinetic profiles, mechanisms of action, and the signaling pathways they modulate. It summarizes key quantitative data, details relevant experimental protocols for their analysis, and visualizes complex biological processes to support advanced research and development in this field.

This compound represents a series of vitamers, each designated as MK-n, where 'n' signifies the number of repeating isoprene (B109036) units in the side chain attached to the 3-position of the naphthoquinone ring.[2][3] This side chain is the primary structural difference from Vitamin K1, which possesses a saturated phytyl side chain.[4] The length of the isoprenoid chain influences the lipophilicity of the molecule, which in turn affects its transport and tissue distribution.[1][5]

The primary menaquinone isoforms of biological interest are:

  • Menaquinone-4 (MK-4): Features a shorter side chain with four isoprene units.[3] It is unique in that it is not a major product of bacterial synthesis but is converted from phylloquinone (K1) in various animal tissues, including the arterial walls, pancreas, and brain.[3][4][6] It is found in animal products like meat, eggs, and dairy.[3][7]

  • Menaquinone-7 (MK-7): A long-chain menaquinone with seven isoprene units. It is primarily of microbial origin and is found in high concentrations in fermented foods, most notably natto, a traditional Japanese dish of fermented soybeans.[8][9]

  • Other Long-Chain Menaquinones (MK-8, MK-9): These are also synthesized by bacteria and are present in fermented dairy products like cheese.[3][8]

Table 1: Key Menaquinone Isoforms and Their Primary Sources

Isoform Chemical Structure Primary Dietary Sources Origin
MK-4 2-methyl-3-geranylgeranyl-1,4-naphthoquinone Meat, Eggs, Dairy Products[3][7] Tissue conversion from K1[3][4]
MK-7 2-methyl-3-heptaprenyl-1,4-naphthoquinone Fermented Soybeans (Natto)[8][9] Bacterial Synthesis[1]
MK-8 2-methyl-3-octaprenyl-1,4-naphthoquinone Fermented Cheeses[3][8] Bacterial Synthesis[1]

| MK-9 | 2-methyl-3-nonaprenyl-1,4-naphthoquinone | Fermented Cheeses[3][8] | Bacterial Synthesis[1] |

Pharmacokinetics and Bioavailability

The structural differences between menaquinone isoforms, particularly MK-4 and MK-7, lead to distinct pharmacokinetic profiles. Following absorption, menaquinones are incorporated into lipoproteins for transport.[3][10]

MK-4 has a very short circulatory half-life, estimated to be between 6 to 8 hours.[11][12] It is rapidly cleared from the bloodstream.[10]

MK-7 and other long-chain menaquinones have a much longer half-life, with MK-7's lasting approximately 68 hours (around 3 days).[12][13] This extended presence in circulation is attributed to its transport primarily within low-density lipoproteins (LDL), allowing for greater bioavailability to extrahepatic tissues like bone and blood vessels.[3][5] This superior bioavailability makes MK-7 a subject of intense research for systemic health benefits.[5]

Table 2: Comparative Pharmacokinetics of Key this compound Isoforms

Parameter Menaquinone-4 (MK-4) Menaquinone-7 (MK-7)
Half-Life ~6-8 hours[11][12] ~68 hours[12][13]
Transport Lipoprotein Triglyceride-rich lipoproteins[11] Predominantly LDL[3]
Tissue Distribution Specific tissues (e.g., brain, pancreas)[14] Broad, including liver, bone, and vasculature[5]

| Bioavailability | Lower systemic bioavailability[12] | Higher systemic bioavailability[5] |

Core Mechanism of Action: The Vitamin K Cycle

The primary biochemical role of all Vitamin K forms is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[7] GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on Vitamin K-dependent proteins (VKDPs), converting them into gamma-carboxyglutamate (B555490) (Gla) residues.[7][15] These Gla residues are crucial for the biological activity of VKDPs, as they enable the proteins to bind calcium and interact with phospholipids (B1166683) on cell surfaces.[10]

This process is sustained by the Vitamin K cycle, a metabolic pathway that regenerates the active form of Vitamin K.

Vitamin_K_Cycle cluster_carboxylation VK_KH2 Vitamin K (Hydroquinone) VK_Epoxide Vitamin K 2,3-Epoxide VK_KH2->VK_Epoxide GGCX (γ-Glutamyl Carboxylase) + O2, CO2 VKDP_Gla Active VKDP (Gla-protein) VK_Quinone Vitamin K (Quinone) VK_Epoxide->VK_Quinone VKOR (Vitamin K Epoxide Reductase) VK_Quinone->VK_KH2 VKOR / Other Reductases VKDP_Glu Inactive VKDP (Glu-protein) VKDP_Glu->VKDP_Gla Carboxylation Warfarin Warfarin (Anticoagulant) Warfarin->VK_Epoxide Inhibits Warfarin->VK_Quinone Inhibits

Caption: The Vitamin K cycle, essential for activating Vitamin K-dependent proteins (VKDPs).

Vitamin K-Dependent Proteins (VKDPs) and Signaling

This compound is critical for the activation of numerous extrahepatic VKDPs that play key roles in bone metabolism, cardiovascular health, and cell growth regulation.[16][17]

Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, MGP is considered the most potent inhibitor of vascular calcification.[18][19] Its activation by K2-dependent carboxylation is essential for preventing calcium deposition in arteries.[18][20] Inactive, undercarboxylated MGP (ucMGP) is associated with increased arterial stiffness and cardiovascular disease risk.[18][19]

Osteocalcin (B1147995) (OC): Produced by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone.[15] Once carboxylated by this compound, it binds to the hydroxyapatite (B223615) matrix of bone, contributing to bone mineralization and strength.[16][17] High levels of undercarboxylated osteocalcin (ucOC) are a marker of Vitamin K deficiency and are associated with an increased risk of fractures.[21][22]

Growth Arrest-Specific 6 (Gas6): Gas6 is involved in a wide range of cellular functions, including cell survival, proliferation, and apoptosis inhibition.[17][23] Its activation by this compound allows it to protect endothelial cells and vascular smooth muscle cells.[17]

Table 3: Key Extrahepatic Vitamin K-Dependent Proteins (VKDPs)

Protein Primary Location Function After Carboxylation Associated Pathology with Deficiency
Matrix Gla Protein (MGP) Vascular Smooth Muscle, Cartilage Inhibits soft tissue and vascular calcification[18][19] Arterial stiffness, Atherosclerosis, Valvular calcification[20]
Osteocalcin (OC) Bone Binds calcium to bone matrix, regulates bone mineralization[16][17] Osteoporosis, Increased fracture risk[21][24]
Gas6 Endothelium, Nervous System Protects cells, inhibits apoptosis, regulates cell growth[17][23] Endothelial dysfunction, Inflammation[25]

| Gla-Rich Protein (GRP) | Cartilage, Vascular Wall | Inhibits calcification of the cardiovascular system[17] | Cardiovascular calcification[17] |

Signaling Pathway in Bone Metabolism

This compound promotes bone health not only by activating osteocalcin but also by influencing gene expression in bone cells. It has been shown to activate the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that upregulates bone marker genes.[25] Furthermore, it can suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the NF-κB signaling pathway.[25][26]

Bone_Metabolism_Pathway K2 This compound (MK-4, MK-7) Osteoblast Osteoblast (Bone-Building Cell) K2->Osteoblast Acts on NFkB NF-κB Pathway K2->NFkB Inhibits SXR SXR Activation (Nuclear Receptor) Osteoblast->SXR Mediates OC_Act ↑ Osteocalcin Carboxylation Osteoblast->OC_Act Produces & Activates Osteoclast Osteoclast (Bone-Resorbing Cell) Bone_Resorption ↓ Bone Resorption Osteoclast->Bone_Resorption Reduces Activity Gene_Exp ↑ Osteogenic Gene Expression SXR->Gene_Exp NFkB->Osteoclast Promotes Differentiation Bone_Formation ↑ Bone Formation & Mineralization Gene_Exp->Bone_Formation OC_Act->Bone_Formation

Caption: this compound's dual-action role in promoting bone formation and reducing bone resorption.

Signaling Pathway in Vascular Health

The primary mechanism for this compound's cardiovascular benefit is the activation of MGP, which directly inhibits calcium crystal formation in the arterial wall. This prevents the transformation of vascular smooth muscle cells into osteoblast-like cells, a key event in vascular calcification.[17]

Vascular_Health_Pathway cluster_activation MGP Activation K2 This compound ucMGP Inactive MGP (dp-ucMGP) K2->ucMGP Carboxylates (via GGCX) VSMC Vascular Smooth Muscle Cell (VSMC) VSMC->ucMGP Synthesizes cMGP Active MGP (p-cMGP) Calcium Calcium Phosphate Crystals cMGP->Calcium Inhibits Deposition Elasticity Arterial Elasticity cMGP->Elasticity Preserves Calcification Vascular Calcification Calcium->Calcification Leads to Calcification->Elasticity Reduces

Caption: Mechanism of this compound in preventing vascular calcification via MGP activation.

Analytical Methodologies and Experimental Protocols

Accurate quantification of menaquinone isoforms in biological matrices (plasma, serum, tissues) and dietary supplements is essential for research. High-Performance Liquid Chromatography (HPLC) is the most common technique.[27]

General Experimental Workflow for Menaquinone Quantification

The analysis of menaquinones typically involves sample extraction, chromatographic separation, and detection.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction (e.g., with n-hexane) Sample->Extraction Purification Sample Cleanup (e.g., SPE, Saponification) Extraction->Purification Chromatography Chromatographic Separation (RP-HPLC / UFLC) Purification->Chromatography Detection Detection (UV, Fluorescence, MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized workflow for the quantification of menaquinones from biological samples.

Protocol: HPLC-UV Method for MK-7 Determination

This protocol is a simplified representation based on methodologies described in the literature for determining MK-7 in fermentation products.[28]

1. Sample Preparation and Extraction:

  • Objective: To extract MK-7 and remove interfering lipids and proteins.

  • Procedure:

    • Treat the sample with ethanol (B145695) to denature proteins.

    • Perform enzymatic hydrolysis with lipase (B570770) (e.g., 1% w/v) to break down lipids.[28]

    • Extract the menaquinones using a solvent mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).[28]

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the upper organic layer containing the MK-7.

    • Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[28]

  • Column: C18 column (e.g., C18 Gemini).[28]

  • Mobile Phase: Isocratic mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).[28]

  • Flow Rate: 0.5 mL/min.[28]

  • Detection: UV detector with wavelength set at 248 nm.[28]

3. Quantification:

  • Prepare a calibration curve using certified MK-7 standards of known concentrations.

  • Calculate the concentration of MK-7 in the sample by comparing its peak area to the standard curve.

  • The reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for such a method can be as low as 0.1 µg/mL and 0.29 µg/mL, respectively.[28]

Table 4: Summary of Common Analytical Methods for Menaquinone Quantification

Technique Common Matrix Sample Prep Detection Key Parameters
HPLC-UV Fermentation Broth, Supplements Solvent Extraction, Saponification UV (248-270 nm) LOD: ~0.1 µg/mL; Recovery: >90%[28][29]
HPLC-Fluorescence Plasma, Serum, Food Post-column reduction with Zinc Fluorescence Higher sensitivity than UV[30][31]
LC-MS/MS Plasma, Serum Protein Precipitation, LLE Mass Spectrometry High selectivity and sensitivity; enables use of stable isotope-labeled internal standards[27]

| UFLC-DAD | Plasma | Protein Precipitation | Diode Array (190-600 nm) | Fast run times (<10 min)[30] |

Clinical Data and Therapeutic Relevance

The distinct properties of this compound isoforms have led to numerous clinical investigations, particularly for osteoporosis and cardiovascular disease.

Osteoporosis

High-dose MK-4 (45 mg/day) has been used as a prescription drug in Japan for osteoporosis.[32] Studies have shown it can maintain or increase bone mineral density (BMD) and significantly reduce fracture rates in postmenopausal women.[32][33] MK-7 has also demonstrated benefits; a three-year study with a physiological dose (180 mcg/day) of MK-7 showed a significant decrease in age-related bone loss.[22]

Table 5: Selected Clinical Trial Data for this compound and Bone Health

Isoform Daily Dosage Study Population Duration Key Outcome
MK-4 45 mg[32][33] Postmenopausal women with osteoporosis 12-24 months Improved vertebral BMD and reduced fracture risk[1][32]
MK-7 180 mcg[22] Healthy postmenopausal women 3 years Significantly lower loss of vertebral height vs. placebo[22]

| MK-7 | 375 mcg (+ Ca, Vit D)[8] | Postmenopausal women with osteopenia | 3 years | Reduced levels of undercarboxylated osteocalcin[8] |

Cardiovascular Disease

Observational studies have linked higher dietary intake of menaquinones (especially MK-7, MK-8, and MK-9) with a reduced risk of coronary artery calcification and cardiovascular mortality.[34] Clinical trials are actively investigating whether K2 supplementation can slow or reverse the progression of arterial calcification.[18][34] Recent research suggests that combining this compound with Vitamin D may slow the progression of coronary artery calcification (CAC).[35][36] The activation of MGP is the key mechanism underlying this protective effect.[18][19]

Conclusion

This compound and its menaquinone isoforms represent a class of molecules with profound and diverse biological activities that extend well beyond coagulation. The structural variations, particularly between the short-chain MK-4 and the long-chain MK-7, dictate their pharmacokinetics and are critical to their efficacy in extrahepatic tissues. A robust body of evidence supports the role of this compound in bone and cardiovascular health through the activation of VKDPs like osteocalcin and MGP. For researchers and drug development professionals, understanding these isoform-specific differences, the underlying signaling pathways, and the precise analytical methods for their quantification is paramount. Future research should continue to elucidate the tissue-specific roles of each menaquinone and establish definitive dietary reference values to optimize human health and develop targeted therapeutic strategies.

References

The Expanding Therapeutic Landscape of Vitamin K2: A Technical Guide to its Extra-Coagulant Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a member of the fat-soluble vitamin K family, has long been recognized for its essential role in the hepatic carboxylation of coagulation factors. However, a growing body of evidence has illuminated its profound physiological functions extending far beyond hemostasis. This technical guide provides an in-depth exploration of the extra-hepatic roles of this compound, with a particular focus on its mechanisms of action in bone metabolism, cardiovascular health, mitochondrial function, and its emerging potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for key assays, quantitative data from clinical interventions, and visualizations of critical signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Vitamin K exists in two primary forms: phylloquinone (Vitamin K1) and a series of menaquinones (this compound). While Vitamin K1 is predominantly involved in hepatic coagulation factor synthesis, this compound, with its various isoforms (MK-n), exhibits a broader range of activities in extra-hepatic tissues.[1] This is largely attributed to its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on various Vitamin K-dependent proteins (VKDPs).[2] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in a multitude of physiological processes.[3] This guide delves into the significant biological functions of this compound beyond its traditional role in blood clotting.

Role in Bone Metabolism

This compound is a critical nutrient for maintaining skeletal health. Its primary function in bone is to facilitate the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts.[4] Carboxylated osteocalcin (cOC) is essential for binding calcium ions and incorporating them into the bone matrix, thereby promoting bone mineralization and strength.[2][5] Conversely, high levels of undercarboxylated osteocalcin (ucOC) are associated with lower bone mineral density and an increased risk of fractures.[6]

Signaling Pathways in Bone Metabolism

This compound influences bone homeostasis through several signaling pathways:

  • γ-Carboxylation of Osteocalcin: As the cofactor for GGCX, this compound is indispensable for the conversion of ucOC to cOC, which is the active form of the protein that can bind to the hydroxyapatite (B223615) matrix of bone.[7]

  • Regulation of Gene Expression: this compound has been shown to upregulate the transcription of osteoblastic marker genes.[8] It can also modulate bone remodeling by influencing the RANK/RANKL/OPG signaling pathway, thereby inhibiting osteoclast activity.[4][8]

  • Steroid and Xenobiotic Receptor (SXR/PXR) Activation: Some menaquinones can activate the SXR/PXR, a nuclear receptor that regulates the expression of genes involved in bone matrix deposition and collagen accumulation.[7][9]

VitaminK2_Bone_Metabolism cluster_0 This compound Action cluster_1 Osteoblast cluster_2 Bone Matrix cluster_3 Osteoclast This compound This compound GGCX γ-glutamyl carboxylase This compound->GGCX Cofactor SXR_PXR SXR/PXR Activation This compound->SXR_PXR RANKL ↓ RANKL Expression This compound->RANKL OPG ↑ OPG Expression This compound->OPG cOC Carboxylated Osteocalcin GGCX->cOC Carboxylates ucOC Undercarboxylated Osteocalcin ucOC->cOC Bone_Mineralization Bone Mineralization and Strength cOC->Bone_Mineralization Promotes Gene_Expression ↑ Osteoblastic Gene Expression SXR_PXR->Gene_Expression Osteoclast_Activity ↓ Osteoclast Activity RANKL->Osteoclast_Activity Inhibits OPG->Osteoclast_Activity Inhibits

This compound signaling in bone metabolism.
Quantitative Data from Clinical Trials on Bone Mineral Density

Numerous clinical trials have investigated the effect of this compound supplementation on bone mineral density (BMD) and fracture risk, particularly in postmenopausal women. The results, while promising, have shown some variability.

Study PopulationInterventionDurationKey FindingsReference
Postmenopausal women180 µg MK-7/day3 yearsSignificantly decreased age-related decline in BMD at the lumbar spine and femoral neck.[10]
Postmenopausal women with osteoporosis45 mg MK-4/day18 monthsNo significant improvement in BMD compared to placebo in patients on bisphosphonates.[11]
Postmenopausal women with osteoporosis45 mg MK-4/day6-36 monthsMeta-analysis showed improved BMD and significantly reduced fracture rates.[12]
Middle-aged and older adultsThis compound supplementationMeta-analysisSignificant increase in lumbar spine BMD, particularly in women.[13]
Experimental Protocol: Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA

The ratio of ucOC to total osteocalcin is a sensitive marker of Vitamin K status in bone.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to specifically quantify the amount of ucOC in serum or plasma.

Materials:

  • Microplate pre-coated with a monoclonal antibody specific for the N-terminal region of human osteocalcin.

  • Biotinylated polyclonal antibody specific for the γ-carboxylated Gla residues.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 0.2 M H₂SO₄).

  • Wash buffer.

  • Assay diluent.

  • Calibrators (known concentrations of ucOC).

  • Serum or plasma samples.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the ucOC calibrators. Dilute serum or plasma samples as recommended by the kit manufacturer.

  • Incubation: Add calibrators and samples to the appropriate wells of the microplate. Incubate to allow ucOC to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add the biotinylated anti-Gla antibody to each well and incubate. This antibody will only bind to the carboxylated osteocalcin, leaving the ucOC unbound.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate.

  • Washing: Wash the plate to remove unbound conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product.

  • Stop Reaction: Add stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their concentrations. Determine the concentration of ucOC in the samples by interpolating their absorbance values on the standard curve. A separate ELISA for total osteocalcin is required to determine the ucOC/total OC ratio.

ucOC_ELISA_Workflow start Start prep Prepare Samples and Standards start->prep incubate1 Incubate with Capture Antibody prep->incubate1 wash1 Wash incubate1->wash1 detect_ab Add Biotinylated Anti-Gla Antibody wash1->detect_ab incubate2 Incubate detect_ab->incubate2 wash2 Wash incubate2->wash2 conjugate Add Streptavidin-HRP wash2->conjugate incubate3 Incubate conjugate->incubate3 wash3 Wash incubate3->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read calculate Calculate ucOC Concentration read->calculate end End calculate->end

Workflow for ucOC ELISA.

Role in Cardiovascular Health

This compound plays a crucial protective role in the cardiovascular system, primarily by preventing vascular calcification.[14] This is achieved through the activation of Matrix Gla-protein (MGP), a potent inhibitor of soft tissue calcification.[15][16]

Signaling Pathways in Cardiovascular Health

The primary mechanism of this compound in cardiovascular health revolves around the carboxylation of MGP.

  • γ-Carboxylation of Matrix Gla-Protein (MGP): MGP is synthesized by vascular smooth muscle cells and requires this compound-dependent carboxylation to become biologically active.[6] Carboxylated MGP (cMGP) binds to calcium crystals and inhibits their deposition in the arterial wall.[17]

  • Inhibition of Osteogenic Differentiation: In a state of this compound deficiency, MGP remains uncarboxylated (ucMGP) and is unable to prevent the osteogenic differentiation of vascular smooth muscle cells, a key step in the process of vascular calcification.[15]

VitaminK2_Cardiovascular_Health cluster_0 This compound Action cluster_1 Vascular Smooth Muscle Cell cluster_2 Arterial Wall This compound This compound GGCX γ-glutamyl carboxylase This compound->GGCX Cofactor cMGP Carboxylated Matrix Gla-Protein GGCX->cMGP Carboxylates ucMGP Uncarboxylated Matrix Gla-Protein ucMGP->cMGP Vascular_Calcification Vascular Calcification cMGP->Vascular_Calcification Inhibits

This compound signaling in cardiovascular health.
Quantitative Data from Clinical Trials on Vascular Calcification

Several studies have evaluated the impact of this compound supplementation on markers of vascular calcification.

Study PopulationInterventionDurationKey FindingsReference
Healthy postmenopausal women180 µg MK-7/day3 yearsImproved arterial stiffness.[10]
Hemodialysis patients360 µg MK-7 3 times/week18 monthsNo significant effect on coronary artery calcification progression. Reduced levels of dp-ucMGP.[18]
Men with aortic valve calcification720 µg MK-7 + 25 µg Vitamin D/day24 monthsNo significant difference in aortic valve calcification progression compared to placebo.[2]
AdultsVitamin K supplementationMeta-analysisSlowed the progression of coronary artery calcification.[19][20]
Experimental Protocol: In Vitro Model of Vascular Calcification

This protocol describes the induction and quantification of calcification in cultured vascular smooth muscle cells (VSMCs).

Principle: VSMCs are induced to calcify by culturing them in a high-phosphate medium. The extent of calcification can then be quantified.

Materials:

  • Human aortic smooth muscle cells (HASMCs).

  • Growth medium (e.g., SmGM-2).

  • Calcification medium: Growth medium supplemented with elevated phosphate (B84403) levels (e.g., 2.6 mM sodium phosphate).

  • Alizarin Red S staining solution.

  • Cetylpyridinium chloride (CPC) solution for quantification.

  • Calcium quantification assay kit.

Procedure:

  • Cell Culture: Culture HASMCs in growth medium until they reach confluence.

  • Induction of Calcification: Replace the growth medium with calcification medium. Culture the cells for an additional 7-14 days, changing the medium every 2-3 days. A control group should be maintained in the growth medium.

  • Visualization of Calcification (Alizarin Red S Staining):

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS.

    • Stain with Alizarin Red S solution for 5 minutes.

    • Wash with deionized water.

    • Visualize the red-orange calcium deposits under a microscope.

  • Quantification of Calcification:

    • After Alizarin Red S staining, add CPC solution to each well and incubate to destain.

    • Transfer the supernatant to a new microplate.

    • Read the absorbance at 562 nm.

    • Alternatively, decalcify the cell layer with 0.6 N HCl and measure the calcium content of the supernatant using a calcium quantification assay kit.

Vascular_Calcification_Workflow start Start culture Culture Vascular Smooth Muscle Cells to Confluence start->culture induce Induce Calcification with High-Phosphate Medium culture->induce visualize Visualize with Alizarin Red S Staining induce->visualize quantify Quantify Calcium (CPC or Assay Kit) visualize->quantify end End quantify->end

Workflow for in vitro vascular calcification assay.

Emerging Roles of this compound

Beyond its well-established roles in bone and cardiovascular health, emerging research suggests that this compound has several other important biological functions.

Mitochondrial Function and Neuroprotection

This compound has been shown to function as an electron carrier in the mitochondrial electron transport chain, contributing to ATP production.[21] This function is independent of its role in carboxylation. Studies in cellular and animal models of Parkinson's disease have demonstrated that this compound can rescue mitochondrial defects, reduce oxidative stress, and protect neurons from damage.[22][23]

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.[24] By suppressing NF-κB, this compound can reduce the production of inflammatory cytokines.[25] This anti-inflammatory action may contribute to its protective effects in various chronic diseases.

Potential Anti-Cancer Activity

In vitro and in vivo studies have suggested that this compound may possess anti-cancer properties.[26] It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including hepatocellular carcinoma, leukemia, and lung cancer.[27][28] Some epidemiological studies have also linked higher this compound intake with a reduced risk of certain cancers.[20] However, more robust clinical trials are needed to confirm these findings.

Conclusion

The biological functions of this compound extend far beyond its role in coagulation, positioning it as a key nutrient with significant therapeutic potential. Its well-documented roles in bone mineralization and the prevention of vascular calcification are supported by a growing body of clinical evidence. Furthermore, the emerging research into its neuroprotective, anti-inflammatory, and anti-cancer effects opens up new avenues for drug development and nutritional interventions. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further unravel the multifaceted benefits of this compound and translate these findings into clinical applications.

References

The Crucial Role of Vitamin K2-Dependent Proteins in Bone and Vascular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2 is a vital cofactor for the post-translational modification of a specific class of proteins known as this compound-dependent proteins (VKDPs). This modification, γ-carboxylation, is essential for their biological activity, enabling them to bind calcium ions and participate in critical physiological processes. This in-depth technical guide explores the core functions of key VKDPs in maintaining the delicate balance between bone mineralization and the prevention of vascular calcification. We will delve into the molecular mechanisms, signaling pathways, and experimental methodologies used to study these proteins, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The this compound Carboxylation Cascade

Vitamin K functions as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the conversion of specific glutamate (B1630785) (Glu) residues in VKDPs to γ-carboxyglutamate (Gla) residues.[1][2] This process, known as carboxylation, is fundamental to the function of these proteins. The vitamin K cycle, involving the enzymes GGCX and vitamin K epoxide reductase (VKORC1), ensures a continuous supply of the reduced form of vitamin K necessary for this reaction.[1] To date, 17 different VKDPs have been identified, playing roles in blood coagulation, bone metabolism, and the inhibition of soft tissue calcification.[3][4][5][6][7] This guide will focus on the VKDPs with prominent roles in bone and vascular health.

Key this compound-Dependent Proteins in Bone Health

Osteocalcin (B1147995) (OCN)

Osteocalcin, also known as bone Gla protein (BGP), is the most abundant non-collagenous protein in bone tissue, exclusively produced by osteoblasts.[8][9] Its synthesis is a marker of bone formation.

Mechanism of Action in Bone:

The three Gla residues in osteocalcin confer a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[1][8][10] Carboxylated osteocalcin (cOCN) is incorporated into the bone extracellular matrix, where it is thought to play a role in bone mineralization and the regulation of crystal maturation.[3][4][5][6][7][8] While some studies suggest cOCN is crucial for proper bone mineralization, others indicate it may act as a negative regulator of bone formation, with osteocalcin-deficient mice showing increased bone mass.[1][9][10]

Endocrine Functions:

Recent research has unveiled a surprising endocrine role for the undercarboxylated form of osteocalcin (ucOCN). Released from the bone matrix during resorption, ucOCN acts as a hormone, influencing:

  • Glucose Metabolism: It stimulates insulin (B600854) secretion and proliferation of pancreatic β-cells and enhances insulin sensitivity in adipose and muscle tissues.[1][8][9][11]

  • Male Fertility: It promotes testosterone (B1683101) production by the testes.

  • Cognitive Function: It has been shown to influence brain development and cognitive functions.[8]

Other VKDPs in Bone
  • Protein S: While primarily known for its anticoagulant properties, Protein S is also synthesized by osteoblasts and may play a role in bone metabolism.

  • Gas6 (Growth Arrest-Specific 6): This protein, a ligand for the TAM family of receptor tyrosine kinases, is involved in cell survival and proliferation. In bone, it has been shown to regulate endochondral ossification.[12]

Key this compound-Dependent Proteins in Vascular Health

Matrix Gla-Protein (MGP)

Matrix Gla-Protein is a potent inhibitor of vascular calcification, primarily synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[13][14][15]

Mechanism of Action in Vasculature:

Fully carboxylated and phosphorylated MGP is essential for preventing the deposition of calcium phosphate (B84403) crystals in the arterial wall.[2][14][16] Its protective mechanisms include:

  • Direct Inhibition: MGP directly binds to calcium ions and hydroxyapatite crystals, preventing their growth and deposition in the vascular wall.[13][14]

  • BMP-2 Antagonism: MGP is a natural inhibitor of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule that promotes the transformation of VSMCs into osteoblast-like cells, a critical step in the vascular calcification process.[14][17][18][19][20] By inhibiting BMP-2, MGP helps maintain the contractile phenotype of VSMCs.

A deficiency in this compound leads to the production of inactive, uncarboxylated MGP (ucMGP), which is associated with an increased risk of vascular calcification.[14][15]

Gas6 and Protein S in the Vasculature

Both Gas6 and Protein S are ligands for the TAM receptors (Tyro3, Axl, Mer), which are involved in regulating inflammation, apoptosis, and cell proliferation in the vascular system.[21][22]

  • Gas6: Protects endothelial and vascular smooth muscle cells from apoptosis, a process linked to the initiation of vascular calcification.[3][4][5][6][7][23] It also plays a role in regulating VSMC proliferation and migration.[24]

  • Protein S: Similar to Gas6, it can induce the proliferation of vascular smooth muscle cells.[21]

Signaling Pathways

Osteocalcin Signaling in Osteoblasts

The regulation of osteocalcin expression in osteoblasts involves complex signaling pathways. Insulin signaling, for instance, has been shown to be a key regulator of osteocalcin production.

Osteocalcin_Signaling Insulin Insulin InsR Insulin Receptor Insulin->InsR Signaling_Cascade Intracellular Signaling Cascade InsR->Signaling_Cascade Runx2 Runx2 Signaling_Cascade->Runx2 activates Osteocalcin_Gene Osteocalcin Gene (BGLAP) Runx2->Osteocalcin_Gene promotes transcription Osteocalcin_Protein Osteocalcin (ucOCN) Osteocalcin_Gene->Osteocalcin_Protein translation Carboxylation γ-carboxylation (this compound dependent) Osteocalcin_Protein->Carboxylation Carboxylated_Osteocalcin Carboxylated Osteocalcin (cOCN) Carboxylation->Carboxylated_Osteocalcin Bone_Matrix Incorporation into Bone Matrix Carboxylated_Osteocalcin->Bone_Matrix

Caption: Insulin signaling pathway leading to the production and carboxylation of osteocalcin in osteoblasts.

MGP Signaling in Vascular Smooth Muscle Cells

MGP plays a critical role in maintaining the phenotype of vascular smooth muscle cells by antagonizing the pro-calcific BMP-2 signaling pathway.

MGP_Signaling cluster_0 Pro-Calcific Pathway cluster_1 Inhibitory Pathway BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR SMAD SMAD 1/5/8 Phosphorylation BMPR->SMAD Runx2_Msx2 Runx2 / Msx2 Transcription Factors SMAD->Runx2_Msx2 activates Osteogenic_Differentiation Osteogenic Differentiation Runx2_Msx2->Osteogenic_Differentiation promotes Calcification Vascular Calcification Osteogenic_Differentiation->Calcification VitaminK2 This compound Carboxylation γ-carboxylation VitaminK2->Carboxylation ucMGP ucMGP ucMGP->Carboxylation cMGP Carboxylated MGP (cMGP) cMGP->BMP2 inhibits

Caption: MGP-mediated inhibition of the BMP-2 signaling pathway in vascular smooth muscle cells.

Quantitative Data from Clinical Studies

The following tables summarize the effects of Vitamin K supplementation on bone mineral density and markers of carboxylation from various meta-analyses and randomized controlled trials.

Table 1: Effect of this compound Supplementation on Bone Mineral Density (BMD)

Study PopulationInterventionDurationBMD Change (Lumbar Spine)BMD Change (Femoral Neck)Reference
Postmenopausal women180 µg MK-7/day3 yearsSignificant increaseSignificant increase
Postmenopausal women with osteoporosis45 mg MK-4/day1 yearNo significant changeNo significant change[25]
Middle-aged and older adultsThis compound (>1 mg/day)>6 monthsSignificant increaseNo significant effect[26]
Middle-aged and older adultsThis compound4 weeks - 4 yearsIncreasedNo effect[27]

Table 2: Effect of Vitamin K Supplementation on Carboxylation Status

Study PopulationInterventionOutcome MeasureResultReference
Healthy adults180 µg MK-7/day (6 weeks)Serum cOC and ucOCIncreased cOC, decreased ucOC[25]
Middle-aged and older adultsVitamin K supplementationSerum cOC and ucOCIncreased cOC, decreased ucOC[26]
General populationVitamin K1 supplementationSerum ucOCSignificant reduction[28]
General populationThis compound supplementationSerum ucOCSignificant reduction[28]

Experimental Protocols

Measuring Gamma-Carboxylation of Osteocalcin

Objective: To quantify the levels of carboxylated and undercarboxylated osteocalcin in biological samples.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and quantitative method.

  • Principle: Utilizes specific antibodies that recognize different forms of osteocalcin (total, carboxylated, or undercarboxylated).

  • Procedure:

    • Coat a microplate with a capture antibody specific for osteocalcin.

    • Add the sample (serum, plasma, or cell culture supernatant) to the wells.

    • Incubate to allow osteocalcin to bind to the capture antibody.

    • Wash to remove unbound components.

    • Add a detection antibody that is specific for either the carboxylated (Gla) or undercarboxylated (Glu) form of osteocalcin. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash again.

    • Add a substrate for the enzyme, which will produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of the specific osteocalcin form in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of the target osteocalcin form to quantify the amount in the samples. The ratio of carboxylated to undercarboxylated osteocalcin can then be calculated.

Alternative Method: Mass Spectrometry Immunoassay (MSIA)

This method provides more detailed information on the specific carboxylation sites.[29]

Quantifying Vascular Calcification

Objective: To assess the extent of calcium deposition in vascular tissues.

In Vitro Methodology: Alizarin Red Staining

Used for cell culture models of vascular calcification.

  • Principle: Alizarin Red S is a dye that binds to calcium salts, forming a red precipitate.

  • Procedure:

    • Culture vascular smooth muscle cells under conditions that induce calcification.

    • Fix the cells.

    • Stain the cells with an Alizarin Red S solution.

    • Wash to remove excess stain.

    • The calcified nodules will appear as red-orange deposits.

  • Quantification: The stained deposits can be visualized by microscopy. For quantitative analysis, the stain can be extracted from the cells and its absorbance measured spectrophotometrically.

In Vivo Methodology: Micro-Computed Tomography (Micro-CT)

A non-invasive imaging technique for animal models.

  • Principle: Uses X-rays to create cross-sectional images of the aorta or other blood vessels, allowing for the three-dimensional visualization and quantification of calcified plaques.

  • Procedure:

    • Anesthetize the animal.

    • Place the animal in the micro-CT scanner.

    • Acquire a series of X-ray images from multiple angles.

    • Reconstruct the images to create a 3D representation of the vasculature.

  • Data Analysis: Specialized software is used to segment the calcified regions and calculate their volume and density.

Human Studies Methodology: Computed Tomography (CT)

Used to measure coronary artery calcification (Agatston score).

  • Principle: A non-invasive imaging technique that quantifies the amount of calcified plaque in the coronary arteries.

  • Procedure: A cardiac CT scan is performed.

  • Data Analysis: The Agatston score is calculated based on the area and density of the calcified plaques.

Assaying Vitamin K-Dependent Carboxylase Activity

Objective: To measure the activity of the γ-glutamyl carboxylase (GGCX) enzyme.

Methodology: Cell-Based Carboxylation Assay

  • Principle: Utilizes a reporter protein that is a substrate for GGCX. The extent of carboxylation of this reporter protein reflects the activity of the enzyme.

  • Procedure:

    • Establish a cell line that stably expresses a reporter protein (e.g., a modified prothrombin or MGP).[30][31]

    • Culture the cells in the presence of varying concentrations of vitamin K.

    • Collect the cell culture medium containing the secreted reporter protein.

    • Quantify the amount of carboxylated reporter protein using an ELISA specific for the carboxylated form.

  • Data Analysis: The enzyme activity can be determined by measuring the rate of carboxylation of the reporter protein.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Models) cluster_2 Human Clinical Trials Cell_Culture Cell Culture (e.g., Osteoblasts, VSMCs) Treatment Treatment (e.g., this compound, Warfarin) Cell_Culture->Treatment Carboxylation_Assay Carboxylation Assay (ELISA) Treatment->Carboxylation_Assay Calcification_Staining Calcification Staining (Alizarin Red) Treatment->Calcification_Staining Animal_Model Animal Model (e.g., Mouse, Rat) Dietary_Intervention Dietary Intervention or Genetic Modification Animal_Model->Dietary_Intervention Blood_Sampling Blood Sampling Dietary_Intervention->Blood_Sampling Imaging Vascular Imaging (Micro-CT) Dietary_Intervention->Imaging Serum_Analysis Serum Analysis (cOCN, ucOCN, cMGP) Blood_Sampling->Serum_Analysis Human_Subjects Human Subjects Supplementation This compound Supplementation Human_Subjects->Supplementation BMD_Measurement BMD Measurement (DXA) Supplementation->BMD_Measurement CAC_Scoring Coronary Artery Calcification Scoring (CT) Supplementation->CAC_Scoring

Caption: General experimental workflow for studying this compound-dependent proteins.

Conclusion and Future Directions

The evidence strongly supports the critical role of this compound-dependent proteins in maintaining a healthy balance between bone mineralization and the prevention of ectopic calcification. Osteocalcin and MGP, in particular, have emerged as key players in this intricate interplay. A sufficient intake of this compound is paramount for the proper functioning of these proteins.

For drug development professionals, targeting the carboxylation of these proteins presents a promising therapeutic avenue for both osteoporosis and cardiovascular disease. Future research should focus on:

  • Developing more specific and sensitive biomarkers to assess this compound status and the activity of VKDPs.

  • Conducting large-scale, long-term clinical trials to definitively establish the optimal dosage of this compound for bone and vascular health benefits.

  • Elucidating the full spectrum of signaling pathways regulated by these proteins to identify new therapeutic targets.

This guide provides a foundational understanding of the science behind this compound-dependent proteins, offering a valuable resource for those working to translate this knowledge into novel therapeutic strategies.

References

The Extrahepatic Activity of Vitamin K2 Menaquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Vitamin K2, a family of fat-soluble vitamins known as menaquinones, has emerged as a critical signaling molecule with profound physiological effects extending beyond its traditional role in hepatic coagulation factor synthesis. While Vitamin K1 (phylloquinone) is primarily utilized by the liver, this compound menaquinones, particularly the long-chain forms like menaquinone-7 (B21479) (MK-7), are more bioavailable to extrahepatic tissues.[1] This technical guide provides an in-depth review of the core extrahepatic activities of this compound, focusing on its mechanisms in bone metabolism, cardiovascular health, and emerging roles in mitochondrial function and neuroprotection. We detail the underlying signaling pathways, present quantitative data from key clinical and preclinical studies, and provide an overview of the experimental protocols used to generate these findings.

Core Mechanisms of Action

The extrahepatic bioactivity of this compound is governed by two primary mechanisms: the canonical gamma-carboxylation of Vitamin K-dependent proteins (VKDPs) and a non-canonical pathway involving the transcriptional regulation of target genes via the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR).

Gamma-Carboxylation of Vitamin K-Dependent Proteins (VKDPs)

The cornerstone of this compound's function is its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[2] This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins. This conversion is critical, as the Gla residues confer a negative charge, enabling the proteins to bind to positively charged calcium ions and become biologically active.[3] In extrahepatic tissues, the two most important VKDPs are Osteocalcin (B1147995) (OC) and Matrix Gla Protein (MGP).[2]

The process, known as the Vitamin K cycle, ensures a continuous supply of the reduced form of vitamin K, which is required by GGCX.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - active) VK_quinone->VKH2 Reduction GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate GGCX->VK_epoxide CarboxylatedProteins Active VKDPs (Gla-form) (e.g., cOC, cMGP) GGCX->CarboxylatedProteins Product VKOR->VK_quinone Reduction Proteins VKDPs (Glu-form) (e.g., Osteocalcin, MGP) Proteins->GGCX Substrate O2_CO2 O₂, CO₂ O2_CO2->GGCX Warfarin Warfarin Inhibition Warfarin->VKOR

Diagram 1: The Vitamin K Cycle for VKDP Activation.
SXR/PXR-Mediated Gene Regulation

Separate from its cofactor role, menaquinone-4 (MK-4) has been identified as a ligand for the nuclear receptor SXR (human) / PXR (mouse).[4][5][6] Upon binding, SXR/PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on the DNA to regulate the transcription of target genes.[7] This mechanism is independent of gamma-carboxylation. In osteoblastic cells, MK-4-activated SXR has been shown to upregulate genes involved in extracellular matrix formation and bone homeostasis, such as tsukushi (TSK), matrilin-2 (MATN2), and CD14.[8][9]

SXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK4 This compound (MK-4) SXR SXR/PXR MK4->SXR Binds & Activates RXR_cyto RXR SXR_RXR SXR-RXR Heterodimer SXR->SXR_RXR Translocates & Dimerizes DNA DNA Response Element (e.g., DR3) SXR_RXR->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA TargetGenes Target Genes: • Tsukushi (TSK) • Matrilin-2 (MATN2) • CD14 mRNA->TargetGenes Translation leads to

Diagram 2: SXR/PXR-mediated gene regulation by MK-4.

Role in Bone Metabolism

This compound is essential for maintaining bone quality and strength through the activation of osteocalcin and the transcriptional regulation of bone matrix genes.

Osteocalcin Activation

Osteocalcin is the most abundant non-collagenous protein in the bone matrix, produced by osteoblasts.[10] Its activation via gamma-carboxylation by this compound is crucial for its function. Carboxylated osteocalcin (cOC) binds to the hydroxyapatite (B223615) mineral component of bone, contributing to bone mineralization and strength.[11] In contrast, undercarboxylated osteocalcin (ucOC) has a lower affinity for hydroxyapatite and is considered a marker of poor vitamin K status and has been associated with an increased risk of fractures.[12]

Quantitative Data from Clinical Trials

The following tables summarize key findings from human clinical trials investigating the effect of this compound on bone health.

Table 1: Effect of MK-7 Supplementation on Bone Mineral Density (BMD) in Postmenopausal Women

Study / Population Intervention Duration Outcome Measure Result p-value Citation(s)
Rønn et al., 2020 / 142 postmenopausal women with osteopenia 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 3 years % change in Total Hip BMD -1.5% (MK-7) vs. -2.4% (Placebo) >0.09 [13][14]
Rønn et al., 2020 / 142 postmenopausal women with osteopenia 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 3 years % change in Femoral Neck BMD -1.5% (MK-7) vs. -1.0% (Placebo) >0.09 [13][14]
Rønn et al., 2020 / 142 postmenopausal women with osteopenia 375 µ g/day MK-7 + Ca + Vit D3 vs. Placebo + Ca + Vit D3 3 years % change in Lumbar Spine BMD -1.8% (MK-7) vs. -1.1% (Placebo) >0.09 [13][14]
Knapen et al., 2013 / 244 healthy postmenopausal women 180 µ g/day MK-7 vs. Placebo 3 years % decline in Lumbar Spine BMD Significantly lower in MK-7 group <0.05 [15]

| Knapen et al., 2013 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | % decline in Femoral Neck Bone Strength | Significantly lower in MK-7 group | <0.05 |[15] |

Table 2: Effect of this compound Supplementation on Bone Turnover Markers

Study / Population Intervention Duration Biomarker Result (% change from baseline) p-value Citation(s)
Rønn et al., 2020 375 µ g/day MK-7 1 year ucOC -65.2% (MK-7) vs. -0.03% (Placebo) <0.01 [13][14]
Knapen et al., 2013 180 µ g/day MK-7 3 years ucOC -51% (MK-7) vs. +4% (Placebo) <0.001 [15]
Knapen et al., 2013 180 µ g/day MK-7 3 years cOC Significant increase in MK-7 group <0.001 [15]
Meta-analysis (9 RCTs, n=6,853) 45 mg/day MK-4 11 mo - 4 yr ucOC Significant decrease N/A [11]

| Meta-analysis (9 RCTs, n=6,853) | 45 mg/day MK-4 | 11 mo - 4 yr | Total OC | Significant increase | N/A |[11] |

Role in Cardiovascular Health

This compound's primary cardiovascular role is the prevention of vascular calcification through the activation of Matrix Gla Protein (MGP).

MGP Activation and Inhibition of Vascular Calcification

MGP is a potent, locally acting inhibitor of soft tissue calcification, synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[3][14] For MGP to be active, it must be gamma-carboxylated by this compound. Carboxylated MGP (cMGP) directly inhibits the formation of calcium phosphate (B84403) crystals in the arterial wall.[16] A deficiency in this compound leads to an accumulation of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP). Elevated circulating levels of dp-ucMGP are a biomarker for vitamin K deficiency and are strongly associated with increased arterial stiffness, vascular and valvular calcification, and cardiovascular mortality.[14][17]

MGP_Function cluster_adequate Adequate this compound cluster_deficient Deficient this compound K2_good This compound ucMGP_good Inactive MGP (ucMGP) K2_good->ucMGP_good Activates via Carboxylation cMGP Active MGP (cMGP) ucMGP_good->cMGP Vessel_good Healthy, Flexible Arterial Wall cMGP->Vessel_good Inhibits Calcification K2_bad Low this compound ucMGP_bad Inactive MGP (ucMGP) K2_bad->ucMGP_bad Insufficient Activation Vessel_bad Calcified, Stiff Arterial Wall ucMGP_bad->Vessel_bad Fails to Inhibit Calcification Calcium Calcium Deposition Calcium->Vessel_bad

Diagram 3: Role of MGP in vascular health.
Quantitative Data from Observational and Clinical Studies

Observational studies have strongly linked higher this compound intake with better cardiovascular outcomes. Clinical intervention trials have yielded more varied results.

Table 3: Association of Menaquinone Intake with Cardiovascular Outcomes (The Rotterdam Study)

Comparison Group Outcome Relative Risk / Odds Ratio (95% CI) p-value for trend Citation(s)
Highest vs. Lowest Tertile of MK intake (>32.7 µg/d vs. <21.6 µg/d) CHD Mortality 0.43 (0.24, 0.77) <0.01 [18][19]
Highest vs. Lowest Tertile of MK intake All-Cause Mortality 0.74 (0.59, 0.92) <0.01 [18][19]

| Highest vs. Lowest Tertile of MK intake | Severe Aortic Calcification | 0.48 (0.32, 0.71) | <0.001 |[18][20] |

Table 4: Effect of MK-7 Supplementation on Cardiovascular Biomarkers | Study / Population | Intervention | Duration | Biomarker | Result (% change from baseline) | p-value | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Knapen et al., 2015 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | dp-ucMGP | Significant decrease in MK-7 group | <0.001 |[15] | | Knapen et al., 2015 / 244 healthy postmenopausal women | 180 µ g/day MK-7 vs. Placebo | 3 years | Pulse Wave Velocity (cfPWV) | Significant improvement in MK-7 group | <0.05 |[15] |

Emerging Area: Mitochondrial Function and Neuroprotection

Recent preclinical research has uncovered a novel role for this compound within the mitochondrial electron transport chain, independent of its carboxylation function.

This compound as a Mitochondrial Electron Carrier

Studies using a Drosophila model of Parkinson's disease (Pink1 deficiency) have shown that this compound can function as a mitochondrial electron carrier.[5] It accepts electrons from Complex I and transfers them to Complex III, effectively bypassing a dysfunctional component of the chain. This action helps to restore mitochondrial membrane potential, increase ATP production, and reduce oxidative stress.[10][13][21] This finding suggests a therapeutic potential for this compound in managing mitochondrial-related pathologies, including neurodegenerative diseases.[22]

Mitochondrial_ETC cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I ATP_Synthase ATP Synthase C1->ATP_Synthase H⁺ Gradient CoQ Coenzyme Q10 (Ubiquinone) C1->CoQ e⁻ K2 This compound (Menaquinone) C1->K2 Bypass e⁻ Transfer Pink1 Pink1 Deficiency (Dysfunction) C1->Pink1 C3 Complex III C3->ATP_Synthase H⁺ Gradient CytC Cytochrome c C3->CytC e⁻ C4 Complex IV C4->ATP_Synthase H⁺ Gradient e_out O₂ → H₂O C4->e_out ATP ATP Production ATP_Synthase->ATP CoQ->C3 e⁻ CytC->C4 e⁻ K2->C3 e_in e⁻ e_in->C1

Diagram 4: this compound as a mitochondrial bypass electron carrier.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Protocol: Quantification of dp-ucMGP in Plasma

This protocol is based on a dual-antibody sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17]

  • Objective: To measure the concentration of inactive dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP) in plasma samples as a biomarker of vascular vitamin K status.

  • Principle: A capture antibody specific to dp-ucMGP is pre-coated onto microplate wells. Standards and samples are added, and any dp-ucMGP present binds to the antibody. A second, biotin-labeled detection antibody is added, which binds to the captured dp-ucMGP. This is followed by the addition of a streptavidin-HRP (Horseradish Peroxidase) conjugate. A substrate solution is then added, and the color development, which is proportional to the amount of dp-ucMGP, is measured spectrophotometrically.[23][24]

  • Methodology:

    • Sample Preparation: Collect venous blood into citrate (B86180) tubes. Centrifuge at 1,000 x g for 15-20 minutes at 4°C. Aliquot the resulting plasma supernatant and store at -80°C until analysis.[17][23]

    • Assay Procedure: a. Prepare standards and sample dilutions as per kit instructions. b. Add 100 µL of standards or diluted samples to the pre-coated wells. Seal plate and incubate for 90 minutes at 37°C.[23] c. Aspirate wells and wash 2-3 times with wash buffer. d. Add 100 µL of biotin-labeled detection antibody working solution to each well. Seal and incubate for 60 minutes at 37°C.[23] e. Aspirate and wash wells 3-5 times. f. Add 100 µL of HRP-Streptavidin (SABC) working solution. Seal and incubate for 30 minutes at 37°C.[23] g. Aspirate and wash wells 5 times. h. Add 90 µL of TMB substrate solution and incubate in the dark for 10-20 minutes at 37°C.[23] i. Add 50 µL of stop solution to terminate the reaction.

    • Data Analysis: Read the optical density (O.D.) at 450 nm using a microplate reader. Generate a standard curve by plotting the O.D. of the standards against their known concentrations. Interpolate the concentration of dp-ucMGP in the samples from this standard curve.

Protocol: SXR/PXR Activation via Luciferase Reporter Assay

This protocol is based on the methods used to demonstrate that MK-4 is a ligand for SXR.[6]

  • Objective: To determine if a test compound (e.g., MK-4) can activate the SXR nuclear receptor and induce transcription from a target gene promoter.

  • Principle: Osteoblastic cells (e.g., MG-63) are co-transfected with two plasmids. The first contains the SXR gene. The second is a reporter plasmid containing a promoter with SXR response elements (e.g., from the CYP3A4 gene) upstream of a luciferase gene. If the test compound activates SXR, the receptor will bind to the promoter and drive the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to SXR activation.

  • Methodology:

    • Cell Culture: Culture human osteosarcoma cells (e.g., HOS, MG-63) in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum.

    • Transient Transfection: Co-transfect cells with an SXR expression vector and a luciferase reporter plasmid (e.g., tk-(CYP3A4)3-Luc) using a suitable transfection reagent. A control plasmid (e.g., pRL-CMV expressing Renilla luciferase) is often included to normalize for transfection efficiency.[9]

    • Compound Treatment: 24 hours post-transfection, treat the cells with the vehicle control (e.g., 0.2% ethanol), a known SXR agonist (e.g., 20 µM Rifampicin), or the test compound (e.g., 20 µM MK-4) for 24-48 hours.[9]

    • Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold-activation relative to the vehicle-treated control.

Conclusion

The body of evidence strongly supports the critical role of this compound menaquinones in extrahepatic health, particularly in maintaining the integrity of the skeletal and cardiovascular systems. The dual mechanisms of gamma-carboxylation of key proteins like osteocalcin and MGP, and the SXR-mediated transcriptional regulation, provide a robust framework for understanding its diverse biological effects. Quantitative data from clinical trials, though sometimes variable, consistently show that this compound supplementation can significantly improve vitamin K status, as measured by biomarkers like ucOC and dp-ucMGP. The emerging role of menaquinones in mitochondrial bioenergetics opens exciting new avenues for research and potential therapeutic applications in neurodegenerative and other metabolic disorders. For drug development professionals, targeting the activation of VKDPs or the SXR pathway represents a promising strategy for developing novel treatments for osteoporosis and vascular calcification. Future research should focus on large-scale, long-term clinical trials to solidify the therapeutic benefits of this compound, particularly MK-7, in preventing age-related chronic diseases.

References

The Role of Vitamin K2 in Mitochondrial Function and Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a member of the fat-soluble vitamin K family, is emerging as a significant modulator of mitochondrial function and cellular bioenergetics. Beyond its classical role in blood coagulation, recent evidence elucidates its function as a mitochondrial electron carrier, an antioxidant, and a regulator of mitochondrial quality control. This technical guide synthesizes the current understanding of this compound's impact on the electron transport chain, ATP synthesis, and the signaling pathways that govern mitochondrial homeostasis. We provide a comprehensive overview of its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols for assessing its effects, and visual representations of the involved cellular pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring this compound as a potential therapeutic agent for mitochondrial dysfunction-related pathologies.

Introduction: this compound as a Bioenergetic Modulator

Mitochondria are central to cellular energy production, metabolism, and signaling. Dysfunction of these organelles is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. This compound, particularly the menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7) forms, has garnered significant attention for its non-canonical roles in cellular health. A growing body of research indicates that this compound directly influences mitochondrial activities, positioning it as a molecule of interest for therapeutic development.

This guide will explore the multifaceted role of this compound in:

  • The Mitochondrial Electron Transport Chain (ETC): Acting as a potential mobile electron carrier.

  • ATP Production: Enhancing the efficiency of cellular energy synthesis.

  • Mitochondrial Quality Control: Regulating the balance of mitochondrial biogenesis, dynamics (fission and fusion), and mitophagy.

  • Redox Homeostasis: Mitigating oxidative stress by reducing reactive oxygen species (ROS) accumulation.

Mechanism of Action: this compound in the Electron Transport Chain

The primary role of the mitochondrial ETC is to facilitate the transfer of electrons through a series of protein complexes (Complex I-IV), creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).

This compound has been proposed to function as an alternative electron carrier, akin to Coenzyme Q10 (Ubiquinone). In this capacity, it can accept electrons and transfer them within the ETC. Seminal work in Drosophila models of Parkinson's disease, where Complex I function is impaired due to PINK1 mutations, demonstrated that this compound could rescue mitochondrial defects.[1][2][3] The proposed mechanism involves this compound accepting electrons and transferring them to Complex III, effectively bypassing the compromised Complex I.[1][2][3] This action helps to maintain electron flow, the proton motive force, and consequently, ATP production.[1][2][3]

While this function is well-supported in Drosophila, it is important to note that some studies suggest this compound may not be able to fully substitute for Coenzyme Q10 in mammalian cells, indicating potential species-specific or context-dependent differences that warrant further investigation.

Signaling Pathway: Electron Flow

The following diagram illustrates the proposed role of this compound as an electron carrier in the mitochondrial inner membrane.

ETC_Pathway cluster_complexes Mitochondrial Inner Membrane cluster_carriers Mobile Electron Carriers cluster_products Products ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- (via CoQ10) ComplexII Complex II ComplexII->ComplexIII e- (via CoQ10) ComplexIV Complex IV CytC Cytochrome c ComplexIII->CytC e- ATPSynthase Complex V (ATP Synthase) ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- VK2 This compound (Menaquinone) VK2->ComplexIII e- (Bypass) CytC->ComplexIV e- ADP ADP + Pi ADP->ATPSynthase

This compound as an electron carrier in the ETC.

Quantitative Data on Mitochondrial Enhancement

The effects of this compound on mitochondrial parameters have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of this compound (MK-7) on ATP Production and Oxidative Stress

Study: Akbulut et al., 2022. Cell Type: Primary Human Vascular Smooth Muscle Cells (SMCs).

ParameterConditionResultFold/Percent Changep-value
ATP Production Vehicle vs. MK-7 (10 µM)Increased ATP+15%< 0.05
Intracellular ROS Normal Conditions + MK-7Reduced Oxidative Stress-50% (2-fold decrease)< 0.05
Warfarin-induced StressIncreased Oxidative Stress+300% (4-fold increase)< 0.005
Warfarin + MK-7Counteracted Oxidative Stress-75% (4-fold decrease) vs. Warfarin alone< 0.001

Data extracted from the conference abstract by Akbulut et al.[4]

Table 2: Effect of this compound on Mitochondrial Parameters in a 6-OHDA-Induced Neurotoxicity Model

Study: Zheng et al., 2022. Cell Type: SH-SY5Y Human Neuroblastoma Cells.

ParameterMetricControl6-OHDA (300 µM)6-OHDA + this compound (10 µM)
Mitochondrial Membrane Potential Red/Green Fluorescence Ratio~1.0~0.4~0.8
Intracellular ROS Relative Fluorescence Intensity~1.0~2.5~1.5
Mitochondrial Dynamics MFN1 Protein Expression (relative)1.0~0.5~0.9
MFN2 Protein Expression (relative)1.0~0.6~1.0
DRP1 Protein Expression (relative)1.0~1.8~1.1
Mitophagy Markers p62 Protein Expression (relative)1.0~1.5~1.1
LC3A Protein Expression (relative)1.0~1.6~2.0
Mitophagy Signaling PINK1 Protein Expression (relative)1.0~1.2~1.7
Parkin Protein Expression (relative)1.0~1.1~1.6
Mitochondrial Biogenesis PGC-1α Protein Expression (relative)1.0~0.4~0.8
NRF1 Protein Expression (relative)1.0~0.5~0.9
TFAM Protein Expression (relative)1.0~0.6~0.9

Data are approximated from graphical representations in Zheng et al., 2022.[5][6][7][8]

Regulation of Mitochondrial Quality Control

This compound plays a crucial role in maintaining a healthy mitochondrial population by influencing the key pathways of mitochondrial quality control: mitochondrial dynamics, mitophagy, and biogenesis.

Mitochondrial Dynamics: Fission and Fusion

Mitochondria constantly undergo fusion (joining) and fission (division) to maintain their integrity. In cellular stress models, such as 6-OHDA-induced neurotoxicity, there is an imbalance favoring fission, leading to fragmented and dysfunctional mitochondria. This compound has been shown to counteract this by:

  • Upregulating Mitofusins (MFN1 and MFN2): These proteins are essential for the fusion of the outer mitochondrial membrane.

  • Downregulating Dynamin-related protein 1 (DRP1): This protein is a master regulator of mitochondrial fission.

By promoting a shift towards fusion, this compound helps preserve the mitochondrial network's integrity.[5][6][8]

Mitophagy: The PINK1/Parkin Pathway

Mitophagy is the selective degradation of damaged mitochondria by autophagy. This process is critical for removing dysfunctional organelles that would otherwise produce excessive ROS and trigger apoptosis. The PINK1/Parkin pathway is a primary driver of mitophagy.

  • PINK1 Accumulation: In healthy mitochondria, the kinase PINK1 is imported and degraded. On damaged mitochondria with a depolarized membrane potential, PINK1 import is stalled, and it accumulates on the outer mitochondrial membrane.

  • Parkin Recruitment: Accumulated PINK1 phosphorylates and activates the E3 ubiquitin ligase Parkin, recruiting it from the cytosol to the damaged mitochondrion.

  • Ubiquitination and Degradation: Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the organelle for recognition by autophagy receptors (like p62), leading to its engulfment by an autophagosome and subsequent lysosomal degradation.

Studies have demonstrated that this compound treatment significantly increases the expression of both PINK1 and Parkin, thereby promoting the clearance of damaged mitochondria in stressed cells.[5][7][9]

Mitophagy_Pathway cluster_mito Mitochondrion cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_damaged Damaged Mitochondrion (Low ΔΨm) cluster_cyto Cytosol cluster_auto Autophagy PINK1_healthy PINK1 Degradation Degradation PINK1_healthy->Degradation PINK1_damaged PINK1 Accumulation Parkin_recruited Parkin (Recruited) PINK1_damaged->Parkin_recruited Phosphorylates & Activates Ubiquitin Ubiquitination Parkin_recruited->Ubiquitin p62 p62 Ubiquitin->p62 Recognized by Parkin_cyto Parkin Parkin_cyto->Parkin_recruited LC3 LC3 p62->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Degradation Autophagosome->Lysosome VK2 This compound VK2->PINK1_damaged Upregulates VK2->Parkin_cyto Upregulates

This compound's role in the PINK1/Parkin mitophagy pathway.
Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria. This is regulated by a cascade of transcription factors. This compound has been shown to induce mitochondrial biogenesis by upregulating the expression of:

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): The master regulator of mitochondrial biogenesis.

  • NRF1 (Nuclear Respiratory Factor 1): A key transcription factor activated by PGC-1α.

  • TFAM (Mitochondrial Transcription Factor A): Activated by NRF1, TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[5][8]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound and mitochondrial function. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a ratiometric, lipophilic, cationic probe. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates in the mitochondria, which emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Methodology (based on Zheng et al., 2022):

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates and culture to ~80% confluency.

  • Treatment:

    • Induce mitochondrial stress by treating cells with 300 µM 6-hydroxydopamine (6-OHDA) for 2 hours.

    • For the experimental group, remove the 6-OHDA medium and add fresh medium containing 10 µM this compound (MK-4) for 6 hours.

  • Staining:

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with JC-1 staining solution (e.g., from a commercial kit, typically 1-10 µg/mL) for 20 minutes at 37°C in the dark.

  • Analysis:

    • Wash cells with assay buffer.

    • Fluorescence Microscopy: Immediately visualize cells using a fluorescence microscope with appropriate filters for red (e.g., TRITC) and green (e.g., FITC) channels.

    • Flow Cytometry: Harvest cells, resuspend in assay buffer, and analyze using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[5][6]

Measurement of Intracellular ROS using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected.

Methodology (based on Zheng et al., 2022 and Akbulut et al., 2022):

  • Cell Culture and Treatment: Culture and treat cells as described in Protocol 5.1.

  • Staining:

    • Wash cells with a serum-free medium.

    • Incubate cells with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.

  • Analysis:

    • Wash cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Quantification: Normalize the fluorescence intensity of treated groups to the control group to determine the relative fold change in ROS levels.[4][8][10]

Western Blot Analysis for Mitochondrial Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Methodology (based on Zheng et al., 2022):

  • Cell Lysis: After treatment (as in Protocol 5.1), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, Parkin, MFN1, DRP1, PGC-1α, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[5][8]

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on mitochondrial dysfunction.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., SH-SY5Y) InduceStress 2. Induce Mitochondrial Stress (e.g., 6-OHDA, Warfarin) CellCulture->InduceStress VK2_Treatment 3. Treat with this compound (e.g., MK-4, MK-7) InduceStress->VK2_Treatment ROS_Assay ROS Assay (DCFH-DA) VK2_Treatment->ROS_Assay MMP_Assay ΔΨm Assay (JC-1) VK2_Treatment->MMP_Assay ATP_Assay ATP Production Assay (Luminescence) VK2_Treatment->ATP_Assay Respiration_Assay Mitochondrial Respiration (Seahorse) VK2_Treatment->Respiration_Assay WesternBlot Western Blot VK2_Treatment->WesternBlot qPCR RT-qPCR VK2_Treatment->qPCR OxidativeStress Assess Oxidative Stress ROS_Assay->OxidativeStress MitoHealth Assess Mitochondrial Integrity MMP_Assay->MitoHealth EnergyProduction Assess Energy Production ATP_Assay->EnergyProduction Respiration_Assay->EnergyProduction ProteinExpression Quantify Protein Levels WesternBlot->ProteinExpression GeneExpression Quantify Gene Expression qPCR->GeneExpression ProteinExpression->MitoHealth (Dynamics, Mitophagy, Biogenesis Markers)

Workflow for studying this compound's mitochondrial effects.

Conclusion and Future Directions

The evidence strongly supports a significant role for this compound in maintaining mitochondrial health and optimizing energy production. Its ability to act as a mitochondrial electron carrier, reduce oxidative stress, and regulate the entire mitochondrial quality control loop—from biogenesis to mitophagy—makes it a compelling molecule for further investigation.

For drug development professionals, this compound presents a promising therapeutic candidate for a range of diseases underpinned by mitochondrial dysfunction. Future research should focus on:

  • Mammalian In Vivo Studies: Elucidating the efficacy and mechanisms of this compound in preclinical mammalian models of mitochondrial diseases.

  • Clinical Trials: Designing robust clinical trials to assess the therapeutic potential of this compound supplementation in human populations with conditions linked to mitochondrial decline.

  • Structure-Activity Relationship: Investigating different menaquinone forms (e.g., MK-4 vs. MK-7) to determine optimal therapeutic profiles for specific conditions.

  • Synergistic Therapies: Exploring the combination of this compound with other mitochondrial-targeting compounds to enhance therapeutic outcomes.

This guide provides a foundational understanding of this compound's bioenergetic roles, offering a springboard for advanced research and development in this exciting field.

References

Unveiling the Neuroprotective Potential of Vitamin K2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a member of the fat-soluble vitamin K family, is emerging as a significant player in neurological health. Beyond its established role in blood coagulation and bone metabolism, a growing body of evidence highlights its neuroprotective properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its protective effects on neuronal cells, supported by quantitative data from key in vitro studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. The guide also visualizes the intricate signaling pathways and experimental workflows involved, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound's neuroprotective effects are multi-faceted, primarily revolving around the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and modulation of neuroinflammation. It also plays a crucial role in maintaining mitochondrial function and regulating sphingolipid metabolism, both of which are vital for neuronal health.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound has been shown to effectively reduce ROS levels in neuronal cells.

Inhibition of Apoptosis

Apoptosis is a critical process in the removal of damaged cells, but its dysregulation can lead to excessive neuronal loss. This compound intervenes in the apoptotic cascade at several key points, notably by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activity of executioner caspases.

Maintenance of Mitochondrial Integrity and Function

Mitochondria are the primary source of cellular energy and play a central role in cell survival and death pathways. Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. This compound has been demonstrated to preserve mitochondrial membrane potential and regulate mitochondrial dynamics, thereby supporting neuronal bioenergetics and reducing apoptotic signaling.

Modulation of Neuroinflammation

Chronic neuroinflammation contributes significantly to the progression of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory cytokines in glial cells, suggesting its potential to dampen the inflammatory environment in the brain.[1]

Regulation of Sphingolipid Metabolism

Sphingolipids are essential components of neuronal membranes and are involved in various signaling pathways crucial for neuronal function. Vitamin K has been implicated in the regulation of sphingolipid metabolism in the brain, and alterations in this process are linked to cognitive decline.[2]

Key Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of specific intracellular signaling pathways. Two prominent pathways identified are the PI3K/Akt/Bad pathway, crucial for cell survival, and the PINK1/Parkin pathway, which is central to mitochondrial quality control.

PI3K_Akt_Bad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Vitamin_K2 This compound Receptor Receptor Vitamin_K2->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Bad Bad Akt->Bad Phosphorylates & Inhibits Bcl2 Bcl2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits

PINK1_Parkin_Pathway cluster_cytoplasm Cytoplasm Parkin Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Promotes Mitophagy Mitophagy Ubiquitination->Mitophagy Initiates Vitamin_K2 This compound Vitamin_K2->Parkin Upregulates Expression PINK1 PINK1 Vitamin_K2->PINK1 Upregulates Expression Damaged_Mitochondrion Damaged_Mitochondrion Damaged_Mitochondrion->PINK1 Accumulates PINK1->Parkin Recruits & Phosphorylates

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key in vitro studies investigating the neuroprotective effects of this compound on neuronal cells, primarily the human neuroblastoma cell line SH-SY5Y.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Cell LineToxin (Concentration)This compound (MK-7) ConcentrationTreatment Duration% Cell Viability (Mean ± SD)Reference
SH-SY5Y6-OHDA (300 µM)0 µM2h toxin, then 6h50.0 ± 5.0[3][4]
SH-SY5Y6-OHDA (300 µM)30 µM2h toxin, then 6h~80.0 ± 7.0[3][4]
SH-SY5YStreptozotocin (B1681764) (2.5 mM)0 µM24h toxin, then 5h~45.0 ± 4.0[5][6]
SH-SY5YStreptozotocin (2.5 mM)50 µM24h toxin, then 5h~75.0 ± 6.0[5][6]
SH-SY5YMenadione (B1676200) (10 µM)0 µM2h toxin, then 5h~55.0 ± 5.0[5][6]
SH-SY5YMenadione (10 µM)50 µM2h toxin, then 5h~85.0 ± 7.0[5][6]

Table 2: Effect of this compound on Neuronal Apoptosis

Cell LineToxin (Concentration)This compound (MK-7) ConcentrationTreatment DurationApoptosis Rate (%) (Mean ± SD)Reference
SH-SY5Y6-OHDA (300 µM)0 µM2h toxin, then 6h20.44 ± 2.1[3][4]
SH-SY5Y6-OHDA (300 µM)30 µM2h toxin, then 6h11.44 ± 1.5[3][4]

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell LineToxin (Concentration)This compound (MK-7) ConcentrationTreatment DurationRelative ROS Levels (Fold Change vs. Control)Reference
SH-SY5YStreptozotocin (2.5 mM)0 µM24h toxin, then 5hSignificantly Increased[5]
SH-SY5YStreptozotocin (2.5 mM)50 µM24h toxin, then 5hSignificantly Decreased[5]
SH-SY5YMenadione (10 µM)0 µM2h toxin, then 5hSignificantly Increased[5]
SH-SY5YMenadione (10 µM)50 µM2h toxin, then 5hSignificantly Decreased[5]

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineToxin (Concentration)This compound (MK-7) ConcentrationTreatment DurationRed/Green Fluorescence Ratio (JC-1 Assay)Reference
SH-SY5Y6-OHDA (300 µM)0 µM2h toxin, then 6hDecreased[3]
SH-SY5Y6-OHDA (300 µM)30 µM2h toxin, then 6hIncreased (Restored towards control)[3]
SH-SY5YStreptozotocin (2.5 mM)0 µM24h toxin, then 5hDecreased[5][6]
SH-SY5YStreptozotocin (2.5 mM)50 µM24h toxin, then 5hIncreased (Restored towards control)[5][6]
SH-SY5YMenadione (10 µM)0 µM2h toxin, then 5hDecreased[5][6]
SH-SY5YMenadione (10 µM)50 µM2h toxin, then 5hIncreased (Restored towards control)[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.[3][4][5][6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3][4]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Toxin Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with a medium containing the neurotoxin (e.g., 300 µM 6-hydroxydopamine (6-OHDA) for 2 hours, or 2.5 mM streptozotocin for 24 hours, or 10 µM menadione for 2 hours).[3][4][5][6]

  • This compound Treatment: After toxin exposure, the medium is replaced with fresh medium containing this compound (e.g., 30 µM or 50 µM MK-7) and incubated for a specified period (e.g., 5 or 6 hours).[3][4][5][6]

Experimental_Workflow Start Start Cell_Culture SH-SY5Y Cell Culture Start->Cell_Culture Toxin_Treatment Induce Neurotoxicity (e.g., 6-OHDA, Streptozotocin) Cell_Culture->Toxin_Treatment VK2_Treatment Treat with this compound Toxin_Treatment->VK2_Treatment Incubation Incubation VK2_Treatment->Incubation Assays Perform Assays Incubation->Assays MTT Cell Viability (MTT) Assays->MTT Apoptosis Apoptosis Assay Assays->Apoptosis ROS ROS Measurement Assays->ROS MMP Mitochondrial Membrane Potential (JC-1) Assays->MMP Data_Analysis Data Analysis MTT->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis MMP->Data_Analysis End End Data_Analysis->End

Cell Viability Assay (MTT Assay)
  • After treatment, the medium is removed.

  • 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cells are harvested and washed with cold PBS.

  • Cells are resuspended in 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X Binding Buffer is added to each tube.

  • The samples are analyzed by flow cytometry within 1 hour.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • After treatment, cells are washed with PBS.

  • Cells are incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Cells are washed with PBS to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
  • After treatment, cells are incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Cells are washed with PBS.

  • The fluorescence is measured using a fluorescence microplate reader or flow cytometer.

    • Red fluorescence (J-aggregates in healthy mitochondria) is measured at ~590 nm emission.

    • Green fluorescence (JC-1 monomers in depolarized mitochondria) is measured at ~529 nm emission.

  • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Western Blot Analysis for Signaling Proteins
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST.

  • The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Bad, Bad, PINK1, Parkin) overnight at 4°C.

  • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to combat oxidative stress, inhibit apoptosis, preserve mitochondrial function, and modulate key signaling pathways underscores its promise as a therapeutic agent for neurodegenerative diseases. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to further elucidate the mechanisms of this compound and explore its clinical applications. Future research, including in vivo studies and clinical trials, is warranted to fully translate these preclinical findings into effective therapies for patients suffering from neurological disorders.

References

The Gut Microbiota's Crucial Role in Vitamin K2 Synthesis and Intestinal Absorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a family of molecules known as menaquinones (MKs), plays a vital role in human health, extending beyond its traditional function in blood coagulation to include significant contributions to bone metabolism and cardiovascular health. While dietary sources provide some this compound, the human gut microbiota is a significant endogenous production site. This technical guide provides an in-depth exploration of the synthesis of various menaquinone forms by intestinal bacteria, the intricate pathways governing their production, and the mechanisms of their subsequent absorption. This document is intended to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the complex biological signaling involved in the microbiota-dependent this compound axis.

Introduction: The Expanding Significance of this compound

This compound encompasses a series of vitamers with a common 2-methyl-1,4-naphthoquinone ring but differing in the length and saturation of a polyisoprenyl side chain[1][2]. These are designated as MK-n, where 'n' denotes the number of isoprenyl units. While MK-4 is found in some animal products, longer-chain menaquinones, such as MK-7 through MK-13, are primarily of microbial origin, synthesized by bacteria in the human gut and found in fermented foods[2][3]. Emerging research highlights the superior bioavailability and distinct physiological roles of these long-chain menaquinones, underscoring the importance of understanding their microbial synthesis and host absorption.

The Gut Microbiota: A this compound Bioreactor

The human gut harbors a complex and dynamic community of microorganisms capable of synthesizing a range of menaquinones. Specific bacterial genera are known to be prolific producers of particular MK forms.

Key Bacterial Producers of Menaquinones

A variety of gut-dwelling bacteria contribute to the pool of available this compound. The primary producers and the specific menaquinone forms they synthesize are summarized in the table below.

Bacterial Genus/SpeciesPhylumPredominant Menaquinone (MK-n) Forms ProducedReferences
BacteroidesBacteroidetesMK-10, MK-11[4][5]
PrevotellaBacteroidetesMK-5, MK-6, MK-7, MK-11, MK-12, MK-13[5]
EubacteriumFirmicutesMK-6[4][5]
VeillonellaFirmicutesMK-7[4]
PropionibacteriumActinobacteriaMenaquinones[4]
Escherichia coliProteobacteriaMK-8[4]
Klebsiella pneumoniaeProteobacteriaMenaquinones[4]
Lactococcus lactisFirmicutesMK-8, MK-9[1]
Quantitative Production of Menaquinones by Gut Microbiota

Quantifying the exact contribution of the gut microbiota to the host's this compound status is an ongoing area of research. Fecal concentrations of menaquinones provide a valuable, albeit indirect, measure of microbial production.

Menaquinone FormMedian Fecal Concentration (nmol/g dry weight)Range of Total Daily Fecal Excretion (nmol/d)References
Total Menaquinones Variable; influenced by diet64 - 5358[3][6][7]
MK-5--[3]
MK-6--[3]
MK-7--[3]
MK-8--[3]
MK-9--[3]
MK-10--[3]
MK-11--[3]
MK-12--[3]
MK-13--[3]

Note: Specific concentrations of individual MK-n forms in feces are highly variable and depend on individual gut microbiota composition and diet.

Biosynthetic Pathways of Menaquinones in Gut Bacteria

Gut bacteria employ two primary pathways for the synthesis of the menaquinone naphthoquinone ring: the classical menaquinone pathway and the futalosine (B117586) pathway.

The Classical Menaquinone (Men) Pathway

The classical pathway, found in many aerobic and facultatively anaerobic bacteria, utilizes chorismate, a key intermediate in the shikimate pathway.

classical_menaquinone_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD o_Succinylbenzoate o-Succinylbenzoate SEPHCHC->o_Succinylbenzoate MenC o_Succinylbenzoyl_CoA o-Succinylbenzoyl-CoA o_Succinylbenzoate->o_Succinylbenzoyl_CoA MenE DHNA 1,4-dihydroxy-2-naphthoate o_Succinylbenzoyl_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone (this compound) Demethylmenaquinone->Menaquinone MenG

The Futalosine Pathway

An alternative route to menaquinone synthesis, the futalosine pathway, has been identified in a broader range of organisms, including anaerobic bacteria. This pathway also begins with chorismate but proceeds through a different set of intermediates.

futalosine_pathway Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthinyl_futalosine Dehypoxanthinyl futalosine Futalosine->Dehypoxanthinyl_futalosine MqnB Aminodeoxyfutalosine 6-amino-6-deoxyfutalosine Dehypoxanthinyl_futalosine->Aminodeoxyfutalosine MqnC DHN 1,4-dihydroxy-6-naphthoate Aminodeoxyfutalosine->DHN MqnD Menaquinone Menaquinone (this compound) DHN->Menaquinone Unknown enzymes

Intestinal Absorption of Microbially Synthesized this compound

The absorption of menaquinones produced by the gut microbiota is a critical step for their systemic effects. While the distal small intestine is considered a primary site of absorption, the colon also appears to play a role.

Mechanisms and Bioavailability

The absorption of fat-soluble vitamins like K2 is dependent on the presence of bile salts for emulsification and incorporation into mixed micelles. The bioavailability of different menaquinone forms varies, with longer-chain MKs, such as MK-7, demonstrating superior absorption and a longer half-life in circulation compared to the shorter-chain MK-4[8][9][10][11][12].

Menaquinone FormBioavailability CharacteristicsReferences
MK-4 Poorly absorbed; not detectable in serum after a single nutritional dose.[9][10][11][12]
MK-7 Well-absorbed, with peak serum levels at ~6 hours post-ingestion; detectable for up to 48 hours.[8][9][10][11][12]

The absorption from the colon is thought to occur via passive diffusion, but the efficiency is debated due to the lower concentration of bile salts in this region of the gut.

Experimental Protocols for Studying this compound Synthesis and Absorption

Quantification of Menaquinones from Bacterial Cultures and Fecal Samples

Objective: To extract and quantify different menaquinone forms from bacterial cultures or fecal samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol:

  • Sample Preparation:

    • Bacterial Cultures: Centrifuge the culture to pellet the cells. Lyophilize the cell pellet.

    • Fecal Samples: Lyophilize the fecal sample and grind it into a fine powder.

  • Extraction:

    • Extract the lyophilized sample with a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (lower) phase.

    • Repeat the extraction process on the remaining pellet for exhaustive recovery.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Purification (Optional):

    • For complex matrices, a Solid-Phase Extraction (SPE) step using a silica-based cartridge can be employed to remove interfering lipids.

  • HPLC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a mixture of methanol, isopropanol, and a small percentage of an ammonium (B1175870) salt (e.g., ammonium formate) in water.

    • Couple the HPLC to a mass spectrometer (e.g., triple quadrupole or Q-TOF) for detection and quantification of the different MK-n forms based on their specific mass-to-charge ratios and fragmentation patterns.

In Vitro Assessment of this compound Absorption using Caco-2 Cell Monolayers

Objective: To model the intestinal absorption of different menaquinone forms using the Caco-2 human colon adenocarcinoma cell line.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells[13].

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Absorption Assay:

    • Prepare a solution of the menaquinone of interest (e.g., MK-7) in a suitable vehicle, often with bile salts and fatty acids to mimic the intestinal environment.

    • Add the menaquinone solution to the apical (upper) chamber of the Transwell® insert.

    • At specified time intervals, collect samples from the basolateral (lower) chamber.

    • Quantify the amount of menaquinone that has traversed the cell monolayer using HPLC-MS.

caco2_workflow cluster_prep Preparation cluster_assay Absorption Assay cluster_analysis Analysis Seed Seed Caco-2 cells on permeable supports Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Monitor TEER Differentiate->TEER Add_MK Add Menaquinone to Apical Chamber TEER->Add_MK Incubate Incubate Add_MK->Incubate Sample Sample from Basolateral Chamber Incubate->Sample Quantify Quantify Menaquinone by HPLC-MS Sample->Quantify

Signaling Pathways Influenced by this compound

This compound is not merely a passive nutrient; it actively participates in cellular signaling, influencing a variety of physiological processes.

Pregnane X Receptor (PXR) Activation

This compound, particularly MK-4 and MK-7, has been shown to be a ligand for the nuclear receptor PXR. Activation of PXR by this compound can influence the expression of genes involved in drug metabolism and inflammation.

PXR_pathway K2 This compound (MK-4, MK-7) PXR Pregnane X Receptor (PXR) K2->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PPRE PXR Response Element (in DNA) PXR_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CYP3A4) PPRE->Gene_Expression Regulates

Conclusion and Future Directions

The synthesis of this compound by the gut microbiota represents a significant contribution to the host's nutritional status, with profound implications for health and disease. While substantial progress has been made in identifying the key bacterial players and their biosynthetic pathways, further research is warranted in several areas. Elucidating the precise quantitative contribution of microbial menaquinones to systemic levels, understanding the regulatory mechanisms governing their synthesis in the complex gut environment, and fully characterizing the factors influencing their absorption are critical next steps. For drug development professionals, the modulation of the gut microbiota to enhance this compound production presents a novel therapeutic avenue for conditions related to bone and cardiovascular health. A deeper understanding of the intricate interplay between diet, the microbiome, and this compound metabolism will undoubtedly pave the way for innovative nutritional and therapeutic strategies.

References

The Synergistic Interplay of Vitamin K2 and Vitamin D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamins K2 and D3, both fat-soluble vitamins, are well-established as critical regulators of calcium homeostasis. Emerging evidence robustly indicates a synergistic relationship between these two vitamins, where their combined action is more potent than the sum of their individual effects. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and clinical evidence supporting the synergistic effects of Vitamin K2 and Vitamin D3, with a primary focus on bone and cardiovascular health. Quantitative data from key clinical trials are presented in tabular format for comparative analysis. Detailed experimental protocols from seminal in-vitro and in-vivo studies are provided to facilitate further research. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.

Molecular Mechanisms of Synergy: The Vitamin D3-K2 Axis

The synergistic action of vitamins D3 and K2 is centered on the regulation of key proteins involved in calcium trafficking and utilization. Vitamin D3 is primarily responsible for enhancing the intestinal absorption of calcium and stimulating the synthesis of Vitamin K-dependent proteins, namely osteocalcin (B1147995) (OC) and matrix Gla protein (MGP).[1][2][3] However, these proteins are synthesized in an inactive, uncarboxylated form.

This compound acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on OC and MGP.[1] This carboxylation process is critical for the biological activity of these proteins, enabling them to bind to calcium ions and hydroxyapatite (B223615) crystals.[1]

  • In Bone Metabolism: Carboxylated osteocalcin (cOC) binds to the bone matrix, facilitating the deposition of calcium and contributing to bone mineralization and strength.[1][3]

  • In Cardiovascular Health: Carboxylated matrix Gla protein (cMGP) is a potent inhibitor of vascular calcification. It binds to calcium crystals in the arterial wall, preventing their deposition and the subsequent development of arterial stiffness.[1][2]

Therefore, while Vitamin D3 increases the availability of calcium and the production of calcium-regulating proteins, this compound ensures that this calcium is directed to the appropriate locations—into the bones and away from the arteries.

Signaling Pathways

The interplay between Vitamin D3 and K2 involves intricate signaling pathways that govern gene expression and protein activation.

Vitamin D3 Signaling Pathway for Osteocalcin Production

Vitamin D3, in its active form calcitriol, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter region of the osteocalcin gene, thereby upregulating its transcription and subsequent protein synthesis.

Vitamin_D3_Signaling Vitamin_D3 Vitamin D3 (Calcitriol) VDR VDR Vitamin_D3->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Osteocalcin Gene Promoter) VDR_RXR->VDRE Transcription Gene Transcription VDRE->Transcription mRNA Osteocalcin mRNA Transcription->mRNA ucOC Inactive Uncarboxylated Osteocalcin (ucOC) mRNA->ucOC

Vitamin D3 signaling pathway for osteocalcin production.
This compound-Dependent Carboxylation Pathway

Inactive, uncarboxylated proteins (ucOC and ucMGP) are activated through a carboxylation cycle that requires this compound as a cofactor for the enzyme GGCX.

Vitamin_K2_Carboxylation ucProteins Inactive Uncarboxylated Proteins (ucOC, ucMGP) GGCX γ-Glutamyl Carboxylase (GGCX) ucProteins->GGCX cProteins Active Carboxylated Proteins (cOC, cMGP) GGCX->cProteins VK2_epoxide This compound Epoxide GGCX->VK2_epoxide VK2_hydroquinone This compound (Hydroquinone) VK2_hydroquinone->GGCX VKOR VKOR VK2_epoxide->VKOR VKOR->VK2_hydroquinone Recycling

This compound-dependent protein carboxylation cycle.

Quantitative Data from Clinical Trials

Multiple clinical trials and meta-analyses have investigated the quantitative impact of combined this compound and D3 supplementation on bone and cardiovascular health markers.

Table 1: Effects of this compound and D3 Supplementation on Bone Mineral Density (BMD)
Study/Meta-analysisParticipant GroupInterventionDurationKey Findings on BMD
Kuang et al., 2020 (Meta-analysis)[4]971 subjects in 8 RCTsVitamin K + Vitamin D6 months - 3 yearsSignificant increase in total BMD (pooled effect size: 0.316, 95% CI: 0.031 to 0.601).
Ushiroyama et al., 200292 postmenopausal women with osteoporosis45 mg/day MK-4 + 0.75 µ g/day alfacalcidol2 yearsSignificant increase in lumbar spine BMD compared to Vitamin D3 alone, this compound alone, or calcium alone.
Bolton-Smith et al., 2007[5]244 healthy, non-osteoporotic older women200 µ g/day Vitamin K1 + 10 µ g/day (400 IU) Vitamin D3 + 1000 mg/day Calcium2 yearsModest but significant increase in Bone Mineral Content (BMC) at the ultradistal radius with combined treatment.
Table 2: Effects of this compound and D3 Supplementation on Coronary Artery Calcification (CAC)
StudyParticipant GroupInterventionDurationKey Findings on CAC Progression
AVADEC Trial (sub-study)[6]304 men with no prior ischemic heart disease720 µ g/day this compound (MK-7) + 25 µ g/day (1000 IU) Vitamin D32 yearsNo significant reduction in mean CAC progression overall. In patients with baseline CAC scores ≥400, progression was lower in the intervention group (Δ288 vs Δ380 AU, P = 0.047).

Experimental Protocols

Detailed methodologies from key studies are provided below to facilitate replication and further investigation.

In-vitro Study: this compound and 1α,25-dihydroxyvitamin D3 Combination on Osteoblast Anabolism
  • Objective: To evaluate the anabolic effect of combined this compound and 1α,25(OH)2D3 on primary osteoblasts.

  • Cell Culture:

    • Primary osteoblasts are harvested from the iliac crests of mice.

    • Cells are cultured in α-MEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For experiments, cells are treated with 10 nM this compound (MK-4) and/or 10 nM 1α,25(OH)2D3.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After treatment, cells are washed with PBS and lysed.

    • ALP activity in the lysate is measured using a p-nitrophenyl phosphate (B84403) substrate, with absorbance read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining):

    • After 21 days of culture and treatment, cells are fixed with 10% formaldehyde.

    • The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from treated cells.

    • cDNA is synthesized using reverse transcriptase.

    • qPCR is performed to quantify the expression of osteogenic marker genes such as osteocalcin, Runx2, and Dlx5.

In_Vitro_Workflow Start Harvest Primary Osteoblasts Culture Cell Culture (α-MEM + 10% FBS) Start->Culture Treatment Treatment Groups: - Control - this compound (10 nM) - Vitamin D3 (10 nM) - K2 + D3 (10 nM each) Culture->Treatment Assays Perform Assays Treatment->Assays ALP ALP Activity Assay Assays->ALP Mineralization Alizarin Red S Staining Assays->Mineralization qPCR RT-qPCR for Gene Expression Assays->qPCR Analysis Data Analysis ALP->Analysis Mineralization->Analysis qPCR->Analysis

Workflow for in-vitro osteoblast experiments.
Animal Study: Effect of Vitamin K and D on Ovariectomy-Induced Bone Loss in Rats

  • Objective: To assess the effect of Vitamin K and D supplementation on bone loss in an ovariectomized rat model of osteoporosis.

  • Animal Model:

    • Female Sprague-Dawley rats (8-9 months old) are used.

    • Animals undergo either bilateral ovariectomy (OVX) or a sham operation.

  • Experimental Groups:

    • Sham operated

    • OVX (control)

    • OVX + Vitamin K supplementation

    • OVX + Vitamin D supplementation

    • OVX + Vitamin K and Vitamin D supplementation

  • Supplementation:

    • Vitamins are administered daily via oral gavage for a period of 14 weeks.

  • Bone Histomorphometry:

    • After the experimental period, rats are euthanized, and the tibiae are collected.

    • Bones are fixed, dehydrated, and embedded in resin.

    • Undecalcified sections are prepared and stained (e.g., Villanueva bone stain).

    • Microradiography and histological examination are performed to measure trabecular bone area and other histomorphometric parameters.

Clinical Trial: Two-Year Randomized Controlled Trial of Vitamin K1 and D3 Plus Calcium[5]
  • Objective: To study the effects of Vitamin K1, Vitamin D3, and calcium supplementation on the bone health of older women.

  • Study Design: A 2-year, double-blind, placebo-controlled, randomized trial.

  • Participants: 244 healthy, non-osteoporotic women aged 60 years and older.

  • Intervention Groups:

    • Placebo

    • 200 µ g/day Vitamin K1

    • 10 µ g/day (400 IU) Vitamin D3 + 1000 mg/day Calcium

    • 200 µ g/day Vitamin K1 + 10 µ g/day (400 IU) Vitamin D3 + 1000 mg/day Calcium

  • Outcome Measures:

    • Bone mineral density and content of the hip and wrist measured by dual-energy X-ray absorptiometry (DXA) at baseline and at 6-month intervals.

    • Biochemical markers of bone turnover (e.g., serum osteocalcin, urinary deoxypyridinoline) and vitamin status measured at baseline and 6 months.

  • Statistical Analysis: Multivariate general linear modeling is used to test for supplementation effects, with adjustments for baseline values and potential confounding variables.

Clinical_Trial_Flow Recruitment Recruit 244 Healthy Postmenopausal Women Randomization Randomization (Double-Blind) Recruitment->Randomization Group1 Placebo Randomization->Group1 Group2 Vitamin K1 Randomization->Group2 Group3 Vitamin D3 + Calcium Randomization->Group3 Group4 Vitamin K1 + D3 + Calcium Randomization->Group4 FollowUp 2-Year Follow-up Group1->FollowUp Group2->FollowUp Group3->FollowUp Group4->FollowUp Measurements Measurements at Baseline and 6-month intervals: - DXA Scans (Hip, Wrist) - Bone Turnover Markers - Vitamin Status FollowUp->Measurements Analysis Statistical Analysis (Multivariate GLM) Measurements->Analysis

Flow diagram of a randomized controlled trial.

Conclusion

References

The Role of Vitamin K2 in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2 (VK2), a member of the fat-soluble vitamin K family, is emerging as a potent anti-cancer agent with demonstrated efficacy across a range of cancer cell lines.[1][2] Beyond its classical role in blood coagulation and bone metabolism, VK2 exhibits non-canonical functions, including the induction of cell cycle arrest, differentiation, and notably, apoptosis in malignant cells.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning VK2-induced apoptosis, focusing on key signaling pathways, quantitative effects, and the experimental protocols used to elucidate these processes. The primary forms of VK2 studied for their anti-cancer properties are menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7).[4]

Core Mechanisms of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[3][5] This process is initiated by intracellular stress signals, culminating in the activation of a cascade of cysteine proteases known as caspases, which execute the apoptotic program.[6][7] The key molecular events are the generation of reactive oxygen species (ROS), subsequent activation of stress-related kinases, and direct effects on mitochondrial integrity.[6][8]

Induction of Oxidative Stress

A primary mechanism by which VK2 initiates apoptosis is through the generation of ROS, such as superoxide (B77818) radicals, within cancer cells.[6][9] This increase in ROS creates a state of oxidative stress that damages cellular components and activates downstream signaling pathways.[5] The production of ROS appears to be a critical upstream event, as the use of antioxidants like N-acetyl cysteine (NAC) has been shown to block VK2-triggered apoptosis and the activation of associated signaling pathways.[6][10]

Activation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways are crucial mediators of the cellular response to stress.[3] VK2-induced ROS generation leads to the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are closely associated with promoting cell death.[6][7][10]

  • JNK/p38 MAPK Pathway: Once activated, these kinases can phosphorylate and regulate the activity of various downstream targets, including the Bcl-2 family of proteins, to promote a pro-apoptotic balance.[3][8] For instance, activation of the JNK/p38 MAPK pathway can lead to the downregulation of the anti-apoptotic protein Bcl-2.[8] Studies have demonstrated that specific inhibitors of JNK (SP600125) and p38 (SB203580) can abolish VK2-induced apoptosis, confirming the essential role of these pathways.[6][10]

Mitochondrial Disruption and Caspase Activation

The culmination of ROS production and MAPK signaling is the disruption of mitochondrial function. This includes:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): VK2 treatment leads to the dissipation of the mitochondrial membrane potential.[3][5][7]

  • Cytochrome c Release: The loss of membrane integrity results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][8][11]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[3][11]

  • Executioner Caspase-3 Activation: Active caspase-9 then cleaves and activates the executioner caspase-3.[6][11] Active caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and PARP cleavage.[7][12]

Modulation of Other Signaling Pathways
  • NF-κB Inhibition: this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway.[3][13] NF-κB is a transcription factor that promotes cell growth and survival by regulating genes like cyclin D1.[4][14] By inhibiting NF-κB activation, VK2 can suppress the expression of anti-apoptotic genes and contribute to cell cycle arrest in the G1 phase, further sensitizing cells to apoptosis.[11][14]

  • PI3K/Akt Pathway: Some studies suggest VK2 may inhibit the pro-survival PI3K/Akt signaling pathway, which would further lower the threshold for apoptosis induction.[11][15][16]

Signaling Pathway and Workflow Diagrams

Below are Graphviz diagrams illustrating the key signaling cascades and a typical experimental workflow for studying VK2-induced apoptosis.

VK2_Apoptosis_Pathway cluster_ext Cell Membrane cluster_cyto Cytosol cluster_mito Mitochondrion VK2 This compound ROS ↑ Reactive Oxygen Species (ROS) VK2->ROS Induces NFkB NF-κB Inhibition VK2->NFkB Inhibits JNK_p38 JNK / p38 MAPK (Activated) ROS->JNK_p38 Activates Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax/Bak) JNK_p38->Bcl2 Regulates Apoptosome Apoptosome (Apaf-1, Cyto-c, Casp-9) Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MMP ↓ Mitochondrial Membrane Potential CytoC Cytochrome c Release MMP->CytoC CytoC->Apoptosome Forms Bcl2->MMP

Caption: Core signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_protein Protein & Gene Expression Analysis cluster_ros Mechanism-Specific Assays start Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability annexin Annexin V / PI Staining (Flow Cytometry) treatment->annexin morphology Morphological Analysis (e.g., Hoechst Staining) treatment->morphology lysis Cell Lysis & Protein Extraction treatment->lysis ros_measure ROS Measurement (e.g., DCFH-DA) treatment->ros_measure mmp_measure Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_measure end Data Analysis & Conclusion viability->end annexin->end morphology->end western Western Blotting (Caspases, Bcl-2 family, p-JNK) lysis->western western->end ros_measure->end mmp_measure->end

Caption: General experimental workflow for studying VK2-induced apoptosis.

Quantitative Data on this compound Efficacy

The apoptotic effect of this compound is dose- and time-dependent.[12][17] The half-maximal inhibitory concentration (IC50) varies significantly across different cancer cell lines, reflecting differential sensitivity.

Cancer Type Cell Line(s) Vitamin K Type IC50 Value (µM) Key Observations Reference(s)
Lung CarcinomaLU-139, PC-14, etc.Menaquinone-4 (MK-4)7.5 - 75Growth suppression via apoptosis; activation of caspase-3.[12]
Pancreatic CancerMIA PaCa-2, PL5Menaquinone-4 (MK-4)75Inhibition of cell survival mediated by apoptosis via the MAP kinase pathway.[13]
Ovarian CancerPA-1Menaquinone-4 (MK-4)5.0 ± 0.7Apoptosis induction associated with increased TR3/Nur77 levels.[11]
Bladder CancerT24Menaquinone-4 (MK-4)50 - 100 (Doses Used)Dose-dependent increase in ROS levels (7- to 10-fold).[9]
LeukemiaHL-60Menaquinone-4 (MK-4)30 (Dose Used)Changes in mitochondrial membrane potential and cytochrome c release.[13]

Detailed Experimental Protocols

The following are methodologies for key experiments cited in the study of this compound-induced apoptosis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[18][19]

  • Protocol Outline:

    • Cell Preparation: Culture cancer cells to a suitable confluency and treat with various concentrations of this compound for desired time points. Include untreated and positive controls.

    • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold 1x PBS.

    • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI solution.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activation Analysis by Western Blot

This method detects the activation of caspases by observing their cleavage from inactive pro-caspases to their smaller, active subunits.[20][21]

  • Principle: Caspases are synthesized as inactive zymogens (pro-caspases).[21] During apoptosis, initiator caspases (like caspase-9) are activated and subsequently cleave and activate executioner caspases (like caspase-3). This cleavage can be detected by a shift in molecular weight on a Western blot.[20][22]

  • Protocol Outline:

    • Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the caspase of interest (e.g., anti-Caspase-3, anti-Caspase-9, anti-cleaved-Caspase-3). The antibody should be able to detect both the pro-form and the cleaved, active form.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the band for the pro-caspase and the appearance of a band for the cleaved fragment indicates activation.

Conclusion and Future Directions

This compound is a promising natural compound that induces apoptosis in a wide variety of cancer cells, primarily through the ROS-mediated activation of the JNK/p38 MAPK pathway and subsequent engagement of the mitochondrial apoptotic cascade.[6][8] Its ability to also inhibit pro-survival pathways like NF-κB further highlights its multi-faceted anti-cancer potential.[3] The quantitative data underscore its efficacy, although sensitivity varies among cancer types. For drug development professionals, VK2 presents an interesting candidate for further investigation, both as a standalone agent and in combination with established chemotherapeutics, where it may act synergistically to enhance treatment outcomes.[1][14] Future research should focus on elucidating the precise molecular targets of VK2, expanding in vivo studies, and conducting clinical trials to validate its therapeutic potential in oncology.

References

The Impact of Vitamin K2 on Cellular Aging and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and various age-related pathologies. Accumulating evidence highlights the potential of Vitamin K2, a group of menaquinones, to mitigate the detrimental effects of cellular aging. This technical guide provides an in-depth review of the molecular mechanisms through which this compound influences cellular senescence, focusing on its roles in reducing oxidative stress, suppressing chronic inflammation, maintaining mitochondrial function, and activating specific Vitamin K-dependent proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of aging and drug development.

Introduction to Cellular Senescence and this compound

Cellular senescence is a complex cellular response characterized by stable cell cycle arrest, macromolecular damage, and altered metabolic function. Senescent cells accumulate in tissues with age and contribute to a chronic, low-grade inflammatory state known as "inflammaging" through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively termed the Senescence-Associated Secretory Phenotype (SASP).[1][2] This process is implicated in a host of age-related diseases, including cardiovascular disease, neurodegeneration, and osteoporosis.[3][4]

Vitamin K is a family of fat-soluble vitamins comprising phylloquinone (K1) and a series of menaquinones (K2 or MKs).[5] While Vitamin K1 is primarily involved in hepatic blood coagulation, this compound plays a crucial role in extrahepatic tissues, activating proteins that regulate calcium metabolism and cellular signaling.[5][6] Emerging research strongly suggests that this compound exerts protective effects against cellular aging through mechanisms independent of its classical role as a co-factor for γ-glutamyl carboxylase (GGCX).[3][7] This guide explores these multifaceted roles.

Core Mechanisms of this compound in Mitigating Cellular Aging

This compound impacts cellular aging and senescence through several interconnected pathways. Its primary effects are centered on its antioxidant properties, anti-inflammatory actions, and its role in mitochondrial function and the activation of key signaling proteins.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and chronic inflammation are hallmarks of the aging process and key inducers of senescence.[8][9] this compound demonstrates potent antioxidant and anti-inflammatory capabilities.

  • Direct Antioxidant Activity: The reduced form of Vitamin K acts as a powerful antioxidant, protecting cell membranes from lipid peroxidation more effectively than α-tocopherol.[1][8] It directly scavenges reactive oxygen species (ROS), thereby reducing the oxidative damage to DNA, proteins, and lipids that can trigger senescence.[7][8]

  • Suppression of Inflammatory Signaling: this compound has been shown to suppress the pro-inflammatory NF-κB (nuclear factor κB) signaling pathway.[3][7] By potentially reducing the phosphorylation of IKK (IκB kinase), this compound can prevent the translocation of NF-κB to the nucleus, thus downregulating the expression of numerous pro-inflammatory genes that constitute the SASP.[1] This action helps to break the vicious cycle where senescent cells promote further inflammation and senescence in surrounding tissues.[1]

G cluster_0 Cellular Stressors cluster_1 Pro-inflammatory Signaling cluster_2 Cellular Response cluster_3 Intervention ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage IKK IKK ROS->IKK Activates DNA_Damage->IKK Senescence Cellular Senescence DNA_Damage->Senescence Induces NFkB NF-κB IKK->NFkB Activates SASP SASP Secretion NFkB->SASP Induces Transcription SASP->Senescence Promotes VK2 This compound VK2->ROS Scavenges VK2->IKK Inhibits

Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.
Maintenance of Mitochondrial Function

Mitochondrial dysfunction is a key driver of aging, characterized by reduced ATP production and increased ROS generation.[10] The Mitochondrial Free Radical Theory of Aging (MFRTA) posits that accumulated oxidative damage from mitochondrial by-products is a primary force in the aging process.[10] this compound plays a direct role in mitochondrial bioenergetics.

  • Electron Carrier: this compound can function as a mitochondrial electron carrier, transferring electrons from complex I to complex III of the electron transport chain.[11] This action helps to maintain an efficient flow of electrons, thereby preserving ATP production and reducing the "leakage" of electrons that leads to superoxide (B77818) formation.

  • Rescue of Mitochondrial Dysfunction: Studies have shown that this compound supplementation can rescue mitochondrial dysfunction, restoring ATP production and mitigating the effects of oxidative stress.[9] This is critical, as severe mitochondrial damage can trigger apoptosis or senescence.[1]

Activation of Vitamin K-Dependent Proteins (VKDPs)

This compound's best-understood role is the post-translational γ-carboxylation and activation of VKDPs. Several of these proteins have direct relevance to age-related diseases.

  • Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification, a condition strongly associated with aging and cardiovascular mortality.[7][8] this compound is required to convert inactive, uncarboxylated MGP (ucMGP) to its active, carboxylated form (cMGP).[1] Active MGP binds to calcium crystals, preventing their deposition in arterial walls and preserving vascular elasticity.[7]

  • Growth Arrest-Specific 6 (Gas6): Gas6 is involved in a wide range of cellular processes, including cell survival, proliferation, and recognition.[6] Its activation by this compound enables it to bind to the Axl family of receptor tyrosine kinases. The Gas6/Axl signaling axis activates downstream pro-survival pathways, such as the PI3K/Akt pathway, which has been shown to inhibit apoptosis in vascular smooth muscle cells (VSMCs).[1][2] By preventing apoptosis, this compound helps maintain tissue integrity and prevent the calcification that can occur at sites of cell death.[1]

G cluster_0 This compound Dependent Activation cluster_1 Gas6 Pathway cluster_2 Cellular Outcome VK2 This compound GGCX GGCX Enzyme VK2->GGCX Activates Gas6_active Active Gas6 GGCX->Gas6_active Carboxylates Gas6_inactive Inactive Gas6 Gas6_inactive->Gas6_active Axl Axl Receptor Gas6_active->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits G cluster_analysis 5. Endpoint Analysis start 1. Cell Culture (e.g., Human Diploid Fibroblasts) induce 2. Induce Senescence (e.g., Replicative Exhaustion, Doxorubicin) start->induce treat 3. Treatment Groups - Control (Vehicle) - this compound (Test) induce->treat harvest 4. Harvest Cells & Supernatant (At defined time points) treat->harvest senescence_markers A. Senescence Markers (SA-β-gal, p16/p21) harvest->senescence_markers sasp_analysis B. SASP Analysis (ELISA, Proteomics) harvest->sasp_analysis mito_function C. Mitochondrial Function (Membrane Potential, ROS) harvest->mito_function data_analysis 6. Data Analysis & Interpretation senescence_markers->data_analysis sasp_analysis->data_analysis mito_function->data_analysis

References

Methodological & Application

Application Note: Quantification of Vitamin K2 Isoforms (MK-4 and MK-7) in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its traditional role in blood coagulation.[1][2] The most studied isoforms, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), are essential for bone metabolism and cardiovascular health.[2][3][4] They act as cofactors for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[5][6][7][8] This activation is critical for the function of proteins like osteocalcin (B1147995), which is involved in bone mineralization, and matrix Gla protein (MGP), a potent inhibitor of vascular calcification.[3][6][9][10]

Given the growing interest in the therapeutic potential of this compound, accurate and reliable quantification of its isoforms in human plasma is paramount for clinical research and drug development. High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for this purpose, offering the necessary sensitivity and specificity to measure the low circulating levels of these lipophilic vitamins.[8][11] This application note provides detailed protocols for the quantification of MK-4 and MK-7 in human plasma using various HPLC-based methods, including those coupled with Ultraviolet (UV), Fluorescence (FL), and Tandem Mass Spectrometry (MS/MS) detection.

This compound Signaling Pathway

This compound is essential for the activation of several proteins that regulate calcium homeostasis. The core of its function lies in the Vitamin K cycle, which facilitates the carboxylation of Vitamin K-Dependent Proteins (VKDPs).

G cluster_cycle Vitamin K Cycle cluster_activation VKDP Activation cluster_function Biological Function K_quinone Vitamin K (Quinone) K_hydroquinone Vitamin K (Hydroquinone - Active) VKDP_inactive Inactive VKDP (with Glu residues) K_hydroquinone->VKDP_inactive Cofactor K_epoxide Vitamin K Epoxide VKDP_active Active VKDP (with Gla residues) VKDP_inactive->VKDP_active Carboxylation Osteocalcin Osteocalcin VKDP_active->Osteocalcin MGP Matrix Gla Protein (MGP) VKDP_active->MGP Bone Bone Mineralization Vascular Inhibition of Vascular Calcification

Experimental Protocols

The quantification of this compound isoforms in plasma is challenging due to their lipophilic nature and low endogenous concentrations.[4][7] The following protocols describe common methods for sample preparation and HPLC analysis.

General Experimental Workflow

The general workflow for analyzing this compound isoforms in plasma involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and detection.

G Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase/Injection Solvent Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection Detection (UV, FL, or MS/MS) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Sample Preparation Protocols

This is a rapid method suitable for initial sample clean-up.

  • To 150 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.[12]

  • Add 490 µL of cold acetonitrile (B52724) to precipitate the proteins.[12]

  • Vortex the mixture for 1 minute.[13]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for evaporation or direct injection if the system allows.

LLE is a common and effective method for extracting lipophilic compounds like this compound.

  • To a 500 µL plasma sample, add the internal standard.

  • Add 1 mL of ethanol (B145695) to denature proteins and mix.[14][15]

  • Add 4 mL of hexane (B92381), vortex vigorously for 2 minutes, and centrifuge to separate the phases.[14][15]

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the mobile phase.[7]

SPE provides a cleaner extract compared to protein precipitation and can be automated for high-throughput analysis.[3][5][16]

  • Pre-treat a 350 µL plasma sample by adding 50 µL of internal standard and 175 µL of ethanol to denature proteins.[5]

  • Mix and centrifuge for 5 minutes at 3500 rpm.[5]

  • Apply the supernatant to a pre-conditioned Oasis® HLB SPE cartridge.[5]

  • Wash the cartridge with 1 mL of methanol (B129727)/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[5]

  • Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[5]

  • Evaporate the eluate to dryness under nitrogen.[5]

  • Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid.[5]

HPLC Methodologies

This method is less sensitive but can be used for samples with higher concentrations of this compound.

  • Column: Atlantis T3 column (4.6 mm × 150 mm, 3.0 µm) or equivalent C18 column.[12]

  • Mobile Phase: Isocratic mixture of methanol and phosphate (B84403) buffer (95:5, v/v) at pH 3.[12][13][17][18]

  • Flow Rate: 1.0 mL/min.[12][13][17][18]

  • Column Temperature: 30°C.[12][13][17][18]

  • Detection: UV at 245 nm.[12][13][17][18]

  • Injection Volume: 20-50 µL.

Fluorescence detection, often with post-column reduction, offers significantly higher sensitivity than UV detection.[11][15][19]

  • Column: C18 column (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm).[20]

  • Mobile Phase: A mixture of methanol, isopropyl alcohol, acetonitrile, and a zinc chloride solution (e.g., 850:90:50:10, v/v/v/v).[20]

  • Post-Column Derivatization Reagent: A solution of zinc chloride, sodium acetate, and glacial acetic acid in methanol can be used to reduce the quinone ring to a fluorescent hydroquinone.[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: Excitation at 248 nm and emission at 430 nm.[20]

  • Injection Volume: 50 µL.[20]

LC-MS/MS is the most sensitive and specific method for quantifying this compound isoforms in plasma.[3][5][8][16]

  • Column: Phenyl-Hexyl column (2.0 mm x 100 mm, 3 µm particle size).[5]

  • Mobile Phase A: Methanol/water (1:1) with formic acid.[5]

  • Mobile Phase B: Methanol with formic acid.[5]

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly lipophilic menaquinones.[5]

  • Flow Rate: 0.4 mL/min to 0.7 mL/min gradient.[5]

  • Column Temperature: 50°C.[5]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[3][5][16]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][5][16]

Quantitative Data Summary

The following tables summarize the quantitative parameters reported for different HPLC methods for the analysis of this compound isoforms in human plasma.

Table 1: HPLC-UV Method for MK-4 Quantification [12][13][17][18]

ParameterReported Value
Linearity Range0.5 - 3.0 µg/mL
LLOQ0.5 µg/mL[13]
Precision (%CV)5.50% - 17.42%
Accuracy (%diff)6.18% - 8.74%

Note: The LLOQ for this UV method is relatively high and may not be suitable for endogenous level detection without sample concentration.[12]

Table 2: HPLC-Fluorescence Methods for MK-4 and MK-7 Quantification

ParameterMK-4MK-7Reference
Linearity Range5.006 - 100.124 ng/mLN/A[9]
LLOQ4 pg (on column)4 pg (on column)[15][19]
Recovery>92%>92%[15][19]
Intra-assay RSD5.7 - 9.2%6.3 - 19.3%[15][19]
Inter-assay RSD5.7 - 9.2%6.3 - 19.3%[15][19]

Table 3: LC-MS/MS Methods for MK-4 and MK-7 Quantification

ParameterMK-4MK-7Reference
Linearity Range0.7 - 14.2 nmol/L0.8 - 15.7 nmol/L[5]
LLOQ0.14 nmol/L4.40 nmol/L[3][5]
Recovery>92%>92%[3][5]
Intra-assay CV3.2% - 14.3%6.0% - 11.1%[8]
Inter-assay CVN/AN/AN/A
Linearity Range (ng/mL)0.10 - 10 ng/mL0.10 - 10 ng/mL[7]
QC Levels (ng/mL)0.25, 0.75, 8.000.25, 0.75, 8.00[7]

Discussion and Conclusion

The choice of an appropriate HPLC method for the quantification of this compound isoforms in plasma depends on the required sensitivity, sample throughput, and available instrumentation.

  • HPLC-UV is a simple and accessible method but generally lacks the sensitivity for measuring endogenous levels of MK-4 and MK-7 in unsupplemented individuals.[12]

  • HPLC with fluorescence detection , particularly with post-column derivatization, offers a significant improvement in sensitivity and is a viable option for many research applications.[9][15][19]

  • LC-MS/MS stands out as the gold standard, providing the highest sensitivity and specificity, making it ideal for clinical studies and the analysis of low-level endogenous isoforms.[3][5][8][16] The ability to use stable isotope-labeled internal standards in LC-MS/MS also enhances the accuracy and precision of the quantification.

Sample preparation is a critical step in all these methods. While protein precipitation is quick, LLE and SPE generally provide cleaner extracts, which is crucial for minimizing matrix effects, especially in LC-MS/MS analysis.[5][7]

References

Application Notes and Protocols for In Vitro Vitamin K2-Dependent Carboxylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K-dependent carboxylation is a critical post-translational modification essential for the biological activity of a specific group of proteins known as Vitamin K-dependent proteins (VKDPs). This process, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), involves the conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues. This modification is crucial for the function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][2][3][4] The study of this process is vital for understanding the roles of Vitamin K2 and for the development of therapeutics targeting these pathways.

These application notes provide detailed protocols for various in vitro assays designed to measure this compound-dependent carboxylation, catering to the needs of researchers, scientists, and professionals in drug development.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the Vitamin K cycle, which is fundamental to the carboxylation process. Reduced Vitamin K (hydroquinone) is a necessary cofactor for the GGCX enzyme to carboxylate VKDPs. During this reaction, Vitamin K is oxidized to Vitamin K epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to Vitamin K quinone, which is further reduced to the active hydroquinone (B1673460) form, completing the cycle.

Vitamin K Cycle cluster_carboxylation Carboxylation Reaction cluster_regeneration Vitamin K Regeneration KH2 Reduced Vitamin K (Hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) KH2->GGCX Cofactor VKDP_Gla Carboxylated VKDP with Gla residues GGCX->VKDP_Gla Product KO Vitamin K Epoxide (KO) GGCX->KO Byproduct VKDP_Glu VKDP with Glu residues VKDP_Glu->GGCX VKOR Vitamin K Epoxide Reductase (VKOR) KO->VKOR K Vitamin K (Quinone) VKOR->K K->KH2 Reduction Warfarin (B611796) Warfarin Warfarin->VKOR Inhibits

Caption: The Vitamin K cycle illustrating the carboxylation of Vitamin K-dependent proteins.

I. Cell-Based ELISA for Carboxylation Efficiency

This method utilizes engineered mammalian cells that secrete a reporter protein, allowing for the quantification of carboxylation efficiency by ELISA.[1][2]

Experimental Workflow

Cell-Based ELISA Workflow start Start: HEK293 cells stably expressing a chimeric reporter protein (e.g., FIXgla-PC) culture Culture cells with varying concentrations of this compound start->culture collect Collect cell culture medium (contains secreted reporter protein) culture->collect elisa Perform Sandwich ELISA collect->elisa coat Coat 96-well plate with capture antibody (specific for the reporter protein) elisa->coat block Block non-specific binding sites coat->block add_sample Add collected medium (samples) and standards (purified carboxylated reporter) block->add_sample add_detection_ab Add HRP-conjugated detection antibody (specific for the carboxylated Gla domain) add_sample->add_detection_ab add_substrate Add TMB substrate and stop solution add_detection_ab->add_substrate read Read absorbance at 450 nm add_substrate->read analyze Analyze data: Calculate carboxylation efficiency (EC50 of this compound) read->analyze

Caption: Workflow for the cell-based ELISA to measure carboxylation efficiency.

Protocol

1. Cell Culture and Treatment:

  • Culture HEK293 cells stably expressing the reporter protein (e.g., a fusion protein of the Gla domain of Factor IX and Protein C) in complete medium.[3][4]

  • Seed cells in 24-well plates.

  • Once confluent, replace the medium with a serum-free medium containing varying concentrations of this compound (e.g., menaquinone-4 or menaquinone-7). For warfarin studies, include increasing concentrations of warfarin with a fixed concentration of Vitamin K.[3][4]

  • Incubate for 48 hours.[4]

2. Sample Collection:

  • Collect the cell culture medium, which contains the secreted, carboxylated reporter protein.

  • Centrifuge to remove cell debris.

3. Sandwich ELISA:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific to the reporter protein (e.g., anti-Protein C antibody) overnight at 4°C.[5]

  • Washing: Wash the plate three times with wash buffer (e.g., TBST).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in TBST) for 1-2 hours at room temperature.[5]

  • Sample Incubation: Add the collected cell culture medium and a standard curve of purified, fully carboxylated reporter protein to the wells. Incubate for 2 hours at room temperature.[5]

  • Washing: Repeat the washing step.

  • Detection Antibody: Add an HRP-conjugated monoclonal antibody that specifically recognizes the carboxylated Gla domain of the reporter protein. Incubate for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).[5]

  • Reading: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve from the absorbance values of the purified carboxylated reporter protein.

  • Determine the concentration of the carboxylated reporter protein in the cell culture samples.

  • The efficiency of carboxylation can be expressed as the half-maximal effective concentration (EC50) of this compound.[2][3]

Quantitative Data Summary
ParameterValueCell LineReporter ProteinReference
Vitamin K EC50Varies by propeptideHEK293Chimeric Protein C[2]
Warfarin IC50Dependent on VKOR expressionHEK293FIXgla-PC[3]

II. In Vitro Carboxylation Assay using Radiolabeled Bicarbonate

This is a classic and highly sensitive method to directly measure the activity of the GGCX enzyme by quantifying the incorporation of radiolabeled CO2 into a substrate.

Protocol

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • Microsomal preparation containing GGCX or purified GGCX.

    • A synthetic peptide substrate (e.g., Boc-Glu-Glu-Leu-Ome or FLEEL).[6][7]

    • Reduced this compound (hydroquinone).

    • Dithiothreitol (DTT) to maintain reducing conditions.[6]

    • CHAPS or other detergents for solubilization.[6]

    • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).[6]

    • Buffer (e.g., BES buffer, pH 7.2).[6]

2. Carboxylation Reaction:

  • Incubate the reaction mixture at a specified temperature (e.g., 17-25°C) for a defined period (e.g., 20-30 minutes).

  • The reaction is initiated by the addition of the enzyme or substrate.

3. Stopping the Reaction and Measuring Radioactivity:

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid), which also removes unincorporated ¹⁴CO₂.

  • The carboxylated peptide is then separated from the unincorporated radiolabel.

  • The radioactivity incorporated into the peptide is measured using a liquid scintillation counter.[8]

4. Data Analysis:

  • The GGCX activity is calculated based on the amount of radioactivity incorporated into the substrate over time and is typically expressed as dpm/mg protein or similar units.

Quantitative Data Summary
SubstrateKm (app)Enzyme SourceReference
FLEELHigh µM rangeBovine Liver Microsomes[7]
Prothrombin propeptide-containing peptidesLow µM rangeBovine Liver Carboxylase[9]
FIXGla0.55 µMRecombinant[7]

III. HPLC-Based Assays for Carboxylated and Uncarboxylated Proteins

High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify different forms of VKDPs, such as carboxylated and uncarboxylated osteocalcin (B1147995) or MGP.

Protocol for Osteocalcin Carboxylation Status

1. Sample Preparation:

  • Obtain serum or cell culture supernatant.

  • For serum, proteins may be precipitated using ethanol (B145695) to enrich for osteocalcin.[10]

2. Hydroxyapatite (B223615) (HA) Binding Assay (A common precursor to HPLC or ELISA):

  • This assay is based on the principle that carboxylated osteocalcin has a higher affinity for hydroxyapatite than the uncarboxylated form.[11][12]

  • Incubate the sample with a hydroxyapatite slurry.

  • Centrifuge to pellet the HA with bound carboxylated osteocalcin.

  • The supernatant, containing the uncarboxylated osteocalcin, is collected.[12]

  • The amount of osteocalcin in the original sample and the supernatant can be quantified by a subsequent immunoassay or HPLC.

3. HPLC Analysis:

  • Separation: Use a reversed-phase HPLC column to separate different forms of the protein.

  • Detection: Monitor the elution profile using UV detection at a specific wavelength (e.g., 214 nm or 280 nm). A fluorescent method using a fluorescein (B123965) isothiocyanate-labeled short peptide has also been developed for GGCX activity.[8]

  • Quantification: The area under each peak corresponding to the carboxylated and uncarboxylated forms is used for quantification.

A more advanced method involves mass spectrometry (LC-MS) for the identification and quantification of gamma-carboxylated peptides.[13][14] This can be particularly useful for identifying specific sites of carboxylation.

Quantitative Data Summary
ProteinMethodMeasured ParameterTypical FindingsReference
OsteocalcinHA Binding + Immunoassay% Uncarboxylated Osteocalcin10-40% in normal serum[12]
OsteocalcinELISAConcentrations of carboxylated and uncarboxylated formsWarfarin treatment increases uncarboxylated osteocalcin[11]
MGPELISACirculating dp-ucMGP and dp-cMGPLevels are altered in patients with vascular calcification[15]

IV. Direct Measurement of Gamma-Carboxyglutamic Acid (Gla)

This involves the complete hydrolysis of the protein followed by the quantification of the released Gla amino acid.

Protocol

1. Protein Hydrolysis:

  • The purified protein is subjected to alkaline hydrolysis (e.g., using NaOH or Ba(OH)₂) to release the amino acids without decarboxylating the Gla residues, which is a risk with acid hydrolysis.

2. Gla Quantification:

  • The amount of Gla in the hydrolysate can be determined by:

    • Amino Acid Analysis: Using an amino acid analyzer with post-column derivatization.

    • HPLC with Fluorescence Detection: After derivatization with a fluorescent reagent like o-phthalaldehyde (B127526) (OPA).

    • Mass Spectrometry: For precise identification and quantification.

A method for direct identification of Gla during protein sequencing involves methylation of the carboxyl groups, which allows for stable detection by HPLC.[16]

High-Throughput Screening (HTS) Applications

The cell-based ELISA and fluorescent HPLC methods are particularly amenable to high-throughput screening for the discovery of novel activators or inhibitors of the Vitamin K cycle.[1][17][18] HTS facilities are equipped with robotics and automated liquid handlers to perform these assays in 96- or 384-well plate formats.[17]

Conclusion

The choice of assay for measuring this compound-dependent carboxylation depends on the specific research question, the available equipment, and the desired throughput. Direct enzyme activity assays using radiolabeling provide high sensitivity for mechanistic studies. Cell-based reporter assays are excellent for screening and for studying the process in a more physiological context.[1][3][19] HPLC and mass spectrometry methods offer high resolution and the ability to distinguish between different carboxylated forms of a protein.[13][14] The protocols and data presented here provide a comprehensive guide for researchers to effectively measure and understand the critical process of this compound-dependent carboxylation.

References

Application Notes and Protocols for Animal Models in Vitamin K2 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for studying Vitamin K2 deficiency and the therapeutic effects of its supplementation. Detailed protocols for key experiments are outlined to facilitate the design and execution of preclinical studies in this field.

Animal Models for this compound Deficiency

The study of this compound's role in health and disease necessitates robust animal models that accurately replicate states of deficiency. Researchers have primarily utilized two approaches: pharmacological induction and dietary restriction.

Warfarin-Induced Vitamin K Deficiency

This is a widely used model that employs the vitamin K antagonist, warfarin (B611796), to induce a state of deficiency. To isolate the effects on extrahepatic tissues, this model is often supplemented with Vitamin K1 (phylloquinone), which preferentially supports hepatic vitamin K-dependent coagulation factors, thereby preventing hemorrhage.[1][2] This allows for the specific investigation of this compound's roles in tissues like bone and the vasculature.[1][2]

Table 1: Summary of Warfarin-Induced Vitamin K Deficiency Models

Animal Model Warfarin Dosage Vitamin K1 Supplementation Duration Key Findings Reference
Sprague-Dawley RatsDaily doses from birthConcurrent daily doses5-12 weeksExtensive arterial calcification without affecting blood clotting factors.[2]
Wistar Rats150 mg/kg body weight (subcutaneous, daily)22.5 mg/kg body weight (oral, daily)4 weeksInduced vascular calcification and changes in serum carboxylated and uncarboxylated osteocalcin.[3]
Rats (8 weeks old)14 mg/kg/day in drinking water85 mg/kg/day (subcutaneous, 3x/week)10 weeksCognitive and behavioral perturbations, decreased brain menaquinone-4 (MK-4).[1]
Diet- and Antibiotic-Induced Vitamin K Deficiency

This model combines a vitamin K-deficient diet with the administration of broad-spectrum antibiotics, such as gentamicin, to suppress the gut microbiota's production of menaquinones (this compound).[4][5] This approach more closely mimics a dietary deficiency state.

Table 2: Summary of Diet- and Antibiotic-Induced Vitamin K Deficiency Model

Animal Model Diet Antibiotic Duration Key Findings Reference
RatsVitamin K-deficient dietGentamicin (intragastric)14-28 daysUndetectable Vitamin K1 and K2 in the liver, prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[4][5][4][5]
C57BL/6 MiceVitamin K-deficient AIN-93 G diet- (Coprophagy limited)7-28 daysReduced tissue concentrations of vitamin K without clinical signs of bleeding.[6]

Animal Models for this compound Supplementation Studies

Animal models are crucial for evaluating the therapeutic potential of this compound supplementation in various physiological and pathological conditions, including bone health, cardiovascular health, and metabolic disorders.

Models for Bone Health

Ovariectomized (OVX) rats are a common model for postmenopausal osteoporosis.[7][8] Other models include orchidectomized rats (male osteoporosis), sciatic neurectomized rats (immobilization-induced bone loss), and fracture healing models.[7][9][10]

Table 3: Summary of this compound Supplementation in Bone Health Models

Animal Model Condition This compound (MK-4) Dosage Duration Key Findings Reference
Ovariectomized RatsPostmenopausal Osteoporosis31 mg/kg per day (dietary)8 weeksImproved calcium balance and inhibited the decrease in femoral cortical area and thickness.[8][8]
High-Fat Diet-Induced Obese MiceObesity-related bone loss200 mg/1000 g diet12 weeksIncreased serum osteocalcin, modulated OPG/RANKL levels, and prevented bone loss.[11][11]
Rat Femoral OsteotomyFracture Healing30 mg/kg (oral, 5x/week)8 weeksDownregulated bone turnover and stimulated lamellar bone formation.[9][9]
Models for Cardiovascular Health

The warfarin-induced deficiency model, which leads to arterial calcification, is also a valuable tool for studying the protective effects of this compound supplementation on the cardiovascular system.

Models for Metabolic Health

High-fat diet (HFD)-fed mice are used to model insulin (B600854) resistance and associated metabolic complications.

Table 4: Summary of this compound Supplementation in a Metabolic Health Model

Animal Model Condition This compound Dosage Duration Key Findings Reference
High-Fat Diet-fed C57BL/6 MiceInsulin Resistance & Skeletal Muscle AtrophyNot specified16 weeksImproved grip strength, increased skeletal muscle mass, and enhanced whole-body energy metabolism.[12][12]

Experimental Protocols

Induction of Vitamin K Deficiency
  • Animals: Wistar or Sprague-Dawley rats.

  • Acclimation: House animals under standard laboratory conditions for at least one week.

  • Treatment Groups:

    • Control Group: Receive normal drinking water and saline injections.

    • WVK (Warfarin + Vitamin K1) Group: Receive warfarin in drinking water (e.g., 14 mg/kg/day) and subcutaneous injections of phylloquinone (Vitamin K1) (e.g., 85 mg/kg/day, three times a week).[1] A different protocol suggests daily subcutaneous warfarin (150 mg/kg) and oral Vitamin K1 (22.5 mg/kg).[3]

  • Duration: Continue treatment for 4 to 10 weeks.[1][3]

  • Monitoring: Monitor animals for signs of bleeding. Adjust warfarin dosage as needed.

  • Endpoint Analysis: Collect blood for coagulation assays and serum biomarkers. Harvest tissues (e.g., aorta, bone, brain) for analysis of vitamin K levels and histological examination.

  • Animals: Rats.

  • Diet: Provide a specially formulated vitamin K-deficient diet.

  • Treatment Groups:

    • Control Group: Receive a standard diet.

    • Deficiency Group: Receive the vitamin K-deficient diet and daily intragastric administration of gentamicin.

  • Duration: Maintain the protocol for 14 to 28 days.[4][5]

  • Endpoint Analysis: Measure prothrombin time (PT), activated partial thromboplastin time (aPTT), and levels of vitamin K-dependent coagulation factors.[4][5] Analyze vitamin K1 and K2 concentrations in the liver via HPLC.[4][5]

Assessment of Vitamin K Status and Effects
  • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. It is sensitive to deficiencies in factors II, VII, and X.

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. It is sensitive to deficiencies in factors II, IX, and X.

  • Specific Factor Assays: Directly measure the activity of individual vitamin K-dependent coagulation factors (II, VII, IX, X).[13]

  • Osteocalcin (OC): Measure both carboxylated (cOC) and undercarboxylated (ucOC) forms in serum using ELISA or radioimmunoassay.[3][14] An increased ucOC/cOC ratio indicates a subclinical vitamin K deficiency.

  • Matrix Gla Protein (MGP): Levels of inactive, uncarboxylated MGP (ucMGP) can be measured in plasma as a marker of vascular vitamin K status.[15]

  • Bone Mineral Density (BMD): Analyze using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[7]

  • Serum Bone Turnover Markers:

    • Formation markers: Osteocalcin, Procollagen type I N-terminal propeptide (P1NP).[10][11]

    • Resorption markers: C-terminal telopeptide of type I collagen (CTX-I).

  • OPG/RANKL Ratio: Measure serum levels of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) by ELISA to assess osteoclast regulation.[11][16]

  • Bone Histomorphometry: Perform histological analysis of bone sections to quantify parameters of bone structure, formation, and resorption.[9]

  • Vascular Calcification: Assess the extent of calcium deposition in the aorta and other arteries through histological staining (e.g., Von Kossa, Alizarin Red) or µCT imaging.[2][3]

Signaling Pathways and Experimental Workflows

This compound Signaling in Bone Metabolism

This compound plays a crucial role in bone health by influencing the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). One key mechanism involves the regulation of the RANKL/OPG pathway and the inhibition of NF-κB signaling.[16][17]

Bone_Metabolism_Signaling VitK2 This compound Osteoblast Osteoblast VitK2->Osteoblast stimulates NFkB NF-κB Activation VitK2->NFkB inhibits OPG OPG (Osteoprotegerin) Osteoblast->OPG increases expression RANKL RANKL Osteoblast->RANKL decreases expression OPG->RANKL inhibits Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor activates Osteoclast Osteoclast (Active) Osteoclast_Precursor->Osteoclast differentiation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption leads to NFkB->Osteoclast promotes differentiation

Caption: this compound regulation of osteoblast and osteoclast activity.

Experimental Workflow for Studying this compound Deficiency and Supplementation

A typical experimental workflow involves inducing a deficiency state, followed by a period of supplementation and subsequent analysis of key endpoints.

Experimental_Workflow Start Start: Select Animal Model (e.g., Rats, Mice) Acclimation Acclimation Period (1-2 weeks) Start->Acclimation Grouping Random Assignment to Groups: - Control - Deficiency Model - Deficiency + K2 Supplement Acclimation->Grouping Deficiency_Induction Deficiency Induction Phase (e.g., Warfarin or Deficient Diet) (2-4 weeks) Grouping->Deficiency_Induction Supplementation Supplementation Phase (this compound or Vehicle) (4-12 weeks) Deficiency_Induction->Supplementation Analysis Endpoint Analysis Supplementation->Analysis Blood_Collection Blood Collection: - Coagulation Assays - Serum Biomarkers Analysis->Blood_Collection Tissue_Harvesting Tissue Harvesting: - Bone (BMD, Histo) - Arteries (Calcification) - Liver, Brain (VK levels) Analysis->Tissue_Harvesting

Caption: General experimental workflow for animal studies.

This compound and Vascular Health Signaling

This compound is essential for activating Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. In a state of K2 deficiency, MGP remains uncarboxylated and inactive, leading to calcium deposition in arterial walls.

Vascular_Health_Signaling cluster_sufficient This compound Sufficient cluster_deficient This compound Deficient VitK2_S This compound ucMGP_S Inactive MGP (uncarboxylated) VitK2_S->ucMGP_S activates cMGP_S Active MGP (carboxylated) ucMGP_S->cMGP_S carboxylation Calcification_S Vascular Calcification cMGP_S->Calcification_S inhibits VitK2_D No this compound ucMGP_D Inactive MGP (uncarboxylated) VitK2_D->ucMGP_D activation fails Calcification_D Vascular Calcification ucMGP_D->Calcification_D allows

Caption: Role of this compound in preventing vascular calcification.

References

Techniques for assessing Vitamin K2 bioavailability from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for assessing the bioavailability of Vitamin K2 from various sources, including different dietary forms like menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), as well as synthetic variants.

Introduction to this compound Bioavailability

This compound is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health.[1] It exists in several forms, known as menaquinones (MKs), which differ in the length of their isoprenoid side chain. The most common forms in the diet are the short-chain MK-4 and the long-chain MK-7.[2] The bioavailability of these different forms can vary significantly, impacting their physiological efficacy. Understanding the bioavailability of this compound from different sources is therefore essential for nutritional science, clinical research, and the development of effective dietary supplements and therapeutics.

Comparative Bioavailability of this compound Forms

Extensive research has demonstrated that different forms of this compound exhibit distinct bioavailability profiles. Menaquinone-7 (MK-7) generally shows superior bioavailability and a longer half-life in the bloodstream compared to menaquinone-4 (MK-4).[2][3][4][5]

Table 1: Quantitative Comparison of MK-4 and MK-7 Bioavailability in Humans

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Reference
Single Dose Study (420 µg)
Peak Serum Concentration (Cmax)Not detectableReached at 6 hours post-intake[3][4][5]
Detection in SerumNot detectable at any time pointDetected up to 48 hours post-intake[3][4][5]
Consecutive Daily Dosing (60 µ g/day for 7 days)
Change in Serum LevelsNo significant increaseSignificant increase[3][4][5]
Half-life ShortLong[2]

Experimental Protocols for Bioavailability Assessment

In Vitro Assessment: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the presence of tight junctions and various transport proteins.[6][7][8]

Objective: To determine the apparent permeability coefficient (Papp) of different this compound forms across a Caco-2 cell monolayer, providing an indication of their intestinal absorption potential.

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.[6]

    • Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer. The medium should be changed every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and within the laboratory's established range (typically >200 Ω·cm²).

    • Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) can be measured to confirm monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare the dosing solution by dissolving the this compound form (e.g., MK-4 or MK-7) in a suitable vehicle (e.g., HBSS containing a non-toxic solubilizing agent like 0.5% DMSO).

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Quantification of this compound:

    • Analyze the concentration of the this compound form in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1][9][10][11][12]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the substance in the receiver chamber (mol/s).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration of the substance in the donor chamber (mol/cm³).

In Vivo Assessment: Animal Bioavailability Studies (Rodent Model)

Animal models, particularly rodents, are frequently used to study the in vivo pharmacokinetics and bioavailability of nutrients and drugs.

Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of different this compound forms after oral administration to rats or mice.

Protocol:

  • Animal Acclimatization and Housing:

    • Acclimate male or female Sprague-Dawley rats or C57BL/6 mice to the housing conditions for at least one week before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum. For specific studies, a vitamin K-deficient diet may be provided for a period before the experiment.[13]

  • Dosing Preparation and Administration:

    • Prepare a stable formulation of the this compound form (e.g., MK-4 or MK-7) in a suitable vehicle, such as corn oil or a lipid-based emulsion.

    • Fast the animals overnight (with access to water) before dosing.

    • Administer a single oral dose of the this compound formulation via gavage. The dose will depend on the study objectives.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Quantification of this compound in Plasma:

    • Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of the this compound form in the extracts using a validated HPLC-MS/MS method.[1][9][10][11][12]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (Area Under the Curve), which represents the total drug exposure over time.

      • t1/2 (elimination half-life)

Human Clinical Trials for Bioavailability Assessment

Human clinical trials are the gold standard for determining the bioavailability and pharmacokinetic profile of a substance in humans.

Objective: To compare the pharmacokinetic profiles of different this compound forms in healthy human volunteers.

Protocol (Example of a Randomized, Crossover Study Design):

  • Study Population:

    • Recruit a cohort of healthy adult male and female volunteers.

    • Obtain informed consent from all participants.

    • Conduct a screening visit to ensure participants meet the inclusion and exclusion criteria (e.g., no underlying health conditions, not taking medications that could interfere with vitamin K metabolism).[14][15]

  • Study Design:

    • Employ a randomized, two-period, two-sequence crossover design.

    • Randomly assign participants to one of two treatment sequences:

      • Sequence A: Receive a single dose of MK-4 in the first period, followed by a washout period, and then a single dose of MK-7 in the second period.

      • Sequence B: Receive a single dose of MK-7 in the first period, followed by a washout period, and then a single dose of MK-4 in the second period.

    • The washout period between treatments should be sufficiently long (e.g., at least 2 weeks) to ensure complete elimination of the vitamin from the body.

  • Dosing and Diet Standardization:

    • Administer a standardized single oral dose of the this compound supplements (e.g., 420 µg) with a standardized breakfast to minimize variability in absorption.[3][4][5]

    • Instruct participants to follow a standardized diet low in vitamin K for a specified period before and during each study period.

  • Blood Sampling:

    • Collect venous blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

    • Process the blood samples to obtain serum or plasma, which is then stored at -80°C.

  • Quantification of this compound in Serum/Plasma:

    • Analyze the concentration of MK-4 and MK-7 in the serum/plasma samples using a validated HPLC-MS/MS method.[1][9][10][11][12]

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each this compound form for each participant.

    • Use appropriate statistical methods (e.g., analysis of variance - ANOVA) to compare the pharmacokinetic parameters between the two this compound forms.

Signaling Pathways and Experimental Workflows

This compound Absorption Pathway

The absorption of fat-soluble vitamins like this compound is a multi-step process that occurs primarily in the small intestine. It is dependent on the presence of dietary fats and bile salts for emulsification and micelle formation.

G Diet Dietary this compound (e.g., MK-4, MK-7) Stomach Stomach Diet->Stomach Ingestion Small_Intestine Small Intestine (Lumen) Stomach->Small_Intestine Gastric Emptying Micelles Mixed Micelles Small_Intestine->Micelles Emulsification (with bile salts and fats) Enterocyte Enterocyte Micelles->Enterocyte Passive Diffusion Chylomicrons Chylomicrons Enterocyte->Chylomicrons Incorporation Lymphatic_System Lymphatic System Chylomicrons->Lymphatic_System Secretion Bloodstream Bloodstream Lymphatic_System->Bloodstream Thoracic Duct Liver Liver Bloodstream->Liver Transport G VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone - Active Form) VK_quinone->VK_hydroquinone Reduction GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K 2,3-epoxide VK_epoxide->VK_quinone Reduction GGCX->VK_epoxide Oxidation Active_Protein Active VKDP (Gla residue) GGCX->Active_Protein Carboxylation VKOR Vitamin K epoxide reductase (VKORC1) VKOR->VK_epoxide VKR Vitamin K Reductase VKR->VK_quinone Precursor_Protein Inactive VKDP (Glu residue) Precursor_Protein->GGCX Substrate G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Human Clinical Trials Caco2_Assay Caco-2 Permeability Assay Papp_Value Determine Papp Value Caco2_Assay->Papp_Value Animal_Study Rodent Bioavailability Study Papp_Value->Animal_Study Promising candidates PK_Parameters Determine Pharmacokinetic Parameters (AUC, Cmax, t1/2) Animal_Study->PK_Parameters Human_Trial Randomized Controlled Trial PK_Parameters->Human_Trial Lead candidates Human_PK Confirm Human Pharmacokinetics & Bioavailability Human_Trial->Human_PK

References

Application Notes and Protocols for Studying the In Vitro Effect of Vitamin K2 on Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular disease morbidity and mortality.[1] This process, once considered passive and degenerative, is now understood to be an active, cell-mediated process resembling bone formation.[1] Vascular smooth muscle cells (VSMCs) play a crucial role in this pathology by undergoing an osteogenic transformation, leading to the mineralization of the vascular matrix.[1]

Vitamin K2, a fat-soluble vitamin, has emerged as a key regulator of vascular calcification.[2] Its primary role is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates several vitamin K-dependent proteins (VKDPs).[2][3] One of the most critical VKDPs in the vasculature is the Matrix Gla Protein (MGP).[2][4] MGP, when carboxylated (activated) by this compound, is a potent inhibitor of vascular calcification.[4][5] It functions by directly inhibiting the formation of calcium crystals and by blocking the activity of pro-calcific factors like Bone Morphogenetic Protein-2 (BMP-2).[4][5]

In a state of this compound deficiency, MGP remains in its inactive, uncarboxylated form (ucMGP), leading to unchecked vascular calcification.[4] Beyond MGP, this compound also influences vascular health through other pathways. For instance, it has been shown to restore the Growth Arrest-Specific gene 6 (Gas6)/Axl/Akt signaling pathway, which has an anti-apoptotic effect on VSMCs, thereby protecting them from calcification-inducing apoptosis.[6][7]

These protocols provide a framework for studying the effects of this compound on VSMC calcification in vitro. They cover the culture of VSMCs, induction of calcification, treatment with this compound, and subsequent quantification of calcification and analysis of key protein markers.

Experimental Protocols

Protocol 1: Culture and Maintenance of Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the standard procedure for culturing and maintaining primary human aortic smooth muscle cells (HASMCs) or other suitable VSMC lines.

Materials:

  • Vascular Smooth Muscle Cell Basal Medium

  • Smooth Muscle Cell Growth Supplement Kit

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well and 24-well cell culture plates

Procedure:

  • Prepare Complete Growth Medium: Aseptically mix the basal medium with the growth supplements, FBS (typically to a final concentration of 5-10%), and Penicillin-Streptomycin (to a final concentration of 100 U/mL).

  • Cell Thawing: Rapidly thaw a cryopreserved vial of VSMCs in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Replace the culture medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, wash them with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate the cells at a suitable split ratio (e.g., 1:3 or 1:4) into new flasks or experimental plates. For experiments, VSMCs between passages 3 and 8 are typically used.[4]

Protocol 2: Induction of VSMC Calcification

This protocol details the method for inducing calcification in cultured VSMCs using a high phosphate medium.

Materials:

  • VSMCs cultured in 6-well or 24-well plates

  • Complete Growth Medium

  • Calcification Medium: Complete Growth Medium supplemented with calcifying agents.

Procedure:

  • Cell Seeding: Seed VSMCs into 6-well or 24-well plates and allow them to grow to confluence in complete growth medium.

  • Prepare Calcification Medium: Prepare the calcification medium by adding a combination of calcium chloride (CaCl2) and β-glycerophosphate to the complete growth medium.

  • Induction: Once the cells are confluent, replace the complete growth medium with the calcification medium.

  • Incubation and Treatment: Incubate the cells in the calcification medium for a period ranging from 7 to 14 days. During this time, the medium should be changed every 2-3 days. To test the effect of this compound, add it to the calcification medium at the desired concentrations (e.g., 1-10 µM) with each medium change.[1][6]

  • Monitoring: Visually inspect the cells regularly under a microscope for the formation of mineralized nodules.

Component Stock Concentration Final Concentration in Medium
Calcium Chloride (CaCl2)1 M2.0-2.5 mM
β-glycerophosphate1 M10 mM
This compound (Menaquinone-7)10 mM in DMSO1-10 µM

Table 1: Example Reagent Concentrations for Calcification Medium.

Protocol 3: Quantification of Vascular Calcification

This method is used to visualize and quantify calcium deposits.

Materials:

  • Calcified VSMC cultures

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium (B1175870) Hydroxide

  • 96-well plate reader

Procedure:

  • Fixation: Gently wash the cell monolayers twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8]

  • Washing: Wash the fixed cells three times with deionized water.

  • Staining: Add the ARS solution to each well to completely cover the monolayer. Incubate for 20-30 minutes at room temperature with gentle shaking.[7]

  • Washing: Aspirate the ARS solution and wash the cells 4-5 times with deionized water to remove excess stain.

  • Qualitative Assessment: At this point, the plates can be air-dried and imaged using a microscope or scanner to visualize the red-orange calcium deposits.

  • Quantitative Assessment: a. To quantify, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain.[9] b. Scrape the cells and transfer the cell slurry to a microcentrifuge tube. c. Vortex for 30 seconds and heat at 85°C for 10 minutes.[9] d. Cool the tubes on ice for 5 minutes, then centrifuge at 20,000 x g for 15 minutes.[9] e. Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[9] f. Read the absorbance of the solution at 405 nm using a plate reader.[7] g. The amount of calcium can be interpolated from a standard curve of known ARS concentrations.

This colorimetric assay measures the total calcium content in the cell layer.

Materials:

  • Calcified VSMC cultures

  • 0.6 M HCl

  • Calcium Assay Kit (o-cresolphthalein complexone method)

  • 96-well plate reader

Procedure:

  • Decalcification: After washing the cell monolayer with PBS, add 0.6 M HCl to each well and incubate overnight at 4°C to dissolve the calcium deposits.

  • Sample Collection: Collect the HCl supernatant containing the dissolved calcium from each well.

  • Assay: Perform the calcium quantification using a commercial o-cresolphthalein (B1221799) complexone assay kit according to the manufacturer's instructions. This typically involves mixing the sample with a chromogenic reagent that forms a colored complex with calcium.[3][10]

  • Measurement: Read the absorbance at a wavelength specified by the kit, usually around 570 nm.[10]

  • Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA assay) on the remaining cell lysate after HCl extraction. Normalize the calcium content to the total protein content for each sample.

Assay Principle Measurement Normalization
Alizarin Red SBinds to calcium, forming a red complex.Absorbance at 405 nm after extraction.Can be normalized to total protein or DNA content.
O-CresolphthaleinForms a purple complex with calcium in an alkaline medium.Absorbance at ~570 nm.Total protein content.

Table 2: Summary of Calcification Quantification Methods.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins involved in the this compound-mediated signaling pathways.

Materials:

  • Treated VSMC cultures

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-MGP, anti-Gas6, anti-Axl, anti-phospho-Axl, anti-Akt, anti-phospho-Akt, anti-BMP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_induction Calcification Induction & Treatment cluster_analysis Analysis (7-14 days) VSMC_Culture VSMC Culture (Passages 3-8) Seeding Seed VSMCs in Multi-well Plates VSMC_Culture->Seeding Induction Add Calcification Medium (High Phosphate/Calcium) Seeding->Induction Treatment Treat with this compound (e.g., 10 µM) Induction->Treatment Quant_Calc Quantify Calcification - Alizarin Red S - O-Cresolphthalein Treatment->Quant_Calc WB_Analysis Western Blot Analysis - MGP, Gas6, Axl, Akt Treatment->WB_Analysis

Caption: Experimental workflow for studying this compound's effect on VSMC calcification.

signaling_pathway cluster_vk2 This compound Action cluster_mgp MGP Pathway cluster_gas6 Gas6/Axl Pathway VK2 This compound ucMGP Inactive MGP (ucMGP) VK2->ucMGP Activates (Carboxylation) Gas6 Gas6 VK2->Gas6 Restores cMGP Active MGP (cMGP) ucMGP->cMGP BMP2 BMP-2 cMGP->BMP2 Inhibits Calcification_MGP Vascular Calcification cMGP->Calcification_MGP Inhibits BMP2->Calcification_MGP Promotes Axl Axl Receptor Gas6->Axl Binds & Activates Akt Akt Axl->Akt Activates Apoptosis VSMC Apoptosis Akt->Apoptosis Inhibits Calcification_Gas6 Vascular Calcification Apoptosis->Calcification_Gas6 Promotes

Caption: this compound signaling pathways in vascular calcification inhibition.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Investigation of Genes in Vitamin K2 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using CRISPR-Cas9 technology for studying the genes involved in Vitamin K2 (menaquinone) metabolism. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the design and execution of research aimed at elucidating the genetic underpinnings of this compound biosynthesis and its role in health and disease.

Introduction

This compound is a vital fat-soluble vitamin that plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] The biosynthesis and metabolism of this compound are controlled by a series of enzymes, and genetic variations in the genes encoding these enzymes can impact this compound levels and function. Key genes in the this compound metabolic pathway include UBIAD1, which is responsible for the conversion of Vitamin K1 and K3 into menaquinone-4 (MK-4), a key form of this compound, as well as VKORC1 and GGCX, which are involved in the Vitamin K cycle.[3][4]

The CRISPR-Cas9 gene-editing tool offers a powerful approach to functionally characterize the genes involved in this compound metabolism.[5][6][7] By creating precise gene knockouts or modifications in cell lines or animal models, researchers can investigate the direct impact of these genetic changes on this compound production and its downstream physiological effects.[5] This can provide valuable insights for understanding diseases associated with this compound deficiency and for the development of novel therapeutic strategies.

Data Presentation

Quantitative data from CRISPR-Cas9-based studies of this compound metabolism should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following tables provide examples of how to present key experimental data.

Table 1: CRISPR-Cas9 Knockout Efficiency of this compound Metabolism Genes

Target GeneCell LinegRNA Sequence (5'-3')Transfection MethodEditing Efficiency (%)Method of QuantificationReference
UBIAD1HEK293GACCGAGUACUGCGGCCUGALentiviral>90TIDE analysis[3]
GGCXHEK293GCGGCCUGCAGCCCGGCACCLentiviral>90Loss of reporter protein carboxylation[8]
UBIAD1Mouse ES CellsNot specifiedGene targetingNot specifiedSouthern Blot[9]

Table 2: Effect of Gene Knockout on Menaquinone-4 (MK-4) Levels

Target GeneModel SystemMK-4 Levels (Control)MK-4 Levels (Knockout)Fold ChangeAnalytical MethodReference
Ubiad1Mouse Tissues (Pancreas)~15 pmol/gNot DetectedN/AHPLC-fluorescence[10]
Ubiad1Mouse Embryonic Stem CellsDetectableNot DetectedN/ALC-MS/MS[9][11]
UBIAD1HEK293 CellsDependent on precursorMarkedly reducedVariesIn vitro biochemical assay[12]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of studying this compound metabolism with CRISPR-Cas9.

This compound (MK-4) Biosynthesis Pathway

Vitamin_K2_Biosynthesis cluster_precursors Precursors cluster_conversion Conversion to MK-4 cluster_product Product Vitamin K1 (Phylloquinone) Vitamin K1 (Phylloquinone) UBIAD1 UBIAD1 Vitamin K1 (Phylloquinone)->UBIAD1 substrate Vitamin K3 (Menadione) Vitamin K3 (Menadione) Vitamin K3 (Menadione)->UBIAD1 substrate GGPP Geranylgeranyl pyrophosphate GGPP->UBIAD1 prenyl donor MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 catalyzes synthesis

Caption: Biosynthesis of Menaquinone-4 (MK-4) from precursors catalyzed by UBIAD1.

Experimental Workflow: CRISPR-Cas9 Knockout and MK-4 Analysis

CRISPR_Workflow cluster_design 1. Design & Cloning cluster_delivery 2. Gene Editing cluster_validation 3. Validation cluster_analysis 4. Phenotypic Analysis gRNA_design gRNA Design for Target Gene (e.g., UBIAD1) Cloning Clone gRNA into Lentiviral Vector gRNA_design->Cloning Lentivirus Lentivirus Production Cloning->Lentivirus Transduction Transduce Target Cells (e.g., HEK293) Lentivirus->Transduction Selection Antibiotic Selection & Single Cell Cloning Transduction->Selection Genotyping Genomic DNA Extraction & PCR/Sequencing Selection->Genotyping WesternBlot Western Blot for Protein Knockout Selection->WesternBlot CellCulture Culture KO Cells with Vitamin K Precursors Selection->CellCulture Extraction Lipid Extraction CellCulture->Extraction HPLC HPLC-fluorescence for MK-4 Quantification Extraction->HPLC

Caption: Workflow for CRISPR-Cas9 gene knockout and subsequent analysis of MK-4 levels.

Logical Relationship: Data Interpretation

Data_Interpretation Hypothesis Hypothesis: Gene X is essential for This compound metabolism. CRISPR_KO CRISPR-Cas9 Knockout of Gene X Hypothesis->CRISPR_KO Validation Validation of Knockout (Genomic & Protein level) CRISPR_KO->Validation Phenotype Measure MK-4 levels (e.g., via HPLC) CRISPR_KO->Phenotype Validation->Phenotype ensures validity Result Significant decrease in MK-4? Phenotype->Result Conclusion_True Conclusion: Gene X is involved in This compound metabolism. Result->Conclusion_True Yes Conclusion_False Conclusion: Gene X is not essential for MK-4 synthesis under these conditions. Result->Conclusion_False No

Caption: Logical framework for interpreting results from a CRISPR-Cas9 study on a gene's role in this compound metabolism.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in the study of this compound metabolism using CRISPR-Cas9.

Protocol 1: Generation of a Stable Gene Knockout Cell Line using Lentiviral CRISPR-Cas9

This protocol is adapted for adherent cell lines such as HEK293T.[13]

Materials:

  • LentiCRISPRv2 plasmid (contains Cas9, gRNA scaffold, and puromycin (B1679871) resistance)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Lipofectamine 3000 or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • Puromycin

  • Polybrene

  • 0.45 µm filter

Procedure:

  • gRNA Design and Cloning:

    • Design two to three gRNAs targeting a constitutive exon of the gene of interest (e.g., UBIAD1) using an online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol. Verify the insertion by Sanger sequencing.

  • Lentivirus Production:

    • Plate 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

    • The next day, transfect the cells with the gRNA-lentiCRISPRv2 plasmid and packaging plasmids using Lipofectamine 3000 in Opti-MEM.

    • After 6-8 hours, replace the transfection medium with fresh DMEM with 10% FBS.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Transduction of Target Cells:

    • Plate the target cells (e.g., HEK293) at 50% confluency.

    • The next day, infect the cells with the lentivirus at a low multiplicity of infection (MOI) in the presence of 8 µg/mL polybrene.

    • After 24 hours, replace the medium with fresh growth medium.

  • Selection and Single-Cell Cloning:

    • 48 hours post-transduction, begin selection with puromycin at a predetermined concentration.

    • After 3-5 days of selection, a stable polyclonal population of knockout cells will be established.

    • To generate a monoclonal cell line, perform limiting dilution in 96-well plates to isolate single cells.

    • Expand the single-cell clones.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from the expanded clones. Amplify the target region by PCR and analyze for insertions/deletions (indels) by Sanger sequencing and TIDE or ICE analysis.

    • Protein Level: Perform Western blotting to confirm the absence of the target protein.

Protocol 2: Quantification of Menaquinone-4 (MK-4) in Cultured Cells by HPLC

This protocol is a general guide for the analysis of MK-4 and can be adapted based on available equipment and specific cell types.[5][14][15]

Materials:

Procedure:

  • Cell Culture and Harvesting:

    • Culture control and knockout cells under identical conditions. For MK-4 synthesis studies, supplement the media with a precursor like menadione (B1676200) (Vitamin K3).

    • Harvest cells by trypsinization, wash with PBS, and generate a cell pellet by centrifugation. Store pellets at -80°C until extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in methanol.

    • Add hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the lipids.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase (e.g., methanol:phosphate buffer).

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be an isocratic mixture of methanol and phosphate buffer (e.g., 95:5 v/v) at a flow rate of 1 mL/min.[5]

    • Set the fluorescence detector to an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[15]

    • Inject the reconstituted sample and standards.

    • Quantify the MK-4 peak by comparing its area to the standard curve.

Note: This protocol provides a framework. Optimization of extraction solvents, mobile phase composition, and detector settings may be necessary for specific applications.

Conclusion

The integration of CRISPR-Cas9 technology with robust analytical methods provides a powerful platform for dissecting the genetic basis of this compound metabolism. The protocols and guidelines presented here offer a comprehensive resource for researchers to design and execute experiments that will advance our understanding of this critical area of human health.

References

Application of fluorescent probes to visualize Vitamin K2 localization in cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of menaquinone compounds, is a vital lipid-soluble vitamin with crucial roles extending beyond its well-known function in blood coagulation. Emerging evidence highlights its involvement in fundamental cellular processes, including mitochondrial respiration, bone metabolism, and the regulation of cell growth and death. In prokaryotes, menaquinone is a key component of the electron transport chain.[1] Recent studies have shown that this compound also localizes to the mitochondria in mammalian cells and can function as a mitochondrial electron carrier, potentially rescuing mitochondrial dysfunction.[2][3][4] Its involvement in cellular signaling, particularly in cancer biology, is an area of intense research. For instance, this compound can induce mitochondria-related apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and the JNK/p38 MAPK signaling cascade.[5][6][7]

Directly visualizing the subcellular localization and dynamics of this compound is essential for elucidating its complex roles in health and disease. The development of specific fluorescent probes offers a powerful tool for real-time imaging in live cells, providing spatial and temporal information that is unattainable with traditional biochemical assays. This document details the application and protocols for a novel proposed fluorescent probe, MQ-BODIPY, designed to specifically detect the reduced, active form of this compound (menaquinol).

Principle of the MQ-BODIPY Fluorescent Probe

The proposed MQ-BODIPY probe operates on a "turn-on" fluorescence mechanism that is sensitive to the redox state of this compound. The probe consists of a BODIPY (boron-dipyrromethene) fluorophore linked to a menaquinone analogue.

  • "Off" State: In its oxidized quinone form, the probe's fluorescence is quenched. This is due to a process called photoinduced electron transfer (PeT) from the excited BODIPY fluorophore to the electron-accepting quinone moiety.

  • "On" State: In the presence of reduced this compound (menaquinol), the quinone part of the probe is reduced to a hydroquinone. This chemical change disrupts the PeT process, leading to a significant increase in fluorescence intensity upon excitation.

This redox-dependent activation allows for the specific visualization of the functionally active menaquinol (B15198786) pool within the cell, providing insights into the metabolic state of organelles like the mitochondria.

Data Presentation: Quantitative Analysis of this compound Localization

Quantitative analysis of fluorescence intensity is critical for obtaining robust and reproducible data.[8][9][10] Following the experimental protocols outlined below, changes in this compound (menaquinol) levels can be quantified by measuring the mean fluorescence intensity (MFI) in specific regions of interest (ROIs), such as the mitochondria.

Below are tables presenting representative data from hypothetical experiments using the MQ-BODIPY probe to demonstrate its utility.

Table 1: Photophysical Properties of the MQ-BODIPY Probe

PropertyValue (in Methanol)
Absorption Maximum (λabs)~493 nm
Emission Maximum (λem)~503 nm
Molar Extinction Coefficient (ε)> 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) - "Off" State< 0.05
Fluorescence Quantum Yield (Φf) - "On" State> 0.70
Stokes Shift~10 nm

Note: These are expected properties based on the BODIPY FL fluorophore.[11][12] Actual values would need to be experimentally determined.

Table 2: Representative Quantitative Imaging Data in HeLa Cells

This table shows hypothetical data from an experiment where HeLa cells were treated with an agent that induces mitochondrial stress, which is expected to alter the redox state of the menaquinol pool.

Treatment GroupMitochondrial MFI (Arbitrary Units)Fold Change vs. Control (Mean ± SD)
Control (Vehicle)150 ± 251.0 (Baseline)
Mitochondrial Stress Inducer (e.g., Rotenone)375 ± 452.5 ± 0.3
This compound Supplementation250 ± 301.67 ± 0.2

MFI: Mean Fluorescence Intensity. Data are presented as Mean ± Standard Deviation from n=30 cells per group. This data is representative and illustrates the expected outcome.

Experimental Protocols

The following protocols are adapted from established methods for live-cell imaging with BODIPY-based dyes and should be optimized for specific cell lines and experimental conditions.[13][]

Protocol 1: Live-Cell Imaging of this compound in Mammalian Cells (e.g., HeLa)

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes (35 mm)

  • MQ-BODIPY probe stock solution (1 mM in DMSO)

  • MitoTracker™ Red CMXRos (for mitochondrial co-localization)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a working solution of MQ-BODIPY in serum-free medium or HBSS to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing toxicity.

  • (Optional) Co-staining: If co-localization with mitochondria is desired, prepare a working solution of MitoTracker™ Red CMXRos (e.g., 100 nM) in serum-free medium.

  • Cell Staining:

    • Wash the cells twice with warm PBS or HBSS.

    • If using MitoTracker™, incubate the cells with the MitoTracker™ working solution for 15-30 minutes at 37°C.

    • Wash the cells twice again with warm PBS or HBSS.

    • Add the MQ-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells three times with warm live-cell imaging buffer.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the dish.

    • Image the cells immediately using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use appropriate laser lines and filters for the BODIPY dye (e.g., excitation at ~488 nm, emission at ~500-550 nm) and MitoTracker™ Red (excitation at ~579 nm, emission at ~599 nm).

    • Acquire images with minimal laser power and exposure time to reduce phototoxicity.

  • Data Analysis:

    • Define ROIs corresponding to mitochondria (using the MitoTracker™ channel as a guide) or whole cells.

    • Measure the MFI of the MQ-BODIPY signal within the defined ROIs using image analysis software (e.g., ImageJ/Fiji).[9]

    • Subtract background fluorescence from a region without cells.[10]

    • Calculate the average MFI for each experimental condition and perform statistical analysis.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging & Analysis plate_cells Plate Mammalian Cells on Glass-Bottom Dish culture Culture Overnight (37°C, 5% CO2) plate_cells->culture wash1 Wash with PBS/HBSS culture->wash1 add_probe Incubate with MQ-BODIPY (1-5 µM) 30-60 min wash1->add_probe wash2 Wash 3x with Imaging Buffer add_probe->wash2 acquire Live-Cell Confocal Imaging (Ex: 488nm, Em: 500-550nm) wash2->acquire quantify Quantify Mean Fluorescence Intensity (MFI) in ROIs acquire->quantify analyze Statistical Analysis quantify->analyze

Caption: General experimental workflow for visualizing this compound in live mammalian cells.

This compound-Mediated Apoptotic Signaling Pathway

This compound can induce apoptosis in certain cancer cells by promoting the generation of mitochondrial ROS, which in turn activates stress-related signaling cascades.[5][6][7]

G cluster_mito Mitochondrion VK2 This compound (Menaquinol) ETC Electron Transport Chain VK2->ETC acts on ROS ↑ ROS Production ETC->ROS dysfunction JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Bax Bax Activation JNK_p38->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal Low probe concentration or incubation time.Increase probe concentration in increments (e.g., up to 10 µM) or extend incubation time.
Cells are not metabolically active.Ensure cells are healthy and in the logarithmic growth phase. Use fresh culture medium.
Incorrect microscope filter sets.Verify that the excitation and emission filters are appropriate for the BODIPY FL spectrum (~493/503 nm).
High Background Incomplete washing after probe loading.Ensure thorough washing (at least 3 times) with pre-warmed imaging buffer.
Probe concentration is too high.Reduce the probe's working concentration.
Phototoxicity/Bleaching Laser power is too high or exposure is too long.Reduce laser power to the minimum required for a good signal. Use shorter exposure times or time-lapse intervals.
Use an anti-fade reagent in fixed-cell applications if live-cell imaging is not required.

Conclusion

The use of targeted fluorescent probes like the proposed MQ-BODIPY represents a significant advancement for studying the biology of this compound. These tools enable the direct visualization and quantification of menaquinol within its subcellular context, primarily the mitochondria. By providing detailed spatial and temporal data, these probes will help researchers to further unravel the intricate roles of this compound in cellular energy metabolism, signaling, and the pathology of diseases such as cancer and mitochondrial disorders. The protocols and frameworks provided here serve as a comprehensive guide for the application of this promising technology in diverse research settings.

References

Application Notes & Protocols: Extraction and Analysis of Vitamin K2 from Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of compounds known as menaquinones (MKs), is predominantly found in fermented foods and is synthesized by bacteria. Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] The length of the polyisoprenoid side chain, designated as MK-n, differentiates the various forms of this compound. The most well-studied forms in fermented foods include MK-4, MK-7, MK-8, and MK-9.[2][3] Accurate extraction and analysis of these compounds from complex food matrices are crucial for research, quality control, and the development of novel therapeutics.

These application notes provide detailed protocols for the extraction and analysis of this compound from fermented foods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of Menaquinones in Fermented Foods

The following table summarizes the quantitative data of various menaquinone forms found in a range of fermented food products. These values are compiled from multiple studies and are expressed in micrograms per 100 grams (µ g/100g ) of the food product. It is important to note that the menaquinone content can vary significantly depending on the specific bacterial strains used in fermentation, the fermentation conditions, and the food matrix itself.[2]

Fermented FoodMK-4 (µ g/100g )MK-5 (µ g/100g )MK-6 (µ g/100g )MK-7 (µ g/100g )MK-8 (µ g/100g )MK-9 (µ g/100g )Total this compound (µ g/100g )
Natto (Fermented Soybeans) 9.38--850 - 980-->850
Cheese (General) ------5.1 - 38.1
Gouda Cheese High amounts------
Blue Cheese ------399.3 - 480.7
Cheddar Cheese 6-----25.66
Swiss Cheese (Emmental) ------13.3 - 60.4
Kefir -----5-
Kimchi -------
Sauerkraut 0.40.81.50.20.81.14.8
Fermented Chinese Soybean Paste --5 - 3612 - 8622 - 44--

Note: A dash (-) indicates that the data was not reported in the cited sources. The total this compound may include other menaquinone forms not listed in this table.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermented Foods for HPLC and LC-MS/MS Analysis

This protocol describes a general method for the solvent extraction of this compound from various fermented food matrices.

Materials:

  • Fermented food sample (e.g., natto, cheese)

  • Homogenizer or blender

  • Centrifuge

  • Solvents: n-hexane, isopropanol (B130326), ethanol, methanol[4]

  • Internal Standard (IS): Menaquinone-4 (MK-4) or a deuterated analog (e.g., d7-MK-7)[5]

  • Deionized water

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization: Weigh 1-5 grams of the fermented food sample. Homogenize the sample with a suitable amount of deionized water to create a slurry.[6]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample. This will be used to correct for extraction losses and matrix effects.

  • Solvent Extraction:

    • Add a mixture of isopropanol and n-hexane (e.g., 1:2 v/v) to the sample slurry.[4]

    • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and extraction of the lipid-soluble this compound.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.[4]

  • Collection of Organic Layer: Carefully collect the upper organic layer (n-hexane), which contains the extracted this compound.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol (B129727) or a mixture of methanol and acetonitrile) to be used for the chromatographic analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC or LC-MS/MS system.[4]

Protocol 2: HPLC-UV Analysis of Menaquinone-7 (B21479) (MK-7)

This protocol is optimized for the quantification of MK-7 in fermented soybean products using HPLC with UV detection.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lichrospher-100, RP-C18 (5 µm, 125 mm × 4.0 mm).[4]

  • Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection Wavelength: 248 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of MK-7 in the mobile phase at concentrations ranging from 2.5 to 20 µg/mL.[4]

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered, reconstituted sample extract into the HPLC system.

  • Quantification: Identify the MK-7 peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of MK-7 in the sample using the calibration curve.

Protocol 3: LC-MS/MS Analysis of Multiple Menaquinones

This protocol provides a more sensitive and selective method for the simultaneous quantification of multiple menaquinones (MK-4 to MK-10) using LC-MS/MS.[5][7]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][8]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water with 0.1% ammonium (B1175870) fluoride (B91410) and methanol with 0.1% ammonium fluoride.[8]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Positive ion mode for ESI.[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each menaquinone and internal standard.

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions and sample extracts as described in the previous protocols. The use of deuterated internal standards for each analyte is highly recommended for accurate quantification.

  • LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system. The gradient elution will separate the different menaquinone forms based on their hydrophobicity.

  • Data Acquisition: Acquire data in MRM mode. The specific MRM transitions for each menaquinone should be optimized beforehand.

  • Quantification: Create calibration curves for each menaquinone by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Use these curves to quantify the menaquinones in the samples.

Visualization of Pathways and Workflows

Vitamin K Cycle

The Vitamin K cycle is a critical pathway for the activation of Vitamin K-dependent proteins. Vitamin K hydroquinone (B1673460) acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts glutamate (B1630785) residues in proteins to γ-carboxyglutamate (Gla).[9][10] This post-translational modification is essential for the biological activity of these proteins.[1] During this reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone form, completing the cycle.[11]

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR/Reductase VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Protein_Glu Protein-Glu VK_hydroquinone->Protein_Glu VK_epoxide->VK_quinone VKOR Protein_Gla Protein-Gla (Active) Protein_Glu->Protein_Gla CO2, O2

Caption: The Vitamin K cycle and its role in protein carboxylation.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from fermented food samples. The process begins with sample preparation and extraction, followed by chromatographic separation and detection.

Experimental_Workflow start Fermented Food Sample homogenization 1. Homogenization (with water) start->homogenization extraction 2. Solvent Extraction (n-hexane/isopropanol) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation collection 4. Collect Organic Layer centrifugation->collection evaporation 5. Evaporation collection->evaporation reconstitution 6. Reconstitution (in mobile phase) evaporation->reconstitution filtration 7. Filtration (0.45 µm filter) reconstitution->filtration analysis 8. Chromatographic Analysis filtration->analysis hplc HPLC-UV analysis->hplc For specific menaquinones lcms LC-MS/MS analysis->lcms For multiple menaquinones end Data Analysis & Quantification hplc->end lcms->end

Caption: General workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Non-Invasive Imaging Assessment of Vitamin K2 Effects on Bone Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of menaquinone compounds, plays a crucial role in bone metabolism. It acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of several bone-related proteins, most notably osteocalcin (B1147995).[1][2] Carboxylated osteocalcin promotes bone mineralization.[3] Beyond this well-established pathway, this compound also influences bone health through various other mechanisms, including the activation of the steroid and xenobiotic receptor (SXR) and modulation of the Wnt/β-catenin and NF-κB signaling pathways.[1][4][5] These actions collectively contribute to enhanced bone formation and reduced bone resorption.[6][7]

Non-invasive imaging techniques are indispensable tools for longitudinally monitoring the effects of this compound on bone quantity and quality in both preclinical and clinical settings. These technologies provide detailed quantitative and qualitative data on bone mineral density (BMD), microarchitecture, and strength. This document provides an overview of key non-invasive imaging modalities, detailed protocols for their application in this compound research, and a summary of findings from relevant studies.

Key Non-Invasive Imaging Techniques

Several non-invasive imaging techniques are available to assess bone health. The choice of modality depends on the specific research question, the animal model or patient population, and the desired resolution.

  • Dual-Energy X-ray Absorptiometry (DXA): DXA is the clinical standard for measuring areal bone mineral density (aBMD).[8] It is a two-dimensional projectional technique that is widely used in clinical trials to assess changes in bone mass.[9][10]

  • Micro-Computed Tomography (μCT): μCT provides high-resolution three-dimensional images of bone microarchitecture.[11][12] It is the gold standard for assessing trabecular and cortical bone structure in preclinical animal models.[11]

  • High-Resolution peripheral Quantitative Computed Tomography (HR-pQCT): HR-pQCT is a clinical imaging tool that allows for the in-vivo assessment of bone microarchitecture and volumetric bone mineral density (vBMD) at peripheral sites like the distal radius and tibia.[13][14][15]

Signaling Pathways of this compound in Bone Metabolism

This compound influences bone health through multiple signaling pathways, leading to both anabolic and anti-catabolic effects.

VitaminK2_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast K2_OB This compound GGCX γ-glutamyl carboxylase (GGCX) K2_OB->GGCX activates SXR Steroid and Xenobiotic Receptor (SXR) K2_OB->SXR activates Wnt Wnt/β-catenin Pathway K2_OB->Wnt modulates ucOC Undercarboxylated Osteocalcin (ucOC) GGCX->ucOC carboxylates cOC Carboxylated Osteocalcin (cOC) ucOC->cOC Mineralization Bone Mineralization cOC->Mineralization promotes Gene_Exp ↑ Osteogenic Gene Expression SXR->Gene_Exp induces Proliferation ↑ Proliferation & Differentiation Wnt->Proliferation K2_OC This compound NFkB NF-κB Pathway K2_OC->NFkB inhibits Resorption ↓ Bone Resorption NFkB->Resorption uCT_Workflow cluster_animal_model Animal Model cluster_imaging μCT Imaging cluster_analysis Data Analysis Animal_Selection Select Rodent Model (e.g., Ovariectomized Rat) Grouping Randomize into Groups: - Sham - OVX + Vehicle - OVX + this compound Animal_Selection->Grouping Treatment Administer Treatment (e.g., 8 weeks) Grouping->Treatment Sacrifice Euthanize and Dissect Femurs/Tibias Treatment->Sacrifice Sample_Prep Fix and Store Bones (e.g., 70% Ethanol) Sacrifice->Sample_Prep Scanning Scan Bones using μCT (e.g., 10 μm voxel size) Sample_Prep->Scanning Reconstruction 3D Reconstruction Scanning->Reconstruction VOI_Selection Define Volume of Interest (VOI) (e.g., Proximal Tibial Metaphysis) Reconstruction->VOI_Selection Segmentation Segment Bone from Soft Tissue VOI_Selection->Segmentation Morphometry Calculate Trabecular and Cortical Parameters Segmentation->Morphometry Imaging_Parameters cluster_techniques Imaging Techniques cluster_parameters Bone Parameters Assessed DXA DXA aBMD Areal Bone Mineral Density (aBMD) DXA->aBMD HRpQCT HR-pQCT vBMD Volumetric Bone Mineral Density (vBMD) HRpQCT->vBMD Trabecular Trabecular Microarchitecture (BV/TV, Tb.N, Tb.Th, Tb.Sp) HRpQCT->Trabecular Cortical Cortical Microarchitecture (Ct.Th, Ct.Po) HRpQCT->Cortical uCT μCT (preclinical) uCT->vBMD uCT->Trabecular uCT->Cortical

References

Application Notes and Protocols for Clinical Trials Investigating Vitamin K2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and methodologies essential for designing and conducting robust clinical trials to investigate the efficacy of vitamin K2. This document outlines study design considerations, experimental procedures for key biomarker analysis, and data presentation strategies.

Introduction to this compound and its Therapeutic Potential

This compound, a group of compounds known as menaquinones (MK-n), is a fat-soluble vitamin that plays a crucial role in various physiological processes beyond its traditional role in blood coagulation. Emerging evidence suggests its therapeutic potential in promoting bone health and preventing vascular calcification, making it a subject of increasing interest in clinical research.[1][2][3] The two most studied forms of this compound are menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). This compound acts as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) in specific proteins, thereby activating them.[2] Key vitamin K-dependent proteins (VKDPs) include osteocalcin (B1147995) in bone and matrix Gla protein (MGP) in the vasculature.[2][4]

Clinical Trial Design for this compound Efficacy

The design of a clinical trial for this compound should be guided by the specific research question, whether it pertains to bone health, cardiovascular health, or other potential therapeutic areas.

Study Population

The selection of the study population is critical and should be based on the intended therapeutic application.

  • For Bone Health: Postmenopausal women with osteopenia or osteoporosis are a primary target group.[5] Other relevant populations include children and adolescents with low-energy fractures and individuals with conditions affecting bone metabolism.[6]

  • For Cardiovascular Health: Individuals with existing vascular calcification, such as those with aortic valve calcification, coronary artery calcification, or chronic kidney disease, are suitable candidates.[7][8][9]

Intervention and Dosage

The choice of this compound form (MK-4 or MK-7) and the dosage are key considerations.

  • MK-7: Dosages typically range from 180 to 360 µ g/day for bone and cardiovascular health studies.[10] Some studies have used higher doses, up to 720 µ g/day , particularly for investigating effects on vascular calcification.[7][8]

  • MK-4: Higher doses, often around 45 mg/day, have been used in some osteoporosis trials, particularly in Japan.[11]

Co-administration with vitamin D3 is common in this compound trials, as these vitamins are thought to work synergistically in calcium metabolism.[7][8]

Duration of the Study

The duration of the trial should be sufficient to observe meaningful changes in the primary outcomes.

  • Bone Health: Trials investigating changes in bone mineral density (BMD) typically require a duration of at least 1 to 3 years.[10]

  • Cardiovascular Health: Studies assessing the progression of vascular calcification often have a duration of 2 years or more.[7][8]

Primary and Secondary Outcome Measures

Outcome measures should be clearly defined and relevant to the research question.

Table 1: Primary and Secondary Outcome Measures in this compound Clinical Trials

Therapeutic Area Primary Outcome Measures Secondary Outcome Measures
Bone Health - Change in Bone Mineral Density (BMD) at the lumbar spine, femoral neck, and total hip.[10]- Incidence of fractures.[5]- Changes in bone turnover markers (cOC, ucOC, P1NP, CTX).[12][13]- Changes in bone geometry.
Cardiovascular Health - Change in Coronary Artery Calcification (CAC) score.[8][9]- Change in Aortic Valve Calcification (AVC) score.[7]- Change in arterial stiffness (e.g., pulse wave velocity).[10]- Changes in levels of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP).[7]- Incidence of cardiovascular events.[7]

Data Presentation

Quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 2: Example of a Data Summary Table from a Hypothetical this compound Trial for Bone Health

Parameter This compound + D3 Group (n=150) Placebo Group (n=150) p-value
Baseline Lumbar Spine BMD (g/cm²) 0.85 ± 0.120.86 ± 0.130.58
Change in Lumbar Spine BMD at 3 years (%) +1.5 ± 2.5-1.0 ± 2.8<0.001
Baseline Serum ucOC (ng/mL) 5.2 ± 1.85.1 ± 1.90.72
Change in Serum ucOC at 3 years (%) -45.3 ± 15.2+2.1 ± 10.5<0.001
Fracture Incidence (n, %) 8 (5.3%)17 (11.3%)0.04

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound efficacy.

Quantification of this compound in Serum/Plasma

Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]

Protocol: HPLC with Fluorescence Detection [14][17]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add an internal standard (e.g., a deuterated form of this compound).

    • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex for 20 seconds.

    • Add 4 mL of hexane (B92381), vortex for 5 minutes, and centrifuge at 3,700 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction on the lower layer.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol, isopropyl alcohol, and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Post-Column Derivatization: Use a zinc chloride solution to reduce this compound for fluorescence detection.

    • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol: LC-MS/MS [15][18]

  • Sample Preparation:

    • To 500 µL of plasma, add 5 µL of internal standard solution (e.g., K1-d7, MK4-d7, MK7-d7).

    • Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge at 4,300 rpm for 10 minutes.

    • Load the supernatant onto a phospholipid removal plate and collect the eluate under vacuum.

    • Evaporate the eluate to dryness at 50°C under nitrogen.

    • Reconstitute the dried extract in 100 µL of a water:methanol mixture.

  • LC-MS/MS Conditions:

    • LC System: Use a high-performance liquid chromatography system.

    • Column: A suitable column for separating lipophilic compounds, such as a Raptor Biphenyl column.

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

    • Detection: Use scheduled multiple reaction monitoring (MRM) for specific transitions of each this compound form and internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratios of the analytes to their respective internal standards against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Measurement of Bone Turnover Markers

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol: Undercarboxylated Osteocalcin (ucOC) and Carboxylated Osteocalcin (cOC) ELISA [12][13][19][20]

  • Sample Collection and Preparation:

    • Collect serum or plasma samples and store at -80°C until analysis.

    • Allow samples to clot for 1 hour at room temperature before centrifugation at 1000 x g for 20 minutes.

  • ELISA Procedure (Sandwich ELISA for ucOC): [12][13]

    • Coat a 96-well microplate with a capture antibody specific for human ucOC.

    • Add standards, controls, and samples to the wells and incubate for 90 minutes at 37°C.

    • Wash the wells to remove unbound substances.

    • Add a biotinylated detection antibody specific for ucOC and incubate for 1 hour at 37°C.

    • Wash the wells and add avidin-horseradish peroxidase (HRP) conjugate, then incubate.

    • Wash the wells and add a TMB substrate solution. A blue color will develop in proportion to the amount of ucOC bound.

    • Add a stop solution to terminate the reaction, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ucOC or cOC in the samples from the standard curve.

Measurement of Vascular Calcification Markers

Method: ELISA

Protocol: Dephosphorylated-Uncarboxylated Matrix Gla-Protein (dp-ucMGP) ELISA [7][8][21]

  • Sample Collection and Preparation:

    • Collect EDTA plasma samples and store at -80°C.

  • ELISA Procedure (Sandwich ELISA): [7][21]

    • Use a pre-coated microplate with an anti-dp-ucMGP antibody.

    • Add standards, controls, and diluted samples to the wells and incubate.

    • Wash the wells.

    • Add a biotinylated detection antibody and incubate.

    • Wash the wells and add HRP-Streptavidin Conjugate (SABC).

    • Wash the wells and add TMB substrate solution.

    • Add a stop solution and read the absorbance at 450 nm.

  • Quantification:

    • Create a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the dp-ucMGP concentration in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways

VitaminK2_Bone_Metabolism This compound Signaling in Bone Metabolism VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX activates NFkB NF-κB VK2->NFkB inhibits SXR SXR Receptor VK2->SXR activates cOC Carboxylated Osteocalcin (cOC) GGCX->cOC carboxylates ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX BoneMatrix Bone Matrix cOC->BoneMatrix binds Ca2+ promotes mineralization Osteoblasts Osteoblasts Osteoblasts->ucOC produces Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFkB->Osteoclastogenesis promotes GeneExpression ↑ Osteogenic Gene Expression SXR->GeneExpression GeneExpression->Osteoblasts enhances differentiation

Caption: this compound's dual action on bone: promoting formation and inhibiting resorption.

VitaminK2_Vascular_Health This compound Signaling in Vascular Health VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX activates cMGP Carboxylated Matrix Gla Protein (cMGP) GGCX->cMGP carboxylates ucMGP Uncarboxylated Matrix Gla Protein (ucMGP) ucMGP->GGCX VascularCalcification Vascular Calcification cMGP->VascularCalcification inhibits BMP2 BMP-2 cMGP->BMP2 inhibits VSMC Vascular Smooth Muscle Cells (VSMCs) VSMC->ucMGP produces OsteogenicDifferentiation Osteogenic Differentiation of VSMCs BMP2->OsteogenicDifferentiation promotes OsteogenicDifferentiation->VascularCalcification leads to

Caption: this compound's role in preventing vascular calcification via MGP activation.

Experimental and Logical Workflows

Clinical_Trial_Workflow This compound Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (BMD, CAC, Blood Samples) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (this compound + D3) Randomization->GroupA GroupB Control Group (Placebo) Randomization->GroupB FollowUp Follow-up Visits (e.g., 6, 12, 24 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Adverse Events, Biomarkers) FollowUp->DataCollection FinalAssessment Final Assessment (BMD, CAC, Blood Samples) FollowUp->FinalAssessment DataCollection->FollowUp DataAnalysis Statistical Data Analysis FinalAssessment->DataAnalysis Reporting Reporting of Results (STROBE Guidelines) DataAnalysis->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Vitamin K2 Stability and Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin K2. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro stability and degradation of this compound, helping you to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in vitro?

A1: this compound, particularly the menaquinone-7 (B21479) (MK-7) form, is susceptible to degradation from several factors in a laboratory setting. The most significant contributors to its instability are:

  • Light Exposure: this compound is extremely sensitive to light, especially in the UV and blue light spectra (below 480 nm). Exposure can lead to rapid degradation and photoisomerization from the bioactive all-trans form to the less active cis isomers.[1][2]

  • Oxidation: Atmospheric oxygen can degrade this compound, although this process is generally slower than photodegradation.[2]

  • Temperature: While relatively heat-stable compared to its light sensitivity, elevated temperatures can increase the rate of degradation.[1][2] Long-term storage at room temperature can lead to significant loss over time, especially in the presence of other destabilizing factors.

  • pH: this compound is sensitive to alkaline conditions, which can promote degradation.[3]

  • Presence of Minerals: Certain minerals, particularly divalent cations like calcium and magnesium, can destabilize this compound in formulations.[4][5] Positively charged minerals like zinc have also been shown to reduce this compound potency.

  • Purity of the Compound: The presence of impurities in the this compound raw material can accelerate degradation and lead to inconsistent stability profiles.[3][6]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: Due to its lipophilic nature, this compound is insoluble in water.[7] For in vitro experiments, it is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), or isopropanol.[8] It can also be dissolved in oils like medium-chain triglycerides (MCT), olive oil, or sunflower oil for specific applications.[9][10]

  • Preparation: Prepare stock solutions under subdued, yellow, or red light to minimize light-induced degradation. Use high-purity solvents and ensure the this compound is fully dissolved. Gentle warming and sonication can aid dissolution in some solvents like DMSO.[8]

  • Storage Conditions: Store stock solutions in amber or opaque containers to protect them from light.[1] For short-term storage (up to a week), refrigeration at 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[11] Always minimize headspace in the storage vial to reduce exposure to oxygen.

Q3: What are the best practices for handling this compound during cell culture experiments?

A3: To minimize degradation during cell culture experiments, follow these guidelines:

  • Protect from Light: Conduct all manipulations involving this compound under low-light conditions. Use amber-colored culture flasks or wrap standard flasks in aluminum foil.

  • Solvent Considerations: When using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic to the cells (typically <0.5%).

  • Timing of Addition: Add the this compound solution to the culture medium immediately before treating the cells to minimize its time in the aqueous environment where it may be less stable.

  • Controls: Always include a vehicle control (medium with the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide

Problem Possible Causes Solutions
Inconsistent or lower-than-expected results in bioassays. This compound degradation due to light exposure.- Work under subdued or yellow light. - Use amber or opaque labware. - Prepare fresh solutions for each experiment.
Instability in the presence of certain minerals in the media or formulation.- If possible, use mineral-free buffers for dilution. - Consider microencapsulated forms of this compound if formulating with minerals.[4][5]
Oxidation of this compound.- Degas solvents before use. - Minimize headspace in storage vials.
Cloudy or precipitated this compound solution. Poor solubility in the chosen solvent.- Try a different solvent (e.g., DMSO, ethanol). - Gentle warming or sonication may help dissolve the compound.[8] - For aqueous solutions, consider using a carrier oil or a solubilizing agent like Tween-80.[8]
The concentration of this compound is too high for the solvent.- Prepare a more dilute stock solution.
Unexpected peaks in HPLC/LC-MS analysis. Presence of this compound degradation products or isomers.- Confirm the identity of the peaks using a mass spectrometer. - Review handling and storage procedures to minimize degradation.
Contamination of the sample or mobile phase.- Use high-purity solvents and reagents. - Filter samples and mobile phases before use.
Carryover from previous injections.- Implement a thorough wash cycle for the injection port and column between samples.
Low recovery of this compound during sample extraction. Incomplete extraction from the matrix (e.g., cell culture media, plasma).- Optimize the extraction solvent system (e.g., n-hexane:isopropanol). - Perform multiple extraction steps.
Adsorption of this compound to labware.- Use low-adsorption plasticware or silanized glassware.

Quantitative Data on this compound Stability

Table 1: Stability of Menaquinone-7 (MK-7) in Different Formulations with Minerals (12 Months at 25°C / 60% Relative Humidity)

Formulation withStability (%)Reference
Calcium Citrate~95%[12]
Calcium Carbonate~97%[12]
Arginine~91%[12]
MagnesiumSignificantly lower stability (only 1% remaining after 12 months for unprotected K2)[4]

Table 2: Stability of Menaquinone-7 (MK-7) under Accelerated Conditions (40°C / 75% Relative Humidity)

Formulation withDurationStability (%)Reference
Unprotected K2 with Calcium12 months29%[4]
Microencapsulated K2 with Calcium12 months86%[4]
Microencapsulated K2 with Magnesium12 months80%[4]
VitaMK7 in Oil6 monthsStable[5]

Table 3: Short-Term Stability of Menaquinone-7 (MK-7)

ConditionDurationRecovery/Stability (%)Reference
Light Exposure (Short-term)48 hours~93%[8][12]
Bench-top at Room Temperature (in 4% BSA in PBS)8.5 hours88.1 - 99.4%[11]

Experimental Protocols

Protocol 1: General In Vitro Stability Assessment of this compound
  • Preparation of this compound Stock Solution:

    • Under subdued light, accurately weigh a known amount of this compound (e.g., menaquinone-7).

    • Dissolve in an appropriate solvent (e.g., HPLC-grade ethanol or DMSO) to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental buffer or cell culture medium to the final working concentration (e.g., 10 µg/mL).

    • Prepare separate aliquots for each time point and condition to be tested.

  • Stability Testing Conditions:

    • Light Exposure: Expose one set of aliquots to a controlled light source (e.g., a photostability chamber compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][14] Keep a parallel set of aliquots wrapped in aluminum foil as dark controls.

    • Temperature: Incubate aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • pH: Adjust the pH of the buffer to different values (e.g., pH 4, 7, and 9) to assess pH stability.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each condition.

    • Immediately analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 97:3 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[15]

    • Detection Wavelength: 248 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For in vitro stability samples in a simple buffer, direct injection may be possible after filtration through a 0.45 µm filter.

    • For complex matrices like cell culture media or plasma, a liquid-liquid extraction is necessary. A common procedure involves adding acetonitrile (B52724) to precipitate proteins, followed by vortexing and centrifugation. The supernatant is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.[15]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared samples and record the peak areas.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Ethanol) working Dilute to Working Concentration in Test Medium stock->working light Light Exposure (ICH Q1B) dark Dark Control temp Temperature (4°C, 25°C, 40°C) ph pH (4, 7, 9) sampling Sample at Time Points (0, 2, 4, 8, 24h) light->sampling dark->sampling temp->sampling ph->sampling extraction Sample Extraction (if necessary) sampling->extraction hplc Quantify by HPLC-UV extraction->hplc data Calculate % Remaining vs. Time 0 hplc->data

Experimental workflow for in vitro this compound stability testing.

degradation_factors cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes Light Light (UV, Blue Light) K2 This compound (all-trans) Light->K2 Oxygen Atmospheric Oxygen Oxygen->K2 Heat Elevated Temperature Heat->K2 pH Alkaline pH pH->K2 Minerals Minerals (Ca²⁺, Mg²⁺) Minerals->K2 Degradation Chemical Degradation Loss Loss of Bioactivity Degradation->Loss Isomerization cis-Isomer Formation Isomerization->Loss K2->Degradation leads to K2->Isomerization can cause

Factors leading to this compound degradation and loss of bioactivity.

References

Troubleshooting low recovery of Vitamin K2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of Vitamin K2 (menaquinone).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during extraction?

A1: Low recovery of this compound can be attributed to several factors:

  • Incomplete Cell Lysis: For microbial sources, the thick cell wall can hinder the release of menaquinones, which are located in the cytoplasmic membrane.[1]

  • Inappropriate Solvent Selection: The choice of solvent is critical and should be based on the sample matrix and the specific menaquinone being extracted.[2]

  • Degradation of this compound: this compound is sensitive to light, alkaline conditions, and high temperatures, which can lead to degradation during the extraction process.[3]

  • Matrix Effects: The presence of interfering substances in the sample matrix, such as lipids and pigments, can affect extraction efficiency and analytical detection.[4]

  • Suboptimal Extraction Parameters: Factors such as extraction time, temperature, and solvent-to-sample ratio can significantly impact recovery rates.

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent depends on the sample matrix. Commonly used and effective solvents include:

  • Hexane (B92381) and Isopropanol (B130326) Mixtures: A 2:1 ratio of n-hexane to isopropanol is frequently used for extracting this compound from fermentation broth and plasma.[5][6]

  • Ethanol (B145695): Ethanol has been shown to be a highly effective and "green" solvent for extracting menaquinones from wet bacterial biomass.[1][7]

  • Acetone: Acetone is another solvent used for the extraction of this compound from solid dosage forms.[6][8]

  • Other Organic Solvents: Hexane, cyclohexane, isooctane, and chloroform (B151607) have also been used for liquid-liquid extraction of this compound due to its lipophilic nature.[4]

Q3: How can I improve the stability of this compound during the extraction process?

A3: To minimize degradation of this compound during extraction, consider the following precautions:

  • Protect from Light: All extraction steps should be performed in the dark or under amber light to prevent photodegradation.[9]

  • Control pH: Avoid alkaline conditions as they can degrade menaquinones.[3]

  • Temperature Management: While some heating can improve extraction efficiency, prolonged exposure to high temperatures should be avoided. Optimal temperatures are often in the range of 50-75°C.[7][10]

  • Use of Antioxidants: While not explicitly detailed for K2 in the provided results, the use of antioxidants is a common practice for stabilizing other fat-soluble vitamins during saponification and could be considered.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery.

Problem: Low Yield of this compound

Below is a troubleshooting workflow to help identify the potential cause and solution for low this compound recovery.

Troubleshooting_Low_Vitamin_K2_Recovery start Start: Low this compound Recovery check_lysis Is the sample from a microbial source? start->check_lysis improve_lysis Action: Enhance cell lysis. - Use bead-beating, sonication, or enzymatic digestion. - Optimize solvent and temperature for cell disruption. check_lysis->improve_lysis Yes check_solvent Is the extraction solvent appropriate for the sample matrix? check_lysis->check_solvent No improve_lysis->check_solvent optimize_solvent Action: Optimize solvent system. - For microbial biomass, consider ethanol. - For liquids (plasma, fermentation broth), use hexane/isopropanol. check_solvent->optimize_solvent No check_parameters Are the extraction parameters (time, temp, ratio) optimized? check_solvent->check_parameters Yes optimize_solvent->check_parameters optimize_parameters Action: Adjust extraction conditions. - Increase extraction time. - Optimize temperature (e.g., 75°C for ethanol extraction). - Ensure sufficient solvent-to-sample ratio. check_parameters->optimize_parameters No check_degradation Could this compound be degrading during the process? check_parameters->check_degradation Yes optimize_parameters->check_degradation prevent_degradation Action: Minimize degradation. - Protect from light at all stages. - Avoid high pH and excessive heat. check_degradation->prevent_degradation Yes check_cleanup Is the sample cleanup step (e.g., SPE) effective? check_degradation->check_cleanup No prevent_degradation->check_cleanup optimize_cleanup Action: Refine the purification protocol. - Ensure correct SPE cartridge conditioning and elution. - Consider a multi-step cleanup for complex matrices. check_cleanup->optimize_cleanup No end Resolution: Improved this compound Recovery check_cleanup->end Yes optimize_cleanup->end

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The following tables summarize quantitative data on this compound extraction and stability from various studies.

Table 1: Comparison of Solvents and Extraction Conditions for this compound Recovery

Solvent SystemSample MatrixKey ParametersRecovery/YieldReference
EthanolWet Lactococcus lactis biomass75°C, 36.8 min, 0.199 g/mL biomassMK-7: 6.73 µg/g, MK-8: 179.6 µg/g[1][7]
Ethanol with MicrowaveWet Lactococcus lactis biomass125°C, 5 min1.15-fold increase in MK-7, 1.2-fold in MK-8[1][7]
n-Hexane:Isopropanol (2:1, v/v)Fermentation media30°C, 1 hour shakingNot explicitly quantified, but a standard method[5][6]
AcetoneNutraceutical solid dosage formsSoxhlet extraction, 70°C, 30 min (x3)MK-4: 99.85%, MK-7: 100.5%[6][8]
Anhydrous EthanolWall-broken Bacillus nattoNot specifiedPurity of 95% achieved[1]

Table 2: Stability of this compound (MK-7) in a Formulation with Different Mineral Salts (12-month study)

Formulation withStability at 12 Months
Calcium Citrate95%
Calcium Carbonate97%
Arginine91%

This data is from a stability study on a specific commercial this compound ingredient (vitaMK7) and may not be representative of all this compound forms.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Fermented Soybeans (Natto)

This protocol is adapted from methods described for the extraction of menaquinones from natto.[2][7]

Materials:

  • Frozen natto sample

  • Demineralized water

  • Extraction Solvent: n-hexane and isopropanol (2:1, v/v)

  • Centrifuge

  • Shaker incubator

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 2.5 g of ground, frozen natto into a centrifuge tube. Add 22.5 mL of demineralized water and homogenize thoroughly.[7]

  • Solvent Extraction:

    • To the homogenized sample, add the extraction solvent (n-hexane:isopropanol) at a ratio of 2:1 (v/v) to the aqueous volume. For example, add 40 mL of the solvent mixture to the 25 mL homogenate.

    • Agitate the mixture vigorously. A shaker incubator can be used at 160 rpm for 1 hour at 30°C.[5]

  • Phase Separation: Centrifuge the mixture at 6000 rpm for 10 minutes to separate the organic and aqueous phases.[5]

  • Collection of Organic Phase: Carefully collect the upper organic layer, which contains the extracted this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase to dryness using a rotary evaporator or a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethanol or mobile phase for HPLC analysis) for quantification.

Protocol 2: Extraction of this compound from Plasma/Serum using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

This protocol is a composite of methods described for the analysis of Vitamin K in human plasma and serum.[4][11][12]

Materials:

  • Plasma or serum sample

  • Acetonitrile (for protein precipitation)

  • Extraction solvent: n-hexane

  • SPE Cartridge (e.g., Silica-based)

  • SPE Elution Solvent: e.g., Hexane/diethyl ether mixture

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation:

    • To 500 µL of plasma/serum in a centrifuge tube, add 1.5 mL of cold acetonitrile.[12]

    • Vortex for 3 minutes to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 5°C.[12]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 4 mL of n-hexane, vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer. Repeat the extraction on the lower aqueous layer with another 4 mL of n-hexane to maximize recovery.

    • Pool the hexane extracts.

  • Solvent Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature around 40-50°C.[12]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Pre-condition the silica (B1680970) SPE cartridge by passing 9 mL of hexane through it.

    • Sample Loading: Reconstitute the dried extract in 2 mL of n-hexane and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 9 mL of n-hexane to remove nonpolar interfering compounds. Discard the eluate.

    • Elution: Elute the Vitamin K fraction with 9 mL of 3% diethyl ether in hexane.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small, precise volume of mobile phase for subsequent analysis by HPLC or LC-MS/MS.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted and validated for specific laboratory conditions and sample types.

References

Technical Support Center: Optimizing HPLC-FLD for Sensitive Menaquinone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the sensitive detection of menaquinones using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-FLD analysis of menaquinones in a question-and-answer format.

Chromatography & Peak Shape Issues

Question: Why am I observing baseline drift in my chromatogram?

Answer: Baseline drift, a gradual upward or downward shift of the baseline, can be caused by several factors.[1] These include:

  • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[1] Preparing fresh mobile phases daily is recommended, especially for those with volatile components or buffers.[1]

  • Temperature fluctuations: Both the column and detector are sensitive to temperature changes. Use a column oven and ensure a stable laboratory temperature to maintain a consistent baseline.[1][2]

  • Column equilibration: Insufficient column equilibration time can lead to a drifting baseline.[1] It is recommended to equilibrate the column for at least 5-10 column volumes after changing the mobile phase.[3]

  • Contamination: Contamination in the mobile phase or the column can also cause drift.[1] Ensure high-purity solvents and regular system cleaning.[1]

Question: What is causing excessive baseline noise or spikes in my chromatogram?

Answer: Baseline noise and spikes can obscure small peaks and affect integration. Common causes include:

  • Air bubbles: Air bubbles in the mobile phase or detector cell are a frequent cause of noisy baselines and spikes.[1] Thoroughly degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging, and prime the pump to remove any trapped air.[1]

  • Pump pulsations: Worn pump seals or faulty check valves can lead to inconsistent flow rates and a noisy baseline.[1]

  • Detector lamp instability: An aging or faulty detector lamp can cause erratic signals.[1]

  • Contamination: A contaminated mobile phase, column, or detector cell can contribute to baseline noise.[1]

Question: My peaks are tailing. How can I improve their shape?

Answer: Peak tailing can compromise resolution and quantification. Potential causes and solutions include:

  • Secondary silanol (B1196071) interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[4] Working at a lower pH (if your column allows) or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.[4][5]

  • Column degradation: A deteriorated column with a clogged frit or disturbed packing can lead to poor peak shape.[5] Back-flushing the column or replacing it may be necessary.[4]

  • Sample overload: Injecting too much sample can overload the column, resulting in tailing.[5] Try reducing the injection volume or sample concentration.[5]

Question: I am seeing split peaks in my chromatogram. What could be the issue?

Answer: Split peaks are often indicative of a problem at the head of the column or during injection.

  • Disrupted flow path: A void or channel in the column packing can cause the sample to follow different paths, resulting in a split peak.[4]

  • Injection issues: A partially blocked injector port or a problem with the autosampler can lead to improper sample introduction onto the column.[6]

  • Sample solvent incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[2]

Sensitivity & Quantification Issues

Question: Why is the sensitivity of my menaquinone analysis low?

Answer: Low sensitivity can be a significant hurdle in detecting trace amounts of menaquinones.

  • Suboptimal fluorescence detection parameters: Ensure you are using the optimal excitation and emission wavelengths for menaquinones. A common setup involves an excitation wavelength of around 246-248 nm and an emission wavelength of approximately 418-430 nm.[7][8][9]

  • Inefficient post-column reduction: The fluorescence of menaquinones is significantly enhanced after reduction to their hydroquinone (B1673460) form.[8][10] Verify that your post-column reduction system (e.g., using a zinc or platinum catalyst) is functioning correctly.[10][11]

  • Sample degradation: Menaquinones are susceptible to oxidation and photodegradation. Protect samples from light and consider adding antioxidants like BHT or TBHQ during sample preparation.[12]

Question: I'm observing "ghost peaks" in my blank runs. What is the source?

Answer: Ghost peaks are unexpected peaks that appear in blank injections and can interfere with analyte quantification.

  • Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the subsequent blank.[1] Implement a thorough needle wash step in your autosampler sequence.[1]

  • Contamination: Contamination can be introduced from the mobile phase, vials, or the injection system itself.[1] Use high-purity solvents and ensure all consumables are clean.[1]

Frequently Asked Questions (FAQs)

Sample Preparation

Question: What is the best way to extract menaquinones from plasma or serum?

Answer: A common and effective method involves a combination of protein precipitation and liquid-liquid extraction.[12]

  • Protein Precipitation: Add ice-cold ethanol (B145695) to the plasma/serum sample to precipitate proteins.[12]

  • Liquid-Liquid Extraction: After vortexing and centrifugation, extract the menaquinones from the supernatant using a non-polar solvent like n-hexane.[12] This step is often repeated to maximize recovery.[12]

  • Evaporation and Reconstitution: The combined organic extracts are typically evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for HPLC injection.[13]

Question: How can I prevent the degradation of menaquinones during sample preparation?

Answer: Menaquinones, particularly their biologically active hydroquinone form, are prone to oxidation.[12]

  • Use Antioxidants: Add antioxidants such as BHT (butylated hydroxytoluene) or TBHQ (tert-butylhydroquinone) to your extraction solvents.[12]

  • Work on Ice: Perform extraction steps on ice to slow down metabolic processes and degradation.[12]

  • Protect from Light: Use amber vials and minimize exposure to direct light to prevent photodegradation.

HPLC-FLD Method

Question: What are the recommended HPLC columns and mobile phases for menaquinone separation?

Answer: Reversed-phase columns, such as C18 or C8, are commonly used for menaquinone analysis.[13][14] The choice of mobile phase depends on the specific menaquinone vitamers being analyzed and the desired separation. Typical mobile phases include mixtures of methanol (B129727) and water or 2-propanol and n-hexane.[7][14] Both isocratic and gradient elution methods have been successfully employed.[14][15]

Question: Why is post-column reduction necessary for sensitive fluorescence detection of menaquinones?

Answer: The native quinone form of menaquinones exhibits weak fluorescence. To enhance sensitivity, they are reduced post-column to their highly fluorescent hydroquinone form.[8][10] This is typically achieved by passing the column effluent through a reactor containing a reducing agent, such as metallic zinc or a platinum oxide catalyst.[10][11][16]

Question: What are the typical excitation and emission wavelengths for menaquinone detection?

Answer: For the fluorescent detection of reduced menaquinones, an excitation wavelength in the range of 246-248 nm and an emission wavelength around 418-430 nm are commonly used.[7][8][9]

Data Presentation

Table 1: HPLC-FLD Method Parameters for Menaquinone Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) Vitamin K1, MK-4, MK-7Vitamin K1, Vitamin K2MK-4, MK-7
Matrix Human SerumHuman PlasmaNutraceuticals
Column Not specifiedAQ-C18Waters Symmetry C18
Mobile Phase Not specifiedMethanol:Water (98:2)Not specified
Flow Rate Not specified1.0 mL/minNot specified
Excitation λ 246 nm248 nm248 nm
Emission λ 430 nm418 nm430 nm
Post-Column Reduction ZincEthanolic SnCl₂Not specified
Reference [8][7][9]

Table 2: Performance Characteristics of HPLC-FLD Methods for Menaquinone Quantification

ParameterMK-4MK-7Vitamin K1This compound (unspecified)
Linearity Range 0.46-5.47 µg/mL0.50-6.0 µg/mL1.000-50.036 ng/mL5.006-100.124 ng/mL
LOD 0.005 µg/mL0.050 µg/mLNot specifiedNot specified
LOQ 0.04 ng/mL[8], 0.047 µg/mL[9]0.03 ng/mL[8], 0.500 µg/mL[9]0.03 ng/mL[8]Not specified
Recovery (%) 99.85%100.5%Not specifiedNot specified
Precision (RSD %) < 10% (Intra- & Interday)< 10% (Intra- & Interday)< 10%< 10%
Reference [8][9][8][9][7][8][7]

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Menaquinone Extraction from Human Serum

This protocol is adapted from a validated HPLC method for the determination of Vitamin K1, MK-4, and MK-7 in human serum.[8]

  • Sample Preparation: To 500 µL of serum, add an internal standard and 2 mL of ethanol.

  • Extraction: Vortex the mixture and then add 4 mL of hexane (B92381). Vortex again to extract the lipids, including menaquinones.

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Solid Phase Extraction (SPE): Transfer the upper hexane layer to an SPE column for cleanup and concentration.

  • Elution & Evaporation: Elute the menaquinones from the SPE column, evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the HPLC system.

Experimental Workflow for Menaquinone Analysis

experimental_workflow sample_prep Sample Preparation (e.g., Serum, Plasma) extraction Extraction (LLE or SPE) sample_prep->extraction Add IS & Ethanol Extract with Hexane hplc HPLC Separation (Reversed-Phase Column) extraction->hplc Evaporate & Reconstitute post_column Post-Column Reduction (e.g., Zinc Reactor) hplc->post_column fld Fluorescence Detection (Ex: 248nm, Em: 430nm) post_column->fld data_analysis Data Analysis (Quantification) fld->data_analysis

Caption: A typical experimental workflow for the analysis of menaquinones by HPLC-FLD.

Troubleshooting Logic for HPLC-FLD Analysis

Caption: A logical decision tree for troubleshooting common HPLC-FLD issues.

References

Technical Support Center: Navigating Matrix Effects in Vitamin K2 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Vitamin K2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of this compound analysis, which involves lipophilic molecules often present at low concentrations in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4][5]

Q2: What are the primary sources of matrix effects in this compound analysis?

A2: The main culprits behind matrix effects in this compound analysis are endogenous components of the biological sample that share similar physicochemical properties with this compound. Given that this compound is a fat-soluble vitamin, the most common interferences are lipids, particularly phospholipids.[1][5][6] These compounds can co-extract with this compound during sample preparation and co-elute during chromatographic separation, interfering with the ionization process in the mass spectrometer source.[5][6]

Q3: What are the fundamental strategies to identify and mitigate matrix effects?

A3: A multi-pronged approach is often necessary to effectively manage matrix effects. The core strategies include:

  • Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.[7] Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][7]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[7]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte can compensate for signal variations caused by matrix effects.[8][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the study samples helps to ensure that the matrix effect is consistent across calibrators and unknown samples.[7][10]

Troubleshooting Guide

Problem Potential Cause (related to Matrix Effects) Recommended Solution
Poor reproducibility of results Inconsistent ion suppression or enhancement across different samples due to variable matrix composition.- Implement a more rigorous sample cleanup procedure (e.g., switch from PP to LLE or SPE).- Utilize a stable isotope-labeled internal standard (SIL-IS) for every sample.[8][9]- Employ matrix-matched calibrants for quantification.[7]
Low signal intensity or poor sensitivity Significant ion suppression caused by co-eluting matrix components, particularly phospholipids.[1]- Incorporate a phospholipid removal step in your sample preparation protocol.[1][5]- Optimize the chromatographic method to better separate this compound from the suppression zone.- Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects.[9]
Inaccurate quantification (bias) The matrix effect in the calibration standards does not match that of the unknown samples.- Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration).[7][10]- If a blank matrix is unavailable, consider using a surrogate matrix or the standard addition method.[7]
Peak shape distortion High concentrations of matrix components overloading the analytical column.- Dilute the sample extract before injection, if sensitivity allows.[4]- Improve the sample cleanup to reduce the overall matrix load.[7]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at reducing matrix effects in this compound analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is effective for extracting lipophilic compounds like this compound while removing a significant portion of polar matrix components.[11]

  • Sample Preparation: To 500 µL of plasma or serum in a glass tube, add 50 µL of the internal standard solution (e.g., a deuterated analog of this compound).[11]

  • Protein Precipitation: Add 1.5 mL of ethanol (B145695) to the sample, vortex for 1 minute to precipitate proteins.[11]

  • Extraction: Add 4 mL of n-hexane, and vortex for another minute.[11]

  • Phase Separation: Centrifuge the mixture at 13,000 rpm for 10 minutes.[11]

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[11]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water and methanol).[11]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

SPE provides a more selective sample cleanup compared to LLE and can be tailored to the specific properties of this compound.[9]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 3: Phospholipid Removal

This protocol specifically targets the removal of phospholipids, a major source of matrix effects for this compound.[1][5]

  • Protein Precipitation: Precipitate proteins in the plasma/serum sample by adding a 3:1 ratio of acetonitrile.[5]

  • Phospholipid Removal Plate: Pass the supernatant through a specialized phospholipid removal plate or column.[5]

  • Collection: Collect the filtrate, which now has a significantly reduced phospholipid content.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different sample preparation techniques in mitigating matrix effects for this compound analysis.

Sample Preparation Method Analyte Matrix Matrix Effect (%) Recovery (%) Reference
Solid-Phase Extraction (SPE)K1, MK-4, MK-7Human Serum-2.8 to +13102.6 - 108.3 (K1), 94.0 - 108.7 (MK-4), 100.6 - 106.7 (MK-7)[12]
Liquid-Liquid Extraction (LLE)K1, MK-4, MK-7PlasmaNot explicitly stated, but method showed good accuracy>92[9]
Phospholipid RemovalK1, MK-4, MK-7PlasmaNot explicitly stated, but noted as providing sufficient removal of matrix componentsWithin 10% of nominal concentration[1]
Protein PrecipitationK2MK-7SerumNot explicitly stated, but method was successfully validated89 - 97[8]

Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in solvent - 1) x 100. A value close to zero indicates minimal matrix effect.

Visual Workflow for Addressing Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in this compound analysis.

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Method Development Start AssessME Assess Matrix Effect (Post-extraction spike vs. neat solution) Start->AssessME DecisionME Significant Matrix Effect? AssessME->DecisionME ImproveSP Improve Sample Prep (LLE, SPE, PL Removal) DecisionME->ImproveSP Yes Validate Full Method Validation DecisionME->Validate No OptimizeChromo Optimize Chromatography ImproveSP->OptimizeChromo UseSILIS Implement SIL-IS OptimizeChromo->UseSILIS MatrixMatched Use Matrix-Matched Calibrants UseSILIS->MatrixMatched ReassessME Re-assess Matrix Effect MatrixMatched->ReassessME ReassessME->Validate End Routine Analysis Validate->End

Caption: Workflow for identifying, mitigating, and validating the management of matrix effects.

References

Strategies to prevent Vitamin K2 degradation by light and minerals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Vitamin K2 (menaquinone) by light and minerals during experimental procedures and formulation development.

Frequently Asked Questions (FAQs)

Q1: My this compound (MK-7) seems to be degrading in my formulation, especially when combined with minerals. What could be the cause?

A1: this compound, particularly the MK-7 form, is a fat-soluble vitamin that is susceptible to degradation in certain environments. When formulated with minerals, especially alkaline minerals like calcium carbonate and magnesium oxide, the degradation of unprotected this compound can be significant.[1][2][3][4][5][6] This instability is a known issue in the industry and can lead to a substantial loss of active ingredient, potentially causing products to fail to meet label claims.[2][4] The porous structure of some minerals, like calcium carbonate, can also have a detrimental effect on unprotected nutrients.[7]

Q2: How significant is the degradation of unprotected this compound MK-7 when formulated with calcium and magnesium?

A2: Studies have shown a dramatic loss of unprotected this compound MK-7 when combined with calcium and magnesium. For instance, one study showed that after 12 months at 25°C, only 60% of unprotected K2 remained when formulated with calcium, and this dropped to 29% at 40°C. The degradation was even more severe with magnesium, with only 1% of unprotected K2 remaining after 12 months.[2] Another market study found that half of the tested commercial products containing unprotected K2 with calcium or magnesium missed their label claim by 50% or more, with some products containing no measurable K2.[2]

Q3: What strategies can I employ to prevent the degradation of this compound by minerals?

A3: The most effective and widely documented strategy is the use of microencapsulated this compound.[1][2][3][4][5][7] Microencapsulation protects the this compound molecule from interacting with minerals and moisture, thereby enhancing its stability.[1][7] Several suppliers offer microencapsulated this compound MK-7 products (e.g., K2VITAL DELTA, CryoCap) that have demonstrated significantly improved stability in mineral-containing formulations.[1][5][7][8][9] The purity of the this compound raw material also plays a role, with higher purity profiles correlating with enhanced stability.[10][11]

Q4: Is this compound sensitive to light? What precautions should I take?

A4: Yes, this compound is sensitive to light, including ambient, daylight, and UV light, which can cause it to decompose.[3][12][13][14][15] It is crucial to minimize light exposure during storage and handling. Store this compound in light-shielding containers in a cool, dark place.[3][15] During experimental procedures, it is advisable to work under gold-source fluorescent illumination (wavelength >520 nm) or in a darkened room to minimize exposure to regular fluorescent lighting.[14]

Q5: Are there specific analytical methods to assess the stability of this compound in my formulations?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the content of this compound (MK-7) in various formulations.[2] The United States Pharmacopeia (USP) has an official monograph for Menaquinone-7 analysis, which includes methods for testing microencapsulated forms.[6][11] A validated HPLC method allows for accurate quantification of the active all-trans isomer of MK-7 and can be used to monitor its stability over time under different storage conditions.[2][16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in a new formulation containing minerals. Degradation due to interaction with minerals.1. Verify the form of this compound used. If it is unprotected, switch to a high-quality, microencapsulated this compound MK-7.[1][2][5][7] 2. Assess the purity of the this compound raw material; higher purity generally leads to better stability.[10][11] 3. Evaluate the type of mineral salt used. Some may be more aggressive than others.[1][16]
Inconsistent results in this compound stability studies. Photodegradation during sample preparation or analysis.1. Protect all samples and standards from light at all stages. Use amber vials or wrap containers in aluminum foil.[3][14] 2. Work under subdued or specific wavelength lighting (e.g., gold-source fluorescent light).[14] 3. Ensure the analytical method (e.g., HPLC) is validated for stability indicating purposes.
Degradation of this compound in a liquid formulation. Exposure to light and/or incompatible excipients.1. Package the liquid formulation in opaque or amber containers to protect from light.[3][15] 2. Investigate the compatibility of all excipients with this compound. Avoid highly alkaline conditions.[16] 3. Consider using antioxidants, although their direct effect on preventing photodegradation needs to be evaluated for your specific formulation.

Quantitative Data Summary

The following tables summarize the stability data of this compound MK-7 under different conditions.

Table 1: Stability of Unprotected vs. Microencapsulated this compound MK-7 with Minerals (12-Month Study)

FormulationStorage Condition% K2 Remaining (Unprotected)% K2 Remaining (Microencapsulated)
With Calcium 25°C60%[2]96%[2]
40°C29%[2]86%[2]
With Magnesium 25°C1%[2]92%[2]
40°CNot Reported80%[2]

Table 2: Stability of VitaMK7® (a specific brand of this compound) with Different Mineral Salts (12-Month Study)

Formulation% Stability after 12 Months
With Calcium Citrate 95%[11][17]
With Calcium Carbonate 97%[11][17]
With Arginine 91%[11][17]

Table 3: Photostability of VitaMK7®

Exposure Condition% Assay Recovery
Short-term light exposure (48 hours) 93%[11][17]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in a Mineral-Containing Formulation

Objective: To evaluate the stability of a this compound formulation in the presence of minerals under accelerated storage conditions.

Methodology:

  • Formulation Preparation: Prepare the final formulation by mixing the this compound active ingredient (either unprotected or microencapsulated) with the desired minerals (e.g., calcium carbonate, magnesium oxide) and other excipients. Ensure a homogenous mixture. Prepare a sufficient number of samples for each time point.[16][18]

  • Packaging: Store the prepared formulations in sealed, light-protected containers (e.g., dark polypropylene (B1209903) tubes or amber glass vials) to prevent photodegradation.[18]

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).[10][16][19]

  • Time Points: Pull samples for analysis at predetermined time points, for example, at time zero (initial), 1 month, 3 months, and 6 months.[16]

  • Sample Analysis:

    • Accurately weigh a portion of the sample and extract the this compound using a suitable solvent (e.g., acetone (B3395972) followed by dissolution in ethanol).[20]

    • Analyze the extracted this compound content using a validated stability-indicating HPLC method. The United States Pharmacopeia (USP) monograph for Menaquinone-7 provides a suitable method.[6][11] The mobile phase and column specifications should be appropriate to separate the all-trans MK-7 from its cis-isomers and any degradation products.

    • Quantify the amount of all-trans this compound MK-7 at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Protocol 2: Photostability Testing of this compound

Objective: To assess the impact of light exposure on the stability of a this compound formulation.

Methodology:

  • Sample Preparation: Prepare the this compound formulation (e.g., dissolved in oil or as a powder blend).

  • Light Exposure:

    • Expose the samples to a controlled light source that mimics daylight or UV radiation, as specified in ICH guideline Q1B.

    • Simultaneously, keep a set of control samples, wrapped in aluminum foil to protect them from light, under the same temperature and humidity conditions.

  • Exposure Duration: Expose the samples for a defined period, for example, 24 or 48 hours.[11][17]

  • Sample Analysis: After the exposure period, analyze both the light-exposed and control samples for this compound content using a validated HPLC method as described in Protocol 1.

  • Data Analysis: Compare the this compound content of the light-exposed samples to that of the control samples to determine the percentage of degradation due to light exposure.

Visualizations

Vitamin_K2_Degradation_Pathway cluster_problem Problem: this compound Instability cluster_solution Solution: Stabilization Strategies Unprotected this compound Unprotected this compound Degradation Degradation Unprotected this compound->Degradation Interaction Minerals (e.g., Calcium, Magnesium) Minerals (e.g., Calcium, Magnesium) Minerals (e.g., Calcium, Magnesium)->Degradation Light (UV, Ambient) Light (UV, Ambient) Light (UV, Ambient)->Degradation Loss of Potency Loss of Potency Degradation->Loss of Potency Microencapsulation Microencapsulation Stable this compound Formulation Stable this compound Formulation Microencapsulation->Stable this compound Formulation Prevents mineral interaction Light-Protective Packaging Light-Protective Packaging Light-Protective Packaging->Stable this compound Formulation Blocks light exposure High Purity K2 High Purity K2 High Purity K2->Stable this compound Formulation Enhances intrinsic stability Maintained Potency Maintained Potency Stable this compound Formulation->Maintained Potency

Caption: Logical relationship of this compound degradation and stabilization strategies.

Experimental_Workflow_Stability_Testing cluster_prep Preparation Phase cluster_storage Storage & Sampling Phase cluster_analysis Analysis Phase A Formulation Preparation (K2 + Minerals) B Packaging (Light-Protected Containers) A->B C Place in Stability Chamber (e.g., 40°C / 75% RH) B->C D Sample at Time Points (0, 1, 3, 6 months) C->D E This compound Extraction D->E F HPLC Analysis E->F G Data Analysis (% K2 Remaining) F->G

Caption: Experimental workflow for this compound stability testing.

References

Improving the solubility of Vitamin K2 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin K2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Which form of this compound should I use for my cell culture experiments?

A1: The most commonly used forms of this compound in research are menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). The choice depends on your research focus. MK-4 is the form synthesized in animal tissues, while MK-7 is found in high concentrations in fermented foods. Both have been shown to have biological activity in vitro, but they may have different potencies and pharmacokinetic properties.

Q2: What is the best solvent to dissolve this compound for cell culture?

A2: this compound is a fat-soluble vitamin and requires an organic solvent for dissolution before being added to aqueous cell culture media. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).

Q3: What is the maximum concentration of solvent my cells can tolerate?

A3: The tolerance to solvents like DMSO and ethanol is cell-line dependent. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. As a general guideline, the final concentration of the solvent in the cell culture medium should be kept as low as possible, ideally below 0.1%.

Troubleshooting Guide

Issue 1: My this compound is not dissolving.

  • Possible Cause 1: Inappropriate solvent.

    • Solution: Ensure you are using a suitable organic solvent such as DMSO or ethanol. This compound is not soluble in water.

  • Possible Cause 2: Insufficient solvent volume or low temperature.

    • Solution: Use a sufficient volume of solvent to prepare a concentrated stock solution. Gentle warming (up to 60°C) and sonication can significantly aid in the dissolution of this compound in DMSO.[1] Always use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility.

  • Possible Cause 3: Low-quality this compound.

    • Solution: Ensure you are using a high-purity grade of this compound suitable for cell culture.

Issue 2: My this compound precipitates after I add it to the cell culture medium.

  • Possible Cause 1: The final concentration of this compound is too high.

    • Solution: this compound is poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent is diluted into the medium, it can precipitate if the final concentration exceeds its solubility limit in the medium. Try using a lower final concentration of this compound.

  • Possible Cause 2: The solvent concentration is too high, causing it to "crash out".

    • Solution: Prepare a more concentrated stock solution so that a smaller volume needs to be added to the medium, thus keeping the final solvent concentration low (ideally ≤ 0.1%).

  • Possible Cause 3: Inadequate mixing.

    • Solution: When adding the this compound stock solution to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution directly to the cells.

Issue 3: I am observing cytotoxicity in my control group (vehicle control).

  • Possible Cause 1: The final solvent concentration is too high.

    • Solution: Your cells may be sensitive to the concentration of DMSO or ethanol you are using. Perform a solvent toxicity test to determine the highest concentration of the solvent that does not affect cell viability. Most cell lines can tolerate up to 0.5% DMSO, but primary cells are often more sensitive.[2] A final concentration of 0.1% DMSO is generally considered safe for most cells.

  • Possible Cause 2: Contaminated solvent.

    • Solution: Use sterile, high-purity, cell culture-grade solvents.

Data Presentation

Table 1: Solubility of this compound (MK-4 and MK-7)

CompoundSolventSolubilityNotes
Menaquinone-4 (MK-4)DMSO10 mg/mL (22.49 mM)Ultrasonic assistance may be needed. Use newly opened DMSO.[3]
Chloroform~100 mg/mLFor stock preparation, not for direct cell culture application.[4]
EthanolSolubleQuantitative data not readily available, but used for extraction.[5][6]
Menaquinone-7 (MK-7)DMSO5 mg/mL (7.70 mM)Requires sonication and warming. Use newly opened DMSO.[7]
Ethanol10 mg/mL (15.41 mM)Requires sonication.[7]

Table 2: Recommended Maximum Non-Toxic Solvent Concentrations for Cell Culture

SolventGeneral RecommendationCell Line Specific Notes
DMSO≤ 0.1% (v/v)Most cell lines tolerate 0.5% to 1% without severe cytotoxicity.[2] Primary cells are more sensitive.[2] For human RA FLSs, a maximum of 0.05% for 24h exposure is recommended.
Ethanol≤ 0.1% - 0.5% (v/v)Some cell lines can tolerate up to 1% or even 2%.[8][9] A dose-response experiment is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound (MK-4) Stock Solution in DMSO

  • Materials:

    • Menaquinone-4 (MK-4) powder (MW: 444.65 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.45 mg of MK-4 powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube thoroughly.

    • If the MK-4 does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37-60°C can also be applied.

    • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 1 month at -20°C and 6 months at -80°C.[3]

Protocol 2: General Experimental Workflow for Treating Cells with this compound

  • Cell Seeding: Plate your cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of your this compound stock solution.

    • Dilute the stock solution in your complete cell culture medium to the desired final concentrations. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

    • Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to the medium as used for the highest concentration of this compound.

  • Cell Treatment:

    • Remove the old medium from your cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: After the incubation period, harvest the cells for your intended analysis (e.g., cell viability assay, protein extraction for Western blot, RNA extraction for RT-qPCR, etc.).

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prepare_working Prepare Working Solutions (Dilute stock in medium) prep_stock->prepare_working prep_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prepare_working->treat_cells incubation Incubate for Desired Time (e.g., 24-72h) treat_cells->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis (Viability, Western Blot, qPCR, etc.) harvest->analysis

Caption: General experimental workflow for this compound treatment in cell culture.

vitamin_k2_signaling Simplified Signaling Pathways of this compound cluster_osteoblast Osteoblast Differentiation cluster_cancer Cancer Cell Apoptosis VK2_osteo This compound SXR SXR/PXR VK2_osteo->SXR activates NFkB_inhibition ↓ NF-κB Activation VK2_osteo->NFkB_inhibition Gene_Exp_osteo ↑ Bone Marker Gene Expression (e.g., tsukushi, matrilin-2) SXR->Gene_Exp_osteo Collagen ↑ Collagen Accumulation Gene_Exp_osteo->Collagen Osteoblast_diff ↑ Osteoblast Differentiation NFkB_inhibition->Osteoblast_diff VK2_cancer This compound ROS ↑ ROS Production VK2_cancer->ROS JNK_p38 ↑ JNK/p38 MAPK Activation ROS->JNK_p38 Mito_dys Mitochondrial Dysfunction (↓ Membrane Potential) JNK_p38->Mito_dys CytoC Cytochrome C Release Mito_dys->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways of this compound in different cell types.

References

Dealing with cis/trans isomer separation and quantification of Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vitamin K2 cis/trans isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and quantification of these critical isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate and quantify cis/trans isomers of this compound?

A1: The biological activity of this compound is primarily associated with the all-trans form.[1] Synthetic production of this compound, particularly menaquinone-7 (B21479) (MK-7), can result in the formation of cis isomers, which have little to no biological activity.[2][3] Therefore, it is crucial to separate and quantify the all-trans isomer to accurately assess the potency and quality of this compound in supplements, fortified foods, and pharmaceutical preparations.[1][4] The presence of cis isomers can lead to an overestimation of the biologically active this compound content if not properly resolved.[5]

Q2: What are the most common analytical techniques for separating this compound cis/trans isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of this compound isomers.[6] Reversed-phase HPLC with C18 or C30 columns is frequently employed.[4][6] Supercritical Fluid Chromatography (SFC), often coupled with mass spectrometry (MS), is an emerging technique that offers faster separation times and reduced organic solvent consumption.[7]

Q3: What are the key challenges in the analysis of this compound isomers?

A3: Key challenges include the low concentrations of this compound in biological matrices, its sensitivity to light, and potential interference from other fat-soluble vitamins and lipids.[8][9] Additionally, the structural similarity of cis/trans isomers requires highly selective chromatographic methods for baseline separation.[4] Isomerization from the trans to the cis form can also occur during sample preparation and analysis due to exposure to light, heat, and oxygen.[2]

Q4: Can mass spectrometry (MS) be used to differentiate between cis and trans isomers of this compound?

A4: While mass spectrometry is a powerful tool for the quantification of this compound, it cannot typically differentiate between cis and trans isomers on its own as they have the same mass-to-charge ratio.[5] Therefore, MS is almost always coupled with a chromatographic technique like HPLC or SFC that can separate the isomers before they enter the mass spectrometer.[10][11] High-resolution mass spectrometry (HRMS) can be used for identification of the isomers once separated.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation and quantification of this compound cis/trans isomers.

Issue 1: Poor or no separation of cis/trans isomers.
Possible Cause Recommended Solution
Inappropriate column chemistry For HPLC, consider using a C30 column, which is specifically designed for separating structurally similar, hydrophobic compounds like Vitamin K isomers.[4] For SFC, a C18 column can provide good selectivity.
Incorrect mobile phase composition Optimize the mobile phase. For reversed-phase HPLC, a mixture of methanol (B129727), isopropanol, and acetonitrile (B52724) is often effective.[12][13] For normal-phase HPLC, a mobile phase of heptane (B126788) with polar modifiers can be used.[14] In SFC, using compressed CO2 with a modifier like methanol is common.
Suboptimal temperature Column temperature can affect selectivity. Experiment with different column temperatures (e.g., 30°C) to improve resolution.[15]
Flow rate is too high A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation.
Issue 2: Low signal intensity or poor sensitivity.
Possible Cause Recommended Solution
Inadequate sample extraction This compound is fat-soluble. Use organic solvents like acetone, hexane, or a chloroform/methanol mixture for extraction.[12][16] Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[16]
Suboptimal detector settings For UV detection, the typical wavelength is around 248 nm.[17][18] Fluorescence detection after post-column derivatization with a reducing agent (e.g., zinc chloride) can significantly enhance sensitivity.[12][13]
Matrix effects in MS detection Matrix components, especially phospholipids (B1166683) in plasma samples, can suppress the ionization of this compound. Employ effective sample clean-up procedures like phospholipid removal plates or liquid-liquid extraction.
Degradation of the analyte Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure.[9]
Issue 3: Inconsistent retention times.
Possible Cause Recommended Solution
Insufficient column equilibration Normal-phase chromatography, in particular, requires longer equilibration times than reversed-phase methods.[14] Ensure the column is thoroughly equilibrated with the mobile phase before each run.
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. For SFC, precise control over the modifier percentage is critical for reproducible separation.
Temperature variations Use a column oven to maintain a constant and stable temperature throughout the analysis.[15]
Issue 4: Presence of unexpected peaks or high background noise.
Possible Cause Recommended Solution
Sample contamination Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.
Carryover from previous injections Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.
Isomerization during analysis Minimize sample exposure to light and heat. Consider using an autosampler with temperature control. The use of antioxidants in the sample solvent could also be beneficial.
Co-eluting impurities Improve sample clean-up using techniques like SPE.[16] Adjust the mobile phase gradient or composition to better separate the analyte from interfering compounds.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Menaquinone-7 (MK-7)

This protocol is adapted from a method for the determination of MK-7 in fermented soybean.[17]

1. Sample Preparation (Standard Solution):

  • Prepare different concentrations (e.g., 2.5, 5.0, 10, 20 µg/mL) of standard MK-7 in a solvent mixture of water and acetonitrile (2:8 v/v).[17]

  • Filter the standard solutions through a 0.45 µm membrane filter before injection.[17]

2. Chromatographic Conditions:

  • Column: Lichrospher-100, RP-C18 (5 µm), 125 mm × 4.0 mm.[17]

  • Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (Solvent B).[17]

  • Flow Rate: 1.2 mL/min.[17]

  • Detection: UV at 248 nm.[17]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the MK-7 standards.

  • Quantify the MK-7 in the sample by comparing its peak area to the calibration curve.

Protocol 2: UPC² (SFC) Method for Rapid Separation of Vitamin K Isomers

This protocol is based on a method for the rapid separation of Vitamin K1 cis/trans isomers and this compound (MK-4).

1. Sample Preparation:

  • Dissolve Vitamin K1 and MK-4 standards in iso-octane to a stock concentration of 1 mg/mL.[19]

  • Prepare working standard solutions by serial dilution of the stock solution with iso-octane.[19]

2. Chromatographic Conditions:

  • System: ACQUITY UPC² System.

  • Column: ACQUITY UPC² HSS C18 SB (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol.

  • Gradient: An initial 2-minute isocratic hold at 0.5% B, followed by a gradient from 0.5% to 20% B.[19]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detector, 246 nm.

3. Data Analysis:

  • The cis-isomer of Vitamin K1 will elute first, followed by the trans-isomer, and then MK-4.

  • Quantify each isomer by comparing the peak area to the respective standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Extraction Extraction (e.g., solvent extraction) Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC/SFC System Reconstitution->Injection Separation Isomer Separation (C18/C30 Column) Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized workflow for the analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation CheckColumn Is the column appropriate? (e.g., C30 for HPLC) Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes Solution1 Change to a more selective column (e.g., C30) CheckColumn->Solution1 No CheckTempFlow Are temperature and flow rate optimal? CheckMobilePhase->CheckTempFlow Yes Solution2 Adjust mobile phase composition or gradient CheckMobilePhase->Solution2 No Solution3 Optimize temperature and/or reduce flow rate CheckTempFlow->Solution3 No End Separation Improved CheckTempFlow->End Yes Solution1->CheckMobilePhase Solution2->CheckTempFlow Solution3->End

References

Technical Support Center: Optimizing Animal Diets for Vitamin K2 Deficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing animal diets in the study of Vitamin K2 deficiency.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended diet for inducing Vitamin K deficiency in rodents?

A1: The most commonly used diet is a purified, vitamin K-deficient formulation based on the AIN-93G diet.[1][2] For a control group, the AIN-93G diet is supplemented with phylloquinone (Vitamin K1). The deficient diet contains a minimal amount of phylloquinone, just enough to prevent spontaneous hemorrhaging while allowing for the study of subclinical deficiency. It is crucial to use diets with phylloquinone as the sole source of vitamin K and to avoid menadione (B1676200) (a synthetic form), as its presence can complicate the interpretation of results.[1][2]

Q2: How long does it take to induce Vitamin K deficiency in mice and rats?

A2: The timeframe for inducing Vitamin K deficiency can vary depending on the animal model and the specific research goals. In C57BL/6 mice, a significant reduction in tissue vitamin K concentrations can be achieved within 7 days of feeding a vitamin K-deficient diet without clinical signs of bleeding.[1][2] For rats, a more progressive deficiency can be established over 14 to 28 days, with measurable changes in coagulation parameters appearing at different time points.[3][4] A 14-day model may be sufficient for studying vitamin K status, while a 28-day model is more applicable for research involving both vitamin K status and its dependent coagulation factors.[3][4]

Q3: What are the primary biomarkers to confirm Vitamin K deficiency?

A3: The primary biomarkers for assessing Vitamin K deficiency include:

  • Prothrombin Time (PT): This is a sensitive screening test that measures the time it takes for blood to clot. A prolonged PT is a key indicator of Vitamin K deficiency.[5]

  • Activated Partial Thromboplastin Time (aPTT): In cases of more severe deficiency, the aPTT will also be prolonged.[5]

  • Protein Induced by Vitamin K Absence or Antagonist-II (PIVKA-II): Also known as des-γ-carboxy prothrombin, PIVKA-II is an abnormal form of prothrombin that accumulates in the blood when there is insufficient Vitamin K for its proper synthesis.[3] It is a more specific and sensitive marker for early or subclinical Vitamin K deficiency.[3]

Q4: How can I measure this compound (menaquinones) levels in animal tissues?

A4: The most common and sensitive method for measuring phylloquinone and menaquinones in animal tissues is High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric or mass spectrometry (MS) detection.[6][7][8] This technique allows for the separation and quantification of different vitamin K vitamers.

Troubleshooting Guide

Issue 1: Animals are showing signs of hemorrhage and high mortality.

  • Cause: The diet may be too deficient in Vitamin K, or the experimental model may be particularly susceptible to bleeding. This is a known risk, especially in longer-term studies or when using anticoagulants like warfarin (B611796) to accelerate deficiency.[9]

  • Solution:

    • Adjust Diet: If not using anticoagulants, consider slightly increasing the minimal phylloquinone concentration in the deficient diet. Even a small adjustment can prevent fatal bleeding while maintaining a deficient state.

    • Warfarin Model Adjustment: If using a warfarin-induced deficiency model, it is critical to balance the warfarin dose with a carefully titrated oral dose of Vitamin K1. One study in Wistar rats found that daily subcutaneous injections of 150 mg/kg body weight of warfarin combined with oral supplementation of 22.5 mg/kg body weight of Vitamin K1 was effective in preventing bleeding while inducing subclinical deficiency.[9]

    • Rescue Protocol: For animals actively bleeding, administration of Vitamin K1 can reverse the effects. A single subcutaneous injection can normalize most blood coagulation parameters within 6 hours. Transfusions with fresh frozen plasma may be necessary in severe cases to immediately replace active coagulation factors.[5]

Issue 2: No significant signs of deficiency (e.g., normal Prothrombin Time) are observed after the expected timeframe.

  • Cause 1: Coprophagy (animals consuming their feces). Rodent gut bacteria can synthesize menaquinones (this compound), which are then excreted in the feces. If animals consume their feces, they can absorb this bacterially produced Vitamin K, counteracting the deficient diet.

  • Solution 1: House animals in wire-bottom cages to limit access to feces. While this is an effective method, it is important to consider animal welfare implications.

  • Cause 2: Contaminated Diet or Bedding. Standard animal chows and some bedding materials can contain variable amounts of Vitamin K.

  • Solution 2: Ensure that a purified, custom-formulated deficient diet from a reputable supplier is used. Confirm that the bedding material is free of Vitamin K sources.

  • Cause 3: Incomplete Elimination of Gut Microbiota. If the experimental design requires the elimination of bacterially synthesized this compound, a deficient diet alone may not be sufficient.

  • Solution 3: A combination of a vitamin K-deficient diet and the administration of a broad-spectrum antibiotic, such as gentamicin, can be used to suppress gut bacteria and eliminate this source of this compound.[3][4]

Issue 3: Inconsistent or variable results between animals.

  • Cause: There can be significant variability in the Vitamin K content of commercial diets, especially those containing menadione (Vitamin K3), and levels can be affected by factors like gamma irradiation.

  • Solution: Use a highly purified and analyzed diet with a known, consistent concentration of phylloquinone. Have the diet composition independently verified if inconsistencies persist.

Data Presentation

Table 1: Example Diet Formulations for Vitamin K Deficiency Studies in C57BL/6 Mice

Diet TypePhylloquinone (Vitamin K1) Content (per kg of diet)Reference
Acclimation/Control Diet (AIN-93G)903.5 ± 26.5 µg[1][2]
Vitamin K-Deficient Diet (Modified AIN-93G)21.4 ± 3.0 µg[1][2]

Table 2: Expected Biomarker Changes in a Rat Model of Diet- and Gentamicin-Induced Vitamin K Deficiency

Duration of TreatmentProthrombin Time (PT) (seconds)Plasma PIVKA-II (pg/mL)Reference
Control Group 9.7 ± 0.115.8 ± 0.3[3]
14-Day Deficient 10.0 ± 0.317.4 ± 0.3[3]
21-Day Deficient 10.2 ± 0.218.0 ± 0.2[3]
28-Day Deficient 14.5 ± 1.418.4 ± 0.4[3]

Experimental Protocols

1. Measurement of Vitamin K in Liver Tissue by HPLC

This protocol provides a general overview. Specific parameters should be optimized for your equipment and samples.

  • Sample Preparation (Lipid Extraction):

    • Homogenize a known weight of liver tissue.

    • Perform a lipid extraction using a solvent system such as ethanol (B145695) and hexane.

    • Centrifuge to separate the layers and collect the organic (upper) layer containing the lipids and fat-soluble vitamins.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification:

    • Re-dissolve the lipid extract in hexane.

    • Use a solid-phase extraction (SPE) silica (B1680970) cartridge to perform a preliminary purification of the lipid extract.

    • Elute the Vitamin K fraction using a solvent mixture like diethyl ether:hexane.

  • HPLC Analysis:

    • Evaporate the purified sample and reconstitute it in the mobile phase (e.g., isopropanol).

    • Inject the sample into a reversed-phase HPLC system.

    • For fluorescence detection, use a post-column reactor containing zinc dust to reduce the vitamin K quinones to their fluorescent hydroquinone (B1673460) forms.[7][8]

    • Set the fluorescence detector to an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm.[7]

    • Quantify the peaks by comparing them to a standard curve generated with known amounts of phylloquinone and menaquinone standards.

2. Measurement of Plasma PIVKA-II by ELISA

This protocol is based on the principle of a sandwich ELISA, commonly used in commercial kits.

  • Principle: A microplate is pre-coated with a capture antibody specific to PIVKA-II. Samples and standards are added, and any PIVKA-II present binds to the antibody. A second, biotinylated detection antibody is added, which binds to a different site on the PIVKA-II. Avidin-HRP conjugate is then added, which binds to the biotin. Finally, a substrate solution is added, which reacts with the HRP to produce a color change. The intensity of the color is proportional to the amount of PIVKA-II in the sample.

  • General Procedure:

    • Add standards and plasma samples to the wells of the pre-coated microplate. Incubate.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody. Incubate.

    • Wash the wells.

    • Add Avidin-HRP conjugate. Incubate.

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark until a color develops.

    • Add a stop solution to terminate the reaction.

    • Read the optical density at 450 nm using a microplate reader.

    • Calculate the PIVKA-II concentration in the samples by comparing their optical density to the standard curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Vitamin K Deficiency Studies cluster_prep Phase 1: Preparation cluster_induction Phase 2: Deficiency Induction cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis acclimation Animal Acclimation (1 week on control diet) diet_prep Diet Preparation (Control vs. Deficient) randomization Randomization into Control & Treatment Groups diet_admin Diet Administration (e.g., 7-28 days) randomization->diet_admin monitoring Daily Monitoring (Weight, Health, Bleeding) diet_admin->monitoring euthanasia Euthanasia & Necropsy monitoring->euthanasia blood_collection Blood Collection (Citrated Plasma) euthanasia->blood_collection tissue_collection Tissue Collection (Liver, etc.) euthanasia->tissue_collection coagulation_assay Coagulation Assays (PT, aPTT) blood_collection->coagulation_assay pivka_elisa PIVKA-II ELISA blood_collection->pivka_elisa vitk_hplc Vitamin K HPLC tissue_collection->vitk_hplc

Caption: A typical experimental workflow for rodent studies of Vitamin K deficiency.

Vitamin_K_Cycle The Vitamin K Cycle vk_quinone Vitamin K (Quinone) vk_hydroquinone Reduced Vitamin K (Hydroquinone - KH2) vk_quinone->vk_hydroquinone Reduction vk_epoxide Vitamin K Epoxide (KO) vk_hydroquinone->vk_epoxide Oxidation ggcx γ-Glutamyl Carboxylase (GGCX) vk_hydroquinone->ggcx vk_epoxide->vk_quinone Reduction ggcx->vk_epoxide activated Active Vitamin K- Dependent Proteins (Gla residues) ggcx->activated vkor Vitamin K Epoxide Reductase (VKOR) vkor->vk_quinone Acts on vkor->vk_epoxide Acts on warfarin Warfarin (Inhibitor) warfarin->vkor Inhibits precursor Inactive Vitamin K- Dependent Proteins (Glu residues) precursor->ggcx CO2, O2

Caption: The Vitamin K cycle showing carboxylation and the inhibitory action of warfarin.

References

Troubleshooting inconsistent results in Vitamin K2-dependent protein assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin K2-dependent protein assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are this compound-dependent proteins and why is their carboxylation status important?

This compound is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs).[1][2][3] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][3][4] Inconsistent or incomplete carboxylation can lead to non-functional proteins and has been associated with various health issues. Therefore, accurate measurement of the carboxylation status of VKDPs like osteocalcin (B1147995) and Matrix Gla Protein (MGP) is critical.

Q2: What is the difference between Vitamin K1 and this compound, and does it matter for my experiments?

Yes, the form of Vitamin K used can significantly impact your results. Vitamin K1 (phylloquinone) is primarily found in leafy green vegetables and is predominantly used by the liver for the synthesis of coagulation factors.[4] this compound refers to a group of compounds called menaquinones (MKs), with MK-4 and MK-7 being the most studied.[4] MK-7 has a longer half-life and higher bioavailability compared to MK-4.[2] This means that MK-7 may be more effective at reaching extra-hepatic tissues and promoting the carboxylation of proteins like osteocalcin and MGP.[2] When designing your experiments, it is crucial to select and specify the form of this compound used, as it can influence the degree of protein carboxylation.

Q3: My results show high variability between samples. What are the potential causes?

High variability in this compound-dependent protein assays can stem from several factors:

  • Sample Handling and Storage: VKDPs can be sensitive to degradation. Inconsistent sample collection, processing, and storage can lead to variability. It is recommended to aliquot serum or plasma samples and store them at -80°C to avoid repeated freeze-thaw cycles.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[6][7]

  • Reagent Preparation and Storage: Improperly prepared or stored reagents, including standards and antibodies, can lead to inconsistent results. Always follow the manufacturer's instructions for storage and handling.

  • Assay Conditions: Variations in incubation times, temperatures, or washing steps between assays can contribute to variability.[8][9]

  • Biological Variability: Differences in the baseline Vitamin K status of cell cultures or animal models can lead to inherent variability in protein carboxylation.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered in assays for this compound-dependent proteins.

Guide 1: ELISA (Enzyme-Linked Immunosorbent Assay)

Issue 1: Weak or No Signal

Possible Cause Recommended Solution
Insufficient Protein Carboxylation - Ensure adequate this compound (preferably MK-7) was available in the cell culture medium or diet of the animal model.- Verify the activity of the γ-glutamyl carboxylase (GGCX) enzyme in your system.
Low Antibody Affinity/Concentration - Use an antibody specifically validated for the target protein and its carboxylation state.- Optimize the antibody concentration through titration.
Improper Sample Storage - Avoid repeated freeze-thaw cycles of samples.[5]- Store samples at -80°C for long-term stability.[5]
Incorrect Reagent Preparation - Ensure all reagents, including standards, are prepared correctly and are not expired.

Issue 2: High Background

Possible Cause Recommended Solution
Insufficient Blocking - Increase the concentration or incubation time of the blocking buffer.- Consider using a different blocking agent (e.g., BSA, non-fat dry milk).[10][11]
Inadequate Washing - Increase the number of wash steps and ensure complete removal of wash buffer between steps.[8]
Non-specific Antibody Binding - Titrate the primary and secondary antibodies to determine the optimal concentration.- Include appropriate negative controls to assess non-specific binding.
Contaminated Reagents - Use fresh, sterile reagents to avoid contamination.

Issue 3: Inconsistent Results Between Duplicates/Replicates

Possible Cause Recommended Solution
Pipetting Inaccuracy - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique.[6]
Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations and evaporation.[9]- Ensure the plate is properly sealed during incubations.[9]
Incomplete Mixing - Gently mix all reagents and samples thoroughly before adding them to the wells.
Guide 2: In Vitro Carboxylation Assay

Issue 1: Low or No Carboxylation Activity

Possible Cause Recommended Solution
Inactive GGCX Enzyme - Ensure the enzyme has been stored correctly at the appropriate temperature.- Use a fresh batch of enzyme if activity is questionable.
Suboptimal Assay Conditions - Optimize the concentration of this compound, substrate peptide, and other cofactors (e.g., CO2, O2).- Verify the pH and temperature of the reaction are within the optimal range for the enzyme.
Presence of Inhibitors - Ensure that buffers and reagents are free from potential inhibitors of GGCX, such as warfarin (B611796) or other anticoagulants.

Issue 2: High Variability in Carboxylation Levels

Possible Cause Recommended Solution
Inconsistent Substrate Concentration - Accurately determine the concentration of the peptide or protein substrate before starting the assay.
Variable this compound Concentration - Ensure consistent and accurate addition of this compound to all reactions.
Timing Inconsistencies - Use a multichannel pipette or a repeating pipette to start and stop reactions at consistent time points.

Experimental Protocols

Protocol 1: Quantification of Carboxylated and Uncarboxylated Osteocalcin by ELISA

This protocol is based on the principle of using specific antibodies to differentiate between the carboxylated and uncarboxylated forms of osteocalcin.

Materials:

  • ELISA plates

  • Capture antibody specific for total osteocalcin

  • Detection antibodies specific for carboxylated (Gla-OC) and uncarboxylated (Glu-OC) osteocalcin

  • Recombinant standards for Gla-OC and Glu-OC

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Methodology:

  • Coating: Coat ELISA plate wells with the capture antibody for total osteocalcin and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the specific detection antibody (either for Gla-OC or Glu-OC) to the respective wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody/Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add the substrate solution and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation: Calculate the concentrations of Gla-OC and Glu-OC in the samples based on the standard curves. The ratio of uncarboxylated to total osteocalcin can be used as an indicator of Vitamin K status.[12]

Visualizations

Vitamin K Cycle and Protein Carboxylation

VitaminKCycle Vitamin K is reduced to its active form (KH2), which is a cofactor for GGCX. GGCX carboxylates VKDPs, converting Glu to Gla residues. During this reaction, KH2 is oxidized to KO, which is then recycled back to Vitamin K. cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKOR/Reductase Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) GGCX VKDP (Gla) Active VKDP (γ-Carboxyglutamate) Vitamin K Hydroquinone (KH2)->VKDP (Gla) Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKOR VKDP (Glu) VKDP (Glutamate) VKDP (Glu)->VKDP (Gla) GGCX CO2 CO2 CO2->VKDP (Gla) O2 O2 O2->VKDP (Gla) ExperimentalWorkflow start Start: Cell Culture treatment Treatment: This compound (e.g., MK-7) +/- Inhibitors (e.g., Warfarin) start->treatment harvest Harvest Cells and/or Conditioned Media treatment->harvest lysis Cell Lysis (for intracellular proteins) harvest->lysis Intracellular quantification Protein Quantification (e.g., BCA, Bradford) harvest->quantification Extracellular lysis->quantification assay Specific Assay: - ELISA - Western Blot - In Vitro Carboxylation quantification->assay analysis Data Analysis: - Standard Curve - Statistical Analysis assay->analysis end End: Interpret Results analysis->end TroubleshootingLogic start Inconsistent ELISA Results q1 Are controls (positive/negative) working as expected? start->q1 a1_yes Check for issues with samples or experimental conditions q1->a1_yes Yes a1_no Check reagents and assay setup q1->a1_no No q2 Is there high variability between replicates? a1_yes->q2 q3 Are standard curves consistent? a1_no->q3 a2_yes Review pipetting technique and check for edge effects q2->a2_yes Yes a2_no Investigate sample handling and storage q2->a2_no No a3_yes Problem likely lies with the unknown samples q3->a3_yes Yes a3_no Prepare fresh standards and check reagent quality q3->a3_no No

References

Technical Support Center: Enhancing Vitamin K2 Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the efficiency of Vitamin K2 delivery in your cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound in a question-and-answer format.

Question: I'm having trouble dissolving this compound for my cell culture experiments. What is the best way to prepare a stock solution?

Answer:

This compound is a lipophilic molecule with poor water solubility, which is a common challenge. Here is a recommended protocol for preparing a stock solution:

  • Solvent Selection: Use anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 50 mM in 99.9% ethanol.

  • Dissolution Technique: To aid dissolution, you can gently warm the solution to 35-37°C and use a vortex or sonicator.

  • Storage: Store the stock solution in small aliquots at -20°C and protect it from light to prevent degradation. Solutions are often unstable, so it is best to prepare them fresh or use them shortly after preparation.

  • Working Solution: Dilute the stock solution to the final working concentration in your cell culture medium. Ensure the final solvent concentration in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Question: My cells are showing signs of toxicity or stress after this compound treatment. How can I mitigate this?

Answer:

Cytotoxicity can be a concern, especially at higher concentrations of this compound or its solvent. Here are some troubleshooting steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. The cytotoxic effects of this compound can vary significantly between cell lines.

  • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) in your experiments to ensure that the observed effects are not due to the solvent.

  • Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum concentration during treatment. Serum proteins can bind to this compound, potentially affecting its availability and cellular uptake.

  • Alternative Delivery Methods: If direct solvent-based delivery is causing issues, consider using a carrier system like liposomes or nanoemulsions. These can improve solubility, reduce toxicity, and enhance delivery efficiency.

Question: I am not observing the expected biological effects of this compound in my cell culture. What could be the reason?

Answer:

Several factors can contribute to a lack of observed effects. Consider the following:

  • Cellular Uptake: this compound's lipophilic nature can hinder its direct uptake by cells in an aqueous culture environment. Enhancing delivery through methods like liposomal encapsulation or nanoemulsions can significantly improve cellular uptake and bioavailability.

  • Form of this compound: Different forms of this compound (e.g., MK-4, MK-7) have different bioavailabilities and biological activities. Ensure you are using the appropriate form for your experimental goals. MK-7, for instance, has a longer half-life compared to MK-4.

  • Experimental Duration: The effects of this compound may be time-dependent. Consider extending the duration of your experiment to allow sufficient time for the compound to elicit a biological response.

  • Target Pathway Expression: The cellular machinery and signaling pathways that this compound interacts with (e.g., PXR, JNK/p38 MAPK) must be present and functional in your cell line of choice.

Frequently Asked Questions (FAQs)

Question: What are the different forms of this compound, and which one should I use?

Answer:

This compound refers to a group of compounds called menaquinones (MK-n), where 'n' denotes the number of isoprenoid units in the side chain. The most commonly studied forms are MK-4 and MK-7.

  • MK-4: Has a shorter side chain and a shorter half-life in the body.

  • MK-7: Has a longer side chain, a longer half-life, and generally higher bioavailability.

The choice between MK-4 and MK-7 depends on your specific research question. MK-7 is often preferred for studies requiring sustained levels of this compound.

Question: What are the advantages of using delivery systems like liposomes or nanoemulsions for this compound?

Answer:

Liposomes and nanoemulsions are advanced delivery systems that can significantly enhance the efficiency of this compound in cell culture for several reasons:

  • Improved Solubility: They encapsulate the hydrophobic this compound, allowing for better dispersion in aqueous cell culture media.

  • Enhanced Cellular Uptake: The lipid-based nature of these carriers facilitates fusion with the cell membrane, leading to more efficient delivery of this compound into the cytoplasm.

  • Protection from Degradation: Encapsulation protects this compound from degradation by light or other components in the culture medium.

  • Reduced Cytotoxicity: By using a carrier, the concentration of organic solvents required for dissolution can be minimized, thereby reducing solvent-associated cytotoxicity.

Question: What are the key signaling pathways activated by this compound in cells?

Answer:

This compound is known to modulate several important signaling pathways in cells, including:

  • Pregnane X Receptor (PXR) Pathway: this compound can act as a ligand for PXR, a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.

  • JNK/p38 MAPK Pathway: this compound has been shown to induce apoptosis in some cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Data Presentation

Table 1: Comparison of this compound Delivery Methods in Cell Culture
Delivery MethodDescriptionAdvantagesDisadvantages
Solvent-Based Dissolving this compound in an organic solvent like ethanol or DMSO.Simple and cost-effective.Poor solubility in aqueous media, potential for solvent cytotoxicity.
Liposomal Delivery Encapsulation of this compound within lipid-based vesicles (liposomes).Improves solubility and cellular uptake, protects from degradation.More complex and costly to prepare.
Nanoemulsions Formulation of this compound into sub-micron sized emulsion droplets.Enhances bioavailability and can improve tumor targeting in vivo.Requires specialized equipment for preparation and characterization.
Extracellular Vesicles Using bacterial extracellular vesicles to deliver this compound.Higher efficiency of delivery compared to solvent-dissolved compounds.Still in the research phase, not a commercially available method.
Table 2: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
This compound FormCell LineCancer TypeIC50 (µM)Reference
Menaquinone-4 (MK-4)Jurkat, MOLT-4T-lymphoblastoid LeukemiaVaries by cell line
Menaquinone-4 (MK-4)HSC-2, HSGOral TumorLess cytotoxic than Vitamin K3
Menaquinone-4 (MK-4)HL-60Promyelocytic LeukemiaLess cytotoxic than Vitamin K3
Menaquinone-4 (MK-4)MiaPaCa2, PL5Pancreatic Cancer75
Menaquinone-7 (MK-7)S180SarcomaEffective in vivo
Menaquinone-7 (MK-7)MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerCytotoxic effects observed

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes a basic method for preparing liposomes containing this compound using the thin-film hydration technique.

Materials:

  • This compound (MK-4 or MK-7)

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Mixture Preparation: Dissolve the phospholipids, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized, but a common starting point is 2:1.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (above the phase transition temperature of the lipids) and rotating the flask. This will form multilamellar vesicles (MLVs).

  • Sonication: To form small unilamellar vesicles (SUVs) and reduce the size of the liposomes, sonicate the MLV suspension in a bath sonicator.

  • Purification (Optional): To remove unincorporated this compound, the liposome (B1194612) suspension can be centrifuged or passed through a size-exclusion chromatography column.

  • Sterilization: Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter.

Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining

This protocol details the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound (prepared as a stock solution)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control and a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Vitamin_K2_PXR_Signaling_Pathway VK2 This compound (MK-4) PXR Pregnane X Receptor (PXR) (Cytoplasm) VK2->PXR Binds and Activates PXR_RXR_Complex PXR-RXR Heterodimer (Nucleus) PXR->PXR_RXR_Complex Translocates to Nucleus and Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex PPRE PXR Response Element (PPRE) on DNA PXR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PPRE->Target_Genes Initiates Biological_Effects Biological Effects (Detoxification, Bone Metabolism) Target_Genes->Biological_Effects Leads to

Caption: this compound (MK-4) activation of the Pregnane X Receptor (PXR) signaling pathway.

Mitigating interference from other fat-soluble vitamins in K2 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitamin K2 Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate interference from other fat-soluble vitamins during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Which fat-soluble vitamins are most likely to interfere with this compound assays?

A1: The most common fat-soluble vitamins that can interfere with this compound (menaquinone) assays are vitamin A (retinol and its esters), vitamin D (cholecalciferol and ergocalciferol), and vitamin E (tocopherols and tocotrienols). Due to their similar lipophilic nature, these vitamins can co-elute with this compound in chromatographic methods or cross-react in immunoassays if not adequately separated or distinguished.

Q2: What are the primary analytical methods for this compound determination?

A2: The primary methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC is often coupled with fluorescence or ultraviolet (UV) detection.[1][3] LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous for complex matrices.[3][4][5] Immunoassays, such as ELISA, are also available but may have limitations regarding specificity.

Q3: Why is sample preparation crucial for accurate this compound analysis?

A3: Sample preparation is a critical step to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.[1] For fat-soluble vitamins, which are present in complex lipid matrices, extensive cleanup is often necessary to achieve accurate and reproducible results. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and saponification.[1]

Troubleshooting Guides

Issue 1: Poor peak resolution or co-elution in HPLC analysis

Possible Cause: Interference from other fat-soluble vitamins or lipids in the sample.

Solutions:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Gradient: Adjust the gradient profile of your mobile phase to improve the separation of this compound from interfering compounds. A shallower gradient can often enhance resolution.

    • Column Selection: Consider using a different HPLC column with alternative selectivity. While C18 columns are common, other stationary phases like C30 or those with different bonding chemistries might provide better separation for lipophilic compounds.[6]

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): Implement an SPE step to selectively isolate this compound. Silica-based SPE cartridges can be effective in separating vitamin K from less polar lipids. A multi-step elution process can further fractionate the sample.

    • Saponification: For samples with high triglyceride content (e.g., food matrices, some biological samples), saponification can be used to hydrolyze fats into water-soluble glycerol (B35011) and fatty acid salts, allowing for easier extraction of the non-saponifiable this compound. Caution: Saponification should be performed carefully under controlled conditions (e.g., in the absence of oxygen and light) to prevent degradation of this compound.

Issue 2: Inaccurate quantification or high background in LC-MS/MS analysis

Possible Cause: Matrix effects (ion suppression or enhancement) caused by co-eluting lipids or other fat-soluble vitamins.

Solutions:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Utilize LLE with a non-polar solvent like hexane (B92381) to extract this compound and other lipophilic compounds.[1] Subsequent washing steps with a polar solvent can help remove more polar interfering substances.

    • Phospholipid Removal: Phospholipids are a common source of matrix effects in plasma and serum samples. Using a phospholipid removal SPE cartridge or a simple protein precipitation followed by a phospholipid removal plate can significantly reduce ion suppression.[5]

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound (e.g., d7-MK-7) to compensate for matrix effects and variations in extraction recovery.

  • Optimize MS/MS Parameters: Ensure that the selected precursor and product ion transitions (MRMs) for this compound are highly specific and do not have interference from the fragmentation of other co-eluting compounds.

Issue 3: Suspected cross-reactivity in a this compound Immunoassay (ELISA)

Possible Cause: The antibodies used in the ELISA kit may show some degree of cross-reactivity with other structurally similar fat-soluble vitamins, leading to overestimated this compound concentrations.

Solutions:

  • Review Kit Specificity: Carefully examine the manufacturer's data sheet for any information on cross-reactivity with other vitamins.[7] Note that many manufacturers state that they have not tested for cross-reactivity against all possible analogues.[7]

  • Sample Pre-purification: Before performing the ELISA, consider a preliminary sample cleanup step, such as SPE, to remove potentially cross-reacting compounds.

  • Method Validation: If possible, validate the ELISA results against a reference method like LC-MS/MS, especially when analyzing complex samples or when high accuracy is required. This will help to determine the extent of any overestimation due to cross-reactivity.

Data Presentation

While specific cross-reactivity data for vitamins A, D, and E in this compound assays is not extensively published in a standardized format, the following tables summarize typical performance characteristics of various analytical methods for this compound. Researchers should perform their own validation studies to determine the interference in their specific sample matrix and analytical system.

Table 1: Comparison of Analytical Methods for this compound Determination

ParameterHPLC-UV/FluorescenceLC-MS/MSImmunoassay (ELISA)
Specificity Moderate to HighVery HighVariable (potential for cross-reactivity)
Sensitivity ModerateVery HighHigh
Sample Throughput ModerateHighHigh
Cost ModerateHighLow to Moderate
Susceptibility to Interference High (requires extensive cleanup)Low to ModerateModerate to High (cross-reactivity)

Table 2: Typical Recovery Rates for this compound with Different Extraction Methods

Extraction MethodSample MatrixTypical Recovery (%)Reference
Liquid-Liquid Extraction (Hexane)Serum/Plasma85-110%[2]
Solid-Phase Extraction (Silica)Food/Serum80-115%
Saponification + LLEFood/Feed80-110%[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
  • To 1.0 mL of serum or plasma in a glass tube, add a known amount of internal standard.

  • Add 2.0 mL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.

  • Add 5.0 mL of n-hexane, vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Food Matrix (Post-LLE)

This protocol assumes an initial lipid extraction has been performed using a solvent like hexane.

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of hexane through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Dissolve the dried lipid extract from the initial LLE in a small volume of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of hexane to elute non-polar lipids and other interfering compounds.

  • Elution: Elute the vitamin K fraction with 5 mL of a more polar solvent mixture, such as 3% diethyl ether in hexane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow_for_Vitamin_K2_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Serum, Food, etc.) LLE Liquid-Liquid Extraction (e.g., Hexane) Sample->LLE Saponification Saponification (for high-fat matrices) Sample->Saponification SPE Solid-Phase Extraction (e.g., Silica Cartridge) LLE->SPE HPLC HPLC (UV or Fluorescence Detector) SPE->HPLC LCMS LC-MS/MS SPE->LCMS Saponification->LLE Quantification Quantification of this compound HPLC->Quantification LCMS->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Interference cluster_hplc HPLC Troubleshooting cluster_lcms LC-MS/MS Troubleshooting cluster_ia Immunoassay Troubleshooting Start Inaccurate K2 Results (Suspected Interference) Method Analytical Method? Start->Method HPLC HPLC Method->HPLC Chromatography LCMS LC-MS/MS Method->LCMS Mass Spec Immunoassay Immunoassay Method->Immunoassay Antibody-based Coelution Co-elution with other vitamins? HPLC->Coelution MatrixEffects Matrix Effects (Ion Suppression)? LCMS->MatrixEffects CrossReactivity Cross-reactivity with other vitamins? Immunoassay->CrossReactivity OptimizeChrom Optimize Mobile Phase Gradient or Change Column Coelution->OptimizeChrom ImproveCleanup1 Enhance Sample Cleanup (e.g., SPE, Saponification) Coelution->ImproveCleanup1 ImproveCleanup2 Improve Sample Cleanup (e.g., Phospholipid Removal) MatrixEffects->ImproveCleanup2 UseIS Use Stable Isotope-labeled Internal Standard MatrixEffects->UseIS CheckSpec Check Manufacturer's Specificity Data CrossReactivity->CheckSpec PrePurify Pre-purify Sample (e.g., SPE) CrossReactivity->PrePurify Validate Validate with LC-MS/MS CrossReactivity->Validate

Caption: Troubleshooting decision tree for interference in K2 assays.

References

Best practices for long-term storage of Vitamin K2 standards and samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Vitamin K2 standards and samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is exposure to light.[1] this compound, a derivative of isoprenoid, is highly susceptible to decomposition upon exposure to various forms of light, including ambient, daylight, and UV light.[1] This can lead to photoisomerization, converting the biologically active all-trans isomer to inactive cis isomers.

Q2: What is the ideal temperature for long-term storage of this compound?

A2: For long-term storage, this compound should be kept in a cool environment. A temperature range of 4°C to 25°C is generally acceptable, with lower temperatures providing better stability.[1] For stock solutions, storage at -20°C is recommended.[1]

Q3: How does pH affect the stability of this compound?

A3: this compound is sensitive to alkaline conditions.[1] Formulations with a high pH can compromise the stability of menaquinone-7 (B21479) (MK-7), a common form of this compound.[2] It is also known to be destroyed by solutions of alkali hydroxides.

Q4: Can I store this compound standards in solution? If so, what are the recommended solvents?

A4: Yes, this compound standards can be stored in solution, but the stability will depend on the solvent and storage conditions. For analytical purposes, solvents such as ethanol, methanol, acetonitrile, and iso-octane are commonly used to prepare stock and working solutions.[1][3][4][5] It is crucial to prepare these solutions fresh when possible and store them protected from light at low temperatures (e.g., -20°C) for short-term storage.[1] Solutions of this compound are generally considered to be unstable and should be prepared fresh or stored in small, pre-packaged sizes.[6]

Q5: Are there any materials I should avoid when storing this compound?

A5: Avoid storing this compound with alkaline minerals such as calcium and magnesium, as they can cause stability problems.[1] Additionally, avoid strong oxidizing and reducing agents.[7] Polyethylene or polypropylene (B1209903) containers are suitable for storage.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Rapid Degradation of this compound Standard in Solution
  • Question: My this compound standard solution is losing potency much faster than expected. What could be the cause?

  • Answer:

    • Light Exposure: Ensure your solutions are always protected from light by using amber vials or by wrapping the container in aluminum foil.[1] Even brief exposure to ambient light can initiate degradation.

    • Solvent Purity: Use high-purity, HPLC-grade solvents. Impurities in the solvent can react with and degrade this compound.

    • Temperature: Store stock solutions at -20°C and working solutions in a refrigerated autosampler if possible. Avoid repeated freeze-thaw cycles.

    • pH: If your solvent is not neutral, it could be affecting stability. This compound is particularly unstable in alkaline conditions.[1]

Issue 2: Inconsistent Results in HPLC Analysis
  • Question: I am observing variable peak areas and retention times in my HPLC analysis of this compound. What should I check?

  • Answer:

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts. Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

    • Injection Volume Precision: Ensure your autosampler is calibrated and functioning correctly to inject consistent volumes.

    • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion and retention time shifts. If a stronger solvent is used for dissolution, inject the smallest possible volume.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.

Issue 3: Presence of Multiple Peaks for a Single this compound Standard
  • Question: My chromatogram shows multiple peaks for a pure this compound standard. What could be the reason?

  • Answer:

    • Isomerization: You are likely observing cis and trans isomers of this compound. The all-trans isomer is the biologically active form, but it can convert to various cis isomers upon exposure to light and heat.[8][9] This will appear as separate, closely eluting peaks in your chromatogram. To minimize this, protect your standards and samples from light at all times.

    • Degradation Products: If the standard has been improperly stored, some peaks may correspond to degradation products.

    • Contamination: The standard itself or the solvent may be contaminated.

Data Presentation

Table 1: Stability of Menaquinone-7 (MK-7) in the Presence of Minerals under Different Storage Conditions

FormulationStorage ConditionDurationStability (% remaining)
MK-7 with Calcium Citrate25°C / 60% RH12 months~95%
MK-7 with Calcium Carbonate25°C / 60% RH12 months~97%
MK-7 with Arginine25°C / 60% RH12 months~91%
MK-7 with Magnesium Oxide25°C / 60% RH12 monthsSignificant degradation
MK-7 with Calcium Citrate40°C / 75% RH6 monthsSignificant degradation
MK-7 with Calcium Carbonate40°C / 75% RH6 monthsSignificant degradation
MK-7 with Arginine40°C / 75% RH6 monthsSignificant degradation
MK-7 with Magnesium Oxide40°C / 75% RH6 monthsSevere degradation

Data synthesized from studies on the stability of MK-7 formulations.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for HPLC Analysis

Objective: To prepare accurate and stable stock and working standard solutions of this compound (MK-4 or MK-7).

Materials:

  • This compound (MK-4 or MK-7) reference standard

  • HPLC-grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Class A volumetric flasks (amber)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (e.g., 200 µg/mL): a. Accurately weigh the required amount of this compound reference standard. b. Transfer the standard to an amber volumetric flask. c. Add a small amount of the chosen solvent to dissolve the standard. Use an ultrasonic bath for a few minutes to aid dissolution if necessary. d. Once dissolved, bring the solution to the final volume with the solvent. e. Stopper the flask and mix thoroughly by inversion. f. Store the stock solution at -20°C, protected from light.[1]

  • Working Standard Solution Preparation: a. Allow the stock solution to come to room temperature before use. b. Perform serial dilutions of the stock solution with the same solvent to prepare working standards at the desired concentrations (e.g., 0.1 - 10 µg/mL). c. Use amber volumetric flasks for all dilutions. d. Prepare working solutions fresh daily if possible. If stored, keep them at 2-8°C, protected from light, for a limited time.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and monitor its stability over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Column oven

Chromatographic Conditions (Example for MK-4):

  • Mobile Phase: Methanol:phosphate buffer (95:5, v/v), pH 3

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure there are no interfering peaks.

  • Inject the prepared this compound standard solutions to generate a calibration curve.

  • Inject the this compound samples (from the stability study) for analysis.

  • Monitor the peak area and retention time of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks may indicate the formation of degradation products or isomers.

Mandatory Visualizations

Vitamin_K_Cycle Vitamin K Cycle and Protein Carboxylation cluster_0 Vitamin K Cycle cluster_1 Carboxylation of Vitamin K-Dependent Proteins K_quinone Vitamin K (quinone) K_hydroquinone Vitamin K hydroquinone (B1673460) (KH2) (Active form) K_quinone->K_hydroquinone VKOR / VKR (Reduction) K_epoxide Vitamin K 2,3-epoxide (KO) K_hydroquinone->K_epoxide GGCX (Oxidation) Glu Protein-bound Glutamate (Glu) K_hydroquinone->Glu K_epoxide->K_quinone VKOR (Reduction) Gla γ-Carboxyglutamate (Gla) (Active Protein) Glu->Gla Carboxylation Gla->K_epoxide

Caption: The Vitamin K cycle, essential for activating proteins.

Gas6_Signaling_Pathway Simplified Gas6-Axl Signaling Pathway cluster_gas6 Gas6 Signaling Pathway Gas6 Gas6 (Growth Arrest-Specific 6) Axl Axl Receptor Tyrosine Kinase Gas6->Axl Binds to PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Promotes

Caption: Gas6-Axl signaling promotes cell survival.

MGP_Function Role of MGP in Preventing Vascular Calcification cluster_mgp MGP and Vascular Calcification ucMGP Uncarboxylated MGP (Inactive) cMGP Carboxylated MGP (Active) ucMGP->cMGP Vascular_Calcification Vascular Calcification cMGP->Vascular_Calcification Inhibits VitaminK2 This compound VitaminK2->ucMGP Activates (Carboxylation)

Caption: Active MGP inhibits vascular calcification.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_workflow This compound Stability Testing Workflow start Prepare this compound Stock Solution stress Expose Samples to Stress Conditions (Light, Heat, pH) start->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Isomerization analysis->data end Determine Shelf-life & Optimal Storage data->end

Caption: A typical workflow for this compound stability testing.

References

Technical Support Center: Optimizing Microencapsulation for Vitamin K2 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microencapsulation of Vitamin K2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of stabilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is microencapsulation necessary for this compound?

A1: this compound, particularly the menaquinone-7 (B21479) (MK-7) form, is a fat-soluble vitamin that is highly susceptible to degradation. Its stability is compromised by exposure to light, oxygen, and especially when formulated with alkaline minerals like calcium and magnesium. Unprotected this compound can degrade significantly, leading to a substantial loss of potency in the final product. Microencapsulation creates a protective barrier around the this compound molecule, isolating it from these environmental factors and improving its stability, shelf-life, and bioavailability.

Q2: What are the most common techniques for microencapsulating this compound?

A2: The most prevalent and commercially successful method for encapsulating this compound is spray drying . This technique is cost-effective, scalable, and allows for good control over particle size. Other methods include complex coacervation , which is effective for lipophilic compounds and can offer high encapsulation efficiency under mild processing conditions, and specialized techniques like chilled processing (CryoCap™).

Q3: What are suitable wall materials for this compound microencapsulation?

A3: The choice of wall material is critical for successful encapsulation. Common and effective wall materials include:

  • Carbohydrates: Maltodextrin (B1146171), gum arabic, and modified starches are frequently used due to their excellent film-forming properties and solubility.

  • Proteins: Whey protein and sodium caseinate can also be used, often in combination with carbohydrates, to improve emulsification and stability.

  • Lipids: Glyceryl behenate (B1239552) has been used as an embedding wall material for this compound.

The selection depends on the chosen microencapsulation technique and the desired characteristics of the final product, such as release profile and particle size.

Q4: What is a typical encapsulation efficiency I should aim for with this compound?

A4: A high encapsulation efficiency is desirable to ensure maximum protection and potency of the this compound. For spray drying, encapsulation efficiencies can be quite high, with some studies on similar lipophilic compounds reporting over 90%. For complex coacervation of other fat-soluble vitamins, efficiencies of around 80% have been achieved. The efficiency is highly dependent on the formulation and process parameters.

Q5: How can I determine the amount of this compound in my microcapsules?

A5: The most common and reliable method for quantifying this compound in microcapsules is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. A typical procedure involves extracting the this compound from the microcapsules using an organic solvent mixture (e.g., propan-2-ol and n-hexane) before injecting it into the HPLC system.

Troubleshooting Guides

Technique: Spray Drying
Problem/Issue Potential Causes Troubleshooting Steps & Solutions
Low Encapsulation Efficiency 1. Poor Emulsion Stability: The oil (containing this compound) and water phases separated before or during atomization. 2. Inappropriate Wall Material: The chosen wall material may not have good film-forming or emulsifying properties. 3. High Inlet Temperature: Excessive heat can cause degradation of the this compound before it is encapsulated. 4. Low Solids Content in Feed: Insufficient wall material to fully coat the oil droplets.1. Optimize Homogenization: Increase homogenization speed or time to create a finer, more stable emulsion. Consider using a high-pressure homogenizer. 2. Select a Better Wall Material: Use wall materials known for good emulsifying properties like gum arabic or modified starch, or a combination of a protein and a carbohydrate. 3. Adjust Temperatures: Lower the inlet air temperature. A typical range for this compound is 140-170°C, with an outlet temperature of 80-95°C. 4. Increase Solids Concentration: A higher concentration of wall material can improve the coating of the core material.
Product Sticking to Chamber Walls 1. Low Glass Transition Temperature (Tg) of Wall Material: The powder remains sticky at the operating temperature. 2. High Inlet Temperature or Low Feed Rate: Causes the particles to be overly dry and prone to static attraction. 3. Droplets Hitting the Wall Before Drying: Incorrect atomizer speed or feed rate.1. Use High-Tg Wall Materials: Incorporate materials like maltodextrin with a higher dextrose equivalent (DE) or gum arabic. 2. Optimize Drying Conditions: Lower the inlet temperature and/or increase the feed rate to ensure the particles are sufficiently dry but not overheated upon contact with the wall. 3. Adjust Atomizer Settings: Optimize the atomizer speed and feed rate to ensure droplets have sufficient residence time to dry before reaching the chamber walls.
Hollow or Wrinkled Particles 1. High Inlet Temperature: Causes rapid formation of a crust on the droplet surface, which then collapses as the core dries. 2. Low Solids Content: Leads to a weaker particle structure.1. Reduce Inlet Temperature: A slower drying process allows for more uniform particle formation. 2. Increase Solids Content: A higher concentration of wall material will result in a thicker, more robust shell.
Low Product Yield 1. Product Sticking to Walls: As described above. 2. Inefficient Cyclone Separation: Fine particles may not be effectively collected by the cyclone.1. Address Sticking Issues: Refer to the troubleshooting steps for product sticking. 2. Optimize Airflow: Adjust the aspiration rate to improve the efficiency of the cyclone separator.
Technique: Complex Coacervation
Problem/Issue Potential Causes Troubleshooting Steps & Solutions
No Coacervate Formation 1. Incorrect pH: The pH is not at the isoelectric point of the protein-polysaccharide complex. 2. Inappropriate Biopolymer Ratio: The ratio of the two polymers is not optimal for electrostatic interaction.1. Adjust pH: Carefully adjust the pH of the solution. For a gelatin-gum arabic system, coacervation typically occurs below the isoelectric point of gelatin (around pH 4.0-5.0). 2. Optimize Ratio: Experiment with different ratios of the two biopolymers. A common starting point is a 1:1 ratio, but this may need to be adjusted.
Low Encapsulation Efficiency 1. Poor Emulsion Quality: The initial emulsion of this compound oil in the biopolymer solution was not stable. 2. Coacervates are too small or not dense enough: Insufficient polymer concentration or non-optimal pH/ratio. 3. Loss of core material during washing/drying: Harsh washing steps or high temperatures during drying can rupture the microcapsules.1. Improve Emulsification: Ensure the oil phase is finely and homogeneously dispersed before inducing coacervation. Use a high-speed homogenizer. 2. Increase Polymer Concentration: A higher total polymer concentration can lead to the formation of a denser coacervate phase. Re-optimize the pH and biopolymer ratio. 3. Gentle Processing: Use gentle washing steps (e.g., decantation instead of harsh centrifugation) and low-temperature drying methods like freeze-drying.
Agglomeration of Microcapsules 1. Incomplete Cross-linking: The microcapsule walls are still sticky. 2. Inadequate stirring during coacervation: Leads to the formation of large, irregular coacervates.1. Optimize Cross-linking: If using a cross-linking agent like transglutaminase, ensure the concentration and reaction time are sufficient to harden the shells. 2. Maintain Gentle Agitation: Continuous, gentle stirring during the coacervation process helps to form discrete microcapsules.

Data Summary Tables

Table 1: Stability of Microencapsulated vs. Unprotected this compound (MK-7) in Mineral Formulations

FormulationStorage ConditionsDuration% this compound Remaining (Unprotected)% this compound Remaining (Microencapsulated)
With Calcium 25°C12 monthsNot specified, but significant degradation reported96%
With Calcium 40°C12 monthsNot specified, but significant degradation reported86%
With Magnesium 25°C12 months1%92%
With Magnesium 40°C12 monthsNot specified, but significant degradation reported80%

Source: Data compiled from stability studies on commercially available microencapsulated this compound.

Table 2: Typical Process Parameters for Spray Drying this compound

ParameterTypical RangePurpose
Inlet Air Temperature 140 - 170 °CAffects evaporation rate and particle morphology.
Outlet Air Temperature 80 - 95 °CIndicates the extent of drying.
Feed Temperature 50 - 60 °CInfluences the viscosity of the feed emulsion.
Homogenization Pressure 30 - 50 MPaCritical for creating a stable nanoemulsion prior to drying.
Atomizer Frequency 165 - 200 HzControls the droplet size.

Source: Data from a patent on this compound microencapsulation.

Experimental Protocols

Protocol 1: Spray Drying Microencapsulation of this compound

This protocol provides a general methodology for the microencapsulation of this compound (MK-7) using spray drying.

1. Materials:

  • This compound (MK-7) oil

  • Carrier oil (e.g., Medium-Chain Triglycerides - MCT oil)

  • Wall materials: Gum Arabic and Maltodextrin (1:1 ratio)

  • Purified water

2. Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Spray dryer

3. Methodology:

  • Step 1: Preparation of the Oil Phase

    • Dissolve a known concentration of this compound (MK-7) in the carrier oil (e.g., MCT oil). Gently heat if necessary to ensure complete dissolution, but avoid high temperatures.

  • Step 2: Preparation of the Aqueous Phase

    • Dissolve the wall materials (gum arabic and maltodextrin) in purified water to a total solids concentration of 20-40% (w/v). Stir continuously until a clear solution is formed.

  • Step 3: Emulsification

    • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at 30-50 MPa for 3-5 passes to form a fine oil-in-water nanoemulsion.

  • Step 4: Spray Drying

    • Feed the stable emulsion into the spray dryer.

    • Set the spray drying parameters as follows (these may need optimization based on the specific equipment):

      • Inlet temperature: 150°C

      • Outlet temperature: 85°C

      • Feed flow rate: To be optimized for the specific dryer

      • Aspiration rate: 80-90%

  • Step 5: Collection and Storage

    • Collect the resulting powder from the cyclone collector.

    • Store the microencapsulated this compound powder in an airtight, light-proof container at cool and dry conditions.

4. Characterization:

  • Determine the encapsulation efficiency using HPLC.

  • Analyze particle size and morphology using Scanning Electron Microscopy (SEM).

  • Assess the moisture content of the powder.

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol outlines the steps to quantify the amount of encapsulated this compound.

1. Principle: Encapsulation Efficiency (EE) is calculated by comparing the amount of this compound on the surface of the microcapsules to the total amount of this compound present.

EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100

2. Methodology:

  • Step 1: Determination of Surface this compound

    • Accurately weigh a known amount of microcapsule powder.

    • Wash the powder with a solvent that dissolves the surface oil but does not permeate the microcapsule wall (e.g., n-hexane) for a short period (e.g., 1-2 minutes) with gentle agitation.

    • Filter the mixture and collect the filtrate.

    • Analyze the filtrate for this compound content using a validated HPLC method.

  • Step 2: Determination of Total this compound

    • Accurately weigh a known amount of microcapsule powder.

    • Rupture the microcapsules to release the core material. This can be done by dissolving the powder in water and then adding a solvent mixture (e.g., propan-2-ol:n-hexane 1:2 v/v) and vortexing vigorously.

    • Separate the organic phase containing the this compound.

    • Analyze the organic phase for this compound content using a validated HPLC method.

  • Step 3: Calculation

    • Use the formula above to calculate the Encapsulation Efficiency.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Microencapsulation Process cluster_analysis Analysis & Collection oil_phase 1. Prepare Oil Phase (this compound + Carrier Oil) emulsification 3. Emulsification (High-Pressure Homogenization) oil_phase->emulsification aqueous_phase 2. Prepare Aqueous Phase (Wall Material + Water) aqueous_phase->emulsification spray_drying 4. Spray Drying emulsification->spray_drying Stable Nanoemulsion collection 5. Powder Collection spray_drying->collection analysis 6. Characterization (EE, Particle Size, Stability) collection->analysis

Caption: Workflow for this compound microencapsulation by spray drying.

Technical Support Center: Gut Microbiota-Mediated Vitamin K2 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in Vitamin K2 production by the gut microbiota.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to variability in gut microbiota-mediated this compound production?

A1: The variability in this compound (menaquinone) production by the gut microbiota is multifactorial. Key influencing factors include:

  • Host Diet: The intake of dietary Vitamin K1 (phylloquinone) and K2 (menaquinones) can be remodeled by the gut microbiota into other menaquinone forms.[1][2] Dietary deficiencies in vitamin K can alter the composition of the gut microbial community itself.[1][2]

  • Gut Microbiota Composition: The presence and abundance of specific bacterial genera are crucial. Key producers include species within Bacteroides, Lactobacillus, Bifidobacterium, and Bacillus.[[“]][4] For instance, Eubacterium lentum produces MK-6, Escherichia coli synthesizes MK-8, and Bacteroides species produce MK-10 and MK-11.[5][6]

  • Host Health Status: Conditions such as Inflammatory Bowel Disease (IBD) and diabetes can alter the gut microbiome composition and affect K2 biosynthesis.[[“]][7][8] Small intestinal bacterial overgrowth (SIBO) has been associated with lower circulating levels of K2.[6]

  • Age: The composition of the gut microbiota changes with age, which can influence the production of this compound.[[“]]

  • Antibiotic Use: Broad-spectrum antibiotics can reduce the abundance of K2-producing bacteria, potentially leading to a deficiency.[2][[“]]

Q2: Which bacterial phyla and genera are known to be significant producers of this compound in the human gut?

A2: Several bacterial taxa are known to synthesize this compound. The primary producers belong to the following phyla and genera:

  • Bacteroidetes: The genus Bacteroides is a major producer of long-chain menaquinones, specifically MK-10 and MK-11.[4][5]

  • Firmicutes: This phylum includes several K2-producing genera such as Lactobacillus, Bifidobacterium, and Bacillus.[[“]] Eubacterium lentum is known to produce MK-6.[5][6]

  • Proteobacteria: Genera within this phylum, such as Escherichia coli, are known to synthesize menaquinones like MK-8.[5][6]

  • Actinobacteria: Certain genera within this phylum also contribute to the gut's menaquinone pool.[7][8]

Q3: What are the main biosynthetic pathways for this compound in gut bacteria?

A3: Gut bacteria primarily utilize two distinct pathways for menaquinone biosynthesis:

  • The Classical Menaquinone Pathway: This pathway starts from chorismate, a product of the shikimate pathway. A series of enzymes (encoded by the men genes) convert chorismate into the naphthoquinone ring structure, which is then combined with an isoprenoid side chain.[4]

  • The Futalosine Pathway: Some microorganisms that lack the men genes use this alternative pathway. It also begins with chorismate but involves a different set of enzymes (encoded by the mqn genes) to synthesize the menaquinone structure.[4]

Troubleshooting Guides

Issue 1: High variability in this compound measurements between experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent sample collection and storage. Standardize protocols for sample collection (e.g., fecal, cecal contents), ensuring immediate freezing at -80°C to prevent degradation of menaquinones and changes in microbial composition.
Variations in extraction efficiency. Optimize and validate the this compound extraction protocol. A common method involves a two-phase extraction with an organic solvent mixture like n-hexane and isopropanol (B130326).[10] Ensure consistent solvent volumes, extraction times, and temperature.
Microbial community shifts during sample handling. Minimize the time samples are exposed to ambient temperatures and oxygen, especially when working with anaerobic bacteria. Perform all manipulations in an anaerobic chamber when possible.[11]
Instrumental variability (HPLC, LC-MS). Regularly calibrate the analytical instrument using known standards of different menaquinone forms (e.g., MK-4, MK-7, MK-9).[12] Use an internal standard to account for variations in injection volume and matrix effects.
Issue 2: Difficulty in differentiating between dietary and microbially-produced this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contribution from dietary intake. For in vivo studies, use a strictly controlled diet with known Vitamin K content.[1] To definitively trace the origin, employ stable isotope-labeled forms of Vitamin K (e.g., 13C or 2H labeled) in the diet and track their remodeling into other menaquinone forms by the microbiota using LC-MS.[1]
Host conversion of Vitamin K1 to MK-4. Be aware that the host can convert dietary phylloquinone (K1) into MK-4.[13] When measuring MK-4, consider its potential host origin in addition to direct microbial production.
Issue 3: Low or undetectable levels of this compound in bacterial cultures.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal culture conditions. Ensure the culture medium, pH, temperature, and oxygen levels are optimal for the specific bacterial species being investigated.[10][11] For example, use MRS Broth for Lactobacillus and maintain anaerobic conditions.[11]
Incorrect timing of sample collection. This compound production can vary with the growth phase of the bacteria. Perform a time-course experiment, collecting samples at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal time for peak production.[11][14]
Inadequate analytical sensitivity. The concentration of specific menaquinones may be below the detection limit of the analytical method. Consider using more sensitive techniques like LC-MS/MS or electrochemical methods such as Differential Pulse Adsorptive Stripping Voltammetry (DP AdSV).[12][15]
Degradation of this compound. Protect samples from light during all stages of cultivation, extraction, and analysis, as menaquinones are light-sensitive.[11]

Data Presentation: Quantitative this compound Production

Table 1: Menaquinone (MK) Production by Different Bacterial Genera.

Bacterial Genus Major Menaquinone Forms Produced Reference
BacteroidesMK-10, MK-11[4][5]
EscherichiaMK-8[5][6]
EubacteriumMK-6[5][6]
VeillonellaMK-7[6]
Bacillus subtilisMK-7 (>90% of total)[16]
Lactococcus lactisMK-9 (dominant), also MK-3, MK-7, MK-8, MK-10[17]

Table 2: Examples of this compound Yields in Engineered and Wild-Type Bacterial Cultures.

Bacterial Strain Culture Condition This compound (MK-7) Yield Reference
Bacillus subtilis (Wild-Type)Biofilm Fermentation73.3 mg/L[18]
Bacillus subtilis (Wild-Type)Optimized Fermentation226 mg/L[18]
Bacillus subtilis (Engineered Strain ZQ13)3L Fermenter338.37 mg/L[19]
Lactococcus lactis (Engineered)Milk Fermentation~700 nmol/L[17]

Experimental Protocols

Protocol 1: General Method for Culturing this compound-Producing Gut Bacteria
  • Strain Selection and Media Preparation: Select bacterial strains of interest (e.g., Bacillus subtilis, Lactobacillus spp.). Prepare the appropriate culture medium (e.g., TSB for Bacillus, MRS for Lactobacillus).[11]

  • Inoculation: Prepare an inoculum by growing the strain in a small volume of the selected medium to a desired cell density (e.g., 107 CFU/mL).[11]

  • Cultivation: Inoculate the main culture flasks. For anaerobic bacteria, use an anaerobic chamber and CO2 generators.[11] For aerobic or facultative anaerobes, use appropriate aeration. Incubate flasks statically at 37°C, protected from light.[11]

  • Time-Course Sampling: Collect aliquots of the culture at predefined time points (e.g., 24, 48, 72, 96 hours) for this compound analysis.[11]

Protocol 2: this compound Extraction from Bacterial Culture Supernatant
  • Cell Separation: Centrifuge the collected culture aliquots (e.g., 6000 rpm for 10 minutes) to separate the bacterial biomass from the supernatant.[10]

  • Solvent Extraction: Transfer a known volume of the supernatant (e.g., 20 mL) to a clean flask. Add a 2:1 mixture of n-hexane and isopropanol (e.g., 40 mL total volume).[10]

  • Incubation: Shake the mixture at a constant speed (e.g., 160 rpm) for 1 hour at 30°C.[10]

  • Phase Separation: Allow the mixture to settle, leading to the separation of the organic (upper) and aqueous (lower) phases.

  • Collection: Carefully collect the upper organic phase containing the lipid-soluble menaquinones.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol, ethanol) for analysis.

Protocol 3: Quantification of this compound using HPLC
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C8 or C18 reverse-phase column and a suitable detector (e.g., UV, fluorescence, or Mass Spectrometer).[15]

  • Mobile Phase: Prepare an appropriate isocratic or gradient mobile phase. The specific composition will depend on the menaquinone forms being separated.

  • Standard Curve: Prepare a series of standard solutions of known concentrations for the specific menaquinone homologues of interest (e.g., MK-7).

  • Analysis: Inject the reconstituted sample extract and the standard solutions into the HPLC system.

  • Quantification: Identify the menaquinone peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the concentration based on the peak area and the standard curve.

Visualizations

Experimental_Workflow_for_Vitamin_K2_Analysis cluster_culturing Bacterial Culturing cluster_extraction This compound Extraction cluster_analysis Quantification Strain_Selection Strain Selection Inoculation Inoculation Strain_Selection->Inoculation Incubation Incubation (Anaerobic/Aerobic) Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Culture Sample Solvent_Addition Solvent Addition (Hexane/Isopropanol) Centrifugation->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation HPLC_Analysis HPLC / LC-MS Analysis Phase_Separation->HPLC_Analysis Organic Extract Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

Caption: Workflow for this compound analysis from bacterial cultures.

Factors_Influencing_Vitamin_K2_Production cluster_host Host Factors cluster_microbiota Microbiota Factors cluster_external External Factors Diet Diet (Vitamin K Intake) K2_Production Gut Microbiota This compound Production Diet->K2_Production Health_Status Health Status (IBD, Diabetes) Health_Status->K2_Production Age Age Age->K2_Production Genetics Host Genetics Genetics->K2_Production Composition Microbiota Composition (e.g., Bacteroides, Lactobacillus) Composition->K2_Production Metabolic_Activity Metabolic Activity Metabolic_Activity->K2_Production Antibiotics Antibiotics Antibiotics->K2_Production Other_Medications Other Medications Other_Medications->K2_Production

Caption: Factors influencing gut microbial this compound production.

Menaquinone_Biosynthesis_Pathways cluster_classical Classical Menaquinone Pathway cluster_futalosine Futalosine Pathway Chorismate Chorismate (from Shikimate Pathway) Men_Enzymes MenF, D, H, C, E, B (men genes) Chorismate->Men_Enzymes Mqn_Enzymes MqnA, B, C, D (mqn genes) Chorismate->Mqn_Enzymes Naphthoquinone_Ring Naphthoquinone Ring Men_Enzymes->Naphthoquinone_Ring Menaquinone Menaquinone (this compound) Naphthoquinone_Ring->Menaquinone MenA Futalosine_Intermediate Futalosine Intermediate Mqn_Enzymes->Futalosine_Intermediate Futalosine_Intermediate->Menaquinone Unknown enzymes, MenA Isoprenoid_Side_Chain Isoprenoid Side Chain (from MEP/MVA Pathway) Isoprenoid_Side_Chain->Menaquinone

Caption: Bacterial biosynthetic pathways for this compound.

References

Technical Support Center: Improving Reproducibility of In Vitro Vascular Calcification Models with Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro vascular calcification models when studying the effects of Vitamin K2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to inhibit vascular calcification in vitro?

A1: this compound acts as a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme activates Vitamin K-dependent proteins (VKDPs), most notably Matrix Gla Protein (MGP).[1][2][3][4] MGP, when carboxylated (activated), is a potent inhibitor of vascular calcification.[1][2][3] It functions by binding to calcium crystals and inhibiting the activity of pro-calcific factors like Bone Morphogenetic Protein-2 (BMP-2), thereby preventing the osteogenic transformation of vascular smooth muscle cells (VSMCs) and subsequent mineralization.[1][4][5]

Q2: What are the different forms of Matrix Gla Protein (MGP) and which are relevant for my experiments?

A2: MGP exists in several forms depending on its post-translational modifications. The key forms are:

  • dp-ucMGP (desphospho-uncarboxylated MGP): This is the completely inactive form of MGP and is often used as a biomarker for Vitamin K deficiency.[6][7]

  • p-ucMGP (phosphorylated-uncarboxylated MGP): This form is phosphorylated but not carboxylated, hence it is inactive as a calcification inhibitor.

  • dp-cMGP (desphospho-carboxylated MGP): This form is carboxylated but not phosphorylated.

  • p-cMGP (phosphorylated-carboxylated MGP): This is the fully active form of MGP that effectively inhibits calcification.[6][7]

For in vitro studies, measuring the levels of uncarboxylated MGP (ucMGP) or specifically dp-ucMGP can provide an indication of this compound's efficacy in your model, as effective treatment should decrease the levels of these inactive forms.[1][6][8]

Q3: Which form of this compound (menaquinone) should I use in my experiments?

A3: The most commonly studied forms of this compound are menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). Both have been shown to have roles in activating MGP. MK-7 has a longer half-life in circulation compared to MK-4, which might be a consideration for longer-term cell culture experiments. However, both have been used effectively in in vitro models to reduce VSMC calcification.[4][9]

Q4: Beyond MGP, are there other signaling pathways affected by this compound in VSMCs?

A4: Yes, research suggests this compound may also exert protective effects through other pathways. One notable pathway is the Gas6/Axl/Akt signaling cascade.[9][10] this compound has been shown to restore the expression of Growth arrest-specific gene 6 (Gas6), another Vitamin K-dependent protein. The interaction of Gas6 with its receptor Axl activates the Akt signaling pathway, which has anti-apoptotic effects on VSMCs.[10] By preventing VSMC apoptosis, this compound can reduce a key trigger for calcification.[4][10] Additionally, Vitamin K has demonstrated anti-inflammatory effects by antagonizing the NF-κB signaling pathway.[8][11]

Troubleshooting Guide

Issue 1: Inconsistent or No Calcification in Positive Control Wells

Q: I'm inducing calcification in my vascular smooth muscle cells (VSMCs) with a high phosphate (B84403) medium, but the level of mineralization is highly variable between wells, or I'm not seeing any calcification at all. What could be wrong?

A: This is a common issue that can often be resolved by carefully checking your protocol and reagents. Here are several potential causes and solutions:

  • Calcification Media Instability: High concentrations of calcium and phosphate can precipitate in the medium before being added to the cells.

    • Solution: Always prepare the calcifying medium fresh before each use.[12] When preparing the medium, add the phosphate and calcium supplements slowly and with gentle mixing to the base medium (e.g., DMEM with FBS) to avoid immediate precipitation.[12][13]

  • Cell Health and Confluency: Unhealthy or sparsely populated cells will not calcify robustly.

    • Solution: Ensure your VSMCs are healthy, have a low passage number, and are fully confluent before switching to the calcification medium. The osteogenic differentiation required for calcification occurs more effectively in dense, multilayered cultures.[14][15]

  • Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable calcification.

    • Solution: Use a hemocytometer or automated cell counter to ensure you are seeding the same number of cells in each well. Allow cells to attach and spread evenly before starting the experiment.

  • Type of Phosphate Donor: The source of phosphate can influence the rate of calcification.

    • Solution: Beta-glycerophosphate (β-GP) is commonly used as an organic phosphate source, which requires cellular alkaline phosphatase (ALP) activity to release inorganic phosphate.[16][17] Direct addition of inorganic phosphate can also be used.[16] Ensure you are using the correct type and concentration as specified in your protocol. The choice may affect the timing and mechanism of calcification.

Issue 2: High Background in Alizarin Red S Staining

Q: My Alizarin Red S staining is resulting in a high, non-specific background, making it difficult to distinguish true calcium deposits. How can I fix this?

A: High background staining can obscure your results. The following steps can help improve the specificity of your Alizarin Red S stain:

  • pH of Staining Solution: The pH of the Alizarin Red S solution is critical for specific binding to calcium salts.

    • Solution: The optimal pH for the Alizarin Red S solution is between 4.1 and 4.3.[18][19][20] Use a pH meter to precisely adjust the pH with ammonium (B1175870) hydroxide. Check the pH before each use, as it can drift over time.

  • Inadequate Washing: Residual phosphate-buffered saline (PBS) can react with the stain, causing non-specific precipitation.

    • Solution: After fixing the cells (e.g., with 4% paraformaldehyde or 70% ethanol), wash the wells thoroughly with deionized water (ddH2O) instead of PBS immediately before adding the Alizarin Red S solution.[18] This removes any remaining phosphates that could interfere with the staining. Also, ensure all excess stain is removed by washing thoroughly after the incubation period.[18]

  • Stain Filtration: Particulates in the staining solution can settle on the cells and appear as positive signals.

    • Solution: Filter your Alizarin Red S solution through a 0.22 µm filter before use to remove any precipitates or impurities.[18]

Issue 3: this compound Fails to Inhibit Calcification

Q: I've treated my calcifying VSMC cultures with this compound, but I'm not observing a significant reduction in mineralization compared to my positive control. What are the possible reasons?

A: If this compound is not showing its expected inhibitory effect, consider these factors related to its mechanism of action:

  • Insufficient MGP Expression: this compound's primary role is to activate existing MGP. If the cells are not expressing enough MGP, the effect of this compound will be minimal.

    • Solution: Confirm that your VSMCs express MGP. You can do this via qPCR or Western blot. Some calcification inducers, like high phosphate, are known to upregulate MGP expression as a feedback mechanism, which should make the cells responsive to this compound.[1][2]

  • Inappropriate this compound Concentration or Bioavailability: The concentration of this compound may be too low, or it may not be effectively reaching the cells.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and conditions. Typical concentrations used in vitro range from 1 to 10 µmol/L.[10] Since Vitamin K is fat-soluble, ensure it is properly solubilized in a vehicle like ethanol (B145695) or DMSO and that the final vehicle concentration is low and consistent across all treatments, including controls.

  • Overwhelming Calcification Stimulus: The pro-calcific stimulus might be too strong for the protective effect of this compound to be apparent.

    • Solution: Try reducing the concentration of the calcifying agent (e.g., phosphate). You can perform a time-course experiment to find a point where calcification is significant but not maximal, allowing a larger window to observe inhibitory effects.

  • Timing of Treatment: The timing of this compound administration relative to the induction of calcification is important.

    • Solution: It is common to pre-treat the cells with this compound for a period (e.g., 24 hours) before adding the calcifying medium, and to continue co-treatment throughout the experiment.[10] This allows the cells to build up a pool of activated, carboxylated MGP.

Experimental Protocols & Data

Table 1: Common Components for In Vitro Calcification Media
ComponentCommon Concentration RangePurposeReference
Inorganic Phosphate 1.5 - 3.8 mMPrimary stimulus for osteogenic differentiation and mineralization.[16][21]
β-Glycerophosphate 5 - 10 mMOrganic phosphate source, requires ALP to release inorganic phosphate.[10][16][17]
Calcium Chloride 1.8 - 2.7 mMProvides the calcium ions for hydroxyapatite (B223615) crystal formation.[16][21]
Fetal Bovine Serum (FBS) 2 - 10%Provides growth factors but also contains calcification inhibitors like Fetuin-A. Lower concentrations can accelerate calcification.[16][22]
Ascorbic Acid 50 µg/mLPromotes collagen matrix formation, which is necessary for mineralization.[16]
Dexamethasone 10 - 100 nMA synthetic glucocorticoid that promotes osteogenic differentiation.[16]
Protocol 1: Induction of VSMC Calcification
  • Seed primary human or rodent aortic smooth muscle cells in 12- or 24-well plates and grow to 100% confluency in standard growth medium (e.g., DMEM with 10% FBS).

  • Once confluent, switch the cells to a calcification medium. A common recipe is DMEM with 5% FBS, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

  • For this compound experiments, pre-treat cells with the desired concentration of this compound (e.g., 10 µmol/L) for 24 hours before switching to the calcification medium, which should also contain the same concentration of this compound.

  • Culture the cells for 7 to 14 days, replacing the medium every 2-3 days.

  • After the incubation period, proceed with quantification assays such as Alizarin Red S staining or calcium content measurement.

Protocol 2: Alizarin Red S (ARS) Staining & Quantification
  • Aspirate the culture medium and gently wash the cell monolayer twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the fixed cells three times with deionized water. Ensure all residual phosphate is removed.

  • Add 1 mL of 2% (w/v) ARS solution (pH adjusted to 4.2) to each well of a 12-well plate.

  • Incubate for 20-30 minutes at room temperature in the dark.[23]

  • Aspirate the ARS solution and wash the wells four to five times with deionized water to remove the excess dye.

  • Visualize the orange-red calcium deposits under a bright-field microscope and capture images.

  • For quantification: Add 1 mL of 10% cetylpyridinium (B1207926) chloride to each well and incubate with shaking for 15-30 minutes to destain.[18][23] Transfer the supernatant to a 96-well plate and measure the absorbance at 540-570 nm.

Protocol 3: Total Calcium Content Assay
  • After the experimental period, wash the cells twice with PBS.

  • Decalcify the cell layer by adding 0.6 M HCl to each well and incubating overnight at 4°C.[21][24]

  • Collect the HCl lysate from each well.

  • Measure the calcium concentration in the lysate using a colorimetric assay kit, such as one based on the o-cresolphthalein (B1221799) complexone method.[21][24] This reaction forms a chromogenic complex with calcium that can be measured spectrophotometrically at ~575 nm.

  • In parallel wells, lyse the cells with a suitable buffer (e.g., 0.1 M NaOH/0.1% SDS) to measure total protein content using a BCA or similar protein assay.[21]

  • Normalize the calcium content to the total protein content for each sample to account for differences in cell number.

Protocol 4: Alkaline Phosphatase (ALP) Activity Assay
  • Wash cells with PBS and lyse them in a buffer containing a non-ionic detergent like Triton X-100 (e.g., 1% Triton X-100 in PBS).[25]

  • Clear the lysate by centrifugation if necessary.

  • Add a portion of the cell lysate to a 96-well plate.

  • Add an ALP substrate solution, commonly p-nitrophenyl phosphate (pNPP), which is colorless.[25][26]

  • ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow in alkaline conditions.

  • Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction with a stop solution (e.g., 3 M NaOH).

  • Measure the absorbance at 405 nm.

  • Calculate ALP activity using a standard curve prepared with p-nitrophenol and normalize to the total protein content of the lysate.

Visualizations

Signaling Pathways and Experimental Workflow

Vitamin_K2_Mechanism cluster_0 Vascular Smooth Muscle Cell (VSMC) VK2 This compound GGCX γ-glutamyl carboxylase (GGCX) VK2->GGCX Cofactor cMGP Active MGP (carboxylated) GGCX->cMGP Activates Gas6_active Active Gas6 GGCX->Gas6_active Activates ucMGP Inactive MGP (uncarboxylated) ucMGP->GGCX BMP2 BMP-2 cMGP->BMP2 Inhibits OsteoDiff Osteogenic Differentiation BMP2->OsteoDiff Promotes Calcification Vascular Calcification OsteoDiff->Calcification Gas6_inactive Inactive Gas6 Gas6_inactive->GGCX Axl Axl Receptor Gas6_active->Axl Binds Akt Akt Pathway Axl->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Apoptosis->Calcification Promotes

Caption: this compound's dual inhibitory mechanism on vascular calcification.

Experimental_Workflow cluster_quantify Quantification start Seed VSMCs in multi-well plate culture Grow to 100% Confluency start->culture pretreat Pre-treat with this compound (24 hours) culture->pretreat induce Induce Calcification (e.g., high phosphate medium) +/- this compound pretreat->induce incubate Incubate for 7-14 days (change medium every 2-3 days) induce->incubate ars Alizarin Red S Staining incubate->ars Assess Mineralization calcium Calcium Content Assay incubate->calcium Quantify Total Calcium alp ALP Activity Assay incubate->alp Assess Osteogenic Activity

Caption: Workflow for in vitro vascular calcification experiments with this compound.

Logical_Relationships VK2 ↑ this compound Status MGP_activation ↑ MGP Activation (Carboxylation) VK2->MGP_activation VK_deficiency ↓ this compound Status MGP_inactivation ↓ MGP Activation VK_deficiency->MGP_inactivation Inhibition ↑ Calcification Inhibition MGP_activation->Inhibition Promotion ↓ Calcification Inhibition MGP_inactivation->Promotion Calcification_dec ↓ Vascular Calcification Inhibition->Calcification_dec Calcification_inc ↑ Vascular Calcification Promotion->Calcification_inc

Caption: Logical flow of this compound's impact on vascular calcification.

References

Validation & Comparative

Validating Undercarboxylated Osteocalcin as a Biomarker for Vitamin K2 Status: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of undercarboxylated osteocalcin (B1147995) (ucOC) with other key biomarkers for assessing Vitamin K2 status. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate biomarker for their studies.

Introduction to this compound and the Role of Undercarboxylated Osteocalcin

This compound, a group of menaquinones, is a crucial nutrient for various physiological processes, most notably the activation of proteins involved in bone metabolism and blood coagulation.[1] A key vitamin K-dependent protein is osteocalcin, which is synthesized by osteoblasts. For osteocalcin to function correctly in bone mineralization, it must undergo a post-translational modification called gamma-carboxylation, a process dependent on vitamin K.[2] When this compound levels are insufficient, a portion of osteocalcin remains in its undercarboxylated form (ucOC).[3] Consequently, the level of circulating ucOC is considered a sensitive indicator of an individual's vitamin K status. Elevated levels of ucOC have been associated with an increased risk of bone fractures and have been shown to decrease with this compound supplementation.[4][5]

Comparative Analysis of this compound Biomarkers

The selection of an appropriate biomarker for assessing this compound status is critical for research and clinical applications. This section compares the performance of undercarboxylated osteocalcin (ucOC) with other commonly used biomarkers: Proteins Induced by Vitamin K Absence-II (PIVKA-II) and circulating phylloquinone (Vitamin K1).

Table 1: Quantitative Comparison of this compound Biomarkers

BiomarkerMethod of DetectionTypical SampleKey Performance CharacteristicsAdvantagesLimitations
Undercarboxylated Osteocalcin (ucOC) ELISA, Hydroxyapatite (B223615) Binding AssaySerum, Plasma- Sensitive to changes in Vitamin K status. - Inverse correlation with Vitamin K intake.[6] - Associated with hip fracture risk.[7] - Intra- and inter-assay CV for ELISA: <11%.[6]- Reflects the vitamin K status in bone tissue. - Specific immunoassays are commercially available.[1][8]- Can be influenced by bone turnover rate.[5] - Levels can be affected by Vitamin D status.[9]
PIVKA-II (DCP) ELISASerum, Plasma- Sensitive marker for subclinical vitamin K deficiency.[10] - Used as a tumor marker for hepatocellular carcinoma.[11] - Higher sensitivity than prothrombin time for detecting Vitamin K deficiency.[10]- Well-established biomarker for coagulation status. - Commercially available ELISA kits.- Less specific to bone metabolism compared to ucOC. - Primarily reflects hepatic vitamin K status.
Circulating Phylloquinone (Vitamin K1) HPLC with fluorescence detectionSerum, Plasma- Reflects recent dietary intake of Vitamin K1. - Intra- and inter-assay CV for HPLC: 4.2% and 4.9%, respectively.[12]- Direct measurement of a vitamer.- Short half-life, reflecting only recent intake. - HPLC method is technically demanding. - Commercially available ELISAs may lack consistency with HPLC.[12]
Total Osteocalcin ELISA, RIASerum, Plasma- Marker of overall bone formation.- Widely available assays.- Not a direct measure of Vitamin K status as it measures both carboxylated and undercarboxylated forms.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental for valid research outcomes. This section provides detailed methodologies for the key assays used to quantify undercarboxylated osteocalcin.

Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) for ucOC utilizes monoclonal antibodies specific to the undercarboxylated form of osteocalcin.[7]

Materials:

  • Microplate pre-coated with a capture antibody specific for human ucOC.

  • Human ucOC standard.

  • Biotinylated detection antibody specific for human ucOC.

  • Avidin-Horseradish Peroxidase (HRP) conjugate.

  • Sample diluent.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Sample Preparation: Collect serum or plasma samples. If using serum, allow the blood to clot at room temperature for 2 hours or overnight at 4°C, then centrifuge at 1000 x g for 15 minutes at 2-8°C. If using plasma, collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[8]

  • Standard Curve Preparation: Prepare a serial dilution of the human ucOC standard in sample diluent to create a standard curve (e.g., 0.125 to 8 ng/mL).[1]

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the microplate.

    • Incubate for 90 minutes at 37°C.[8]

    • Aspirate the liquid from each well.

    • Add 100 µL of biotinylated detection antibody working solution to each well and incubate for 1 hour at 37°C.[8]

    • Wash the wells three times with wash buffer.

    • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

    • Wash the wells five times with wash buffer.

    • Add 90 µL of substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis: Measure the optical density (OD) at 450 nm using a plate reader. Plot the OD values of the standards against their concentrations to generate a standard curve. Determine the concentration of ucOC in the samples by interpolating their OD values on the standard curve.[8]

Measurement of Undercarboxylated Osteocalcin (ucOC) by Hydroxyapatite Binding Assay

This method relies on the differential binding affinity of carboxylated and undercarboxylated osteocalcin to hydroxyapatite (HA), a calcium-containing mineral.[4] Carboxylated osteocalcin binds to HA, while ucOC remains in the supernatant.

Materials:

  • Hydroxyapatite (HA) powder.

  • Serum or plasma samples.

  • Assay buffer.

  • Microcentrifuge tubes.

  • Shaker.

  • Microcentrifuge.

  • ELISA or RIA kit for total osteocalcin.

Procedure:

  • HA Suspension Preparation: Prepare a suspension of hydroxyapatite in the assay buffer (e.g., 2-40 mg/mL). The optimal concentration should be determined empirically.[4]

  • Binding Reaction:

    • Add 100 µL of serum or plasma sample to a microcentrifuge tube.

    • Add 100 µL of the HA suspension to the tube.[4]

    • Vortex the tubes and incubate with vigorous shaking for 1 hour at room temperature.[4]

  • Separation: Centrifuge the tubes for 2 minutes at 10,000 x g to pellet the HA.[4]

  • Quantification: Carefully collect the supernatant, which contains the unbound ucOC. Measure the osteocalcin concentration in the supernatant using a standard total osteocalcin ELISA or RIA kit. This value represents the ucOC concentration.

  • Calculation of Percent ucOC: To normalize for variations in total osteocalcin production, it is recommended to express ucOC as a percentage of the total osteocalcin in the sample.[13]

    • Measure the total osteocalcin concentration in a separate aliquot of the same sample that has not been treated with HA.

    • Calculate the percentage of ucOC as: (Concentration of ucOC in supernatant / Concentration of total osteocalcin) x 100.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can enhance understanding and aid in experimental design.

VitaminKCycle cluster_carboxylation Carboxylation of Osteocalcin VK_quinone Vitamin K Quinone VK_hydroquinone Vitamin K Hydroquinone (active) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX VK_epoxide->VK_quinone VKOR Glu Glutamate (Glu) Residue GGCX Gamma-glutamyl carboxylase (GGCX) Glu->GGCX Gla Gamma-carboxyglutamate (Gla) Residue cOC Carboxylated Osteocalcin (cOC) Gla->cOC ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX GGCX->cOC VKOR Vitamin K epoxide reductase (VKOR)

Caption: Vitamin K Cycle and Osteocalcin Carboxylation.

ucOC_Validation_Workflow start Start: Hypothesis ucOC is a valid biomarker for this compound status sample_collection Sample Collection (Serum/Plasma) start->sample_collection grouping Subject Grouping (e.g., Low vs. High K2 intake, Supplementation vs. Placebo) sample_collection->grouping ucoc_measurement Measure ucOC (ELISA or HA Binding Assay) grouping->ucoc_measurement alt_biomarker Measure Alternative Biomarkers (PIVKA-II, Circulating Phylloquinone) grouping->alt_biomarker clinical_outcome Assess Clinical Outcomes (e.g., Bone Mineral Density, Fracture Incidence) grouping->clinical_outcome data_analysis Data Analysis (Correlation, Sensitivity, Specificity) ucoc_measurement->data_analysis alt_biomarker->data_analysis clinical_outcome->data_analysis conclusion Conclusion Validate or refute ucOC as a biomarker data_analysis->conclusion

Caption: Experimental Workflow for ucOC Biomarker Validation.

Conclusion

Undercarboxylated osteocalcin is a sensitive and valuable biomarker for assessing this compound status, particularly in relation to bone health. Its measurement via specific ELISAs offers a practical and reproducible method for researchers. While alternative biomarkers such as PIVKA-II and circulating phylloquinone provide important information, ucOC offers a more direct insight into the functional vitamin K status within bone tissue. The choice of biomarker should be guided by the specific research question, the population under study, and the available laboratory resources. This guide provides the necessary comparative data and methodological details to assist in making an informed decision.

References

Comparative analysis of the bioavailability of MK-4 versus MK-7.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

The two predominant forms of vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), have garnered significant attention for their roles in bone and cardiovascular health.[1][2] However, their efficacy is intrinsically linked to their bioavailability—the extent and rate at which they are absorbed and become available at the site of action. This guide provides a comprehensive comparison of the bioavailability of MK-4 and MK-7, supported by experimental data, to inform research and development in the pharmaceutical and nutraceutical fields.

Executive Summary

Overwhelming evidence from pharmacokinetic studies indicates that MK-7 has a significantly higher bioavailability than MK-4 at nutritional doses.[1][2] This is primarily attributed to its longer side chain, which results in a much longer serum half-life and more stable blood concentrations upon supplementation.[3][4] In contrast, MK-4 is rapidly cleared from the bloodstream, often remaining undetectable at nutritional intake levels.[1][2][5]

Quantitative Bioavailability Parameters

The following table summarizes the key pharmacokinetic parameters for MK-4 and MK-7 based on a pivotal human study that directly compared the two vitamers.

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source
Dose (Single) 420 µg420 µg[1][2][6]
Peak Serum Concentration (Cmax) Not detectableReached at 6 hours post-intake[1][5][6]
Time to Peak (Tmax) N/A6 hours[3][6]
Serum Detection Window Not detectable at any time pointDetectable up to 48 hours post-intake[1][5][6]
Half-life (t1/2) Very short (estimated at a few hours)Long (approximately 3 days)[1][3][6]
Effect of Consecutive Dosing (60 µ g/day for 7 days) No increase in serum MK-4 levelsSignificant increase in serum MK-7 levels[1][2][6]

Experimental Protocols

The data presented above is largely derived from a key comparative study in healthy women. The methodologies employed in such studies are crucial for understanding the validity and implications of the findings.

Study Design: A Comparative Bioavailability Study

A typical experimental design to compare the bioavailability of MK-4 and MK-7 involves a randomized, crossover, or parallel-group study with healthy human subjects.

  • Participants: Healthy volunteers, often women, are recruited. Baseline serum levels of vitamin K are measured to establish a starting point.

  • Intervention:

    • Single-Dose Phase: Participants are administered a single, standardized nutritional dose (e.g., 420 µg) of either MK-4 or MK-7, typically with a standardized meal containing fat to aid absorption.[1][6][7]

    • Consecutive-Dose Phase: Following a washout period, participants may receive a lower daily dose (e.g., 60 µg) of either MK-4 or MK-7 for a set period, such as seven days.[1][2][6]

  • Data Collection: Blood samples are collected at multiple time points after administration (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours for the single-dose phase) to measure serum concentrations of the respective menaquinones.[5]

  • Analytical Method: High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying the levels of MK-4 and MK-7 in serum.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a clinical study designed to compare the bioavailability of MK-4 and MK-7.

G cluster_0 Phase 1: Single Dose cluster_1 Phase 2: Consecutive Dosing A Subject Recruitment & Baseline Blood Draw B Randomization A->B C1 Administer Single Dose MK-4 (420 µg) with Meal B->C1 C2 Administer Single Dose MK-7 (420 µg) with Meal B->C2 D Serial Blood Sampling (0-72h) C1->D C2->D E HPLC Analysis of Serum MK-4/MK-7 D->E F Washout Period E->F J Pharmacokinetic Data Analysis & Comparison E->J G1 Administer Daily MK-4 (60 µg) for 7 Days F->G1 G2 Administer Daily MK-7 (60 µg) for 7 Days F->G2 H Final Blood Draw G1->H G2->H I HPLC Analysis of Serum MK-4/MK-7 H->I I->J

Figure 1. Experimental workflow for a comparative bioavailability study of MK-4 and MK-7.

Absorption and Metabolic Pathways

The structural differences between MK-4 and MK-7 influence their absorption and subsequent distribution in the body.

G cluster_0 Intestinal Absorption cluster_1 Lipoprotein Transport & Metabolism cluster_2 Tissue Distribution & Fate cluster_3 MK-4 Fate cluster_4 MK-7 Fate Ingestion Dietary Intake (MK-4 or MK-7) Micelles Incorporation into Micelles with Bile Salts Ingestion->Micelles Absorption Absorption by Enterocytes Micelles->Absorption Chylomicrons Packaging into Chylomicrons Absorption->Chylomicrons Lymph Secretion into Lymphatic System Chylomicrons->Lymph Bloodstream Entry into Bloodstream Lymph->Bloodstream Lipolysis Lipoprotein Lipase Action Bloodstream->Lipolysis Extrahepatic Distribution to Extra-hepatic Tissues (Bone, Vasculature) Bloodstream->Extrahepatic Remnants Formation of Chylomicron Remnants Lipolysis->Remnants Liver Hepatic Uptake Remnants->Liver MK4_Clearance Rapid Clearance Liver->MK4_Clearance MK7_Redistribution Redistribution via VLDL/LDL Liver->MK7_Redistribution Extrahepatic->MK4_Clearance MK7_HalfLife Long Half-life & Sustained Levels Extrahepatic->MK7_HalfLife MK7_Redistribution->Extrahepatic

Figure 2. Generalized absorption and metabolic pathways of menaquinones.

MK-4, with its shorter side chain, is rapidly cleared from the circulation.[8] In contrast, the longer, more lipophilic side chain of MK-7 leads to its incorporation into the lipid core of lipoproteins, such as low-density lipoprotein (LDL), facilitating its transport and prolonged circulation in the bloodstream.[8] This extended half-life allows for greater accumulation in extra-hepatic tissues like bone and blood vessels, where it can activate vitamin K-dependent proteins.[2]

Conclusion for Drug Development and Research

The superior bioavailability of MK-7 is a critical consideration for the development of supplements and therapeutic agents. Its long half-life and steady serum concentrations suggest that lower and less frequent dosing may be sufficient to achieve and maintain clinically relevant levels.[3][8] This offers a significant advantage in terms of patient compliance and consistent biological activity.

For researchers, the distinct pharmacokinetic profiles of MK-4 and MK-7 necessitate different approaches in study design, particularly concerning dosage and sampling schedules. While high pharmacological doses of MK-4 have been used in some studies, the evidence strongly suggests that at nutritional doses, MK-7 is the more bioavailable and, therefore, a more efficient form of this compound for systemic health benefits.[2][3] Future research should continue to explore the clinical implications of these bioavailability differences in various health outcomes.

References

Lack of Direct Head-to-Head Trials Comparing Vitamin K2 and Bisphosphonates for Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing clinical trial data reveals a notable absence of direct head-to-head studies comparing Vitamin K2 monotherapy against bisphosphonate monotherapy for the treatment of osteoporosis. The current body of research primarily consists of clinical trials evaluating this compound as an adjunctive, or "add-on," therapy to established bisphosphonate treatment. This guide synthesizes the available evidence from these combination therapy trials, providing a comparative analysis for researchers, scientists, and drug development professionals.

The primary focus of the reviewed studies is to determine if the addition of this compound to a bisphosphonate regimen offers synergistic or additive effects in improving bone mineral density (BMD), reducing fracture rates, and influencing bone turnover markers.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials investigating the combination of this compound and bisphosphonates versus bisphosphonates alone.

Table 1: Bone Mineral Density (BMD) Changes
Clinical TrialTreatment GroupsDurationLumbar Spine BMD ChangeFemoral Neck BMD Change
JOINT-03 Risedronate + this compound (MK-4)2 yearsNo significant difference between groups[1]No significant difference between groups[1]
Suzuki et al. (2012) Alendronate + this compound (MK-4)1 year+3.8% (p < 0.01 from baseline)+2.4% (p < 0.01 from baseline)
Alendronate Monotherapy1 year+3.3% (p < 0.01 from baseline)+0.2% (not significant from baseline)[2]
Jokar et al. (2016) Alendronate + Vitamin K114 months+0.05 g/cm² (not significant between groups)No significant change[3]
Alendronate Monotherapy14 months+0.03 g/cm² (not significant between groups)-0.03 g/cm²[3]
Table 2: Fracture Incidence
Clinical TrialTreatment GroupsDurationVertebral Fracture IncidenceNon-Vertebral Fracture Incidence
JOINT-03 Risedronate + this compound (MK-4)2 years12.6% (117 sites)2.4% (22 sites)
Risedronate Monotherapy2 years11.0% (104 sites)2.8% (26 sites)
No significant difference between groups[1]
Suzuki et al. (2012) Alendronate + this compound (MK-4)1 year1 new fractureNot reported
Alendronate Monotherapy1 year3 new fracturesNot reported
Table 3: Bone Turnover Markers
Clinical TrialTreatment GroupsDurationKey Findings
JOINT-03 Risedronate + this compound (MK-4)6 monthsSignificant decrease in undercarboxylated osteocalcin (B1147995) (ucOC) from 5.81 to 2.59 ng/mL (p < 0.01)[1]
Risedronate Monotherapy6 monthsMinimal change in ucOC (5.96 to 4.05 ng/mL)[1]
Suzuki et al. (2012) Alendronate + this compound (MK-4)1 yearSerum ucOC levels normalized.
Alendronate Monotherapy1 yearBone turnover markers (BAP, N-telopeptides) decreased in both groups.

Experimental Protocols

Japanese Osteoporosis Intervention Trial-03 (JOINT-03)
  • Study Design: A prospective, multi-center, open-label, randomized controlled trial.[4][5]

  • Participants: 1874 women aged ≥65 years with osteoporosis.[1]

  • Intervention:

    • Group 1: Risedronate (2.5 mg/day or 17.5 mg/week) + this compound (menatetrenone, MK-4) (45 mg/day).[1][4]

    • Group 2: Risedronate (2.5 mg/day or 17.5 mg/week) alone.[1][4]

  • Duration: 2 years.[1]

  • Primary Endpoint: Incidence of any new vertebral or non-vertebral fractures.[4]

  • Secondary Endpoints: Changes in BMD, height, serum undercarboxylated osteocalcin (ucOC), and quality of life.[4]

Suzuki et al. (2012)
  • Study Design: A clinical trial involving postmenopausal women with rheumatoid arthritis and osteoporosis or osteopenia.

  • Participants: 62 postmenopausal women with rheumatoid arthritis and untreated osteoporosis or osteopenia.[2]

  • Intervention:

    • Group 1 (ALN + K): Alendronate (35 mg/week) + this compound (menatetrenone, MK-4) (45 mg/day) for patients with abnormal baseline ucOC levels.[2]

    • Group 2 (ALN): Alendronate monotherapy (35 mg/week) for patients with normal baseline ucOC levels.[2]

  • Duration: 1 year.[2]

  • Endpoints: Changes in lumbar spine and femoral neck BMD, and levels of bone turnover markers including ucOC, bone-specific alkaline phosphatase (BAP), and N-terminal cross-linked telopeptides of type I collagen (NTX).[2]

Visualizations

Experimental Workflow: JOINT-03 Trial

JOINT_03_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (2 years) cluster_followup Follow-up & Analysis P Postmenopausal women (≥65 years) with osteoporosis R Randomization P->R T1 Risedronate + this compound (MK-4) R->T1 n=931 T2 Risedronate Alone R->T2 n=943 F Primary Endpoint: Incidence of any fracture T1->F S Secondary Endpoints: BMD, ucOC, QoL T1->S T2->F T2->S

Caption: Workflow of the Japanese Osteoporosis Intervention Trial-03 (JOINT-03).

Signaling Pathway: Bisphosphonates

Bisphosphonate_Pathway cluster_cell Osteoclast cluster_bone Bone BP Bisphosphonates UP Uptake into Osteoclast BP->UP FPPS Farnesyl Pyrophosphate Synthase (FPPS) UP->FPPS inhibition GTP Inhibition of GTP-binding protein prenylation FPPS->GTP RB Disruption of Ruffled Border GTP->RB AP Induction of Apoptosis GTP->AP BR Bone Resorption AP->BR decreased

Caption: Bisphosphonates' mechanism of action in inhibiting osteoclast function.

Signaling Pathway: this compound

VitaminK2_Pathway cluster_cell Osteoblast cluster_bone Bone Matrix VK2 This compound (MK-4) GGCX γ-glutamyl carboxylase (GGCX) VK2->GGCX activates cOC Carboxylated Osteocalcin (cOC) GGCX->cOC carboxylation ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX BM Bone Mineralization and Formation cOC->BM promotes

Caption: this compound's role in the carboxylation of osteocalcin for bone mineralization.

Conclusion

The available clinical evidence does not support a direct comparison of this compound and bisphosphonates as standalone treatments for osteoporosis. The research to date has focused on the potential for this compound to provide additional benefits when used in combination with bisphosphonates.

The results of these "add-on" therapy trials are mixed. While the addition of this compound consistently leads to a significant reduction in undercarboxylated osteocalcin, a marker of Vitamin K deficiency, a corresponding significant improvement in bone mineral density or a reduction in fracture risk has not been consistently demonstrated when compared to bisphosphonate monotherapy. For instance, the large-scale JOINT-03 trial found no significant difference in fracture incidence or BMD between the risedronate plus this compound group and the risedronate alone group.[1] However, smaller studies have suggested potential benefits, particularly in improving femoral neck BMD.[2]

For researchers and drug development professionals, this indicates a need for well-designed, long-term, head-to-head clinical trials to definitively establish the independent efficacy of this compound in osteoporosis treatment and to clarify its role in relation to bisphosphonates. Future studies could also explore the efficacy of different forms of this compound (e.g., MK-7) and identify patient subgroups that may benefit most from combination therapy.

References

Comparing the efficacy of different Vitamin K2 delivery systems (e.g., nanoemulsions, liposomes)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for enhanced bioavailability and stability of lipophilic micronutrients like Vitamin K2, advanced drug delivery systems are paramount. Among the frontrunners in this field are nanoemulsions and liposomes, both of which have shown significant promise in overcoming the challenges associated with the poor solubility and absorption of this compound. This guide provides an objective comparison of the efficacy of these two delivery platforms, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.

At a Glance: Nanoemulsions vs. Liposomes for this compound

FeatureNanoemulsionsLiposomes
Structure Oil-in-water droplets stabilized by surfactantsOne or more phospholipid bilayers enclosing an aqueous core
Particle Size Typically 20-200 nmTypically 50-400 nm
This compound Loading High, dissolved in the oil coreEncapsulated within the lipid bilayer
Bioavailability Generally reported to have a faster onset and potentially higher peak plasma concentrationsEnhanced bioavailability through protection from degradation and improved cellular uptake
Stability Kinetically stable, can be sensitive to environmental stressCan be prone to physical and chemical instability (e.g., aggregation, fusion, oxidation)

Quantitative Comparison of Delivery System Performance

Table 1: Physicochemical Properties

ParameterNanoemulsionLiposome (B1194612)Source (Nanoemulsion)Source (Liposome)
Average Particle Size (nm) 100 - 200143 - 396
Polydispersity Index (PDI) < 0.3< 0.3
Zeta Potential (mV) -20 to -40-20 to -35
Encapsulation Efficiency (%) > 90%95 - 98%

Table 2: Bioavailability and Stability

ParameterNanoemulsionLiposomeSource (Nanoemulsion)Source (Liposome)
Relative Bioavailability Improvement Reported to be higher than conventional formsSignificantly improved over standard formulations
In Vitro Stability (e.g., at 4°C) Stable for several monthsStability can vary, may require lyophilization for long-term storage

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed methodologies for key experiments are provided below.

Preparation of this compound-Loaded Nanoemulsions (High-Pressure Homogenization)

Objective: To prepare a stable oil-in-water nanoemulsion containing this compound.

Materials:

  • This compound (Menaquinone-7)

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The homogenization process should be carried out in a temperature-controlled environment to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration)

Objective: To encapsulate this compound within liposomal vesicles.

Materials:

  • This compound (Menaquinone-7)

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the final liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Stability Assessment

Objective: To evaluate the physical stability of the nanoemulsion and liposome formulations over time.

Procedure:

  • Store the formulations in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze them for changes in:

    • Particle Size and PDI: Using Dynamic Light Scattering (DLS).

    • Zeta Potential: To assess surface charge stability.

    • Visual Appearance: For any signs of creaming, sedimentation, or aggregation.

    • Drug Content: To determine if there is any degradation or leakage of this compound.

Cellular Uptake Study (Caco-2 Cell Model)

Objective: To compare the cellular uptake of this compound from nanoemulsion and liposome formulations.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer, mimicking the intestinal barrier.

  • Treatment: Treat the apical side of the Caco-2 cell monolayers with the this compound-loaded nanoemulsion, liposomes, or a control solution of free this compound for a specific duration (e.g., 2-4 hours).

  • Cell Lysis: After incubation, wash the cells to remove any non-internalized formulation and lyse the cells to release the intracellular contents.

  • Quantification: Quantify the amount of this compound in the cell lysates using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the amount of this compound taken up by the cells from each formulation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing the delivery systems and the signaling pathway of this compound.

Experimental_Workflow cluster_formulation Formulation K2 This compound Nano_Prep Nanoemulsion Preparation K2->Nano_Prep Lipo_Prep Liposome Preparation K2->Lipo_Prep Size_Zeta Particle Size & Zeta Potential Nano_Prep->Size_Zeta EE Encapsulation Efficiency Nano_Prep->EE Stability In Vitro Stability Nano_Prep->Stability Uptake Cellular Uptake (Caco-2) Nano_Prep->Uptake Bioavailability In Vivo Bioavailability Nano_Prep->Bioavailability Lipo_Prep->Size_Zeta Lipo_Prep->EE Lipo_Prep->Stability Lipo_Prep->Uptake Lipo_Prep->Bioavailability

Caption: Experimental workflow for comparing this compound nanoemulsions and liposomes.

Vitamin K2: Bridging the Gap Between a Promising Anti-Inflammatory Agent in the Lab and a Validated Therapeutic in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a potential therapeutic from in vitro discovery to in vivo validation is a critical and often challenging path. Vitamin K2 has emerged as a compound of interest, with a growing body of in vitro evidence pointing to its significant anti-inflammatory properties. This guide provides a comprehensive comparison of these laboratory findings with their validation in animal models, offering a clear overview of the experimental data and methodologies that underpin the current understanding of this compound's therapeutic potential.

The anti-inflammatory effects of this compound have been consistently demonstrated in cell-based assays, primarily through the inhibition of key pro-inflammatory cytokines and the modulation of the NF-κB signaling pathway. These promising in vitro results have prompted further investigation in animal models of inflammation to assess their physiological relevance and therapeutic efficacy. This guide synthesizes the available data to provide a clear comparison of the findings across these different research platforms.

In Vitro vs. In Vivo: A Comparative Analysis of this compound's Anti-Inflammatory Efficacy

The transition from a controlled in vitro environment to a complex in vivo system is a crucial test for any potential therapeutic. The following tables summarize the quantitative data from both in vitro studies and their subsequent validation in animal models, highlighting the consistent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound FormConcentrationKey Findings
Human Monocyte-Derived Macrophages (hMDMs)Lipopolysaccharide (LPS)MK-710 µMDose-dependent inhibition of TNF-α, IL-1α, and IL-1β gene expression and protein production.[1]
Murine Macrophage Cell Line (RAW 264.7)Lipopolysaccharide (LPS)MK-210 µMStrong suppression of TNF-α production and inhibition of NF-κB nuclear translocation.[2]
Murine Macrophage Cell Line (RAW 264.7)Lipopolysaccharide (LPS)K1, K3, MK-4, MK-5, MK-6, MK-7Not specifiedReduction in LPS-induced production of IL-6 and TNF-α.
Human Macrophage-like THP-1 cellsLipopolysaccharide (LPS)Not specifiedNot specifiedSuppression of inflammation through inhibition of IKKα/β phosphorylation and NF-κB activation.[3]

Table 2: In Vivo Validation of this compound's Anti-Inflammatory Effects in Animal Models

Animal ModelInflammatory AgentThis compound FormDosage & AdministrationKey Findings
Mice (C57BL/6J)Lipopolysaccharide (LPS)MK-71.5 mg/kg and 15 mg/kgAlleviation of lung inflammation, evidenced by a significant decrease in TNF-α expression.[4]
MiceLipopolysaccharide (LPS)MK-2Intraperitoneal injectionSuppression of TNF-α production in serum.[2]
Mice (C57BL/6J)Dextran (B179266) Sulfate (B86663) Sodium (DSS)Not specifiedNot specifiedSignificant down-regulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulation of the anti-inflammatory cytokine IL-10.[5]
Rats (Wistar)FormalinNot specified2µg/10µl, 10µg/10µl, and 20µg/10µl (Intrathecal)Significant reduction in formalin-induced inflammatory paw edema.[6]
Piglets (Weaned)Lipopolysaccharide (LPS)VK3 (Menadione)4.5 mg/kg in dietRestoration of intestinal villus height and the villus height to crypt depth ratio, indicating a protective effect against intestinal inflammation.[3]

Delving into the Mechanisms: Key Signaling Pathways

The anti-inflammatory action of this compound is primarily attributed to its ability to modulate specific signaling pathways. The NF-κB pathway, a central regulator of inflammation, is consistently implicated in both in vitro and in vivo studies.[2][7][8][9] Emerging evidence also points to the involvement of the MAPK and PI3K-AKT pathways in mediating the protective effects of this compound against intestinal inflammation.[3]

Vitamin_K2_Anti_Inflammatory_Signaling_Pathways cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Cellular Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK LPS->MAPK Activates PI3K-AKT PI3K-AKT LPS->PI3K-AKT Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro-inflammatory_Cytokines Promotes Production PI3K-AKT->Pro-inflammatory_Cytokines Promotes Production Vitamin_K2 Vitamin_K2 Vitamin_K2->IKK Inhibits Vitamin_K2->MAPK Inhibits Vitamin_K2->PI3K-AKT Inhibits Nucleus->Pro-inflammatory_Cytokines Induces Transcription of

Caption: Key signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Experimental Corner: Protocols for In Vivo Validation

The successful validation of in vitro findings hinges on robust and well-defined animal experimental protocols. Below are generalized methodologies for two commonly used models to assess the anti-inflammatory properties of this compound.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is widely used to mimic systemic inflammation.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Treatment Groups:

    • Control Group: Vehicle (e.g., corn oil) administration.

    • LPS Group: Vehicle administration followed by LPS challenge.

    • This compound Treatment Group(s): Administration of this compound at various doses (e.g., 1.5 mg/kg and 15 mg/kg) prior to LPS challenge.

  • This compound Administration: Administer this compound (e.g., dissolved in corn oil) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7 days) before the LPS challenge.

  • Inflammation Induction: Induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 10 mg/kg body weight).

  • Sample Collection and Analysis: At a predetermined time point after LPS injection (e.g., 6 hours), collect blood and tissues (e.g., lungs, liver) for analysis of inflammatory markers such as TNF-α, IL-1β, and IL-6 using methods like ELISA or qPCR.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is a well-established method for inducing colitis, a form of inflammatory bowel disease.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: As described above.

  • Treatment Groups:

    • Control Group: Normal drinking water and standard diet.

    • DSS Group: 2.5-5% (w/v) DSS in drinking water.

    • This compound Treatment Group(s): DSS in drinking water and a diet supplemented with this compound at various concentrations.

  • Inflammation Induction and Treatment: Provide DSS in the drinking water for a defined period (e.g., 7 days) to induce colitis. Concurrently, feed the treatment groups a diet containing this compound.

  • Monitoring: Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect the colon for measurement of length, histological analysis, and determination of inflammatory cytokine levels (TNF-α, IL-1β, IL-6, IL-10) in the colon tissue.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies (Cell Culture) Start->In_Vitro_Studies Hypothesis Hypothesis Generation: This compound has anti-inflammatory effects In_Vitro_Studies->Hypothesis Animal_Model_Selection Animal Model Selection (e.g., LPS, DSS models) Hypothesis->Animal_Model_Selection Experimental_Design Experimental Design: - Treatment Groups - Dosage & Administration - Duration Animal_Model_Selection->Experimental_Design In_Vivo_Experiment In Vivo Experimentation Experimental_Design->In_Vivo_Experiment Data_Collection Data Collection & Analysis: - Inflammatory markers - Histopathology In_Vivo_Experiment->Data_Collection Validation Validation of In Vitro Findings Data_Collection->Validation Conclusion Conclusion: Therapeutic Potential of this compound Validation->Conclusion

Caption: A generalized workflow for the validation of in vitro findings in animal models.

Conclusion

The evidence from animal models strongly supports the anti-inflammatory properties of this compound initially observed in in vitro studies. The consistent reduction of key pro-inflammatory cytokines across different animal models of inflammation, coupled with the elucidation of its modulatory effects on crucial signaling pathways like NF-κB, underscores the therapeutic potential of this compound. For researchers and drug development professionals, these findings provide a solid foundation for further preclinical and clinical investigations into the role of this compound in managing inflammatory conditions. The detailed experimental protocols provided in this guide offer a practical framework for designing future studies to build upon this promising area of research.

References

A Cross-Species Examination of Vitamin K2 Metabolism and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vitamin K2 (menaquinone) metabolism and its physiological roles across various species. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to be an objective resource for understanding the nuances of this compound function in different biological systems.

Overview of this compound Metabolism

This compound encompasses a series of vitamers, known as menaquinones (MK-n), which are characterized by the length of their unsaturated isoprenoid side chain (n). While most menaquinones (MK-5 to MK-13) are of bacterial origin, menaquinone-4 (MK-4) is unique in that it is synthesized by animal tissues from dietary phylloquinone (Vitamin K1) or menadione (B1676200) (Vitamin K3).[1][2] This endogenous conversion is a key aspect of Vitamin K metabolism and varies across species.

The central role of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs).[1][3][4] This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of soft tissue calcification.[3][4][5] The Vitamin K cycle, involving the enzymes Vitamin K epoxide reductase (VKOR) and GGCX, ensures the continuous recycling of Vitamin K for this vital function.[1]

Comparative Tissue Distribution of Menaquinone-4

The tissue distribution of MK-4, the primary animal form of this compound, reveals species-specific patterns of synthesis and accumulation. This distribution underscores the diverse roles of MK-4 in extrahepatic tissues.

TissueHuman (pmol/g)Cow (pmol/g)Mouse (pmol/g)[6]Rat (pmol/g)[7]Chicken (ng/g)
Brain 0.2 - 39.0-1.8 ± 0.21.2 ± 0.1-
Liver --0.6 ± 0.10.5 ± 0.11.5 ± 0.5[8]
Heart --1.3 ± 0.11.1 ± 0.2-
Kidney --2.5 ± 0.32.0 ± 0.3-
Pancreas --11.2 ± 1.58.9 ± 1.1-
Testis --4.5 ± 0.53.8 ± 0.4-
Ocular Tissues 0.2 - 39.0 (various)[4]3.4 - 135 (various)[4]34 - 1480 (various)[4]--

Key Enzymes in this compound Metabolism: A Comparative Look

The efficiency of this compound metabolism is largely dependent on the activity of key enzymes. While comprehensive cross-species kinetic data is not abundant, available information points to significant differences.

UbiA Prenyltransferase Domain-Containing Protein 1 (UBIAD1)

UBIAD1 is the enzyme responsible for the conversion of menadione to MK-4.[3] Its expression is observed in various tissues across species, indicating a conserved mechanism for MK-4 synthesis.

γ-Glutamyl Carboxylase (GGCX)

GGCX is the central enzyme that utilizes this compound to activate VKDPs. The presence of GGCX is highly conserved across vertebrates and has also been identified in some invertebrates, such as the marine snail Conus and the fruit fly Drosophila, suggesting an ancient evolutionary origin for this post-translational modification.[9] However, the specific substrates and the efficiency of carboxylation can differ. In a study on liver-specific Ggcx-deficient mice, a significant decrease in the activity of coagulation factors II and IX was observed, leading to a bleeding diathesis.[10]

Vitamin K Epoxide Reductase (VKOR)

Vertebrates possess two paralogs of VKOR: VKORC1 and VKORC1L1.[11] VKORC1 is the primary enzyme in the liver for maintaining coagulation, while VKORC1L1 appears to have a role in extrahepatic tissues and may be less sensitive to warfarin (B611796), a VKOR inhibitor.[11]

SpeciesVKORC1 Activity (Relative)VKORC1L1 Activity (Relative)
Human LowerHigher
Rat HigherLower

Note: Relative activities are based on in vitro studies and may not fully reflect in vivo conditions.

A comparative study of in vitro VKOR activity in liver microsomes from various species revealed significant differences in kinetic parameters.[12]

SpeciesKm (µM)Vmax (nmol/mg/min)
Human 4.5 ± 0.825.4 ± 2.1
Rat 2.4 ± 0.385.7 ± 7.9
Mouse 6.5 ± 1.245.2 ± 5.3
Bovine 3.9 ± 0.633.1 ± 3.5
Canine 5.1 ± 0.919.5 ± 1.8
Porcine 3.2 ± 0.562.3 ± 6.1
Ovine 4.8 ± 0.728.9 ± 2.9
Equine 5.9 ± 1.138.7 ± 4.2

Data from Es-haghi et al. (2008). Values are presented as mean ± SEM.

Vitamin K-Dependent Proteins (VKDPs): An Evolutionary Perspective

The repertoire and function of VKDPs have evolved across different species. While the role of VKDPs in blood coagulation is well-established in vertebrates, their functions in other tissues are an active area of research.

ProteinPrimary FunctionSpecies Distribution
Coagulation Factors (II, VII, IX, X) Blood ClottingVertebrates
Protein C, S, Z AnticoagulationVertebrates
Osteocalcin (OC) Bone MineralizationVertebrates[4]
Matrix Gla Protein (MGP) Inhibition of soft tissue calcificationVertebrates[4]
Gla-Rich Protein (GRP) Calcification inhibitorVertebrates (except birds)[3][4]
Periostin Tissue development and repairVertebrates
Gas6 Cell growth and signalingVertebrates
Conotoxins NeurotoxinsConus snails[13]

The conservation of VKDPs like GRP across most vertebrates suggests fundamental roles in physiology.[3] The presence of a functional γ-carboxylation system in invertebrates like Conus snails for producing toxins highlights the diverse applications of this Vitamin K-dependent modification.[13]

Experimental Protocols

Quantification of Menaquinone-4 in Animal Tissues by HPLC

This protocol outlines a standard method for the extraction and quantification of MK-4 from animal tissues using high-performance liquid chromatography (HPLC) with post-column reduction and fluorescence detection.

1. Sample Preparation and Homogenization:

  • Excise and weigh the target tissue (e.g., liver, brain, kidney).
  • Immediately freeze in liquid nitrogen and store at -80°C until analysis.
  • On the day of analysis, thaw the tissue on ice.
  • Add a known amount of an internal standard (e.g., a synthetic menaquinone analog not present in the tissue).
  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

2. Lipid Extraction:

  • To the tissue homogenate, add a mixture of organic solvents, typically hexane (B92381) and isopropanol (B130326) (e.g., in a 3:2 v/v ratio).
  • Vortex vigorously for several minutes to ensure thorough mixing and extraction of lipids, including menaquinones.
  • Centrifuge at a low speed (e.g., 1500 x g) for 10 minutes to separate the phases.
  • Carefully collect the upper organic phase containing the lipids.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Evaporate the collected organic phase to dryness under a stream of nitrogen.
  • Reconstitute the lipid residue in a small volume of a non-polar solvent like hexane.
  • Apply the reconstituted sample to a pre-conditioned silica (B1680970) SPE cartridge.
  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interfering compounds.
  • Elute the menaquinones from the cartridge using a slightly more polar solvent mixture (e.g., hexane with a small percentage of diethyl ether or ethyl acetate).

4. HPLC Analysis:

  • Evaporate the eluate from the SPE step to dryness and reconstitute in the HPLC mobile phase.
  • Inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18).
  • Use an isocratic mobile phase, typically a mixture of methanol, ethanol, and a buffer.
  • After the analytical column, pass the eluent through a post-column reactor containing a reducing agent (e.g., a zinc column) to reduce the menaquinones to their fluorescent hydroquinone (B1673460) forms.
  • Detect the fluorescent hydroquinones using a fluorescence detector with appropriate excitation and emission wavelengths.

5. Quantification:

  • Create a calibration curve using known concentrations of MK-4 standards.
  • Quantify the MK-4 in the sample by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the activity of GGCX in microsomal preparations from tissues like the liver.

1. Microsome Preparation:

  • Homogenize fresh or frozen liver tissue in a sucrose (B13894) buffer.
  • Centrifuge the homogenate at low speed to remove cell debris and nuclei.
  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
  • Resuspend the microsomal pellet in a suitable buffer.

2. Carboxylation Reaction:

  • In a reaction tube, combine the microsomal preparation, a synthetic peptide substrate containing glutamate residues (e.g., FLEEL), reduced Vitamin K (KH2), and a source of labeled carbon dioxide (e.g., NaH¹⁴CO₃).
  • Incubate the reaction mixture at 37°C for a defined period.

3. Measurement of Incorporated Radioactivity:

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).
  • Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabel.
  • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
  • Calculate the GGCX activity based on the amount of incorporated radioactivity per unit of protein per unit of time.

Visualizing Key Pathways and Workflows

The Vitamin K Cycle

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK_quinone Vitamin K (Quinone) VKORC1 VKORC1/ VKORC1L1 VK_quinone->VKORC1 Reduction VKH2 Vitamin K (Hydroquinone) GGCX GGCX VKH2->GGCX VK_epoxide Vitamin K 2,3-Epoxide VK_epoxide->VKORC1 Reduction VKORC1->VKH2 GGCX->VK_epoxide Gla Protein-Gla (Active) GGCX->Gla Glu Protein-Glu Glu->GGCX

Caption: The Vitamin K cycle in the endoplasmic reticulum, highlighting the roles of VKOR and GGCX.

Menaquinone-4 (MK-4) Synthesis Pathway

MK4_Synthesis cluster_Diet Dietary Intake cluster_Tissue Animal Tissue VK1 Vitamin K1 (Phylloquinone) Menadione Menadione (Vitamin K3) VK1->Menadione Side chain cleavage UBIAD1 UBIAD1 Menadione->UBIAD1 MK4 Menaquinone-4 (MK-4) UBIAD1->MK4 GGPP Geranylgeranyl pyrophosphate GGPP->UBIAD1

Caption: The conversion pathway of dietary Vitamin K1 to Menaquinone-4 in animal tissues.

Experimental Workflow for MK-4 Quantification

Experimental_Workflow start Tissue Sample homogenization Homogenization start->homogenization extraction Lipid Extraction homogenization->extraction cleanup SPE Cleanup extraction->cleanup hplc HPLC Analysis cleanup->hplc detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Caption: A streamlined workflow for the quantification of Menaquinone-4 from tissue samples.

Conclusion

The metabolism and function of this compound exhibit both conserved mechanisms and significant species-specific differences. The endogenous synthesis of MK-4 from dietary precursors is a widespread feature in the animal kingdom, highlighting its importance beyond what is obtained from bacterial sources. The variations in tissue distribution and the kinetic properties of key metabolic enzymes across species suggest tailored physiological roles for this compound. Furthermore, the diverse array of Vitamin K-dependent proteins underscores the broad impact of this vitamin, from hemostasis in vertebrates to venom production in invertebrates. Further research, particularly in non-mammalian species, is needed to fully elucidate the comparative landscape of this compound metabolism and its implications for health and disease.

References

Unraveling Cellular Responses: A Comparative Proteomic Guide to Menaquinone Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Menaquinone-4 and Menaquinone-7 (B21479) Cellular Effects Supported by Experimental Data.

Menaquinones, a class of compounds more commonly known as vitamin K2, play a crucial role in a variety of physiological processes, from bone metabolism to cardiovascular health.[1][2] Different isoforms of menaquinone, characterized by the length of their unsaturated isoprenyl side chains, are thought to possess distinct biological activities. Understanding the specific cellular responses to these isoforms is paramount for targeted therapeutic development. This guide provides a comparative proteomic analysis of cells treated with two prominent menaquinone isoforms, menaquinone-4 (MK-4) and menaquinone-7 (MK-7), offering insights into their differential mechanisms of action at the protein level.

The primary data presented is derived from a key study by Popko et al. (2020), which investigated the protective effects of Vitamin K1, MK-4, and MK-7 on the proteomic profile of human osteoblasts under oxidative stress.[3][4] This study provides a direct comparison of the proteomic shifts induced by these different vitamin K isoforms.

Quantitative Proteomic Data Summary

The following tables summarize the quantitative proteomic data from the Popko et al. (2020) study, highlighting the number of differentially expressed proteins in human fetal osteoblast cells (hFOB 1.19) treated with MK-4 and MK-7 under oxidative stress conditions induced by hydrogen peroxide (H₂O₂).[3][4][5]

Table 1: Number of Significantly Altered Proteins in Osteoblasts Treated with Menaquinone Isoforms Under Oxidative Stress. [2][3]

Treatment Group5 Days15 Days20 DaysTotal Proteins Identified with Altered Expression
Menaquinone-4 (MK-4) 15111026
Menaquinone-7 (MK-7) 6101021

Table 2: Functional Classification of Differentially Expressed Proteins Following Menaquinone Treatment Under Oxidative Stress. [2][3][4]

Protein FunctionPercentage of Altered Proteins
Catalytic Activity~45%
Protein/DNA Binding~40%
Transcription/Translation Regulator Activity2-6%
Regulators of Molecular Functions5-6%
Signal Transducers1-4%
Transporters4-6%
Structural Molecules3-5%

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in Popko et al. (2020).[3][5]

1. Cell Culture and Treatment:

  • Cell Line: Human fetal osteoblast cell line (hFOB 1.19).

  • Culture Conditions: Cells were cultured under standard laboratory conditions.

  • Induction of Oxidative Stress: Oxidative stress was induced in the osteoblast cell cultures using hydrogen peroxide (H₂O₂).

  • Menaquinone Treatment: Following the induction of oxidative stress, the cells were treated with either menaquinone-4 (MK-4) or menaquinone-7 (MK-7).

2. Proteomic Analysis:

  • Sample Preparation: Proteins were extracted from the treated and control cell groups.

  • Mass Spectrometry: The proteomic analysis was performed using a QExactiveHF mass spectrometer equipped with a nanoelectrospray ionization source.

  • Data Analysis: The proteome of osteoblasts exposed to both oxidative stress and a menaquinone isoform was compared to the proteome of cells exposed only to oxidative stress.[3][4]

Visualizing the Experimental Workflow and Cellular Pathways

To better illustrate the experimental design and the potential cellular mechanisms affected by menaquinone isoforms, the following diagrams have been generated.

G cluster_0 Experimental Workflow A Human Osteoblast Cell Culture (hFOB 1.19) B Induction of Oxidative Stress (H₂O₂) A->B C Treatment with Menaquinone Isoforms (MK-4 or MK-7) B->C D Protein Extraction and Preparation C->D E Mass Spectrometry (QExactiveHF) D->E F Comparative Proteomic Data Analysis E->F

Caption: Experimental workflow for comparative proteomics.

G cluster_1 Proposed Protective Mechanisms of Menaquinones MK Menaquinone Isoforms (MK-4, MK-7) Regulators Regulation of Transcription Factors & Transporter Proteins MK->Regulators Response Altered Protein Expression Regulators->Response Outcome Protection from Oxidative Stress-Induced Changes Response->Outcome Bone Support of Bone Formation, Remodeling, and Mineralization Outcome->Bone

Caption: Menaquinone protective signaling pathways.

Concluding Remarks

The comparative proteomic data indicates that both MK-4 and MK-7 exert protective effects on human osteoblasts under oxidative stress, albeit with some differences in the specific proteins affected.[3] The primary mechanism of this protection appears to be through the regulation of proteins involved in catalytic activity, DNA/protein binding, and transcriptional regulation.[2][3][4] These findings underscore the importance of considering the specific menaquinone isoform in research and drug development, as their distinct proteomic signatures may translate to different therapeutic efficacies and applications. Further research is warranted to fully elucidate the unique and overlapping roles of various menaquinone isoforms in cellular physiology and pathology.

References

Navigating High-Dose Vitamin K2 Supplementation: A Comparative Guide to Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the long-term safety and efficacy of high-dose Vitamin K2 supplementation. It objectively compares its performance with alternative therapies for bone and cardiovascular health, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

High-dose this compound, particularly as menaquinone-7 (B21479) (MK-7) and menaquinone-4 (MK-4), has garnered significant interest for its potential roles in bone and cardiovascular health. Extensive clinical trials and meta-analyses suggest a favorable safety profile with no established Tolerable Upper Intake Level (UL).[1] Efficacy data, while promising, indicates that this compound's primary benefits may lie in synergy with other treatments and in specific patient populations. For osteoporosis, it shows potential in maintaining bone mineral density (BMD) and may reduce fracture risk, especially when combined with vitamin D and calcium or bisphosphonates.[2][3][4][5] In cardiovascular health, its role in activating proteins that inhibit vascular calcification is a key area of investigation, with some studies suggesting it may slow the progression of coronary artery calcification.[6][7] However, its efficacy as a standalone treatment compared to established therapies like bisphosphonates for osteoporosis remains an area of active research.

Long-Term Safety Profile of High-Dose this compound

Vitamin K has a very low potential for toxicity, and no Tolerable Upper Intake Level (UL) has been established for either Vitamin K1 or K2 from food or supplements.[1] Clinical studies involving daily doses of this compound ranging from micrograms to milligrams have reported no severe adverse side effects.[8] One meta-analysis of nine randomized controlled trials (RCTs) with 6,853 participants found no serious adverse events related to this compound supplementation, though it noted slightly higher rates of minor gastrointestinal symptoms.[9] Another pooled analysis of adverse reactions showed no significant difference between the this compound and control groups.[2][10]

Efficacy in Bone Health: A Comparative Analysis

This compound's primary mechanism in bone health involves the carboxylation of osteocalcin (B1147995), a protein that binds calcium to the bone matrix, thereby promoting bone mineralization and strength.[1][4]

Comparison with Standard Osteoporosis Therapies

Established treatments for osteoporosis are broadly categorized as anti-resorptive agents (e.g., bisphosphonates, denosumab) and anabolic agents (e.g., teriparatide).[1][2][11] Anti-resorptive agents work by slowing down bone breakdown, while anabolic agents stimulate new bone formation.

Table 1: Comparison of High-Dose this compound and Standard Osteoporosis Therapies

FeatureHigh-Dose this compound (MK-4, MK-7)Bisphosphonates (e.g., Alendronate)Denosumab
Primary Mechanism Activates osteocalcin to bind calcium to bone matrix.Induce osteoclast apoptosis and inhibit the mevalonate (B85504) pathway, reducing bone resorption.[3][8][10]Monoclonal antibody that inhibits RANKL, preventing osteoclast formation and function.[1][11]
Typical Dosage MK-4: 45 mg/day; MK-7: 180-360 µ g/day .[9][12]Varies by drug (e.g., Alendronate 70 mg/week).60 mg subcutaneous injection every 6 months.
Effect on BMD Modest increase or maintenance of BMD, particularly in the lumbar spine.[4][9]Significant increases in BMD at the spine and hip.Robust increases in BMD at the spine and hip.
Fracture Reduction Some studies show a reduction in fracture incidence, particularly vertebral fractures, often in combination therapy.[2][4][5]Proven reduction in vertebral, non-vertebral, and hip fractures.Significant reduction in vertebral, non-vertebral, and hip fractures.
Administration Oral, daily.Oral (weekly/monthly) or intravenous (quarterly/annually).Subcutaneous injection (every 6 months).
Key Side Effects Minor gastrointestinal symptoms reported in some studies. No serious adverse events noted.[9]Gastrointestinal issues, musculoskeletal pain, rare risk of osteonecrosis of the jaw and atypical femur fractures.Skin reactions, hypocalcemia, rare risk of osteonecrosis of the jaw and atypical femur fractures.
Experimental Protocols for Bone Health Studies

A pivotal 3-year, double-blind, placebo-controlled trial investigating the effect of 180 µ g/day of MK-7 on bone health in 244 healthy postmenopausal women utilized the following methodology:[9][12][13]

  • Participants: Healthy postmenopausal women aged 55-65.

  • Intervention: 180 µg of MK-7 (as MenaQ7®) or placebo daily for 3 years.

  • Primary Outcome Measures:

    • Bone Mineral Density (BMD): Measured at the lumbar spine, total hip, and femoral neck using Dual-Energy X-ray Absorptiometry (DXA).

    • Bone Strength: Assessed by measuring femoral neck width and bone strength indices.

  • Biochemical Markers:

    • Vitamin K Status: Measured by circulating levels of uncarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC).

    • Bone Turnover: Assessed using markers such as N-terminal propeptide of type I procollagen (B1174764) (P1NP) and C-terminal telopeptide of type I collagen (CTX).

experimental_workflow_bone_health cluster_screening Screening & Randomization cluster_intervention Intervention (3 Years) cluster_outcomes Outcome Assessment cluster_analysis Data Analysis p 244 Healthy Postmenopausal Women r Randomization p->r g1 Group 1: 180 µ g/day  MK-7 r->g1 n=122 g2 Group 2: Placebo r->g2 n=122 o1 BMD Measurement (DXA Scan) g1->o1 o2 Bone Strength Indices g1->o2 o3 Biochemical Markers (ucOC, cOC, P1NP, CTX) g1->o3 g2->o1 g2->o2 g2->o3 a Comparison of Changes between Groups o1->a o2->a o3->a

Experimental workflow for a 3-year this compound (MK-7) trial on bone health.

Efficacy in Cardiovascular Health: A Comparative Analysis

This compound is a cofactor for the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[6] In its inactive, uncarboxylated form (dp-ucMGP), MGP is associated with increased arterial stiffness and calcification.

Comparison with Standard Cardiovascular Therapies

The standard of care for preventing cardiovascular events often involves lifestyle modifications and medications like statins to manage risk factors such as high cholesterol.

Table 2: Comparison of High-Dose this compound and Statins for Cardiovascular Health

FeatureHigh-Dose this compound (MK-7)Statins (e.g., Atorvastatin)
Primary Mechanism Activates Matrix Gla Protein (MGP) to inhibit vascular calcification.[6]Inhibit HMG-CoA reductase, lowering cholesterol synthesis. May have complex effects on vascular calcification.[14][15][16]
Typical Dosage 180-720 µ g/day .[12][17]Varies by drug (e.g., Atorvastatin 10-80 mg/day).
Effect on Vascular Calcification Some studies suggest it slows the progression of coronary artery calcification (CAC).[6][7]Paradoxically, some studies show an increase in CAC, possibly indicating plaque stabilization.[14][18]
Effect on Arterial Stiffness May improve arterial stiffness.[13]May have indirect effects by improving endothelial function.
Cardiovascular Events One study showed a reduction in events in a high-risk subgroup.[7]Proven reduction in major adverse cardiovascular events.
Administration Oral, daily.Oral, daily.
Key Side Effects Generally well-tolerated.Muscle pain, liver enzyme abnormalities, increased risk of type 2 diabetes.
Experimental Protocols for Cardiovascular Health Studies

A randomized, double-blind, multicenter trial investigated the effect of 720 µ g/day of MK-7 and 25 µg of vitamin D on aortic valve calcification in 365 men with pre-existing calcification. The methodology was as follows:[17][19]

  • Participants: Men aged 65-74 with an aortic valve calcification (AVC) score >300 arbitrary units (AU) on cardiac non-contrast computed tomography (CT).

  • Intervention: Daily treatment with 720 µg MK-7 plus 25 µg vitamin D or a matching placebo for 24 months.

  • Primary Outcome Measure:

    • Change in Aortic Valve Calcification (AVC) Score: Measured by non-contrast cardiac CT at baseline, 12, and 24 months using the Agatston method.

  • Secondary Outcome Measures:

    • Coronary Artery Calcification (CAC) Score: Also measured by CT.

    • Echocardiographic Parameters: Aortic valve area and peak aortic jet velocity.

    • Biochemical Marker: Plasma dephosphorylated-uncarboxylated MGP (dp-ucMGP) as a proxy for vitamin K status.

experimental_workflow_cardio_health cluster_screening Screening & Randomization cluster_intervention Intervention (2 Years) cluster_outcomes Outcome Assessment cluster_analysis Data Analysis p 365 Men with Aortic Valve Calcification r Randomization p->r g1 Group 1: 720 µg MK-7 + 25 µg Vit D r->g1 n=182 g2 Group 2: Placebo r->g2 n=183 o1 AVC & CAC Score (Cardiac CT) g1->o1 o2 Echocardiography g1->o2 o3 Biochemical Marker (dp-ucMGP) g1->o3 g2->o1 g2->o2 g2->o3 a Comparison of Progression between Groups o1->a o2->a o3->a

Experimental workflow for a 2-year this compound trial on vascular calcification.

Signaling Pathways

signaling_pathways cluster_vk2 This compound Pathway cluster_bisphos Bisphosphonate Pathway cluster_denosumab Denosumab Pathway vk2 This compound gla Vitamin K-dependent γ-carboxylase ucoc Undercarboxylated Osteocalcin (ucOC) coc Carboxylated Osteocalcin (cOC) bone Bone Mineralization ucmgp Uncarboxylated MGP (ucMGP) cmgp Carboxylated MGP (cMGP) vc Vascular Calcification nbp N-containing Bisphosphonates mev Mevalonate Pathway fdps FDPS Enzyme gtp Small GTPases (e.g., Ras, Rho) oc_func Osteoclast Function & Survival br Bone Resorption deno Denosumab rankl RANKL rank RANK Receptor (on Osteoclast Precursor) oc_diff Osteoclast Differentiation & Activation br2 Bone Resorption

Signaling pathways for this compound and alternative osteoporosis therapies.

Conclusion

High-dose this compound supplementation demonstrates a strong long-term safety profile. Its efficacy, particularly for bone health, appears most pronounced when used in conjunction with other established treatments like vitamin D, calcium, and bisphosphonates. For cardiovascular health, its role in mitigating vascular calcification is supported by a clear mechanism of action, though clinical evidence for reducing cardiovascular events is still emerging. Compared to standard therapies for osteoporosis such as bisphosphonates and denosumab, this compound offers a different mechanism of action with a potentially more favorable side-effect profile, but with more modest effects on BMD and fracture reduction as a monotherapy. For drug development professionals and researchers, future studies should focus on head-to-head comparisons with established treatments and identifying specific patient populations who would benefit most from high-dose this compound supplementation.

References

Unveiling the Transcriptional Impact of Vitamin K2: A Comparative Guide to Gene Expression Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of gene expression signatures associated with Vitamin K2 treatment. By objectively comparing performance with alternative pathways and presenting supporting experimental data, we illuminate the multifaceted role of this compound as a transcriptional regulator.

This compound, a vital nutrient, extends its influence far beyond its classical role in blood coagulation, acting as a potent modulator of gene expression in various cellular contexts. This guide synthesizes findings from multiple studies to delineate the key signaling pathways activated by this compound and the resultant gene expression signatures. We present a comparative analysis of these signatures, supported by detailed experimental protocols and quantitative data, to provide a robust resource for researchers investigating the therapeutic potential of this compound.

Comparative Analysis of this compound-Induced Gene Expression

The transcriptional response to this compound is highly context-dependent, varying with the specific isoform of this compound (e.g., MK-4, MK-7), the cell type, and the biological context. Below, we summarize the key gene expression changes observed in different experimental models.

Gene Expression Signatures in Osteoblasts

This compound is a well-established regulator of bone metabolism, and its effects are, in part, mediated by the transcriptional regulation of key genes in osteoblasts.

GeneRegulationThis compound IsoformCell ModelSignaling PathwayReference
GDF15 UpregulatedMK-4Human and mouse osteoblastic cellsPKA-dependent[1][2][3]
STC2 UpregulatedMK-4Human and mouse osteoblastic cellsPKA-dependent[1][2][3]
Tsukushi (TSK) UpregulatedMK-4Osteoblastic cellsSXR/PXR[4][5]
Matrilin-2 (MATN2) UpregulatedMK-4Osteoblastic cellsSXR/PXR[4]
CD14 UpregulatedMK-4Osteoblastic cellsSXR/PXR[4]
Osteocalcin (BGLAP) UpregulatedMK-4Stem cells differentiating into osteoblasts-[6]
Osteonectin (SPARC) UpregulatedMK-4Stem cells differentiating into osteoblasts-[6]
RANKL (TNFSF11) UpregulatedMK-4Stem cells differentiating into osteoblasts-[6][7]
Collagen Type I UpregulatedMK-4Stem cells differentiating into osteoblasts-[6]
CBR1 UpregulatedNot specifiedOsteoblastsNrf2/Keap1[8][9]
Biglycan DownregulatedMK-7MC3T3E1 osteoblastic cells-[10]
Butyrophilin DownregulatedMK-7MC3T3E1 osteoblastic cells-[10]
Tenascin C UpregulatedMK-7MC3T3E1 osteoblastic cells-[10]
BMP2 UpregulatedMK-7MC3T3E1 osteoblastic cells-[10]
Gene Expression Signatures in Neuroinflammation

Recent studies have highlighted the neuroprotective effects of this compound, which are associated with the modulation of genes involved in neurodegeneration and neuroinflammation.[11][12]

GeneRegulationThis compound IsoformCell ModelKey FindingsReference
PSEN1 DownregulatedMK-7Neuroblastoma cellsAssociated with hypermethylation[11][12]
BACE1 DownregulatedMK-7Neuroblastoma cells-[11][12]
IL-1β DownregulatedMK-7Neuroblastoma cellsAssociated with hypermethylation[11][12]
IL-6 DownregulatedMK-7Neuroblastoma cellsAssociated with hypermethylation[11][12][13]
ADAM10 UpregulatedMK-7Neuroblastoma cellsProtects against amyloid formation[11][12]
ADAM17 UpregulatedMK-7Neuroblastoma cellsProtects against amyloid formation[11][12]
Gene Expression Signatures in Hepatic Cells (PXR Activation)

In the liver, this compound (specifically MK-4) acts as a ligand for the Pregnane X Receptor (PXR), influencing the expression of genes involved in metabolism and detoxification.[14][15][16]

GeneRegulationThis compound IsoformAnimal ModelKey FindingsReference
Abca3 UpregulatedMK-4Mice with humanized PXRInvolved in drug metabolism[14][15][16]
Cyp2s1 UpregulatedMK-4Mice with humanized PXRInvolved in drug metabolism[14][15][16]
Sult1b1 UpregulatedMK-4Mice with humanized PXRInvolved in drug metabolism[14][15][16]
Cyp7a1 DownregulatedMK-4Mice with humanized PXRInvolved in bile acid synthesis[14][15][16]
Cyp8b1 DownregulatedMK-4Mice with humanized PXRInvolved in bile acid synthesis[14][15][16]
Aldoc DownregulatedMK-4Mice with humanized PXRInvolved in energy homeostasis[14][15][16]
Slc2a5 DownregulatedMK-4Mice with humanized PXRInvolved in energy homeostasis[14][15][16]

Key Signaling Pathways Modulated by this compound

This compound exerts its transcriptional control through several key signaling pathways. The diagrams below illustrate these mechanisms.

Vitamin_K2_PXR_SXR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2 This compound (MK-4) PXR_SXR PXR/SXR VK2->PXR_SXR Binds & Activates PXR_SXR_active Activated PXR/SXR PXR_SXR->PXR_SXR_active Translocation DNA DNA PXR_SXR_active->DNA Binds to Promoter Region mRNA mRNA DNA->mRNA Transcription Target_Genes Target Genes (e.g., TSK, MATN2, CD14) mRNA->Target_Genes Translation Vitamin_K2_PKA_Pathway cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2 This compound (MK-4) PKA_inactive PKA (inactive) VK2->PKA_inactive Enhances Phosphorylation PKA_active PKA (active) PKA_inactive->PKA_active Transcription_Factor Transcription Factor PKA_active->Transcription_Factor Activates DNA DNA Transcription_Factor->DNA Binds to Promoter Region mRNA mRNA DNA->mRNA Transcription Target_Genes Target Genes (GDF15, STC2) mRNA->Target_Genes Translation Vitamin_K2_Nrf2_Keap1_Pathway cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2 This compound Nrf2_Keap1 Nrf2-Keap1 Complex VK2->Nrf2_Keap1 Inhibits Binding Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Inhibited by VK2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Ubiquitination ARE ARE Nrf2_nuc->ARE Binds to mRNA mRNA ARE->mRNA Transcription CBR1_gene CBR1 Gene CBR1_protein CBR1 Protein mRNA->CBR1_protein Translation Ferroptosis Ferroptosis CBR1_protein->Ferroptosis Inhibits Experimental_Workflow Cell_Culture Cell Culture (e.g., Osteoblasts, Neurons) VK2_Treatment This compound Treatment (e.g., MK-4, MK-7) Cell_Culture->VK2_Treatment RNA_Extraction RNA Extraction & QC VK2_Treatment->RNA_Extraction Transcriptomics Transcriptomic Analysis (RNA-seq / Microarray) RNA_Extraction->Transcriptomics Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Transcriptomics->Data_Analysis Gene_Validation Target Gene Validation (qRT-PCR, Western Blot) Data_Analysis->Gene_Validation Functional_Assays Functional Validation (e.g., Differentiation, Apoptosis) Data_Analysis->Functional_Assays Mechanism_Study Mechanistic Studies (ChIP-qPCR, siRNA) Data_Analysis->Mechanism_Study

References

Comparative studies of synthetic versus natural sources of Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic and natural sources of Vitamin K2, specifically focusing on Menaquinone-7 (MK-7). The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound, a crucial nutrient for bone and cardiovascular health, is available in both natural (fermentation-derived) and synthetic forms. While both forms have demonstrated biological activity, their comparative efficacy, bioavailability, and purity are critical considerations for research and development. This guide delves into the available scientific literature to compare these two sources, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Recent studies have established that synthetic all-trans MK-7 is bioequivalent to natural fermentation-derived MK-7. A randomized, single-blind, two-way cross-over study demonstrated that the 90% confidence interval for the ratio of the area under the curve (AUC) values for synthetic and fermentation-derived MK-7 was 83-111, indicating bioequivalence.[1][2] Both forms have been shown to be well-tolerated and exhibit vitamin K activity, as evidenced by their impact on the carboxylation of osteocalcin (B1147995).[1][3]

However, the manufacturing process can influence the final product's purity. Natural MK-7, produced through the fermentation of Bacillus subtilis, typically yields a high percentage of the bioactive all-trans isomer.[4] Synthetic processes, while allowing for greater scalability, may result in a higher proportion of the less effective cis-isomers if not carefully controlled.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on synthetic and natural this compound (MK-7).

Table 1: Bioavailability of Synthetic vs. Natural MK-7

ParameterSynthetic MK-7Natural (Fermentation-Derived) MK-7Study DesignKey Finding
AUC (0-72h) Ratio (90% CI) --Randomized, single-blind, two-way cross-over83 - 111 (indicating bioequivalence)[1][2]
Cmax Ratio (90% CI) --Randomized, single-blind, two-way cross-over83 - 131[1]
Mean Cmax (ng/mL) 3.43.4Single 180 µg dose
AUC (0-72h) (ng·h/mL) 27 - 185 (inter-subject variation)27 - 185 (inter-subject variation)Single 180 µg dose

Table 2: Biological Activity of Synthetic vs. Natural MK-7 (43-day study)

ParameterSynthetic MK-7 (180 µ g/day )Natural (Fermentation-Derived) MK-7 (90 µ g/day )PlaceboKey Finding
Change in Carboxylated Osteocalcin (cOC) Increased (p=0.01)[1]Not statistically significant changeNo significant changeSynthetic MK-7 at a higher dose significantly increased cOC.
Change in Undercarboxylated Osteocalcin (ucOC) Reduced by 29% (p=0.013)[3]Not statistically significant reductionNo significant changeSynthetic MK-7 at a higher dose significantly reduced ucOC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative studies.

Bioavailability Study: Randomized Cross-Over Design
  • Objective: To compare the bioavailability of a single oral dose of synthetic versus natural MK-7.

  • Study Design: A randomized, single-blinded, two-way cross-over study.[1]

  • Participants: Healthy adult volunteers (e.g., 16 subjects, aged 20-66 years).[2]

  • Intervention: Participants receive a single 180 µg dose of either synthetic or fermentation-derived MK-7.[1][2] A washout period is observed before crossing over to the other formulation.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., up to 72 hours) to monitor serum MK-7 concentrations.[1][2]

  • Analysis: Serum MK-7 levels are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[5][6] Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and maximum concentration (Cmax), are calculated.

  • Statistical Analysis: Bioequivalence is determined if the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax fall within the predefined range of 80-125%.

Biological Activity Study: Parallel Group Design
  • Objective: To assess the biological activity of daily supplementation with synthetic versus natural MK-7.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]

  • Participants: Healthy adult volunteers (e.g., 43 subjects, aged 20-60 years).[2]

  • Intervention: Participants are randomized to receive a daily dose of synthetic MK-7 (e.g., 45, 90, or 180 µg), fermentation-derived MK-7 (e.g., 90 µg), or a placebo for a specified duration (e.g., 43 days).[2]

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study period.

  • Analysis: Serum levels of carboxylated osteocalcin (cOC) and uncarboxylated osteocalcin (ucOC) are measured using an enzyme-linked immunosorbent assay (ELISA).[7]

  • Statistical Analysis: Changes in cOC and ucOC levels from baseline to the end of the study are compared between the different groups to assess the vitamin K activity of the supplements.

Quantification of Serum Menaquinone-7 (MK-7) by HPLC
  • Sample Preparation:

    • To 0.5 mL of serum, add an internal standard.

    • Add 2 mL of ethanol (B145695) to precipitate proteins and mix briefly.

    • Add 4 mL of hexane (B92381), shake for 5 minutes, and centrifuge for 10 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Re-extract the lower layer with another 4 mL of hexane and centrifuge.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of 2-propanol and n-hexane (e.g., 2:1, v/v).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Detection: Fluorescence detection after post-column zinc reduction (Excitation: 246 nm, Emission: 430 nm) or UV detection at 270 nm.[5][9]

Measurement of Carboxylated and Uncarboxylated Osteocalcin by ELISA
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to specifically quantify the different forms of osteocalcin. This can be achieved through the use of monoclonal antibodies that are specific to either the carboxylated or uncarboxylated forms of the protein.

  • Procedure (General Steps):

    • Coat a 96-well plate with a capture antibody specific for osteocalcin.

    • Add serum samples and standards to the wells and incubate.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that is specific for either carboxylated or uncarboxylated osteocalcin, conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the wells again.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance of the wells using a microplate reader.

    • Calculate the concentration of carboxylated or uncarboxylated osteocalcin in the samples based on the standard curve.[7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

Vitamin_K2_PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms heterodimer with RXR RXR RXR->PXR_RXR PXR_RXR_DNA PXR-RXR binds to DNA PXR_RXR->PXR_RXR_DNA Translocates to nucleus Target_Genes Target Gene Expression (e.g., CYP3A4, MSX2) PXR_RXR_DNA->Target_Genes Regulates transcription

Caption: this compound activation of the Pregnane X Receptor (PXR) signaling pathway.

Vitamin_K2_NFkB_Signaling_Pathway cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR Binds IKK IκB Kinase (IKK) TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates NFkB_IkB NF-κB-IκB Complex This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_study_design Study Design cluster_intervention Intervention & Sampling cluster_analysis Analysis Recruitment Participant Recruitment Randomization Randomization Recruitment->Randomization Group_A Group A: Synthetic K2 Randomization->Group_A Group_B Group B: Natural K2 Randomization->Group_B Supplementation Supplementation Period Group_A->Supplementation Group_B->Supplementation Blood_Sampling Blood Sampling (Baseline & Post) Supplementation->Blood_Sampling HPLC HPLC Analysis (Serum MK-7) Blood_Sampling->HPLC ELISA ELISA Analysis (cOC & ucOC) Blood_Sampling->ELISA Data_Analysis Statistical Data Analysis HPLC->Data_Analysis ELISA->Data_Analysis

Caption: A typical experimental workflow for comparing this compound sources.

References

The Synergistic Dance of Nutrients: Validating the Combined Impact of Vitamin K2 on Bone Mineral Density

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synergistic effects of Vitamin K2 with other key nutrients in enhancing bone health. This guide provides an objective analysis of experimental data, detailed methodologies, and insights into the underlying biochemical pathways.

The intricate process of maintaining bone homeostasis involves a complex interplay of various nutrients. While the roles of calcium and Vitamin D in bone health are well-established, emerging evidence highlights the critical synergistic role of this compound in optimizing bone mineral density (BMD). This guide delves into the scientific evidence validating the enhanced efficacy of this compound when co-administered with other vital nutrients, offering a comprehensive resource for researchers and professionals in the field.

Comparative Analysis of Nutrient Combinations on Bone Mineral Density

Numerous studies have demonstrated that the combined supplementation of this compound with Vitamin D3 and calcium yields superior results in improving bone mineral density compared to the intake of these nutrients individually. Several studies in postmenopausal women and patients with osteoporosis report the addition of this compound to vitamin D3 and calcium produces a superior increase in bone mineral density or bone fusion rate compared with vitamin D alone.[1] A meta-analysis of eight randomized controlled trials involving 971 participants concluded that Vitamin K combined with Vitamin D3 significantly increased total bone mineral density.[2][3]

The following table summarizes the quantitative data from key studies, showcasing the comparative effects of different nutrient combinations on BMD.

Study/AuthorParticipant GroupIntervention GroupsDurationKey Findings on Bone Mineral Density (BMD)
Je et al., 2011[4]78 Korean postmenopausal womenGroup 1: Vitamin D (400 IU) + Calcium (630 mg) Group 2: Vitamin D + Calcium + this compound (45 mg)6 monthsThe group receiving the combined supplementation of Vitamin D, Calcium, and this compound showed a significant increase in BMD.[4]
O'Connor et al., 2014[4]46 adults with Crohn's diseaseGroup 1: Placebo Group 2: Vitamin K1 (1 mg) + Vitamin D (10 µg) + Calcium (500 mg)1 yearA modest increase in bone mass of the total radius was observed in the group receiving the combined supplementation.[4]
Rønn et al.[2]142 postmenopausal women with osteopeniaPlacebo group: Vitamin D3 + Calcium Intervention group: MK-7 (375 µ g/day ) + Vitamin D3 + Calcium3 yearsThe combination of MK-7 with Vitamin D3 and calcium increased the carboxylation of osteocalcin (B1147995) compared to the placebo group.[2]
A 2000 randomized trial[5]92 postmenopausal women with osteoporosisGroup 1: Calcium alone Group 2: Vitamin D3 alone (0.75 µ g/day alfacalcidol) Group 3: this compound alone (45 mg/day menatetrenone) Group 4: Combined Vitamin D3 + this compound-The combined administration of Vitamin D3 and K2 significantly increased lumbar spine BMD compared to calcium alone, Vitamin D3 alone, or this compound alone.[5]
A 2020 meta-analysis[3]8 randomized controlled trials (971 subjects)Varied combinations of Vitamin K and Vitamin D-The combination of Vitamin K and Vitamin D significantly increased total bone mineral density.[3] The combination was found to be most effective when the daily dosage of this compound was less than 500 μg.[3] This combination also significantly decreased undercarboxylated osteocalcin, indicating improved activation of vitamin K-dependent proteins.[3]

Experimental Protocols

The methodologies employed in clinical trials investigating the effects of nutritional supplements on bone health are crucial for the interpretation of the results. Below are detailed protocols for key experiments typically cited in such studies.

Measurement of Bone Mineral Density (BMD)

A common and widely accepted method for measuring BMD in both human and animal studies is Dual-Energy X-ray Absorptiometry (DXA).[6][7]

  • Objective: To quantify the mineral content of specific bone regions, typically the lumbar spine, hip, and forearm.[8]

  • Procedure:

    • Participant Preparation: Participants are positioned on the DXA table. The specific positioning is critical for accuracy and reproducibility and varies depending on the skeletal site being measured.

    • Scanning: A low-dose X-ray scanner passes over the participant's body. The scanner emits two X-ray beams with different energy levels.

    • Data Acquisition: The detector measures the amount of X-ray that passes through the bone. The difference in absorption between the two beams allows for the quantification of bone mineral density, distinct from soft tissue.

    • Data Analysis: Specialized software calculates the BMD, which is typically expressed in grams per square centimeter (g/cm²).

  • Quality Control: Regular calibration of the DXA equipment using phantoms is essential to ensure the stability and accuracy of the measurements.[6] Precision testing is also conducted to assess the consistency of positioning and data analysis.[6]

Biochemical Marker Analysis

Serum levels of specific proteins are often measured to assess bone turnover and the efficacy of this compound supplementation.

  • Objective: To measure the levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) in serum. The ratio of cOC to ucOC is an indicator of Vitamin K status.

  • Procedure:

    • Sample Collection: Blood samples are collected from participants at baseline and at specified intervals throughout the study.

    • Serum Separation: The blood is centrifuged to separate the serum.

    • Immunoassay: Enzyme-linked immunosorbent assays (ELISAs) are typically used to quantify the concentrations of cOC and ucOC. These assays utilize specific antibodies that recognize either the carboxylated or undercarboxylated form of osteocalcin.

    • Data Analysis: The concentrations of cOC and ucOC are determined, and the cOC/ucOC ratio is calculated. An increase in this ratio indicates improved Vitamin K status and enhanced carboxylation of osteocalcin.

Signaling Pathways and Experimental Workflow

The synergistic effects of this compound and other nutrients on bone health are underpinned by their influence on key signaling pathways that regulate bone metabolism.

Key Signaling Pathways in Bone Metabolism

This compound plays a multifaceted role in bone health by activating specific proteins and modulating critical signaling pathways. Vitamin D promotes the production of vitamin K-dependent proteins, which require vitamin K for carboxylation to function correctly.[4][9] this compound activates the calcium-binding proteins matrix GLA protein and osteocalcin, which are essential for building and maintaining bones.[10]

Beyond its role in carboxylation, this compound also influences bone metabolism through other mechanisms. It can act as a transcriptional regulator of osteoblastic genes by activating the steroid and xenobiotic receptor (SXR).[11][12] Furthermore, this compound has been shown to suppress osteoclastogenesis (the formation of bone-resorbing cells) by inhibiting the activation of the NF-κB signaling pathway.[12][13][14]

Signaling_Pathways cluster_nutrients Nutrient Inputs cluster_bone_cell Bone Cell Regulation cluster_proteins Key Proteins & Pathways VitD Vitamin D3 Osteocalcin Osteocalcin (ucOC -> cOC) VitD->Osteocalcin Promotes production MGP Matrix Gla-Protein (ucMGP -> cMGP) VitD->MGP Promotes production VitK2 This compound VitK2->Osteocalcin Activates (Carboxylation) VitK2->MGP Activates (Carboxylation) SXR SXR Activation VitK2->SXR Activates NFkB NF-κB Inhibition VitK2->NFkB Inhibits Ca Calcium Ca->Osteocalcin Binds to activated form Osteoblast Osteoblast (Bone Formation) BMD Increased Bone Mineral Density Osteoblast->BMD Osteoclast Osteoclast (Bone Resorption) Osteoclast->BMD Decreases Osteocalcin->Osteoblast Enhances mineralization MGP->Osteoblast SXR->Osteoblast Promotes collagen synthesis NFkB->Osteoclast Suppresses formation

Caption: Signaling pathways of this compound and synergistic nutrients in bone metabolism.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for a clinical trial designed to assess the synergistic effects of this compound and other nutrients on bone mineral density.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_data_collection Data Collection cluster_analysis Data Analysis & Conclusion Recruitment Participant Recruitment (e.g., Postmenopausal Women) Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria, Baseline BMD & Biomarkers) Recruitment->Screening Randomization Randomization into Intervention Groups Screening->Randomization GroupA Group A (Placebo) GroupB Group B (Vit D3 + Ca) GroupC Group C (Vit K2 + Vit D3 + Ca) Supplementation Controlled Supplementation (e.g., 12 months) FollowUp Follow-up Assessments (e.g., 6 and 12 months) Supplementation->FollowUp BMD_Measurement BMD Measurement (DXA) FollowUp->BMD_Measurement Biomarker_Analysis Biochemical Marker Analysis (Serum cOC/ucOC) FollowUp->Biomarker_Analysis StatAnalysis Statistical Analysis (Comparison between groups) BMD_Measurement->StatAnalysis Biomarker_Analysis->StatAnalysis Conclusion Conclusion on Synergistic Effects StatAnalysis->Conclusion

Caption: A typical experimental workflow for a randomized controlled trial.

References

A head-to-head comparison of different analytical methods for Vitamin K2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K2 (menaquinone) is crucial for research, clinical diagnostics, and the development of novel therapeutics. This guide provides a head-to-head comparison of various analytical methods, offering supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your specific needs.

Overview of Analytical Techniques

The quantification of this compound is predominantly achieved through chromatographic techniques, given its presence in complex biological matrices at low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods. Other techniques like Supercritical Fluid Chromatography (SFC) and electrochemical methods offer alternative approaches with specific advantages.

Quantitative Performance Comparison

The choice of an analytical method often depends on its quantitative performance, including sensitivity, linearity, and precision. The following tables summarize the key performance parameters of different methods based on published data.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for this compound analysis often utilize UV or fluorescence detection. Post-column derivatization can be employed to enhance the fluorescence signal.

ParameterHPLC-UVHPLC-Fluorescence
Linearity Range 0.5 - 3 µg/mL (MK-4 in human plasma)[1][2]1.000 - 50.036 ng/mL (VK1) and 5.006 - 100.124 ng/mL (VK2) in human plasma[3]
Limit of Detection (LOD) 0.33 ng/mL (VK1), 0.01 ng/mL (VK2)[4]0.050 µg/mL (K2-4), 0.005 µg/mL (K2-7)[5]
Limit of Quantification (LOQ) 0.5 µg/mL (MK-4 in human plasma)[1][6]0.50 µg/mL (K2-4), 0.047 µg/mL (K2-7)[5]
Precision (%RSD) 5.50% - 17.42%[1][2]< 10%[3]
Accuracy (%Recovery) -99.85% (K2-4), 100.5% (K2-7)[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for this compound quantification in complex biological samples.

ParameterLC-MS/MS
Linearity Range 0.1 - 1000 ng/mL[7]
Limit of Detection (LOD) 14 ng/L (VK1)[4], 0.01 ng/mL (K2MK-7)[8]
Limit of Quantification (LOQ) 50 pg/mL - 1 ng/mL[7]
Precision (%RSD) 8 - 12%[9]
Accuracy (%Recovery) 86 - 110%[8]
Other Techniques
ParameterSupercritical Fluid Chromatography (SFC)Electrochemical Methods
Key Advantage Fast separation, environmentally friendly[10][11]Simplicity, short analysis times[12][13]
Reported Application Separation of fat-soluble vitamins[10][14]Direct determination in biological fluids[12][13]
LOD -16.58 nM (VK1)[15]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the key analytical techniques.

HPLC-Fluorescence Method for this compound in Human Plasma

This method involves a salting-out assisted liquid-liquid extraction followed by fluorescence derivatization.

1. Sample Preparation:

  • To a plasma sample, add a salting-out agent and an extraction solvent.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

2. Derivatization:

  • Reconstitute the residue in an ethanolic stannous chloride solution in an acidic medium to convert Vitamin K to its fluorescent derivative.[3]

3. Chromatographic Conditions:

  • Column: AQ-C18 column.[3]

  • Mobile Phase: Methanol-water (98:2) at a flow rate of 1 mL/min.[3]

  • Detector: Fluorescence detector set at λex/λem = 248 nm/418 nm.[3]

  • Column Temperature: 30 °C.[3]

LC-MS/MS Method for this compound in Serum

This method utilizes a simple protein precipitation or liquid-liquid extraction for sample preparation.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum, add an internal standard solution.

  • Add ethanol (B145695) and vortex, followed by the addition of hexane (B92381) and another vortex step.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer and evaporate to dryness.

  • Reconstitute the extract in a water/methanol (B129727) solution for injection.[7]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Accucore PFP, 100 x 2.1 mm, 2.6 µm.[7]

  • Mobile Phase: Gradient elution with 0.1% Formic Acid and 5mM Ammonium Formate in water (A) and 0.1% Formic Acid in methanol (B).[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[7]

  • Detection: Scheduled Reaction Monitoring (SRM).[7]

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample extraction Salting-out Assisted Liquid-Liquid Extraction plasma->extraction evaporation Evaporation extraction->evaporation derivatization Fluorescence Derivatization (SnCl2) evaporation->derivatization hplc HPLC Separation (AQ-C18) derivatization->hplc detection Fluorescence Detection (λex/λem = 248/418 nm) hplc->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-Fluorescence analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample lle Liquid-Liquid Extraction (Ethanol/Hexane) serum->lle drydown Evaporation to Dryness lle->drydown reconstitution Reconstitution drydown->reconstitution lc LC Separation (PFP Column) reconstitution->lc msms Tandem MS Detection (ESI+, SRM) lc->msms quant Quantification msms->quant Method_Selection start Start: Need to Quantify this compound matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity High hplc HPLC-UV/Fluorescence matrix->hplc Low sensitivity->hplc Moderate (ng/mL) lcmsms LC-MS/MS sensitivity->lcmsms High (pg/mL) instrument Available Instrumentation? other SFC / Electrochemical instrument->other Specialized hplc->instrument Yes lcmsms->instrument Yes

References

Clinical validation of new biomarkers for assessing extrahepatic Vitamin K2 status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of extrahepatic Vitamin K2 status is crucial for understanding its role in cardiovascular and bone health, and for the development of targeted nutritional and pharmaceutical interventions. This guide provides a comprehensive comparison of the leading biomarkers, dephosphorylated-uncarboxylated Matrix Gla-protein (dp-ucMGP) and undercarboxylated osteocalcin (B1147995) (ucOC), supported by clinical data and detailed experimental protocols.

Biomarker Performance: A Quantitative Comparison

The clinical validation of dp-ucMGP and ucOC as reliable indicators of extrahepatic this compound status is supported by numerous studies demonstrating their responsiveness to this compound supplementation. The following tables summarize key quantitative data from these trials.

Table 1: Circulating dp-ucMGP Levels in Response to this compound Supplementation
Study PopulationNInterventionDurationBaseline dp-ucMGP (pmol/L)Post-Intervention dp-ucMGP (pmol/L)Percentage Change
Hemodialysis Patients[1]89 (K2 group)360 µg MK-7/day18 months2940 ± 10852500 ± 1075-15%
Healthy Postmenopausal Women244180 µg MK-7/day3 yearsNot specifiedNot specified-50% in non-activated MGP
Hemodialysis Patients[2]50360 µg MK-7/day4 weeks>5000 (in a subset)Not specified-86%
Renal Transplant Recipients[3]60360 µg MK-7/day8 weeksNot specifiedNot specified-55.1%
Dialysis Patients[4]18 (K2 group)360 µg MK-7/day2 yearsNot specifiedNot specified~40% lower than placebo
Table 2: Circulating ucOC Levels in Response to this compound Supplementation
Study PopulationNInterventionDurationBaseline ucOC (% of total OC)Post-Intervention ucOC (% of total OC)Key Finding
Postmenopausal Women with Osteoporosis[5]295 mg MK-4/day3 weeks16.8 ± 2.43.9 ± 2.272% reduction
Postmenopausal Women with Osteoporosis[5]2945 mg MK-4/day3 weeks3.9 ± 2.24.6 ± 3.0No additional benefit over 5mg
Early Postmenopausal Women[6]3445 mg this compound/day2 yearsNot specifiedNot specifiedSignificant decrease (p < 0.05)
Postmenopausal Osteoporosis Patients (Meta-analysis)[7][8]2147This compoundVariedNot specifiedNot specifiedSignificant reduction (WMD = -1.54)

Experimental Protocols

Accurate measurement of these biomarkers is paramount for clinical validation. Below are detailed methodologies for the key immunoassays.

Measurement of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP)

Principle: A dual-antibody sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is commonly employed to quantify circulating dp-ucMGP. This assay utilizes a capture antibody specific for the dephosphorylated N-terminal part of MGP and a detection antibody that recognizes the uncarboxylated C-terminal region.[9]

Materials:

  • Microplate pre-coated with anti-dp-MGP capture antibody

  • Human dp-ucMGP standard

  • Biotinylated anti-ucMGP detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Wash buffer

  • Sample dilution buffer

  • Plasma or serum samples

Procedure:

  • Sample Preparation: Collect blood samples in EDTA or citrate (B86180) tubes. Centrifuge to obtain plasma or allow to clot for serum preparation. Samples can be stored at -80°C. Before the assay, thaw samples and dilute them with the provided sample dilution buffer.[10]

  • Standard Curve Preparation: Reconstitute the dp-ucMGP standard and perform serial dilutions to generate a standard curve, typically ranging from a few hundred to several thousand pmol/L.

  • Incubation with Sample: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate. Incubate for 90 minutes at 37°C.[10]

  • Washing: Aspirate the contents of the wells and wash 2-3 times with wash buffer.[10]

  • Incubation with Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 60 minutes at 37°C.[10]

  • Washing: Repeat the washing step (3 times).

  • Incubation with Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[10]

  • Washing: Repeat the washing step (5 times).

  • Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate in the dark at 37°C for 15-20 minutes, or until a color change is observed.[10]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Plot a standard curve of absorbance versus concentration for the standards. Determine the concentration of dp-ucMGP in the samples by interpolating their absorbance values from the standard curve.

Measurement of undercarboxylated Osteocalcin (ucOC)

Principle: A competitive ELISA or a specific sandwich ELISA can be used. A common method involves a sandwich ELISA that uses a capture antibody against osteocalcin and a detection antibody specific for the uncarboxylated form.[11][12]

Materials:

  • Microplate pre-coated with an anti-osteocalcin antibody

  • Human ucOC standard

  • Biotinylated detection antibody specific for ucOC

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Sample dilution buffer

  • Serum or plasma samples

Procedure:

  • Sample Preparation: Collect and process blood samples as described for the dp-ucMGP assay.

  • Standard Curve Preparation: Prepare a serial dilution of the ucOC standard.

  • Incubation: Add standards and samples to the wells and incubate.

  • Washing: Wash the wells to remove unbound substances.

  • Detection Antibody Incubation: Add the biotinylated anti-ucOC antibody and incubate.

  • Washing: Wash the wells.

  • Conjugate Incubation: Add Streptavidin-HRP and incubate.

  • Washing: Perform a final wash.

  • Substrate and Stop Solution: Add TMB substrate, followed by the stop solution.

  • Data Acquisition and Calculation: Measure the absorbance at 450 nm and calculate the ucOC concentration from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.

Vitamin_K_Carboxylation_Cycle Vitamin K-dependent protein carboxylation cycle. cluster_0 Endoplasmic Reticulum VKH2 Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VKO Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VKO->VKOR VK Vitamin K (quinone) VK->VKH2 Reductase VK->VKOR Reductase GGCX->VKO Gla Carboxylated VKDP (Gla) (Active) GGCX->Gla CO₂, O₂ VKOR->VKH2 VKOR->VK Glu Uncarboxylated VKDP (Glu) Glu->GGCX

Caption: The Vitamin K cycle and protein carboxylation.

MGP_Signaling_Pathway MGP's role in inhibiting vascular calcification. cluster_pathway Vascular Smooth Muscle Cell cluster_status Vitamin K Status BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR SMAD Smad Signaling BMPR->SMAD RUNX2 RUNX2 Activation SMAD->RUNX2 Calcification Vascular Calcification RUNX2->Calcification cMGP Carboxylated MGP (Active) cMGP->BMP2 Inhibits VK_Sufficient Vitamin K Sufficiency VK_Sufficient->cMGP Promotes Carboxylation ucMGP dp-ucMGP (Inactive)

Caption: MGP's role in inhibiting vascular calcification.

Experimental_Workflow General workflow for biomarker measurement. start 1. Sample Collection (Plasma/Serum) prep 2. Sample Preparation (Dilution) start->prep elisa 3. ELISA Assay (dp-ucMGP or ucOC) prep->elisa read 4. Plate Reading (450 nm) elisa->read analysis 5. Data Analysis (Standard Curve) read->analysis result 6. Biomarker Quantification analysis->result

Caption: General workflow for biomarker measurement.

References

Safety Operating Guide

Proper Disposal of Vitamin K2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Vitamin K2 (Menaquinone) in research and drug development environments. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets (SDS).

Safety and Hazard Assessment

This compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008 and the 2012 OSHA Hazard Communication Standard.[1][2] It is considered virtually nontoxic after a single ingestion and is not irritating to the eyes or skin under normal conditions.[3] There is no known toxicity associated with high doses of menaquinones.[4] However, as a pharmaceutically active ingredient, it should be handled by personnel trained in dealing with chemical agents.[5] A key physical hazard is that, like many fine organic powders, this compound dust can form an explosive mixture with air.[3]

Quantitative Safety Data

The following table summarizes the key toxicological data for this compound.

MetricValue / AssessmentSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kg body weightMouse[6]
Skin Corrosion/Irritation Not classified as corrosive/irritant to skin.N/A[1]
Eye Damage/Irritation Not classified as seriously damaging or an eye irritant.N/A[1]
Sensitization Based on available data, classification criteria are not met.N/A[3]
Mutagenicity Based on available data, classification criteria are not met.N/A[3]

Standard Disposal Procedure for this compound

Despite its low toxicity, this compound should not be disposed of in standard trash or flushed down the drain to avoid environmental contamination.[7][8][9] Follow your institution's chemical waste disposal guidelines.

Step-by-Step Disposal Guide:

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

  • Containerization:

    • Place the unwanted this compound powder into a designated, sealable waste container.

    • If it is a small amount, it may be permissible to mix it with an unappealing, inert substance like sand or cat litter.[8][10] This is a common practice to deter accidental ingestion, though less critical in a controlled lab environment.

  • Labeling: Clearly label the waste container as "Waste this compound" along with any other required chemical identifiers as per your facility's protocol.

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][7]

  • Waste Pickup: Arrange for pickup by your institution's hazardous waste management service. Even if not officially classified as hazardous, it should be disposed of through the chemical waste stream.

Important Considerations:

  • Do Not Flush: Never dispose of vitamins or supplements by flushing them down a toilet or drain, as this can contaminate waterways.[8][9]

  • Empty Bottles: Empty this compound containers should be thoroughly rinsed before being recycled or discarded. Check with your local recycling service to confirm they accept the plastic type and size.[10] Remove or deface all labels to protect sensitive information.[10]

Experimental and Cleanup Protocols

No specific experimental protocols for the disposal of this compound were identified. The most relevant procedural protocol is for handling accidental spills, which should be managed as follows.

Spill Cleanup Protocol:

  • Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][11] For significant amounts of dust, a NIOSH/MSHA-approved respirator is necessary.[5][11]

  • Control Dust: Avoid actions that create dust clouds.[3] If ventilation is available, use it to control airborne particles.

  • Containment & Cleanup (Small Spills): For small amounts, carefully pick up the material with a suitable appliance and place it into a designated waste container.[3]

  • Containment & Cleanup (Large Spills): For larger amounts, contain the spill with a dust-binding material before collection.[3]

  • Final Disposal: Dispose of the collected material and any contaminated cleanup supplies (e.g., wipes, binding material) as chemical waste, following the standard disposal procedure outlined in Section 3.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Unused or Expired This compound Identified consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_spill Is it an Accidental Spill? consult_ehs->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Control dust generation. 3. Collect material using   dust-binding agent if necessary. is_spill->spill_cleanup Yes containerize Place this compound into a Designated Chemical Waste Container is_spill->containerize No spill_cleanup->containerize label_waste Label Container Clearly: 'Waste this compound' containerize->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste waste_pickup Arrange for Chemical Waste Disposal Pickup store_waste->waste_pickup end_proc Disposal Process Complete waste_pickup->end_proc

References

Safe Handling and Disposal of Vitamin K2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vitamin K2. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Control

This compound is generally not classified as a hazardous substance under OSHA or CLP regulations.[1][2] However, it is a combustible solid, and its dust can form explosive mixtures with air.[3][4] Key hazards are associated with dust inhalation, and it may react violently with strong oxidizing agents and acids.[1][3] Therefore, adherence to proper safety protocols is crucial.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure during handling. The following table summarizes the recommended equipment based on the task.

Protection Type Equipment Conditions for Use Relevant Standards
Eye/Face Protection Safety goggles with side-shields or full-face shield.Always wear when handling this compound powder. A full-face shield is recommended when there is a significant risk of dust formation.[5]EN 166
Hand Protection Chemical resistant gloves (e.g., Nitrile or PVA rubber).Required for all handling procedures to prevent skin contact.[5]EN 374
Body Protection Standard laboratory coat or normal work clothing.[5]For routine handling of small quantities.N/A
Chemical protection overall.Recommended when handling large quantities or if significant dust is generated.[4]EN 13982
Respiratory Protection Particulate filter respirator.Necessary when dust formation is likely or ventilation is inadequate.[1]EN 143 (P1 Filter)

Operational Plans: Handling and Storage

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to control dust.[4][6]

  • Avoid Contact: Prevent direct contact with skin and eyes and avoid inhaling any dust or aerosols that may form.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[5] Hands should be thoroughly washed before breaks and at the end of a shift.[4]

Storage Procedures:

  • Container: Keep the substance in its original, tightly sealed container.[5]

  • Conditions: Store in a cool, dry place.[1]

  • Protection: Protect from direct light and moisture.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and reducing agents.[1][3]

Emergency Procedures: Accidental Release

In the event of a spill, follow these procedures:

Minor Spills:

  • Immediately clean up the spill to prevent dust from spreading.[3]

  • Wear appropriate PPE, including respiratory protection, to avoid breathing in dust.[3]

  • Mechanically collect the spilled material (e.g., sweep or vacuum with HEPA filter) and place it into a labeled container for disposal.[1]

Major Spills:

  • Evacuate and alert personnel in the immediate area.[3][5]

  • Contain the spill using inert materials like sand or earth.[5]

  • Prevent the spilled material from entering drains or waterways.[5]

  • Once contained, collect the material for disposal and decontaminate the area by washing with water.[5]

Disposal Plan

Improper disposal can lead to environmental contamination.[8] Never flush this compound down a toilet or drain.[8]

  • Waste Identification: All this compound waste, including contaminated materials and empty containers, should be treated as chemical waste.

  • Collection: Place waste material in appropriately labeled, sealed containers.

  • Disposal: Dispose of the substance and any contaminated packaging in accordance with all applicable federal, state, and local regulations.[6] For laboratory and commercial quantities, a designated special waste collection service should be utilized.[8]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Solution C->D E Conduct Experiment D->E F Store Properly (Cool, Dry, Dark, Sealed) E->F G Decontaminate Work Area E->G H Segregate Waste G->H I Dispose as Chemical Waste (Follow Institutional Policy) H->I J Remove PPE and Wash Hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin K2
Reactant of Route 2
Vitamin K2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。